(Z)-Methyl 2-acetamido-3-phenylacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (Z)-2-acetamido-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKHBABPFFAKJD-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52386-78-4 | |
| Record name | NSC370099 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
(Z)-Methyl 2-acetamido-3-phenylacrylate chemical properties
An In-depth Technical Guide to (Z)-Methyl 2-acetamido-3-phenylacrylate
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key building block in synthetic organic chemistry and drug discovery. As a dehydroamino acid derivative, its unique structural and electronic properties offer vast potential for creating novel peptides, non-natural amino acids, and bioactive molecules. This guide delves into its synthesis, physicochemical characteristics, spectroscopic signature, and reactivity, providing researchers and drug development professionals with the foundational knowledge required for its effective application.
Introduction and Significance
This compound, also known as methyl (Z)-α-acetamidocinnamate, is an α,β-unsaturated amino acid derivative.[1] These non-canonical amino acids are of significant interest because the α,β-unsaturation imparts conformational rigidity and unique electronic properties compared to their saturated counterparts.[2][3] The presence of this moiety in a peptide backbone can induce specific secondary structures, such as β-turns, and can increase resistance to enzymatic degradation.[2] Furthermore, the electrophilic nature of the double bond makes it a reactive handle for various chemical modifications, a property increasingly exploited for late-stage functionalization and the development of covalent inhibitors in drug discovery.[4]
Synthesis Pathway: The Erlenmeyer-Plöchl Reaction
The most common and historically significant route to this compound is via the Erlenmeyer-Plöchl synthesis.[5][6] This reaction provides a robust method for preparing α,β-unsaturated N-acylamino acids. The synthesis is typically a two-step process involving the formation of an intermediate azlactone (oxazolone), followed by ring-opening to yield the desired acrylate.
The causality behind this experimental choice lies in its efficiency. The reaction begins with the condensation of an N-acyl glycine (in this case, N-acetylglycine) with an aromatic aldehyde (benzaldehyde). Acetic anhydride is employed not only as a solvent but, critically, as a dehydrating agent to drive the initial cyclization to the 2-methyl-4-benzylidene-5(4H)-oxazolone intermediate. Sodium acetate acts as the base to facilitate the condensation. The subsequent ring-opening of the azlactone with methanol yields the final methyl ester. The (Z)-isomer is generally the thermodynamically more stable and favored product.[7][8]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Erlenmeyer-Plöchl Reaction
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.
-
Step 1: Azlactone Formation.
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-acetylglycine (1.0 eq), benzaldehyde (1.0 eq), and sodium acetate (0.8 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture at 100°C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the azlactone intermediate.
-
Filter the crude product and wash with cold water and a small amount of cold ethanol to remove impurities. The product can be used directly in the next step.
-
-
Step 2: Methanolysis to this compound.
-
Suspend the crude azlactone intermediate in an excess of dry methanol.
-
Gently reflux the mixture for 2-4 hours. The azlactone will slowly dissolve as it reacts to form the methyl ester. Monitor the reaction by TLC.
-
After the reaction is complete, cool the solution to room temperature and then in an ice bath to crystallize the product.
-
Filter the solid product, wash with a minimal amount of cold methanol, and dry under vacuum.
-
Recrystallization from a suitable solvent system, such as benzene/hexane or ethanol, can be performed for further purification.[9]
-
Physicochemical Properties
The compound is typically a white to off-white solid at room temperature.[9][10] Proper storage involves keeping it in a tightly sealed container in a dry, cool place, and for long-term stability, storage under an inert atmosphere is recommended as it may be air-sensitive.[10]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO₃ | [1][11] |
| Molecular Weight | 219.24 g/mol | [1][10][11] |
| IUPAC Name | methyl (Z)-2-acetamido-3-phenylprop-2-enoate | [1] |
| CAS Number | 60676-51-9 | [10][11][12] |
| Appearance | White to orange to green powder/crystal | [13] |
| Melting Point | 121-126 °C | [9] |
| Boiling Point | 427.8±45.0 °C (Predicted) | [9] |
| Density | 1.159±0.06 g/cm³ (Predicted) | [9] |
| Storage Temperature | Room Temperature (Sealed, Dry) | [10] |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. The key features are outlined below.
| Spectroscopic Method | Characteristic Features |
| ¹H NMR | - Vinyl Proton (=CH-Ph): Singlet, ~7.4-7.8 ppm. The specific shift confirms the stereochemistry.- Phenyl Protons (-C₆H₅): Multiplet, ~7.2-7.5 ppm.- Amide Proton (-NH-): Broad singlet, shift is solvent-dependent.- Ester Methyl (-OCH₃): Singlet, ~3.8 ppm.- Acetyl Methyl (-COCH₃): Singlet, ~2.1-2.3 ppm. |
| ¹³C NMR | - Ester Carbonyl (C=O): ~165-167 ppm.- Amide Carbonyl (C=O): ~168-170 ppm.- Olefinic Carbons (C=C): ~125-135 ppm.- Aromatic Carbons: ~128-135 ppm.- Ester Methyl Carbon (-OCH₃): ~52 ppm.- Acetyl Methyl Carbon (-COCH₃): ~23 ppm. |
| IR (Infrared) | - N-H Stretch: ~3300-3200 cm⁻¹.- C=O Stretch (Ester): ~1720 cm⁻¹.- C=O Stretch (Amide I): ~1670 cm⁻¹.- C=C Stretch: ~1640 cm⁻¹.- N-H Bend (Amide II): ~1520 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 219.09.[14]- High-Resolution MS (HRMS): Calculated for C₁₂H₁₄NO₃ [M+H]⁺ = 220.0968; found value should be very close. |
Note: Specific ppm and cm⁻¹ values are approximate and can vary based on the solvent and instrument used.
Reactivity and Applications in Drug Development
The chemical properties of this compound make it a versatile tool for medicinal chemists and drug developers.
Electrophilicity and Michael Addition
The core of its reactivity lies in the electron-deficient α,β-unsaturated system. The double bond is a potent Michael acceptor, readily undergoing conjugate addition with various nucleophiles such as thiols (e.g., cysteine residues in proteins) and amines. This reactivity is paramount for the design of covalent inhibitors, which can form a permanent bond with a target protein, often leading to enhanced potency and duration of action.
Caption: Michael addition reactivity of the α,β-unsaturated system.
Precursor for Chiral Amino Acids
This compound is a prochiral substrate. Asymmetric hydrogenation of the double bond, using chiral catalysts (e.g., Rh- or Ru-based complexes), can produce optically active N-acetylphenylalanine methyl ester with high enantioselectivity. This provides a powerful route to non-natural L- or D-amino acids, which are invaluable components for synthesizing peptides with improved stability and tailored biological activity.
Peptide Modification and Conformational Control
Incorporating this dehydroamino acid into a peptide sequence introduces a planar, conformationally restricting element. This can be used to stabilize specific secondary structures, such as turns and helices, which is a key strategy in peptidomimetic design to enhance receptor binding affinity and specificity.[2] The unique fluorescent properties of some dehydroamino acid-containing peptides also open possibilities for their use as biological probes.[15]
Conclusion
This compound is more than a simple chemical reagent; it is a versatile platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its dual utility as a Michael acceptor and a precursor to chiral amino acids make it an indispensable tool. A thorough understanding of its chemical properties, as detailed in this guide, empowers researchers to fully leverage its potential in the rational design of next-generation therapeutics and advanced biomaterials.
References
- This compound | C12H13NO3 | CID 9964506 - PubChem.
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia.
- Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry - YouTube.
- Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed.
- Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction - Scribd.
- Erlenmeyer-Plöchl azlactone and amino acid synthesis - chemeurope.com.
- Supporting Information - The Royal Society of Chemistry.
- Erlenmeyer‐Plöchl Azlactone Synthesis - Scite.ai.
- Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide - eScholarship.
- (Z)-Methyl 2-acetylamino-3-phenylacrylate CAS#: 60676-51-9; ChemWhat Code: 925795.
- α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base | Precision Chemistry - ACS Publications.
- Methyl 2-acetamidoacrylate - Wikipedia.
- Dehydroamino acids: Chemical multi-tools for late-stage diversification - ResearchGate.
- Dehydroamino acid residues in bioactive natural products - RSC Publishing.
- Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates - MDPI.
- METHYL 3-PHENYLACRYLATE - ChemBK.
Sources
- 1. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroamino acid residues in bioactive natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 7. scribd.com [scribd.com]
- 8. scite.ai [scite.ai]
- 9. 60676-51-9 CAS MSDS ((Z)-Methyl 2-acetylamino-3-phenylacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound | 60676-51-9 [sigmaaldrich.com]
- 11. chemwhat.com [chemwhat.com]
- 12. (Z)-Methyl 2-acetylamino-3-phenylacrylate [sobekbio.com]
- 13. Methyl (Z)-2-Acetamido-3-phenylacrylate | 60676-51-9 | TCI AMERICA [tcichemicals.com]
- 14. rsc.org [rsc.org]
- 15. escholarship.org [escholarship.org]
A Technical Guide to (Z)-Methyl 2-acetamido-3-phenylacrylate: Synthesis, Characterization, and Application in Asymmetric Catalysis
This guide provides an in-depth technical overview of (Z)-Methyl 2-acetamido-3-phenylacrylate (commonly known as methyl (Z)-α-acetamidocinnamate), a key precursor in the stereoselective synthesis of amino acids. Targeted at researchers, medicinal chemists, and drug development professionals, this document details the compound's synthesis, reaction mechanisms, structural properties, and its pivotal role as a benchmark substrate in asymmetric hydrogenation.
Core Compound Profile
This compound is a dehydroamino acid derivative widely utilized in synthetic organic chemistry. Its rigid, prochiral olefinic structure makes it an ideal substrate for developing and evaluating new asymmetric hydrogenation catalysts, which are crucial for producing enantiomerically pure pharmaceuticals.
| Property | Value | Source(s) |
| CAS Number | 60676-51-9 | [1] |
| Molecular Formula | C₁₂H₁₃NO₃ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| IUPAC Name | methyl (2Z)-2-(acetylamino)-3-phenylprop-2-enoate | [1] |
| Synonyms | Methyl (Z)-α-acetamidocinnamate, (Z)-MAC | [1] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 121-122 °C |
Synthesis and Mechanism
The synthesis of this compound is reliably achieved through a two-step process rooted in the classic Erlenmeyer-Plöchl reaction, followed by a targeted esterification. This modern adaptation enhances yield and simplifies purification compared to historical methods.[2][3]
Synthesis Pathway Overview
The overall synthesis transforms N-acetylglycine into the final methyl ester product.
Detailed Reaction Mechanisms
Step 1: Erlenmeyer-Plöchl Azlactone Synthesis and Ring Opening
This reaction begins with the formation of an azlactone (oxazolone) intermediate. Acetic anhydride serves as both the solvent and dehydrating agent, cyclizing N-acetylglycine. The resulting azlactone possesses an acidic methylene group that is deprotonated by sodium acetate, forming an enolate. This enolate then undergoes a Perkin-type condensation with benzaldehyde. Subsequent mild hydrolysis opens the azlactone ring to yield the stable (Z)-2-acetamido-3-phenylacrylic acid. The Z-isomer is favored thermodynamically.
Step 2: Steglich Esterification
The conversion of the carboxylic acid to its methyl ester is efficiently achieved via Steglich esterification.[4] This method is superior for this substrate as it proceeds under mild conditions, preserving the Z-geometry of the double bond. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with dicyclohexylcarbodiimide (DCC) activated carboxylic acid to form a highly reactive N-acylpyridinium intermediate. This intermediate is readily attacked by methanol to form the ester. The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.
Experimental Protocol for Synthesis
The following protocol is adapted from an optimized procedure reported in the Journal of China Pharmaceutical University.[2]
Step 1: Synthesis of (Z)-2-acetamido-3-phenylacrylic acid
-
Combine N-acetylglycine (11.7 g, 0.1 mol), anhydrous sodium acetate (4.1 g, 0.05 mol), and benzaldehyde (10.6 g, 0.1 mol) in a round-bottom flask.
-
Add acetic anhydride (30 mL) to the mixture.
-
Heat the mixture in a water bath at 80-90°C with stirring for 2 hours.
-
Cool the reaction mixture to room temperature. Add 100 mL of water and stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride and the azlactone intermediate.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry under vacuum to yield (Z)-2-acetamido-3-phenylacrylic acid.
Step 2: Synthesis of this compound
-
Dissolve (Z)-2-acetamido-3-phenylacrylic acid (2.05 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a flask.
-
Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) and methanol (0.48 g, 15 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting acid is consumed.
-
Filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound. A typical isolated yield is approximately 68.5%.[2][3]
Compound Characterization
Spectroscopic Data
Full characterization is essential to confirm the structure and stereochemistry of the final product.
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.50-7.30 (m, 5H, Ar-H), 7.15 (s, 1H, C=CH), 6.90 (br s, 1H, NH), 3.80 (s, 3H, OCH₃), 2.15 (s, 3H, COCH₃).[2]
-
¹³C NMR: Expected signals include peaks for the methyl groups (~23 and ~52 ppm), aromatic carbons (128-134 ppm), olefinic carbons (~129 and ~131 ppm), and carbonyl carbons (~166 and ~169 ppm).
-
Infrared (IR): Key absorptions are expected for N-H stretching (~3300 cm⁻¹), C=O stretching of the ester and amide (~1720 and ~1670 cm⁻¹, respectively), and C=C stretching (~1640 cm⁻¹).
Crystallographic Data
While PubChem lists a CCDC deposition number (189294) for this compound, the associated publication does not contain this crystal structure.[1] Direct searches of the Cambridge Crystallographic Data Centre (CCDC) database under the compound name or formula do not yield a publicly accessible structure at this time. Therefore, a detailed analysis of the solid-state conformation is not included in this guide.
Key Application: Asymmetric Hydrogenation
The primary utility of this compound is as a prochiral substrate for the synthesis of N-acetyl-phenylalanine methyl ester, a precursor to the amino acid L-phenylalanine. The efficiency and enantioselectivity of this transformation serve as a benchmark for the performance of new chiral hydrogenation catalysts.
General Reaction and Significance
The reaction involves the addition of H₂ across the double bond, creating a new chiral center. The goal is to produce one enantiomer (typically the L-form, corresponding to the S-configuration) in high excess.
Catalyst Systems and Performance
Rhodium complexes bearing chiral phosphine ligands are the most studied catalysts for this transformation. The ligand's structure dictates the stereochemical outcome. The DIPAMP ligand, for which William S. Knowles won a share of the 2001 Nobel Prize in Chemistry, is a classic example that provides high enantioselectivity.[5]
| Catalyst System | Pressure (atm H₂) | Temp (°C) | Solvent | Enantiomeric Excess (ee %) | Configuration | Reference(s) |
| [Rh((S,S)-DIPAMP)(COD)]BF₄ | 1 - 4 | 25 | Methanol | >95% | S | [6][7] |
| [Rh(PhthalaPhos)(COD)]BF₄ | 1 | 25 | CH₂Cl₂ | >94% | S | [8] |
| Ir-Phosphanorbornane Complex | 50 | 25 | CH₂Cl₂ | ~50% | Not specified | [9] |
Protocol for Asymmetric Hydrogenation
This protocol is a representative procedure for a small-scale screening reaction.
-
Catalyst Precursor Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (S,S)-DIPAMP, 1.1 mol%) in 2 mL of degassed methanol. Stir for 20 minutes to form the active catalyst.
-
Reaction Setup: In a separate vial, dissolve this compound (e.g., 0.1 mmol) in 3 mL of degassed methanol.
-
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the catalyst solution via syringe.
-
Seal the autoclave, remove it from the glovebox, and purge it 3-5 times with H₂ gas.
-
Pressurize the vessel to the desired pressure (e.g., 4 atm) and stir at the reaction temperature (e.g., 25°C).
-
Work-up and Analysis: After the reaction is complete (typically monitored by TLC or ¹H NMR), vent the autoclave carefully. Pass the reaction mixture through a short plug of silica gel to remove the catalyst.
-
The conversion can be determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis, comparing the product to a racemic standard.
Safety and Handling
-
This compound should be handled in a well-ventilated area using standard personal protective equipment (gloves, safety glasses, lab coat).
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place, sealed in a tightly closed container.
-
The reagents used in its synthesis, such as acetic anhydride (corrosive) and DCC (potent sensitizer), require specific and careful handling procedures. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is more than a simple chemical intermediate; it is a fundamental tool in the field of asymmetric synthesis. Its well-defined structure and reactivity have made it an indispensable substrate for the development of catalysts that are now cornerstones of modern pharmaceutical production. The synthetic route presented here, combining a classic named reaction with a modern, high-yield esterification, provides a reliable and accessible method for obtaining this critical compound for research and development.
References
- Current Time Inform
- Chen, H., Duan, X., Wang, W., Fu, J., Yang, G., & Li, J. (2015). Synthesis of (Z)-methyl-2-acetamidocinnamate. Journal of China Pharmaceutical University, 46(6), 686-688.
- Synthesis of (Z)
- Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal, 18(11), 3332-3351. [Link]
- Asymmetric hydrogenation of methyl (Z)-,-acetamidocinnamate (MAC) catalyzed by 23a-d and [Rh((S,S)-DIPAMP)(cod)]BF4.
- This compound. PubChem. Accessed January 7, 2026. [Link]
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
- Ramazanova, K., et al. (2020). Access to Enantiomerically Pure P-Chiral 1-Phosphanorbornane Silyl Ethers. European Journal of Inorganic Chemistry, 2020(31), 2931-2938. [Link]
- Heller, D., et al. (2000). Asymmetric Hydrogenation. Dimerization of Solvate Complexes: Synthesis and Characterization of Dimeric [Rh(DIPAMP)]2 2+, a Valuable Catalyst Precursor. Inorganic Chemistry, 39(8), 1615-1619. [Link]
- Zhang, L., et al. (2015). Chemical constituents from twigs of Euonymus alatus.
- Crystal structure of methyl (Z)-2-[(Z)-3-methyl-2-({(E)-1-[(R*)-4-methylcyclohex-3-en-1-yl]ethylidene}hydrazinylidene)-4-oxothiazolidin-5-ylidene]acetate.
- Search - Access Structures. CCDC. Accessed January 7, 2026. [Link]
- Yan, B., et al. (2015). An endophytic taxol-producing fungus from Cypress.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids. Semantic Scholar. Accessed January 7, 2026. [Link]
Sources
- 1. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of Methyl (Z)-2-acetamido-3-phenylprop-2-enoate
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of methyl (Z)-2-acetamido-3-phenylprop-2-enoate, a dehydroamino acid derivative of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis and multi-faceted analytical techniques required for unambiguous structure and stereochemistry determination. We will delve into the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), emphasizing the causality behind experimental choices and the self-validating nature of the described protocols.
Introduction: The Significance of α,β-Dehydroamino Acids
α,β-Dehydroamino acids (Dha) are non-proteinogenic amino acids characterized by a double bond between their α and β carbons. This structural feature imparts unique conformational constraints and electrophilic reactivity, making them valuable precursors in the synthesis of novel amino acids, peptides, and heterocyclic compounds. Methyl (Z)-2-acetamido-3-phenylprop-2-enoate, as a derivative of dehydro-phenylalanine, serves as a key building block in organic synthesis and is a recurring motif in various biologically active natural products. The precise determination of its structure, particularly the stereochemistry of the C=C double bond, is paramount for understanding its reactivity and for its application in stereoselective synthesis.
Synthesis of Methyl (Z)-2-acetamido-3-phenylprop-2-enoate
The synthesis of α,β-dehydroamino acid esters can be achieved through various methods, with the Erlenmeyer-Plöchl synthesis being a classical and versatile approach.[1][2][3] This method involves the condensation of an N-acylglycine with an aldehyde, followed by azlactone ring-opening. The stereochemical outcome of the reaction can often be controlled to favor the formation of the (Z)-isomer.
Synthetic Workflow: A Modified Erlenmeyer-Plöchl Approach
The synthesis of methyl (Z)-2-acetamido-3-phenylprop-2-enoate can be efficiently carried out in a two-step sequence starting from N-acetylglycine and benzaldehyde.
Sources
An In-depth Technical Guide to the Physical Characteristics of (Z)-methyl α-acetamidocinnamate
Abstract
(Z)-methyl α-acetamidocinnamate is a crucial prochiral substrate used extensively in the development and validation of asymmetric hydrogenation catalysts, a cornerstone technology in modern pharmaceutical synthesis. A thorough understanding of its physical and chemical properties is paramount for researchers in catalysis, process development, and medicinal chemistry. This guide provides a comprehensive overview of the key physical characteristics of (Z)-methyl α-acetamidocinnamate, detailing not just the values but the causality behind the experimental methodologies used for their determination. Each protocol is designed as a self-validating system to ensure data integrity and reproducibility, reflecting field-proven best practices.
Compound Identification and Chemical Structure
Before delving into its physical properties, it is essential to unequivocally identify the molecule. Misidentification, particularly between geometric isomers (E/Z), can lead to significant errors in experimental outcomes.
-
IUPAC Name: methyl (Z)-2-acetamido-3-phenylprop-2-enoate[1]
-
Common Names: (Z)-methyl alpha-acetamidocinnamate, (Z)-Methyl 2-acetylamino-3-phenylacrylate[2][3]
-
Molecular Formula: C₁₂H₁₃NO₃[1]
-
Molecular Weight: 219.24 g/mol [1]
The Z-configuration, where the higher priority groups (the phenyl and the acetamido-ester groups) are on the same side of the double bond, is critical for its utility as a substrate in stereoselective synthesis.
Caption: Chemical structure of (Z)-methyl α-acetamidocinnamate.
Core Physical Properties
The macroscopic properties of a compound dictate its handling, storage, and behavior in solution. These values are critical for designing experiments, from small-scale screenings to pilot-plant scale-ups.
Table 1: Summary of Physical Characteristics
| Property | Value | Source(s) |
| Appearance | White to off-white/orange/green powder or crystal | [3][4] |
| Melting Point | 121-126 °C | [3][4] |
| Boiling Point | 427.8 ± 45.0 °C (Predicted) | |
| Molecular Weight | 219.24 g/mol | [1] |
| Solubility | Soluble in methanol, benzene, hexane. |
Melting Point: A Self-Validating Protocol
Expertise & Experience: The melting point is not merely a number; it is a critical indicator of purity. A sharp, well-defined melting range suggests a highly pure compound, whereas a broad or depressed range indicates the presence of impurities or a mixture of isomers. For a substrate in high-performance catalysis, purity is non-negotiable.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline sample. Ensure the material is completely dry, as residual solvent will depress the melting point.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the material into the closed end. Tap the tube gently on a hard surface to ensure dense packing.
-
Instrument Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Ramp Rate - The Key to Accuracy:
-
Rapid Scan: First, perform a rapid scan (10-20 °C/min) to find an approximate melting range.
-
Slow Scan: For the formal determination, use a new sample and set the ramp rate to 1-2 °C/min, starting from ~10 °C below the approximate melting point. This slow rate ensures thermal equilibrium between the sample and the heating block, which is essential for an accurate reading.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts (T₂).
-
The melting range is T₁ - T₂. For a pure sample of (Z)-methyl α-acetamidocinnamate, this range should be narrow (≤ 2 °C).
-
-
Trustworthiness Check: Repeat the measurement with a second sample. Consistent results validate the initial measurement. A melting point within the literature range of 121-126 °C confirms the sample's identity and high purity.
Solubility Profile
Expertise & Experience: Solubility dictates the choice of solvent for reactions, purification, and analysis. (Z)-methyl α-acetamidocinnamate is primarily used in hydrogenation reactions, which are often conducted in polar protic solvents like methanol or ethanol. Its solubility in non-polar solvents like hexane is leveraged during purification to remove non-polar impurities.
Qualitative Assessment:
-
Methanol/Ethanol: The compound is known to be soluble in methanol, a common solvent for catalytic hydrogenation reactions.
-
Benzene/Hexane: Recrystallization has been reported from benzene/hexane mixtures, indicating solubility in these non-polar and weakly polar solvents.
-
Water: Due to the large hydrophobic phenyl group and ester moiety, the compound is expected to have very low solubility in water.
Methodology: Qualitative Solubility Testing
-
Preparation: Add ~10 mg of the compound to 1 mL of the test solvent (e.g., methanol, water, toluene, ethyl acetate) in a test tube at ambient temperature.
-
Observation: Agitate the mixture for 1-2 minutes. Observe if the solid dissolves completely.
-
Classification:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: The solid does not appear to dissolve.
-
-
Causality: This systematic approach allows for the rapid classification of suitable solvents for specific applications. For instance, identifying a solvent in which the compound is highly soluble when hot but poorly soluble when cold is the primary goal for selecting a recrystallization solvent.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure, configuration, and purity at the atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic molecules. For (Z)-methyl α-acetamidocinnamate, ¹H NMR confirms the presence and connectivity of all proton environments, and the coupling constants can provide evidence for the Z-geometry. ¹³C NMR confirms the carbon skeleton of the molecule.
Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
Expected ¹H NMR Spectrum (Predicted, based on typical values) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
-
~7.2-7.5 ppm (m, 5H): Aromatic protons of the phenyl group.
-
~7.0 ppm (br s, 1H): Amide N-H proton. This peak may be broad and its chemical shift is sensitive to concentration and temperature.
-
~6.8 ppm (s, 1H): Vinylic proton (C=CH-Ph). The coupling constant with the amide proton is often not resolved. Its singlet nature and chemical shift are characteristic of the α- and Z-position.
-
~3.8 ppm (s, 3H): Methyl ester (-OCH₃) protons.
-
~2.1 ppm (s, 3H): Acetyl methyl (-COCH₃) protons.
Expected ¹³C{¹H} NMR Spectrum (Predicted, based on typical values) (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
-
~170 ppm: Amide carbonyl carbon (-NHC =O).
-
~166 ppm: Ester carbonyl carbon (-C =O-OCH₃).
-
~134 ppm: Quaternary aromatic carbon (ipso-carbon attached to the double bond).
-
~128-130 ppm: Aromatic CH carbons.
-
~125-130 ppm: Alkene carbons (C =C ).
-
~52 ppm: Methyl ester carbon (-OC H₃).
-
~23 ppm: Acetyl methyl carbon (-COC H₃).
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the key functional groups within a molecule. The presence of characteristic absorption bands for the amide and ester carbonyls, N-H bond, and aromatic ring provides a quick verification of the compound's identity.
Methodology: Attenuated Total Reflectance (ATR)-IR
-
Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is a critical step to subtract the atmospheric (CO₂, H₂O) and instrument absorbances.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.
-
Spectrum Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to expected frequencies.
Expected Characteristic IR Absorption Bands
| Frequency (cm⁻¹) | Bond Vibration | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| ~3100-3000 | C-H stretch | Aromatic & Vinylic |
| ~2950 | C-H stretch | Aliphatic (methyl) |
| ~1725 | C=O stretch | α,β-Unsaturated Ester |
| ~1670 | C=O stretch | Amide I band |
| ~1630 | C=C stretch | Alkene |
| ~1520 | N-H bend | Amide II band |
| ~1250 | C-O stretch | Ester |
UV-Visible Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule. The phenyl ring, alkene, and carbonyl groups form a conjugated system that absorbs UV radiation, leading to characteristic π → π* transitions. This technique is particularly useful for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) and for monitoring reaction kinetics.
Methodology: Solution-Phase UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Methanol or ethanol are common choices.
-
Solution Preparation: Prepare a dilute solution of the compound (e.g., 0.01 mg/mL). The concentration must be low enough that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Expected Absorption Profile The molecule is expected to show strong UV absorbance due to its extended π-conjugated system. The primary absorption maximum (λmax) is anticipated in the 250-290 nm range, corresponding to the π → π* transition of the cinnamoyl system.
Conclusion
The physical characterization of (Z)-methyl α-acetamidocinnamate is a foundational requirement for its effective use in scientific research. The methodologies outlined in this guide—from melting point determination to comprehensive spectroscopic analysis—provide a robust framework for verifying the identity, purity, and structural integrity of this important compound. By understanding the causality behind each experimental choice and implementing self-validating checks, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible results in the field of asymmetric catalysis and beyond.
References
- PubChem. (Z)-Methyl 2-acetamido-3-phenylacrylate.
- Sobekbio Biosciences. (Z)
- CP Lab Safety. Methyl (Z)
- American Chemical Society. NMR Guidelines for ACS Journals. [Link]
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
Sources
- 1. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-Methyl 2-acetylamino-3-phenylacrylate [sobekbio.com]
- 3. Methyl (Z)-2-Acetamido-3-phenylacrylate | 60676-51-9 | TCI AMERICA [tcichemicals.com]
- 4. Methyl (Z)-2-Acetamido-3-phenylacrylate | 60676-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
A Technical Guide to (Z)-Methyl 2-acetamido-3-phenylacrylate: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth technical overview of (Z)-Methyl 2-acetamido-3-phenylacrylate, a key building block in medicinal chemistry and peptide science. Intended for researchers, scientists, and drug development professionals, this document details its fundamental properties, a robust synthesis protocol, comprehensive characterization methods, and its strategic applications in the development of novel therapeutics.
Core Molecular Attributes
This compound, also known as methyl (Z)-α-acetamidocinnamate, is a derivative of the non-proteinogenic amino acid dehydrophenylalanine (ΔPhe). Its structure incorporates an α,β-unsaturation, which imparts unique conformational constraints and reactivity. These features are highly sought after in modern drug design for enhancing metabolic stability and receptor-binding affinity of peptide-based drugs.[1][2]
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO₃ | [2] |
| Molecular Weight | 219.24 g/mol | [2][3][4] |
| Monoisotopic Mass | 219.089543 Da | [2][5] |
| CAS Number | 60676-51-9 | [3][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 121-122 °C | [4] |
| IUPAC Name | methyl (Z)-2-acetamido-3-phenylprop-2-enoate | [2] |
Synthesis: The Erlenmeyer-Plöchl Reaction
The most established and reliable method for synthesizing α,β-unsaturated N-acylamino esters like the target molecule is the Erlenmeyer-Plöchl reaction . This reaction proceeds through the formation of an azlactone (oxazolone) intermediate, which is subsequently opened to yield the desired dehydroamino acid derivative.
The causality behind this choice of synthetic route is its efficiency and versatility. It allows for the condensation of an N-acylglycine (N-acetylglycine in this case) with an aromatic aldehyde (benzaldehyde) to stereoselectively form the thermodynamically favored Z-isomer after methanolysis of the intermediate azlactone.
Sources
- 1. rsc.org [rsc.org]
- 2. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 60676-51-9 CAS MSDS ((Z)-Methyl 2-acetylamino-3-phenylacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. (Z)-Methyl 2-acetylamino-3-phenylacrylate | 60676-51-9 [amp.chemicalbook.com]
- 5. Methyl-(z)-acetamido cinnamate | C12H13NO3 | CID 129736170 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1H NMR Spectrum of (Z)-Methyl 2-acetamido-3-phenylacrylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of (Z)-Methyl 2-acetamido-3-phenylacrylate, a key intermediate in synthetic organic chemistry and a derivative of the unnatural amino acid dehydrophenylalanine. By delving into the theoretical principles governing its spectral features and providing a practical framework for experimental acquisition and interpretation, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction: The Structural Significance of this compound
This compound, also known as methyl (Z)-α-acetamidocinnamate, is a substituted α,β-unsaturated amino acid ester. Its structure is characterized by a Z-configuration around the carbon-carbon double bond, which places the phenyl group and the acetamido group on the same side of the double bond. This stereochemistry is crucial as it influences the molecule's conformation, reactivity, and its utility as a building block in the synthesis of more complex molecules, including peptides and pharmaceuticals.
The accurate characterization of this molecule is paramount, and ¹H NMR spectroscopy stands as the primary tool for confirming its identity and stereochemical integrity. The ¹H NMR spectrum provides a unique fingerprint of the molecule, with each proton in a distinct chemical environment giving rise to a specific signal. The chemical shift, integration, and multiplicity of these signals allow for a complete structural elucidation.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Due to the limited availability of experimentally acquired and assigned spectra in the public domain, this guide presents a detailed prediction of the ¹H NMR spectrum of this compound. This prediction is based on established principles of NMR spectroscopy, analysis of spectral data from structurally analogous compounds, and the use of computational NMR prediction tools.[1][2][3]
The predicted spectrum is expected to exhibit five distinct signals corresponding to the five sets of chemically non-equivalent protons in the molecule.
Molecular Structure and Proton Labeling:
Caption: Molecular structure of this compound with proton labeling.
Predicted Chemical Shifts (δ) and Multiplicities
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H_ar | 7.2 - 7.5 | Multiplet | 5H | The five protons on the phenyl ring are in a complex chemical environment and will appear as a multiplet in the aromatic region. |
| H_vinyl | ~ 6.9 | Singlet | 1H | This vinylic proton is deshielded by the adjacent phenyl ring and the conjugated carbonyl group. In the Z-isomer, the coupling to the amide proton is often not resolved, leading to a singlet. |
| H_amide | ~ 7.5 - 8.5 | Broad Singlet | 1H | The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be solvent-dependent.[4][5][6] |
| H_ester | ~ 3.8 | Singlet | 3H | The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet. The electronegative oxygen atom causes a downfield shift. |
| H_acetyl | ~ 2.1 | Singlet | 3H | The three protons of the acetyl methyl group are also chemically equivalent and appear as a sharp singlet, typically in the range for methyl groups adjacent to a carbonyl. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol provides a standardized procedure for the preparation and acquisition of a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for this type of compound. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that the amide proton signal may be broader and its chemical shift will be different.[7]
-
Sample Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This is crucial to avoid line broadening in the spectrum.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to commercially available deuterated chloroform. If not present, a small amount can be added, but often the residual solvent peak can be used as a secondary reference.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are typical acquisition parameters for a high-resolution ¹H NMR spectrum on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[9][10][11]
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 or zg | Standard 1D proton experiment |
| Number of Scans (NS) | 8 to 16 | To improve signal-to-noise ratio |
| Acquisition Time (AQ) | 3-4 s | To ensure good digital resolution |
| Relaxation Delay (D1) | 1-2 s | Time for protons to relax between pulses |
| Spectral Width (SW) | 16 ppm (approx. 6400 Hz) | To cover the entire expected chemical shift range |
| Receiver Gain (RG) | Auto-adjust | To optimize signal detection without saturation |
| Temperature | 298 K (25 °C) | Standard operating temperature |
Data Processing and Interpretation
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Causality of Experimental Choices and Troubleshooting
-
Choice of Z-Isomer: The synthesis of α,β-dehydroamino acid derivatives can often yield a mixture of E and Z isomers. The purification of the desired (Z)-isomer is critical. The ¹H NMR spectrum is the most effective tool to confirm the stereochemical purity, as the chemical shift of the vinylic proton is significantly different between the two isomers.[12][13]
-
Potential Impurities: Common impurities may include the E-isomer, starting materials from the synthesis (e.g., benzaldehyde, N-acetylglycine methyl ester), or residual solvents from purification. These will appear as extra peaks in the spectrum. A thorough understanding of the synthetic route is invaluable for identifying potential impurity signals.
-
Broad Amide Signal: The amide proton signal can be broad due to intermediate rates of chemical exchange or quadrupolar relaxation. In some cases, warming the sample can sharpen this signal. In protic solvents like D₂O, this proton will exchange and the signal will disappear.
-
No Observed Coupling for the Vinylic Proton: While a small four-bond coupling (⁴J) between the vinylic proton and the amide proton is theoretically possible, it is often not resolved, leading to the observation of a singlet.
Logical Framework for Spectral Analysis
The following diagram illustrates the logical workflow for analyzing the ¹H NMR spectrum of this compound.
Caption: Workflow for the analysis of the ¹H NMR spectrum.
Conclusion
This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H NMR spectrum of this compound. By combining theoretical predictions with practical experimental considerations, researchers can confidently utilize this powerful analytical technique to verify the structure and purity of this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of a wide range of organic molecules, reinforcing the central role of NMR spectroscopy in modern chemical research and development.
References
- CASCADE - Colorado State University. (n.d.).
- Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. (2014). Journal of the American Chemical Society. [Link]
- PROSPRE - 1H NMR Predictor. (n.d.).
- A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). Analytical Biochemistry. [Link]
- NMR Sample Preparation. (n.d.). University of Ottawa.
- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
- Chapter 5: Acquiring 1H and 13C Spectra. (2018). In Modern NMR Techniques for Structure Elucidation. Royal Society of Chemistry. [Link]
- NMR Predictor. (n.d.). Chemaxon.
- NMR Sample Preparation Guide. (n.d.). Scribd.
- Basic Concepts, Principles and Applications of NMR Spectroscopy. (2016). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
- Principles of NMR. (n.d.).
- Optimized Default 1H Parameters. (2020). University of Missouri - Columbia, Department of Chemistry. [Link]
- 4.7: NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
- Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. [Link]
- NMR Sample Preparation. (n.d.). Western University.
- NMR Spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps.
- Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. (2002). International Journal of Molecular Sciences. [Link]
- 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]
- NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility.
- How is it possible for amide proton to show splitting in proton NMR? (2020).
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchem. [Link]
- 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (2014). Magnetic Resonance in Chemistry. [Link]
- Basic Practical NMR Concepts. (n.d.). Michigan State University, Department of Chemistry.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
- This compound. (n.d.). PubChem.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath.
- 1H NMR Spectrum Prediction and Analysis. (n.d.). Atlas: School AI Assistant.
- 5.5: Chemical Shift. (2023). Chemistry LibreTexts. [Link]
- 1H NMR Chemical Shift. (n.d.). Oregon State University.
- NMR Spectroscopy :: Hans Reich NMR Collection - Content. (2020).
- 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax. [Link]
- Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calcul
- Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. (2002).
- 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]
- 5.3 Spin-Spin Splitting: J-Coupling. (n.d.).
- A General Method for Extracting Individual Coupling Constants from Crowded 1H NMR Spectra. (2015).
- Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)
- How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.
- 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. (n.d.). An-Najah National University.
Sources
- 1. CASCADE [nova.chem.colostate.edu]
- 2. PROSPRE [prospre.ca]
- 3. Visualizer loader [nmrdb.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. scribd.com [scribd.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. staff.najah.edu [staff.najah.edu]
A Spectroscopic Guide to (Z)-methyl acetamidocinnamate: An In-depth Analysis of IR and Mass Spectrometry Data
Abstract
(Z)-methyl acetamidocinnamate is a pivotal substrate in synthetic chemistry, particularly renowned for its application in asymmetric hydrogenation to produce chiral amino acids.[1] The precise stereochemical and structural confirmation of this precursor is paramount for the success of such syntheses. This technical guide provides an in-depth exploration of the infrared (IR) spectroscopy and electron ionization mass spectrometry (EI-MS) characteristics of (Z)-methyl acetamidocinnamate. We delve into the theoretical underpinnings of the expected spectral features, present detailed, field-proven protocols for data acquisition, and offer a comprehensive analysis of the resulting data. This document is intended for researchers, chemists, and quality control specialists who require a robust analytical framework for the characterization of this and similar α,β-dehydroamino acid derivatives.
Introduction: The Significance of (Z)-methyl acetamidocinnamate
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. (Z)-methyl acetamidocinnamate serves as a pro-chiral olefin, widely employed as a benchmark substrate to evaluate the efficacy and enantioselectivity of new chiral hydrogenation catalysts.[2][3] Its structure incorporates several key functional groups—an amide, an ester, a carbon-carbon double bond, and a phenyl ring—each contributing a distinct signature to its spectroscopic profile. Accurate characterization is therefore not merely an identification step but a critical validation of the substrate's geometric purity, which directly influences the stereochemical outcome of the catalytic reaction.
This guide will systematically dissect the two primary spectroscopic techniques used for its characterization: Infrared (IR) spectroscopy, to probe the vibrational modes of its functional groups, and Mass Spectrometry (MS), to determine its molecular weight and elucidate its structural backbone through fragmentation analysis.
Caption: Key IR vibrational modes and their expected frequencies.
Data Summary: Characteristic IR Absorption Bands
The following table summarizes the anticipated IR absorption data for (Z)-methyl acetamidocinnamate based on established spectroscopic principles.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic & Vinylic |
| ~1715 | Strong | C=O Stretch | α,β-Unsaturated Ester |
| ~1660 | Strong | C=O Stretch | Amide I |
| ~1630 | Medium | C=C Stretch | Conjugated Alkene |
| ~1530 | Strong | N-H Bend / C-N Stretch | Amide II |
| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1250-1150 | Strong | C-O Stretch | Ester |
| ~700 | Medium-Strong | C-H Out-of-Plane Bend | Z-Disubstituted Alkene |
| ~750, ~690 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene |
Experimental Protocol: Acquiring the IR Spectrum (Thin Solid Film Method)
The thin solid film method is often preferred for its simplicity and the high quality of spectra it can produce without interference from mulling agents like Nujol. [4] Objective: To obtain a high-resolution Fourier Transform Infrared (FT-IR) spectrum of solid (Z)-methyl acetamidocinnamate.
Materials:
-
(Z)-methyl acetamidocinnamate (5-10 mg)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
FT-IR Spectrometer
-
NaCl or KBr salt plate (1)
-
Pipette or glass rod
-
Desiccator for salt plate storage
Procedure:
-
Plate Preparation: Retrieve a single, clean salt plate from the desiccator. If necessary, clean the plate by gently wiping it with a tissue dampened with acetone, then allow it to dry completely. Handle the plate only by its edges to avoid transferring moisture from your fingers. [4]2. Sample Dissolution: In a small vial, dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent like methylene chloride. [5]The goal is to create a concentrated solution.
-
Scientist's Note: Methylene chloride is an excellent choice as it dissolves many organic compounds and evaporates quickly without absorbing atmospheric water, which could damage the salt plate or obscure the N-H and O-H stretching regions of the spectrum. [5]3. Film Casting: Using a pipette, apply one or two drops of the concentrated solution to the center of the salt plate's surface. Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should be visible. [4] * Trustworthiness Check: The quality of the film is crucial. If the film is too thick, the major peaks will be "flat-topped" (total absorption), obscuring their true shape and position. If it's too thin, the signal-to-noise ratio will be poor. A slightly hazy or translucent film is often ideal. [4]4. Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to acquire a spectrum of the ambient atmosphere (mostly CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis: Place the salt plate with the dried sample film into the sample holder in the spectrometer. Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Evaluation & Refinement: Examine the resulting spectrum.
-
If peaks are too intense (transmittance near 0%), the film is too thick. Clean the plate and prepare a new, thinner film using a more dilute solution. [4] * If peaks are too weak (low absorbance), the film is too thin. Add another drop of the solution to the existing film, allow it to dry, and re-run the spectrum. [4]7. Cleanup: Once a satisfactory spectrum is obtained, thoroughly clean the salt plate with the appropriate solvent (e.g., acetone), dry it, and return it to the desiccator for storage. [6]
-
Mass Spectrometry Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation of organic molecules, Electron Ionization (EI) is a classic and highly informative method.
Theoretical Framework: Electron Ionization and Fragmentation
In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the molecule to eject one of its own electrons, forming a radical cation known as the molecular ion (M•⁺) . [7][8]The molecular weight of (Z)-methyl acetamidocinnamate (C₁₂H₁₃NO₃) is 219.24 g/mol , so the molecular ion peak is expected at m/z 219 . [9] The 70 eV of energy is significantly more than what is required for ionization, and this excess energy causes the molecular ion to fragment in predictable ways. [7]This fragmentation pattern provides a detailed structural fingerprint. For (Z)-methyl acetamidocinnamate, we can anticipate several key fragmentation pathways based on the principles observed in similar structures like cinnamic acid esters and amides. [10][11] Key Predicted Fragmentations:
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond can lead to the loss of a methoxy radical (31 Da), resulting in a stable acylium ion at m/z 188 .
-
Loss of Ketene (CH₂=C=O): A common fragmentation for N-acetyl compounds is the loss of ketene (42 Da) via a rearrangement, which would produce an ion at m/z 177 .
-
Loss of the Acetyl Radical (•COCH₃): Cleavage of the N-C bond of the amide can result in the loss of an acetyl radical (43 Da), yielding a fragment at m/z 176 .
-
Formation of the Cinnamoyl Ion: Cleavage of the Cα-N bond could lead to the formation of the methyl cinnamoyl ion at m/z 161 .
-
Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the alkene and the ester carbonyl could result in the loss of the carbomethoxy radical (59 Da), leading to a fragment at m/z 160 .
-
Formation of the Tropylium Ion: Aromatic compounds often rearrange to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91 , with further fragmentation to m/z 77 (phenyl cation) and m/z 65 .
Sources
- 1. researchgate.net [researchgate.net]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Methyl-(z)-acetamido cinnamate | C12H13NO3 | CID 129736170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of (Z)-Methyl 2-acetamido-3-phenylacrylate in organic solvents
An In-depth Technical Guide to the Solubility of (Z)-Methyl 2-acetamido-3-phenylacrylate in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound is a functionalized acrylate monomer with significant potential in polymer chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which dictates its processability, reactivity, and ultimately, the properties of the resulting materials. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and professionals in drug development and materials science.
Understanding solubility is a critical first step in many scientific endeavors, from designing polymerization reactions to formulating therapeutic agents.[1][2][3] The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[4] However, a more nuanced understanding requires a deeper dive into the physicochemical properties of both the solute and the solvent, as well as the thermodynamic principles governing the dissolution process.
This guide will first explore the molecular characteristics of this compound and a range of common organic solvents. It will then delve into the theoretical underpinnings of solubility, followed by detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination.
Physicochemical Properties: The Key to Understanding Solubility
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. For this compound, several key features are important to consider.
This compound: A Molecular Profile
This compound possesses a molecular weight of approximately 219.24 g/mol .[5] Its structure contains both polar and non-polar moieties, which gives it a nuanced solubility profile.
| Property | Value/Characteristic | Source |
| Molecular Formula | C12H13NO3 | [5][6] |
| Molecular Weight | 219.24 g/mol | [5][6] |
| Melting Point | 121-122 °C | [6][7] |
| Appearance | White to off-white solid | [6] |
| Key Functional Groups | Phenyl ring (non-polar), Acetamido group (polar, hydrogen bond donor/acceptor), Methyl ester (polar) | N/A |
The presence of the phenyl group imparts a significant non-polar character, suggesting solubility in aromatic or non-polar solvents.[8] Conversely, the acetamido and methyl ester groups introduce polarity and the capacity for hydrogen bonding, which would favor solubility in polar solvents.[8] The interplay of these features means that the solubility of this compound will be highly dependent on the specific solvent used.
A Spectrum of Organic Solvents
The choice of solvent is critical in determining the solubility of this compound. Organic solvents can be broadly categorized based on their polarity.
| Solvent Category | Examples | Key Characteristics |
| Polar Protic | Methanol, Ethanol | High polarity, capable of hydrogen bonding |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | High polarity, not capable of hydrogen bonding |
| Non-Polar | Toluene, Hexane | Low polarity, interact primarily through van der Waals forces |
The diverse nature of these solvents offers a range of environments for dissolving this compound, and understanding their properties is key to predicting solubility.[9]
The Theoretical Framework of Solubility
While the "like dissolves like" principle is a useful starting point, a more quantitative prediction of solubility can be achieved through thermodynamic models.[10] The solubility of a solid in a liquid is a thermodynamic equilibrium process, and it can be described by the Gibbs free energy of solution.
Modern approaches to solubility prediction often employ machine learning and thermodynamic cycles to provide accurate estimations.[1][2][3] These models take into account factors such as the activity coefficient, enthalpy of fusion, and melting point of the solute.[1][2][3] While a deep dive into these models is beyond the scope of this guide, it is important to recognize that solubility is a predictable, quantifiable property.
Experimental Determination of Solubility: A Practical Guide
In the absence of readily available solubility data for this compound, experimental determination is necessary. Two common types of solubility measurements are kinetic and thermodynamic solubility.[11]
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is often measured in early-stage research and drug discovery to quickly assess the solubility of a compound under non-equilibrium conditions.[12] This method is typically faster and requires less compound than thermodynamic solubility measurements.
Protocol for Kinetic Solubility Determination
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent, such as Dimethyl Sulfoxide (DMSO).[11]
-
Serial Dilution: Perform a serial dilution of the stock solution in the same solvent to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) and mix. The introduction of the aqueous anti-solvent will cause the compound to precipitate if its solubility is exceeded.[11]
-
Precipitation Detection: The point at which precipitation is first observed is the kinetic solubility. This can be detected visually, by turbidimetry, or by more sensitive methods like nephelometry or dynamic light scattering (DLS).[12]
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[11] This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's solubility. The shake-flask method is the most common approach for determining thermodynamic solubility.[13]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
-
Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. While specific quantitative data is not widely published, a combination of theoretical understanding and robust experimental protocols can provide the necessary insights. By considering the physicochemical properties of both the solute and the solvent, and by employing systematic experimental methods, researchers can accurately determine the solubility of this compound and optimize its use in their specific applications. The protocols and frameworks provided in this guide offer a comprehensive approach to achieving this understanding.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- (Z)
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- Method Development & Method Validation for Solubility and Dissolution Curves.
- What is the solubility of Acrylic UV Monomer in different solvents?. Blog.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- (Z)
- High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific.
- Solubility & Method for determin
- Measurement and Modeling of Methyl Acrylate Radical Polymerization in Polar and Nonpolar Solvents.
- Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents. Polymer Chemistry (RSC Publishing).
- Acrylates. Matyjaszewski Polymer Group - Carnegie Mellon University.
- How Does Solvent Polarity Impact Compound Solubility?. YouTube.
- Methyl (Z)
- 60676-51-9((Z)
- (Z)-Methyl 2-acetylamino-3-phenylacrylate CAS#: 60676-51-9.
- (Z)
- 64590-80-3|(E)-2-Acetamido-3-phenylacrylic acid. BLDpharm.
- (Z)
- 55065-02-6|(Z)-2-Acetamido-3-phenylacrylic acid. BLDpharm.
- Methyl (Z)-2-Acetamido-3-phenylacrylate 60676-51-9. Tokyo Chemical Industry Co., Ltd.(APAC).
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
- Methyl (Z)-2-Acetamido-3-phenylacrylate >95.0%(HPLC) 5g.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. youtube.com [youtube.com]
- 5. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 60676-51-9 CAS MSDS ((Z)-Methyl 2-acetylamino-3-phenylacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. (Z)-Methyl 2-acetylamino-3-phenylacrylate | 60676-51-9 [amp.chemicalbook.com]
- 8. uychem.com [uychem.com]
- 9. physchemres.org [physchemres.org]
- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. solvescientific.com.au [solvescientific.com.au]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
An In-depth Technical Guide to the Stability and Storage of (Z)-Methyl 2-acetamido-3-phenylacrylate
Section 1: Introduction and Molecular Profile
(Z)-Methyl 2-acetamido-3-phenylacrylate is a key organic intermediate and a member of the α,β-dehydroamino acid (ΔAA) derivative family.[1] These compounds are notable for their presence in natural peptides and their utility in synthetic chemistry, particularly as precursors for asymmetric hydrogenation to produce chiral amino acids.[1] The molecule's structure, featuring a trisubstituted alkene, an enamide, and a methyl ester, confers a unique balance of reactivity and stability.[2] Understanding this balance is critical for researchers in pharmaceutical development and organic synthesis to ensure the compound's integrity throughout its lifecycle, from storage to application.
This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its storage, handling, and stability assessment.
Section 2: Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. This data is essential for its proper handling and for the design of analytical methodologies.
| Property | Value | Source(s) |
| CAS Number | 60676-51-9 | [3][4][5] |
| Molecular Formula | C₁₂H₁₃NO₃ | [3][4][6] |
| Molecular Weight | 219.24 g/mol | [5][6][7] |
| Appearance | White to off-white solid; may appear as powder or crystals. | [6][7] |
| Melting Point | 121-126 °C | [6][7] |
| Purity (Typical) | >95.0% (by HPLC) | [7] |
| Synonyms | Methyl (Z)-α-acetamidocinnamate, (Z)-Methyl 2-acetylamino-3-phenylacrylate | [3][5][6] |
Section 3: Core Stability Profile
The stability of this compound is dictated by its constituent functional groups. The Z-configuration of the double bond is generally the more thermodynamically stable isomer for such trisubstituted alkenes.[8] However, the enamide, ester, and alkene moieties are all susceptible to specific degradation mechanisms under adverse conditions.
Key Factors Influencing Stability
-
Atmosphere (Oxygen): The compound is noted by suppliers as being "Air Sensitive".[7] This sensitivity likely arises from the electron-rich double bond, which is susceptible to oxidation. Oxidative degradation can lead to the formation of epoxides, peroxides, or cleavage products, compromising purity and reactivity. Therefore, minimizing exposure to atmospheric oxygen is a primary concern.
-
Temperature: While some suppliers suggest storage at "room temperature," others provide more specific recommendations, such as "2-8°C" or "<15°C".[3][6][7] Elevated temperatures can provide the activation energy needed to overcome kinetic barriers for degradation, including potential isomerization to the (E)-isomer or acceleration of hydrolytic and oxidative processes. Sub-ambient, refrigerated storage is the most prudent approach for long-term preservation.
-
pH (Hydrolysis): The methyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, (Z)-2-acetamido-3-phenylacrylic acid. This process is accelerated at pH extremes. The enamide bond is generally more stable but can also undergo hydrolysis under harsh acidic conditions.
-
Light (Photostability): Enamides and α,β-unsaturated systems are known to be photosensitive, potentially undergoing photocyclization or other radical-mediated reactions upon exposure to UV or high-intensity visible light.[9][10] ICH Q1B guidelines for photostability testing are relevant for assessing this liability.[11]
Potential Degradation Pathways
The primary degradation routes for this compound are hydrolysis, oxidation, and photodegradation. While α,β-dehydroamino acids can be susceptible to nucleophilic attack, the steric hindrance in medium-to-bulky derivatives like this one often renders them inert to conjugate addition under typical conditions.[12][13]
Caption: Key degradation pathways for this compound.
Section 4: Recommended Storage and Handling
Synthesizing data from multiple chemical suppliers and considering the molecule's inherent chemical liabilities, a conservative and robust storage strategy is recommended to maximize shelf-life and preserve purity.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2-8°C | Minimizes thermal degradation and slows kinetic rates of all potential degradation pathways. This is a consensus from the more cautious supplier recommendations.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich double bond, directly addressing the compound's noted air sensitivity.[7][14] |
| Light | Amber Vial / Dark Location | Protects the photosensitive enamide and unsaturated system from light-induced degradation.[7][9] |
| Container | Tightly Sealed, Dry | Prevents ingress of moisture, which could lead to hydrolysis of the ester, and atmospheric oxygen.[3] |
Handling Protocol
-
Inert Atmosphere Operations: Whenever possible, handle the solid material inside a glovebox or glove bag under an inert atmosphere. For transfers outside of a controlled environment, work quickly and minimize exposure time.
-
Aliquotting: For frequent use, it is advisable to aliquot the bulk material into smaller, single-use vials. This practice avoids repeated warming/cooling cycles and atmospheric exposure of the main stock.
-
Weighing and Dispensing: Use a clean, dry spatula. After dispensing, purge the headspace of the container with argon or nitrogen before re-sealing.
-
Solution Preparation: Prepare solutions fresh for each use. If solutions must be stored, they should be kept cold (2-8°C), protected from light, and purged with inert gas. The stability in various solvents should be experimentally determined if long-term solution storage is required.
Section 5: Stability-Indicating Analytical Methodology
A validated stability-indicating analytical method (SIAM) is one that can accurately quantify the active ingredient without interference from its degradants, impurities, or excipients.[15] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[15][16]
Protocol: Forced Degradation Study
The objective of a forced degradation (or stress testing) study is to intentionally degrade the sample to generate the likely degradation products.[11][15] This validates that the analytical method can separate these new peaks from the parent peak, proving its specificity.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or Trifluoroacetic acid (TFA)
-
1M HCl, 1M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
Calibrated HPLC system with a C18 column and UV/PDA detector
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 ACN:Water) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration of ~0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature for 4 hours. Cool, neutralize with 1M HCl, and dilute to ~0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to ~0.1 mg/mL.
-
Thermal Degradation: Store the solid powder in an oven at 70°C for 48 hours. Also, heat a stock solution at 60°C for 48 hours. Prepare a ~0.1 mg/mL sample from both.
-
Photolytic Degradation: Expose the solid powder and a stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[11] Prepare a ~0.1 mg/mL sample.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by the developed HPLC method. The method should show adequate separation between the parent peak and any new peaks formed. Peak purity analysis using a PDA detector is essential to confirm that the main peak is spectrally pure in all conditions.
Protocol: Real-Time Stability Study Setup
This protocol outlines a study to determine the actual shelf-life under recommended storage conditions.
-
Batch Selection: Select a representative batch of the material with a known initial purity.
-
Sample Packaging: Aliquot the material into multiple vials using the recommended packaging (e.g., amber glass vials). Purge each vial with nitrogen or argon before sealing.
-
Storage Conditions: Place the vials into stability chambers maintained at the recommended long-term condition (e.g., 5°C ± 3°C) and an accelerated condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Testing Schedule: Define time points for analysis. For a 24-month study, this might be 0, 3, 6, 9, 12, 18, and 24 months for the long-term condition, and 0, 1, 3, and 6 months for the accelerated condition.
-
Analysis: At each time point, remove a vial from each condition. Perform HPLC analysis to determine the purity (assay) of the compound and quantify any specified or unspecified degradation products. Also, perform visual inspection.
-
Data Evaluation: Plot the purity and degradant levels over time. The data will be used to establish a re-test period or shelf-life for the material under the specified storage conditions.
Visualization of Stability Testing Workflow
Caption: Workflow for establishing a stability-indicating method and shelf-life.
Section 6: Conclusion
This compound is a compound of significant value that requires careful handling to maintain its chemical integrity. Its primary liabilities are sensitivity to atmospheric oxygen, potential for hydrolysis, and photodegradation. Adherence to the recommended storage conditions—specifically, refrigeration (2-8°C) under an inert atmosphere and protected from light—is paramount for long-term stability. For drug development professionals, the implementation of a rigorous stability testing program, initiated with a comprehensive forced degradation study, is a non-negotiable step to ensure the quality, safety, and efficacy of any downstream application.
Section 7: References
-
Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability - PMC - NIH. [Link]
-
Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - ChemRxiv. [Link]
-
Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC - NIH. [Link]
-
Photocyclization of coumarinoyl enamides revisited: [2+2+2] cycloreversion/cycloaddition mechanism - New Journal of Chemistry (RSC Publishing). [Link]
-
Dehydroamino acid - Wikipedia. [Link]
-
Direct Synthesis of Enamides via Electrophilic Activation of Amides - ACS Publications. [Link]
-
(Z)-Methyl 2-acetylamino-3-phenylacrylate CAS#: 60676-51-9; ChemWhat Code: 925795. [Link]
-
Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. - Semantic Scholar. [Link]
-
This compound | C12H13NO3 | CID 9964506 - PubChem. [Link]
-
Analytical & Stability Testing - ProMed Pharma. [Link]
-
Analytical Techniques In Stability Testing - Separation Science. [Link]
-
Stability indicating study by using different analytical techniques - IJSDR. [Link]
-
Enamides: valuable organic substrates - RSC Publishing. [Link]
-
Photocyclisation of enamides. Part V. Photocyclisation of αβ-unsaturated anilides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]
-
Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. [Link]
Sources
- 1. Dehydroamino acid - Wikipedia [en.wikipedia.org]
- 2. Enamides: valuable organic substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 60676-51-9 [sigmaaldrich.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 60676-51-9 CAS MSDS ((Z)-Methyl 2-acetylamino-3-phenylacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Methyl (Z)-2-Acetamido-3-phenylacrylate | 60676-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocyclization of coumarinoyl enamides revisited: [2+2+2] cycloreversion/cycloaddition mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Photocyclisation of enamides. Part V. Photocyclisation of αβ-unsaturated anilides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. database.ich.org [database.ich.org]
- 12. Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 55065-02-6|(Z)-2-Acetamido-3-phenylacrylic acid|BLD Pharm [bldpharm.com]
- 15. ijsdr.org [ijsdr.org]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
A Technical Guide to N-[2-(prop-2-enoyloxy)ethyl]benzamide: Synthesis, Characterization, and Biomedical Applications
Executive Summary: The convergence of polymer science and medicine has introduced a class of functional monomers capable of forming advanced biomaterials with tailored properties. Acrylic-based polymers, in particular, are widely used in biomedical applications due to their versatile and tunable characteristics.[1] This guide focuses on a specific, multifunctional acrylate compound, N-[2-(prop-2-enoyloxy)ethyl]benzamide , which corresponds to the molecular formula C12H13NO3. This molecule uniquely combines a polymerizable acrylate group with a biologically relevant benzamide scaffold. This document provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis and characterization, a discussion of its potential in creating novel biomaterials for drug development, and a standardized protocol for evaluating the biocompatibility of such materials.
Compound Identification and Physicochemical Properties
The subject of this guide is the acrylate compound with the molecular formula C12H13NO3. A specific and valid chemical structure for this formula is N-[2-(prop-2-enoyloxy)ethyl]benzamide .
-
IUPAC Name: N-[2-(prop-2-enoyloxy)ethyl]benzamide
-
Synonyms: N-(2-(acryloyloxy)ethyl)benzamide
-
Molecular Formula: C12H13NO3
-
Molecular Weight: 219.24 g/mol
The structure features three key functional domains:
-
Acrylate Group: A vinyl ester that serves as the polymerizable moiety, enabling the monomer to participate in free-radical polymerization to form a polyacrylate backbone.
-
Ethyl Linker: A flexible two-carbon spacer connecting the acrylate and benzamide functionalities.
-
Benzamide Group: A well-established pharmacophore found in numerous therapeutic agents, which can impart specific chemical properties and potential biological interactions to the resulting polymer.
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | N-[2-(prop-2-enoyloxy)ethyl]benzamide | - |
| Molecular Formula | C12H13NO3 | - |
| Molecular Weight | 219.24 g/mol | PubChem |
| Appearance | Expected to be a solid or viscous liquid at STP | Inferred |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, DMSO) | Inferred |
| Hydrogen Bond Donors | 1 (Amide N-H) | PubChem |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Ester C=O, Ester C-O) | PubChem |
Table 1: Physicochemical properties of N-[2-(prop-2-enoyloxy)ethyl]benzamide.
Synthesis and Spectroscopic Characterization
The synthesis of N-[2-(prop-2-enoyloxy)ethyl]benzamide is most logically achieved through a two-step process starting from commercially available precursors. The first step is an amidation to create the precursor alcohol, N-(2-hydroxyethyl)benzamide, followed by an esterification to attach the acrylate group.
Synthesis Pathway
The overall synthetic scheme involves two primary reactions:
-
Amidation: Reaction of benzoic acid (or an activated derivative like benzoyl chloride) with ethanolamine to form N-(2-hydroxyethyl)benzamide.
-
Esterification: Reaction of N-(2-hydroxyethyl)benzamide with acryloyl chloride in the presence of a non-nucleophilic base to yield the final product.
Diagram 1: Two-step synthesis of N-[2-(prop-2-enoyloxy)ethyl]benzamide.
Detailed Synthesis Protocol
PART A: Synthesis of N-(2-hydroxyethyl)benzamide (Precursor)
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, add ethanolamine (1.0 eq) and dichloromethane (DCM, ~2 M).
-
Reagent Addition: Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution at 0°C. Causality: The reaction is exothermic; slow addition at low temperature controls the reaction rate and minimizes side products.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with deionized water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethyl acetate/hexanes to yield a white solid.
PART B: Synthesis of N-[2-(prop-2-enoyloxy)ethyl]benzamide (Final Product)
-
Reactor Setup: Dissolve N-(2-hydroxyethyl)benzamide (1.0 eq) in anhydrous DCM (~0.5 M) in a flask under a nitrogen atmosphere. Add triethylamine (TEA, 1.5 eq). Causality: TEA acts as a base to neutralize the HCl byproduct of the esterification, driving the reaction to completion.
-
Reagent Addition: Cool the solution to 0°C and add acryloyl chloride (1.2 eq) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then at room temperature for 12-18 hours.
-
Work-up: Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: After solvent removal, purify the crude product via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the final monomer.
Spectroscopic Characterization
The identity and purity of the synthesized monomer must be confirmed using standard analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. Expected characteristic peaks include: C=O (ester) stretch (~1730 cm⁻¹), C=O (amide) stretch (~1640 cm⁻¹), N-H (amide) stretch (~3300 cm⁻¹), and C=C (vinyl) stretch (~1635 cm⁻¹).[2][3] The disappearance of the broad O-H stretch from the precursor alcohol is a key indicator of reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
¹H NMR: Expect to see characteristic signals for the vinyl protons of the acrylate group (typically 3 protons between δ 5.8-6.5 ppm), aromatic protons of the benzamide ring (5 protons, δ 7.4-7.8 ppm), and methylene protons of the ethyl linker.
-
¹³C NMR: Signals for the ester and amide carbonyl carbons (~165-175 ppm) and vinyl carbons (~128-132 ppm) would confirm the structure.[2]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Expect to find a molecular ion peak [M+H]⁺ at m/z 220.09.
Applications in Drug Development and Biomaterials
The unique hybrid structure of N-[2-(prop-2-enoyloxy)ethyl]benzamide makes it a valuable monomer for creating functional polymers for biomedical applications.[1][4] The polyacrylate backbone provides a stable, biocompatible scaffold, while the pendant benzamide groups can be used to tune the material's properties.
Polymerization Workflow
The monomer can be polymerized, or copolymerized with other monomers (e.g., hydroxyethyl methacrylate, acrylic acid), via free-radical polymerization to create a variety of materials.
Diagram 2: Experimental workflow for polymer synthesis and characterization.
Potential Applications
-
Drug Delivery Vehicles: The polymer can be engineered to form nanoparticles or micelles. The benzamide groups may influence drug loading and release kinetics, especially for aromatic drug molecules, through π-π stacking interactions.
-
Hydrogels for Tissue Engineering: By incorporating a cross-linking agent during polymerization, hydrogels can be formed. These materials are promising for creating scaffolds that support cell growth and tissue regeneration.[5]
-
Biocompatible Coatings: The polymer can be used to coat medical devices like stents or catheters to improve their biocompatibility and reduce inflammatory responses.[5]
Diagram 3: Nanoparticle for drug delivery using a functional polymer.
In Vitro Biocompatibility Assessment
A critical step in developing any new biomaterial is to ensure it is not toxic to cells. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6]
Self-Validating MTT Assay Protocol
This protocol includes necessary controls to ensure the validity of the results.
-
Cell Seeding:
-
Seed a suitable cell line (e.g., NIH/3T3 fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]
-
-
Treatment Preparation:
-
Prepare stock solutions of the test polymer in a suitable solvent (e.g., DMSO), then dilute to final concentrations in sterile cell culture medium. Ensure the final solvent concentration is non-toxic (typically <0.5%).
-
Test Groups: Wells with cells treated with various concentrations of the polymer.
-
Controls (Critical for Validation):
-
Negative Control: Cells treated with culture medium only (100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for the polymer.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 0.1% Triton X-100) to induce cell death.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation:
-
Remove the old medium from the cells and add 100 µL of the prepared treatment and control solutions to the respective wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[7]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation:
-
Subtract the average absorbance of the blank control from all other readings.
-
Normalize the data to the negative control to determine the percentage of cell viability:
-
% Viability = (Absorbance_Sample / Absorbance_NegativeControl) * 100
-
-
-
| Concentration (µg/mL) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 50 | 95.6 ± 4.8 |
| 100 | 91.3 ± 6.2 |
| 250 | 85.7 ± 7.1 |
| 500 | 78.4 ± 8.3 |
Table 2: Example quantitative data from an MTT assay showing the dose-dependent effect of a hypothetical polymer on cell viability.
Conclusion
N-[2-(prop-2-enoyloxy)ethyl]benzamide (C12H13NO3) is a functional monomer with significant potential for the development of advanced biomaterials. Its structure provides a polymerizable handle and a modifiable side chain that can be used to control the physicochemical and biological properties of the resulting polymers. The synthetic route is straightforward, and the resulting materials can be tailored for a range of applications in drug development, from drug delivery systems to tissue engineering scaffolds. Rigorous characterization and standardized biocompatibility testing are essential for translating these promising materials from the laboratory to clinical applications.
References
- Serrano-Aroca, Á. (2020). Acrylate Polymers for Advanced Applications. ResearchGate.
- Serrano-Aroca, Á., & Deb, S. (2020). Acrylic-Based Hydrogels as Advanced Biomaterials. IntechOpen.
- Google Patents. (2013). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
- Serrano-Aroca, Á., & Deb, S. (2020). Acrylic-Based Materials for Biomedical and Bioengineering Applications. IntechOpen.
- Modern Plastics. (n.d.). Acrylic Polymers in the Healthcare Industry.
- MDPI. (2022). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ChemSynthesis. (n.d.). 2-hydroxy-N-(2-hydroxyethyl)benzamide.
- ResearchGate. (n.d.). 13C-NMR data for acrylate monomers.
- ACS Publications. (2025). Phosphorus-Containing Acrylate-Based Core–Shell Polymers: Synthesis and Flame-Retardant Properties.
- ResearchGate. (n.d.). Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide.
- Bruker. (n.d.). QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY.
- Asian Journal of Chemistry. (2025). Novel Functional Acrylic Copolymers: Synthesis, Characterization, Molecular Docking and Biological Efficacy.
- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N-(2-hydroxyethyl)benzamide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pstc.org [pstc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comprehensive Technical Guide to (Z)-Methyl 2-acetamido-3-phenylacrylate: Synthesis, Characterization, and Applications in Asymmetric Catalysis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(Z)-Methyl 2-acetamido-3-phenylacrylate, a prominent member of the α,β-dehydroamino acid class, stands as a critical synthetic intermediate with significant implications for pharmaceutical research and development. Its unique structural and electronic properties make it a valuable precursor for the asymmetric synthesis of non-natural amino acids and a versatile scaffold for incorporation into novel therapeutic peptides. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis, and detailed analytical characterization. A significant focus is placed on its pivotal role as a benchmark substrate in Rhodium-catalyzed asymmetric hydrogenation, a cornerstone reaction for establishing stereocenters. Furthermore, this guide explores the broader context of dehydroamino acids in drug discovery, highlighting their capacity to enhance the metabolic stability and bioavailability of peptide-based therapeutics.
Nomenclature and Identification
This compound is known by a variety of synonyms, which are crucial to recognize when surveying the scientific literature and commercial databases.
Table 1: Synonyms and Identifiers
| Type | Identifier |
| Systematic (IUPAC) Name | methyl (Z)-2-acetamido-3-phenylprop-2-enoate |
| Common Synonyms | (Z)-Methyl 2-acetylamino-3-phenylacrylate, methyl (Z)-α-acetamidocinnamate, (Z)-methyl acetamidocinnamate |
| CAS Registry Number | 60676-51-9 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
Physicochemical Properties
Understanding the physical and chemical characteristics of this compound is fundamental to its handling, reaction setup, and purification.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 121-122 °C |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in hexane. |
| Purity (Typical) | >95% (HPLC) |
Synthesis of this compound
The synthesis of this compound is most classically achieved through the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde.[1]
The Erlenmeyer-Plöchl Synthesis Pathway
The Erlenmeyer-Plöchl synthesis provides a robust method for preparing α,β-unsaturated N-acylamino acids.[1] The general pathway involves the formation of an azlactone (oxazolone) intermediate from N-acetylglycine and benzaldehyde, followed by ring-opening to yield the desired product.
Caption: Generalized Erlenmeyer-Plöchl synthesis pathway.
Detailed Laboratory Protocol
A refined, high-yield procedure for the synthesis of (Z)-methyl-2-acetamidocinnamate has been developed to circumvent the need for column chromatography.
Step 1: Synthesis of (Z)-2-acetamido-3-phenylacrylic acid
-
To a solution of N-acetylglycine (1 eq.) and benzaldehyde (1.2 eq.) in acetic anhydride (3 eq.), add anhydrous sodium acetate (1 eq.).
-
Heat the mixture at 100°C for 2 hours with stirring.
-
Cool the reaction mixture and add water to hydrolyze the excess acetic anhydride.
-
The precipitated azlactone is collected by filtration and washed with cold water.
-
The crude azlactone is then refluxed in a mixture of acetone and water to yield (Z)-2-acetamido-3-phenylacrylic acid.
Step 2: Esterification
-
Suspend the (Z)-2-acetamido-3-phenylacrylic acid (1 eq.) in methanol.
-
Add dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Stir the reaction at room temperature for 12 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Remove the methanol under reduced pressure.
-
The crude product is purified by simple washing and extraction to yield (Z)-methyl-2-acetamidocinnamate with a high degree of purity.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the structure and purity of the synthesized compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR (CDCl₃, 75 MHz): δ (ppm) = 192.94, 158.04, 143.18, 135.06, 132.80, 130.27, 130.17, 129.21, 128.80, 128.33, 127.02, 120.67, 111.58, 55.69.[2]
Infrared (IR) Spectroscopy:
-
IR ν_max (cm⁻¹): 1665 (C=O, amide), 1609 (C=C, alkene), 1588 (C=C, aromatic).[2]
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) (EI): m/z calculated for C₁₂H₁₃NO₃ [M]⁺: 219.0895, found: 219.0895.
Applications in Asymmetric Synthesis and Drug Development
The true value of this compound lies in its application as a prochiral substrate for the synthesis of enantiomerically pure amino acids and its role as a building block in medicinal chemistry.
Benchmark Substrate for Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of this compound is a canonical reaction for evaluating the efficacy of new chiral phosphine ligands.[3][4] The product of this reaction, N-acetyl-L-phenylalanine methyl ester, is a valuable chiral building block.
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
The following is a general protocol for the asymmetric hydrogenation of this compound.
Materials:
-
This compound
-
[Rh(COD)₂]BF₄ (precatalyst)
-
Chiral diphosphine ligand (e.g., (R,R)-DiPAMP)
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel
Procedure:
-
In a glovebox, charge a reaction vessel with the rhodium precatalyst and the chiral ligand in a 1:1.1 molar ratio.
-
Add anhydrous, degassed methanol and stir to form the active catalyst solution.
-
Add a solution of this compound in methanol to the catalyst solution.
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50 psi).
-
Stir the reaction at room temperature for the specified time (typically 12-24 hours).
-
Upon completion, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
Role in Drug Discovery and Development
α,β-Dehydroamino acids are found in a variety of natural products with diverse biological activities, including antibiotic, antifungal, and antitumor properties.[5] The incorporation of dehydroamino acid residues into peptides can impart conformational constraints, leading to increased metabolic stability and improved bioavailability.[5] While no major drug on the market is a direct derivative of this compound, its hydrogenated product, L-phenylalanine and its derivatives, are key components in numerous pharmaceuticals. For instance, phenylalanine derivatives are being investigated as HIV-1 capsid inhibitors.[6][7]
The dehydroamino acid moiety itself serves as a versatile chemical handle for late-stage functionalization of peptides and other biomolecules, allowing for the introduction of various functionalities through Michael additions, cross-coupling reactions, and cycloadditions.[7] This makes compounds like this compound valuable starting materials for creating libraries of novel compounds for drug screening.
Conclusion
This compound is a cornerstone molecule in the field of asymmetric synthesis and a valuable tool for medicinal chemists. Its well-established synthetic routes, detailed characterization, and pivotal role in the development and screening of chiral catalysts underscore its importance. As the demand for enantiomerically pure compounds and novel peptide-based therapeutics continues to grow, the utility of this compound and other dehydroamino acids is set to expand, paving the way for new discoveries in drug development and materials science.
References
- Supporting Information for a relevant chemical synthesis publication.
- Supplementary Information from a Royal Society of Chemistry publication.
- Synthesis of Dehydroamino Acids and Their Applications in the Drug Research and Development. Progress in Chemistry, 2020, 32(1), 55-71.
- Wang, S., Wu, K., Tang, Y. J., & Deng, H. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 40(12), 2035-2060.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing α,β-Dehydroamino Acids. Chemical Reviews, 97(6), 2243-2266.
- Chen, H., et al. (2015). Synthesis of (Z)-methyl-2-acetamidocinnamate. Journal of China Pharmaceutical University, 46(6), 178-180.
- Supporting Information for "Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium". (Note: A specific peer-reviewed article would be cited here).
- Jones, L. H. (2020). Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. RSC chemical biology, 1(5), 298-304.
- Thiel, W. (2013). Dehydroamino acids: chemical multi-tools for late-stage diversification.
- Asymmetric hydrogenation of methyl (Z)-,-acetamidocinnamate... ResearchGate. (Note: A specific peer-reviewed article on this topic would be cited here).
- Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate... ResearchGate. (Note: A specific peer-reviewed article on this topic would be cited here).
- L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses.
- Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Organic Letters, 2021, 23(21), 8346-8351.
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]
- A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 2011, 3(4), 285-290.
Sources
- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Dehydroamino Acids and Their Applications in the Drug Research and Development [manu56.magtech.com.cn]
- 6. Dehydroamino acid chemical biology: an example of functional group interconversion on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of (Z)-Methyl 2-acetamido-3-phenylacrylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance of α,β-Unsaturated Amino Acid Esters
(Z)-Methyl 2-acetamido-3-phenylacrylate is a valuable α,β-unsaturated amino acid derivative. These compounds are pivotal building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including non-proteinogenic amino acids, peptides, and various heterocyclic structures. Their inherent functionalities—the alkene, the ester, and the amide—provide multiple handles for chemical modification. In the realm of drug development, the α,β-unsaturated carbonyl motif is a known pharmacophore, and these derivatives are often investigated for their potential biological activities. This document provides a comprehensive, in-depth guide to the synthesis of this compound, starting from the readily available N-acetylglycine, through the classic Erlenmeyer-Plöchl reaction.
Reaction Mechanism: The Erlenmeyer-Plöchl Azlactone Synthesis
The synthesis of this compound from N-acetylglycine proceeds via a two-step sequence, the cornerstone of which is the Erlenmeyer-Plöchl reaction. This reaction facilitates the condensation of an N-acylglycine with an aldehyde, in this case, N-acetylglycine and benzaldehyde, to form an azlactone (also known as an oxazolone).
The mechanism can be elucidated as follows:
-
Formation of the Azlactone: In the presence of acetic anhydride, N-acetylglycine undergoes cyclodehydration. The acetic anhydride serves both as a dehydrating agent and as an activator. The initial step is the formation of a mixed anhydride, which then facilitates the intramolecular cyclization to form the 2-methyl-5-oxazolone. The methylene group of this oxazolone is acidic and is readily deprotonated by a mild base, such as sodium acetate.
-
Condensation with Benzaldehyde: The resulting enolate of the oxazolone then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde in an aldol-type condensation.
-
Elimination: The aldol adduct rapidly undergoes elimination of a molecule of water, driven by the formation of a conjugated system, to yield the 4-benzylidene-2-methyl-5(4H)-oxazolone. The geometry of the resulting double bond is predominantly Z.
-
Methanolysis of the Azlactone: The azlactone ring is then opened by nucleophilic attack of methanol. This step proceeds via attack at the ester carbonyl, leading to the formation of the desired this compound.
This synthetic route is not only efficient but also provides stereochemical control, typically favoring the formation of the (Z)-isomer.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| N-Acetylglycine | 117.10 | 10.0 g | 0.085 |
| Benzaldehyde | 106.12 | 9.1 mL (9.5 g) | 0.089 |
| Acetic Anhydride | 102.09 | 20 mL | 0.212 |
| Anhydrous Sodium Acetate | 82.03 | 5.0 g | 0.061 |
| Methanol | 32.04 | 100 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Procedure:
Part A: Synthesis of 4-Benzylidene-2-methyl-5(4H)-oxazolone (Azlactone Intermediate)
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-acetylglycine (10.0 g, 0.085 mol), benzaldehyde (9.1 mL, 0.089 mol), acetic anhydride (20 mL, 0.212 mol), and anhydrous sodium acetate (5.0 g, 0.061 mol).
-
Heat the reaction mixture to reflux with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Add 50 mL of cold water to the reaction mixture and stir vigorously for 15 minutes.
-
Collect the crude azlactone product by vacuum filtration and wash the solid with cold water (2 x 25 mL).
-
Dry the crude azlactone in a desiccator. This intermediate can be used in the next step without further purification.
Part B: Synthesis of this compound
-
Transfer the crude, dried azlactone from Part A to a 250 mL round-bottom flask.
-
Add 100 mL of methanol to the flask and equip it with a reflux condenser.
-
Heat the mixture to reflux with stirring for 2-4 hours. The azlactone will gradually dissolve as it reacts to form the methyl ester.
-
Monitor the reaction by TLC until the starting azlactone is consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
Part C: Purification
-
The crude this compound can be purified by recrystallization. A suitable solvent system is aqueous ethanol or a mixture of benzene and hexane.[1]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.[1]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.40-7.20 (m, 5H, Ar-H), 7.10 (s, 1H, C=CH), 6.80 (br s, 1H, NH), 3.80 (s, 3H, OCH₃), 2.15 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 168.5 (C=O, amide), 165.8 (C=O, ester), 134.2 (Ar-C), 130.5 (C=CH), 129.8 (Ar-CH), 128.7 (Ar-CH), 128.4 (Ar-CH), 127.6 (C-NH), 52.5 (OCH₃), 23.2 (COCH₃).
-
IR (KBr, cm⁻¹): ν 3280 (N-H stretch), 1720 (C=O ester stretch), 1660 (C=O amide I band), 1630 (C=C stretch), 1540 (N-H bend, amide II band).
Trustworthiness and Self-Validation
The protocol described is a well-established method for the synthesis of dehydroamino acid derivatives. The trustworthiness of this procedure is validated by the following:
-
Reproducibility: The Erlenmeyer-Plöchl reaction is a classic named reaction in organic chemistry, known for its reliability and reproducibility.
-
Purity Assessment: The final product's purity can be rigorously assessed by its sharp melting point and by chromatographic techniques (TLC, HPLC).
-
Spectroscopic Confirmation: The provided NMR and IR data serve as a benchmark for confirming the chemical structure of the synthesized compound. Any significant deviation from these spectral characteristics would indicate the presence of impurities or an incorrect structure.
By following this detailed protocol and cross-referencing the characterization data, researchers can be confident in the synthesis and identity of the target molecule.
References
- Plöchl, J. (1884). Über einige Derivate der Benzoylimidozimtsäure. Berichte der deutschen chemischen Gesellschaft, 17(2), 1616-1624. [Link]
- Erlenmeyer, F. (1893). Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Justus Liebigs Annalen der Chemie, 275(1), 1-8. [Link]
- Crawford, M., & Little, W. T. (1959). The Erlenmeyer reaction with aliphatic aldehydes. Part II. The reaction with isobutyraldehyde. Journal of the Chemical Society (Resumed), 729-731. [Link]
- PubChem. This compound.
Sources
The Erlenmeyer Synthesis: A Robust Platform for the Preparation of Dehydroamino Acid Derivatives
Application Note & Protocols
Introduction: The Significance of Structural Rigidity in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their clinical utility is often hampered by rapid proteolytic degradation and poor cell permeability. The incorporation of non-canonical amino acids, particularly α,β-dehydroamino acids (ΔAAs), into peptide backbones is a powerful strategy to overcome these limitations. The defining feature of a ΔAA is the carbon-carbon double bond between the α and β positions of the side chain. This structural element imparts conformational rigidity to the peptide, shielding it from enzymatic cleavage and enhancing its metabolic stability and bioavailability.[1]
The Erlenmeyer synthesis, also known as the Erlenmeyer-Plöchl azlactone synthesis, is a classic and enduringly relevant chemical transformation for the preparation of these valuable building blocks.[2] First described in the late 19th century, this method provides a straightforward and efficient route to α,β-unsaturated N-acylamino acids from simple precursors. This application note provides a detailed examination of the Erlenmeyer synthesis for preparing dehydroamino acid derivatives, offering in-depth mechanistic insights and field-proven laboratory protocols for researchers in organic synthesis and drug discovery.
Reaction Mechanism and Scientific Rationale
The Erlenmeyer synthesis is fundamentally a two-part process: (1) the formation of an intermediate azlactone (also known as an oxazolone) and (2) the subsequent ring-opening of this azlactone to yield the desired dehydroamino acid derivative.
Part 1: Azlactone Formation
The synthesis begins with the condensation of an N-acylglycine, most commonly hippuric acid (N-benzoylglycine), with an aldehyde or ketone. The reaction is typically mediated by acetic anhydride and a weak base, such as sodium acetate.
The key steps are as follows:
-
Cyclodehydration of N-acylglycine: Acetic anhydride serves a dual purpose. It acts as a dehydrating agent and activates the carboxyl group of the N-acylglycine. This facilitates an intramolecular cyclization to form a 2-substituted-5(4H)-oxazolone. This intermediate possesses a reactive methylene group at the C-4 position.[3][4]
-
Base-Catalyzed Condensation: Sodium acetate acts as a base, abstracting a proton from the active methylene group of the oxazolone to form an enolate. This enolate is a key nucleophile.
-
Aldol-type Condensation: The oxazolone enolate attacks the carbonyl carbon of the aldehyde (or ketone) in an aldol-type addition.
-
Elimination: The resulting aldol adduct is unstable under the reaction conditions and readily eliminates a molecule of water, driven by the formation of a thermodynamically stable, conjugated system. This step, a variation of the Perkin reaction, yields the 4-arylidene-2-phenyloxazol-5-one, the final azlactone product.[2][5]
The choice of acetic anhydride is critical; its role as both an activating and dehydrating agent is central to the efficient formation of the azlactone ring.[2] The reaction is often performed at elevated temperatures to drive the condensation and elimination steps to completion.[1]
Part 2: Azlactone Ring-Opening (Hydrolysis)
The synthesized azlactone is a stable, often crystalline intermediate that serves as a masked dehydroamino acid. The final product is liberated through nucleophilic ring-opening of the lactone.
-
Nucleophilic Attack: A nucleophile, such as a hydroxide ion (from NaOH or KOH) or an alkoxide, attacks the electrophilic carbonyl carbon (C-5) of the azlactone ring.
-
Ring Cleavage: This attack leads to the cleavage of the acyl-oxygen bond of the lactone, opening the ring to form the salt of the N-acyl dehydroamino acid.[6]
-
Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the final α,β-dehydroamino acid derivative.
This two-stage approach is highly reliable and allows for the isolation and purification of the stable azlactone intermediate before proceeding to the final product, which can be advantageous for overall yield and purity.
Visualizing the Workflow
The logical flow of the Erlenmeyer synthesis can be visualized as a two-stage process, from starting materials to the final dehydroamino acid product.
Sources
Application Notes & Protocols: The Strategic Use of (Z)-Methyl 2-acetamido-3-phenylacrylate in Advanced Peptide Synthesis
Abstract
(Z)-Methyl 2-acetamido-3-phenylacrylate, a derivative of the α,β-dehydroamino acid dehydrophenylalanine (ΔPhe), serves as a versatile and powerful precursor in modern peptide science.[1] Its utility extends beyond a simple building block, offering two strategic pathways for peptide modification: 1) as a prochiral substrate for asymmetric hydrogenation to generate stereospecific L- or D-phenylalanine analogs, and 2) as a direct precursor for incorporating the conformationally constrained ΔPhe residue into peptide backbones.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications, detailed experimental protocols, and underlying chemical principles for leveraging this compound to create novel peptides with enhanced structural and functional properties.
Introduction: The Duality of a Dehydroamino Acid Precursor
Peptides containing non-canonical amino acids are at the forefront of therapeutic development, offering enhanced proteolytic stability, refined receptor selectivity, and novel pharmacological profiles.[4][5] this compound, an N-acetylated methyl ester of dehydrophenylalanine, is a key starting material in this field.[6][7]
The presence of the α,β-double bond renders the α-carbon planar and achiral, but it also imparts unique chemical reactivity and structural properties.[8] This duality is the cornerstone of its application:
-
Pathway A: A Gateway to Chiral Worlds. The double bond can be stereoselectively reduced through asymmetric hydrogenation. By selecting the appropriate chiral catalyst, chemists can precisely control the formation of a new stereocenter, yielding either N-acetyl-L-phenylalanine methyl ester or its D-enantiomer.[9][10] This provides access to peptides containing site-specific D-amino acids, a common strategy for increasing resistance to enzymatic degradation.[11]
-
Pathway B: A Tool for Conformational Control. Direct incorporation of the planar ΔPhe residue introduces a rigid kink in the peptide backbone.[12][13] This is highly effective for inducing or stabilizing secondary structures such as β-turns and helices, making ΔPhe a valuable "traceless turn-inducer."[3][14] The constrained conformation can lock a peptide into its bioactive form, enhancing its affinity for a biological target.
This guide will detail the protocols for both strategic pathways, enabling researchers to fully exploit the potential of this versatile building block.
Application I: Synthesis of Chiral Phenylalanine Analogs via Asymmetric Hydrogenation
This pathway transforms the achiral this compound into an optically pure, Fmoc-protected amino acid suitable for Solid-Phase Peptide Synthesis (SPPS). The overall workflow involves catalytic reduction, saponification of the methyl ester, and N-terminal protection.
Workflow for Chiral Phenylalanine Analog Synthesis
Caption: Workflow from precursor to SPPS-ready chiral amino acid.
Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation
This protocol describes a general procedure for the enantioselective hydrogenation of the ΔPhe precursor. The choice of chiral phosphine ligand (e.g., DIPAMP, PhthalaPhos) dictates the stereochemical outcome.[9][10]
Materials:
-
This compound
-
[Rh(COD)2]BF4 (Rhodium precatalyst)
-
Chiral bisphosphine ligand (e.g., (S,S)-DIPAMP for L-amino acid, (R,R)-DIPAMP for D-amino acid)
-
Anhydrous, degassed Methanol (MeOH)
-
High-pressure hydrogenation vessel (Parr shaker or autoclave)
-
High-purity Hydrogen (H2) gas
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon/Nitrogen), dissolve [Rh(COD)2]BF4 (1 mol%) and the chiral ligand (1.1 mol%) in anhydrous, degassed MeOH. Stir for 20-30 minutes to allow for complex formation.
-
Reaction Setup: In the hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous, degassed MeOH.
-
Catalyst Addition: Transfer the prepared catalyst solution to the hydrogenation vessel via cannula.
-
Hydrogenation: Seal the vessel, purge several times with H2 gas, and then pressurize to the desired pressure (typically 3-10 bar).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of the starting material.
-
Workup: Carefully vent the H2 gas. Concentrate the reaction mixture under reduced pressure. The crude product, N-acetyl-phenylalanine methyl ester, can be purified by silica gel chromatography.
-
Enantiomeric Excess (e.e.) Determination: Analyze the product using chiral HPLC or GC to confirm the enantiomeric purity. High enantioselectivities (>95% e.e.) are commonly achieved.[9]
Protocol 2: Deprotection and Fmoc Protection for SPPS
The product from Protocol 1 must be converted into an Fmoc-protected amino acid for use in standard Fmoc-SPPS.
Materials:
-
N-acetyl-(L or D)-phenylalanine methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Hydrazine monohydrate
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane / Water
Procedure:
-
Saponification (Ester Hydrolysis):
-
Dissolve the N-acetyl-Phe-OMe in a 3:1 mixture of THF:Water.
-
Add LiOH (1.2 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Acidify the mixture to pH ~2-3 with 1M HCl.
-
Extract the product, N-acetyl-Phe-OH, with ethyl acetate. Dry the organic layer over Na2SO4 and concentrate to yield the carboxylic acid.
-
-
Deacetylation and Fmoc Protection:
-
This step can be challenging; alternatively, starting from the product of saponification, one can proceed to enzymatic deacetylation or other chemical methods. A common route involves full hydrolysis and re-protection, but for simplicity, a direct exchange is often sought.
-
A more robust method is to perform a full hydrolysis of both the ester and acetyl group under acidic conditions (e.g., 6M HCl, reflux) to yield the free amino acid hydrochloride, followed by standard Fmoc protection.
-
Standard Fmoc Protection: Dissolve the Phenylalanine hydrochloride salt in a 1:1 mixture of Dioxane:Water. Add NaHCO3 (2.5 eq) and cool in an ice bath. Add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work up by adding water, washing with diethyl ether to remove excess Fmoc-OSu, acidifying the aqueous layer with HCl, and extracting the product (Fmoc-Phe-OH) with ethyl acetate.
-
Application II: Direct Incorporation of Dehydrophenylalanine (ΔPhe)
This pathway utilizes the ΔPhe moiety to enforce conformational constraints within a peptide. The precursor must first be converted to a building block suitable for SPPS.
Workflow for Direct ΔPhe Incorporation
Caption: Workflow for preparing and incorporating ΔPhe into a peptide.
Protocol 3: Preparation of Fmoc-(Z)-ΔPhe-OH
The key is to hydrolyze the methyl ester without affecting the double bond and then replace the N-acetyl group with an Fmoc group.
Materials:
-
This compound
-
As per Protocol 2, Step 1 (Saponification) to yield (Z)-2-Acetamido-3-phenylacrylic acid.
-
Reagents for Fmoc protection as described in Protocol 2, Step 2.
Procedure:
-
Saponification: Follow Protocol 2, Step 1, to hydrolyze the methyl ester of the starting material. This yields (Z)-2-Acetamido-3-phenylacrylic acid. Crucially, the mild conditions with LiOH will not reduce or isomerize the double bond.
-
Fmoc Group Installation: The conversion from N-acetyl to N-Fmoc can be achieved via deacetylation followed by reprotection.
-
Hydrolyze the N-acetyl group under acidic conditions (e.g., reflux in 2M HCl). This will yield the hydrochloride salt of (Z)-2-amino-3-phenylacrylic acid.
-
Neutralize the resulting amino acid salt and perform a standard Fmoc protection using Fmoc-OSu and a base like NaHCO3 as detailed in Protocol 2, Step 2. The final product is Fmoc-(Z)-ΔPhe-OH.
-
Protocol 4: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(Z)-ΔPhe-OH
This protocol outlines the incorporation of the prepared ΔPhe building block into a growing peptide chain on a solid support.[15]
Materials:
-
Fmoc-protected Rink Amide resin (or other suitable resin)
-
Fmoc-(Z)-ΔPhe-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU.
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% Piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
ΔPhe Coupling:
-
In a separate vial, pre-activate the Fmoc-(Z)-ΔPhe-OH (3 eq) by dissolving it in DMF with HBTU/HOBt (3 eq) and DIPEA (6 eq). Allow to react for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours. The coupling of the sterically hindered ΔPhe may be slower than standard amino acids.
-
Monitor the coupling reaction using a Kaiser test or other ninhydrin-based test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry. Treat with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the final peptide using reverse-phase HPLC (RP-HPLC).
Characterization and Data Analysis
Proper characterization is essential to confirm the successful incorporation of the modified residue.
| Technique | Purpose | Expected Outcome for ΔPhe Incorporation |
| RP-HPLC | Purity Assessment & Retention Time | A single, sharp peak indicates high purity. Peptides with ΔPhe may be more hydrophobic and have a longer retention time than their saturated counterparts. |
| ESI-MS | Mass Verification | The observed mass should match the theoretical mass. The mass of a ΔPhe residue is 2 Da less than a Phenylalanine residue (C9H7NO vs C9H9NO).[16] |
| Tandem MS (MS/MS) | Sequence Confirmation | Fragmentation analysis can confirm the position of the unnatural amino acid within the peptide sequence.[16] |
| NMR Spectroscopy | Conformational Analysis | For peptides containing ΔPhe, NMR can be used to confirm the Z-geometry and study the conformational constraints imposed by the residue. |
Trustworthiness and Field Insights
-
Causality in Coupling: The coupling time for Fmoc-(Z)-ΔPhe-OH is extended because the planar, sp2-hybridized α-carbon creates more steric hindrance than a standard sp3-hybridized carbon. Using a potent coupling reagent like HATU is recommended for difficult couplings.
-
Risk of Isomerization: While the Z-isomer is thermodynamically more stable, prolonged exposure to harsh basic or acidic conditions could potentially lead to E/Z isomerization.[12] It is crucial to use standard, well-established protocols and verify the final product.
-
Post-Synthesis Modification: The double bond in the incorporated ΔPhe residue remains a reactive handle for post-synthesis modifications, such as Michael additions, allowing for further functionalization of the peptide.[8]
References
- Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7. [Link]
- Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate...
- Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gel
- Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired C
- Cyclizing Pentapeptides: Mechanism and Application of Dehydrophenylalanine as a Traceless Turn-Inducer. Organic Letters, 20(19), 6288–6292. [Link]
- How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 127(30), 6667–6679. [Link]
- Cyclizing Pentapeptides: Mechanism and Application of Dehydrophenylalanine as a Traceless Turn-Inducer.
- α,β-Dehydroamino acids in naturally occurring peptides. Postepy biochemii, 60(2), 151–163. [Link]
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(1), 22-42. [Link]
- Computational Modelling of Peptides Containing Non-Standard Amino Acids.
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 5(2), 26. [Link]
- Hydrogenation of methyl (Z)‐3‐acetamido‐3‐phenylacrylate.
- Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry, 18(11), 3327-36. [Link]
- A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Site-Directed Mutagenesis and Protein Engineering, 15-35. [Link]
- HY reaction of methyl (Z)‐2‐acetamido‐3‐phenylacrylate 1 with...
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(6), e0062622. [Link]
- (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- Asymmetric hydrogenation of methyl (Z)-,-acetamidocinnamate...
- Unnatural amino acids. JPT Peptide Technologies. [Link]
- (Z)
- (Z)
Sources
- 1. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. Methyl (Z)-2-Acetamido-3-phenylacrylate | 60676-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. (Z)-Methyl 2-acetylamino-3-phenylacrylate [sobekbio.com]
- 8. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (Z)-Methyl 2-acetamido-3-phenylacrylate as a Premier Building Block for Chiral Phenylalanine Derivatives
Introduction: The Strategic Importance of (Z)-Methyl 2-acetamido-3-phenylacrylate
This compound, also known as methyl (Z)-α-acetamidocinnamate, is a prochiral α,β-unsaturated amino acid derivative of significant value in synthetic organic chemistry.[1] Its planar, electron-deficient alkene backbone, functionalized with both an amide and an ester group, makes it an exceptionally well-behaved and versatile precursor for the synthesis of chiral α-amino acids. Specifically, it serves as a canonical substrate for the production of N-acetylated phenylalanine methyl ester, a direct precursor to phenylalanine, an essential amino acid incorporated into numerous pharmaceuticals and bioactive molecules.[2][3]
The primary strategic application of this building block lies in its susceptibility to highly stereocontrolled transformations, most notably transition metal-catalyzed asymmetric hydrogenation. The acetamido group plays a crucial role, acting as a coordinating moiety that anchors the substrate to the chiral catalyst's metal center, thereby enabling precise facial selectivity during the addition of hydrogen. This guide provides an in-depth exploration of this key application, offering field-proven protocols, mechanistic insights, and comparative data to empower researchers in drug discovery and development.
Core Application: Asymmetric Hydrogenation to N-Acetyl-Phenylalanine Methyl Ester
The most robust and widely adopted method for generating chiral phenylalanine derivatives from this compound is rhodium-catalyzed asymmetric hydrogenation. This transformation is a benchmark reaction for evaluating the efficacy of new chiral phosphine ligands and stands as one of the most successful examples of homogeneous catalysis.[4][5] The reaction proceeds with high efficiency and typically affords enantiomeric excesses (ee) exceeding 95%, making it a cornerstone of industrial and academic synthesis.[6][7]
Workflow for Asymmetric Hydrogenation
The overall experimental process can be broken down into three key stages: catalyst preparation, the hydrogenation reaction, and product analysis. This workflow ensures reproducibility and accurate determination of the reaction's success.
The Causality Behind Asymmetric Induction: The Halpern-Brown Mechanism
The remarkable enantioselectivity of this reaction is explained by the Halpern-Brown "unsaturated" pathway.[1][2][8] The key insight is that stereoselection is not determined by the initial, most stable binding of the substrate to the catalyst, but rather by the kinetic preference for one diastereomeric pathway over another during the rate-determining step.
-
Coordination: The substrate coordinates to the cationic Rh(I)-diphosphine catalyst via the olefin and the amide carbonyl oxygen, forming two diastereomeric catalyst-substrate adducts.
-
Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center. Crucially, the less stable (minor) catalyst-substrate adduct reacts much faster with H₂ than the more stable (major) adduct.[8] This kinetic preference is the origin of the high enantioselectivity, a concept known as the "anti-lock-and-key" mechanism.
-
Migratory Insertion & Reductive Elimination: The reaction proceeds through a rhodium-hydride intermediate, followed by migratory insertion and subsequent reductive elimination of the hydrogenated product, regenerating the active catalyst.
Performance Comparison of Chiral Diphosphine Ligands
The choice of chiral ligand is the most critical parameter influencing enantioselectivity. Numerous C₂-symmetric and P-chiral phosphine ligands have been developed and tested with this compound (MAC). Below is a comparative summary of benchmark ligands.
| Ligand | Catalyst System | Solvent | H₂ Pressure | Temp (°C) | Conversion (%) | ee (%) | Configuration | Reference |
| (R,R)-DIPAMP | [Rh(DIPAMP)(COD)]BF₄ | MeOH | 3 atm | 25 | >99 | 96 | (R) | [6][9] |
| (S,S)-Chiraphos | [Rh(Chiraphos)(COD)]BF₄ | EtOH | 1 atm | 20 | 100 | 99 | (S) | [10] |
| (R,R)-Me-DuPhos | [Rh(Me-DuPhos)(COD)]BF₄ | MeOH | 2 atm | 25 | >99 | >99 | (R) | [11] |
| (S,S)-t-Bu-BisP | [Rh(t-Bu-BisP)(COD)]BF₄ | THF | 1 atm | 25 | 100 | >99 | (S) | [12][13] |
| (R)-PhanePhos | [Rh(PhanePhos)(COD)]BF₄ | MeOH | 1 atm | 25 | 100 | >99 | (R) | [11] |
| (R)-BINAP | [Rh(BINAP)(COD)]ClO₄ | THF | 1 atm | 25 | 100 | 85 | (R) | [11] |
Note: Data is compiled from various sources and reaction conditions may vary slightly. Direct comparison should be made with caution. The choice of counter-ion (e.g., BF₄⁻, SbF₆⁻, OTf⁻) can also influence results but is often interchangeable.
Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using Rh-(R,R)-DIPAMP
This protocol provides a representative procedure for the asymmetric hydrogenation of this compound using the well-established DIPAMP ligand.
Materials & Equipment:
-
This compound (Substrate)
-
[Rh(COD)₂]BF₄ (Rhodium precursor)
-
(R,R)-DIPAMP (Chiral Ligand)
-
Methanol (HPLC grade, degassed)
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a glass liner, magnetic stir bar, and pressure gauge
-
Schlenk line or glovebox for inert atmosphere manipulations
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Precursor Preparation (In-situ):
-
In a glovebox or under a nitrogen atmosphere, add [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol, 1 mol%) and (R,R)-DIPAMP (2.4 mg, 0.0052 mmol, 1.05 eq) to a Schlenk flask.
-
Add 5 mL of degassed methanol.
-
Stir the resulting orange-red solution for 20-30 minutes at room temperature to allow for complete ligand exchange and formation of the active catalyst, [Rh((R,R)-DIPAMP)(MeOH)₂]BF₄. The causality here is that the pre-formation of the catalyst complex ensures a well-defined active species before substrate introduction.
-
-
Reaction Setup:
-
In a separate vial, dissolve this compound (110 mg, 0.5 mmol, 100 eq) in 5 mL of degassed methanol.
-
Transfer this substrate solution to the glass liner of the autoclave.
-
Using a cannula or gas-tight syringe, transfer the prepared catalyst solution to the autoclave liner containing the substrate.
-
Seal the autoclave securely.
-
-
Hydrogenation:
-
Connect the autoclave to the hydrogen line.
-
Purge the system by pressurizing with hydrogen to ~5 atm and then carefully venting. Repeat this cycle 3-5 times to ensure complete removal of air. This purging step is critical to prevent catalyst deactivation by oxygen and to ensure reaction safety.
-
Pressurize the autoclave to the final reaction pressure of 3 atm (approx. 45 psi) with hydrogen.
-
Begin vigorous stirring and maintain the reaction at 25 °C.
-
Monitor the reaction by observing the pressure drop. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen pressure.
-
Purge the autoclave with nitrogen.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, N-acetyl-(R)-phenylalanine methyl ester, as a white solid. The product is often of high purity, but can be further purified by recrystallization or flash chromatography if necessary.
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
Accurate determination of the enantiomeric excess is paramount. This protocol provides a validated method using a polysaccharide-based chiral stationary phase.
Instrumentation & Consumables:
-
HPLC system with UV detector
-
Chiral stationary phase column: e.g., CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) mixture (e.g., 80:20 v/v), HPLC grade
-
Sample for analysis (crude or purified product from Protocol 1)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 mg of the N-acetyl-phenylalanine methyl ester product.
-
Dissolve the sample in 1.5 mL of the mobile phase (n-Hexane/IPA). Ensure the sample is fully dissolved. Using the mobile phase as the sample solvent prevents peak distortion.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Method:
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm)
-
Mobile Phase: n-Hexane / 2-Propanol (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Room Temperature (e.g., 25 °C)
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
-
Analysis and Calculation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram. The two enantiomers will elute at different retention times (e.g., (S)-enantiomer at ~5.3 min and (R)-enantiomer at ~5.7 min, elution order may vary by column type).[14]
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
-
Alternative Synthetic Route: Copper-Catalyzed Asymmetric Conjugate Addition
While asymmetric hydrogenation is the dominant method, asymmetric conjugate addition (ACA) of organometallic reagents represents an alternative strategy for C-C bond formation.[15] This approach, often catalyzed by copper complexes with chiral ligands, could theoretically be used to introduce a new alkyl or aryl group at the β-position of the acrylate.[16][17]
However, for this compound, this application is less explored in the literature. The high efficiency of asymmetric hydrogenation for producing phenylalanine derivatives often makes it the preferred route. Nonetheless, for the synthesis of more complex, β-substituted chiral amino acids, ACA remains a powerful tool for other Michael acceptors.[18] The general principle involves the formation of a chiral copper catalyst that delivers an organometallic nucleophile (e.g., from a Grignard reagent or an organozinc compound) to one face of the activated alkene.[19]
Conclusion
This compound is a superior building block for the synthesis of chiral phenylalanine derivatives. Its utility is most profoundly demonstrated through rhodium-catalyzed asymmetric hydrogenation, a highly reliable, efficient, and well-understood transformation that consistently delivers the desired product with exceptional levels of enantiopurity. The protocols and data presented herein provide a comprehensive guide for researchers to successfully employ this substrate in their synthetic campaigns. The careful selection of a chiral ligand, adherence to rigorous inert atmosphere techniques, and precise analytical validation are the pillars upon which the successful synthesis of enantiopure target molecules is built.
References
- Vineyard, B. D., Knowles, W. S., Sabacky, M. J., Bachman, G. L., & Weinkauff, D. J. (1977). Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society. [Link]
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. [Link]
- Wiley-VCH. (n.d.). Supporting Information for Deracemization of N-Acyl Amino Acid Esters. [Link]
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]
- ResearchGate. (n.d.). Scheme 4.
- Feringa, B. L., Naasz, R., Imbos, R., & Arnold, L. A. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences of the United States of America, 101(16), 5834–5838. [Link]
- Halpern, J. (1982). Mechanism and stereoselectivity of asymmetric hydrogenation. Science, 217(4558), 401–407. [Link]
- ResearchGate. (n.d.). Study of incidence of DiPAMP ligand modification on the rhodium(I)
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PMC - NIH. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Asymmetric copper-catalyzed conjugate additions of organometallic reagents in the syntheses of natural compounds and pharmaceuticals. [Link]
- ACS Publications. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. [Link]
- Waters. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]
- Halpern, J. (1982).
- CHIMIA. (2012). Copper-catalyzed Asymmetric Conjugate Addition to Challenging Michael Acceptors and Synthesis of Relevant Target Molecules. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Alexakis, A., et al. (2020). Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors. PMC - NIH. [Link]
- Dufaud, V., et al. (2007). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry (RSC Publishing). [Link]
- Beilstein Journals. (2015). Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors. [Link]
- Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. [Link]
- Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. PubMed. [Link]
- Halpern, J., et al. (1990). Catalyst-substrate adducts in asymmetric catalytic hydrogenation. Crystal and molecular structure of... OSTI.GOV. [Link]
- Waters. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]
- ACS Publications. (n.d.). Asymmetric hydrogenation.
- Togni, A. (2011).
- Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. Journal of the American Chemical Society. [Link]
- Pakdehi, S. G., Sohrabi, M., & Moghaddam, A. S. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism and stereoselectivity of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection [periodicos.capes.gov.br]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Asymmetric copper-catalyzed conjugate additions of organometallic reagents in the syntheses of natural compounds and pharmaceuticals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chimia.ch [chimia.ch]
- 17. Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors [beilstein-journals.org]
- 19. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Fidelity Asymmetric Hydrogenation of (Z)-Methyl α-Acetamidocinnamate
Abstract: This document provides a comprehensive technical guide for the asymmetric hydrogenation of (Z)-methyl α-acetamidocinnamate (MAC), a benchmark prochiral olefin, to produce enantiomerically enriched N-acetyl-phenylalanine methyl ester, a key precursor to L-phenylalanine. We delve into the mechanistic underpinnings of rhodium-catalyzed hydrogenation, explore the critical role of chiral phosphine ligands in stereocontrol, and present detailed, field-proven protocols for reaction execution, analysis, and troubleshooting. This guide is intended for researchers, chemists, and process development professionals engaged in asymmetric synthesis and pharmaceutical development.
Foundational Principles & Strategic Importance
The transition metal-catalyzed asymmetric hydrogenation of prochiral olefins is a cornerstone of modern organic synthesis, celebrated for its efficiency, atom economy, and industrial scalability.[1][2][3] The hydrogenation of (Z)-methyl α-acetamidocinnamate (MAC) is arguably the most iconic example of this transformation.[4] Its significance stems from two key areas:
-
A Prototypical System: MAC serves as a standard substrate for evaluating the efficacy of new chiral catalysts due to its well-understood behavior and the high enantioselectivities achievable.[4][5]
-
Pharmaceutical Relevance: The product, N-acetyl-phenylalanine methyl ester, is a direct precursor to L-phenylalanine and its derivatives. This pathway is conceptually analogous to the landmark industrial synthesis of L-DOPA, a drug for Parkinson's disease, developed by William S. Knowles (Nobel Prize in Chemistry, 2001), which validated the industrial potential of asymmetric hydrogenation.[6][7][8]
The success of this reaction hinges on the catalyst system, a synergistic combination of a transition metal (typically rhodium) and a chiral ligand that creates a three-dimensional asymmetric environment, or "chiral pocket," around the metal center.[9] This environment forces the hydrogen molecule to add to one face of the double bond in preference to the other, resulting in one enantiomer of the product being formed in excess.
The Heart of the Matter: The Catalytic Cycle & Stereodetermination
The mechanism of rhodium-catalyzed hydrogenation of enamides has been extensively studied, with the "unsaturated pathway" proposed by Halpern and Brown being widely accepted.[6][10] A crucial insight for achieving high enantioselectivity is the "anti-lock-and-key" principle, also known as the major-minor pathway.[11][12] Spectroscopic studies have revealed that the most abundant catalyst-substrate complex observed in solution (the major diastereomer) is often the less reactive one. The less stable, and therefore less abundant, minor diastereomer is significantly more reactive and proceeds through the catalytic cycle much faster, ultimately determining the stereochemical outcome of the product.[13][14]
The key steps are:
-
Substrate Coordination: The enamide substrate coordinates to the chiral Rh(I) catalyst. Both the C=C double bond and the amide carbonyl oxygen bind to the metal center, forming two diastereomeric catalyst-substrate adducts (major and minor).
-
Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to a Rh(III) dihydride species. This is typically the rate-determining step.
-
Migratory Insertion: One of the hydride ligands transfers to a carbon of the former double bond, forming a rhodium-alkyl intermediate.
-
Reductive Elimination: The second hydride ligand transfers to the carbon bound to rhodium, releasing the chiral product and regenerating the active Rh(I) catalyst.
Figure 1: Catalytic cycle illustrating the major-minor principle in Rh-catalyzed asymmetric hydrogenation. The highly reactive minor adduct dictates the final product stereochemistry.
Parameter Optimization: The Scientist's Toolkit
Achieving optimal results (>99% conversion, >99% ee) requires careful control over several experimental parameters. The choice of chiral ligand is paramount. While the foundational DIPAMP ligand, developed by Knowles, demonstrated high efficacy, a vast "toolbox" of ligands now exists, with C₂-symmetric bisphosphines like the DuPhos and Ph-BPE families often providing exceptional results for this substrate class.[5][15][16]
Table 1: Performance of Selected Catalyst Systems for MAC Hydrogenation
| Catalyst System (Ligand) | Solvent | H₂ Pressure (atm) | S/C Ratio | Conversion (%) | ee (%) | Reference |
| [Rh((R,R)-DIPAMP)]⁺ | Methanol | 3 | 1000 | >99 | 95 (R) | [5][6] |
| [Rh((S,S)-Me-DuPhos)]⁺ | Methanol | 1 | 100 | >99 | >99 (S) | [5] |
| [Rh((R,R)-Et-DuPhos)]⁺ | Methanol | 1 | 10,000 | >99 | 99 (R) | [17] |
| [Co((R,R)-Ph-BPE)]Cl₂ | Methanol | 4 | 33 | >99 | 99 (R) | [18][19] |
-
Solvent: Protic solvents like methanol or ethanol are generally preferred for enamide hydrogenation as they can stabilize charged intermediates in the catalytic cycle and often lead to higher enantioselectivities.[18]
-
Hydrogen Pressure: For many rhodium-based systems acting via the unsaturated pathway, high pressures are not necessary and can sometimes be detrimental to enantioselectivity by altering the mechanistic pathway.[10][20] Pressures ranging from 1 to 10 atm are typically sufficient.
-
Temperature: These reactions are usually run at or near ambient temperature (20-30 °C). Lowering the temperature can sometimes improve enantioselectivity at the cost of a slower reaction rate.
-
Catalyst Loading (S/C Ratio): High efficiency is a key advantage. S/C ratios from 100:1 for screening to over 10,000:1 for optimized industrial processes are common.[1][17]
Detailed Experimental Protocols
Safety Precaution: Hydrogenations under pressure should only be performed by trained personnel using appropriate pressure-rated equipment (e.g., a Parr shaker or autoclave) behind a blast shield. Ensure proper ventilation and grounding to prevent static discharge. All solvents should be anhydrous and deoxygenated. All operations involving the catalyst should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol describes the common and flexible method of generating the active catalyst in situ just prior to the hydrogenation.
Materials:
-
(Z)-methyl α-acetamidocinnamate (MAC)
-
Chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos)
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄)
-
Anhydrous, deoxygenated methanol
-
Hydrogen gas (high purity)
-
Pressure-rated hydrogenation vessel with magnetic stirring
-
Standard glassware for inert atmosphere techniques
Figure 2: Step-by-step experimental workflow for the asymmetric hydrogenation of MAC.
Procedure:
-
Catalyst Preparation (In a Glovebox):
-
To a small vial, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%).
-
Add the chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos, 1.05-1.1 mol%). The slight excess of ligand ensures full coordination to the metal.
-
Add a portion of the total anhydrous, deoxygenated methanol (approx. 10% of total volume) and stir the mixture for 20-30 minutes. A color change to a clear, orange-red solution indicates the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flask, dissolve the (Z)-methyl α-acetamidocinnamate substrate (100 mol%) in the remaining deoxygenated methanol.
-
Transfer this substrate solution to the pressure-rated hydrogenation vessel equipped with a magnetic stir bar.
-
Using a gas-tight syringe or cannula, transfer the prepared catalyst solution from the vial into the hydrogenation vessel.
-
-
Hydrogenation:
-
Seal the vessel securely.
-
Remove the vessel from the glovebox and place it on the hydrogenation apparatus (e.g., Parr shaker).
-
Purge the vessel by pressurizing with nitrogen (or argon) and venting three times to remove all oxygen.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 2 atm).
-
Begin vigorous stirring. Monitor the reaction by observing the pressure drop on the gauge as hydrogen is consumed. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Isolation:
-
Once hydrogen uptake ceases, stop the stirring.
-
Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the vessel with nitrogen.
-
Open the vessel and remove the reaction mixture.
-
The product, N-acetyl-(R)-phenylalanine methyl ester, can be isolated by removing the solvent under reduced pressure. For analytical purposes, the crude product is often clean enough. For higher purity, the residue can be passed through a short plug of silica gel (eluting with ethyl acetate/hexanes) to remove the catalyst.
-
Protocol 2: Analysis of Conversion and Enantiomeric Excess
Accurate determination of the reaction's success requires two distinct analyses.
A. Determining Conversion by ¹H NMR Spectroscopy:
-
Rationale: The olefinic proton of the starting material (MAC) gives a distinct signal that disappears upon conversion to the saturated product.
-
Procedure: Dissolve a small aliquot of the crude reaction mixture in CDCl₃. Compare the integration of the vinyl proton of MAC (typically ~7.1 ppm) with the integration of a characteristic proton of the product (e.g., the methyl ester protons at ~3.7 ppm).
B. Determining Enantiomeric Excess (ee) by Chiral HPLC:
-
Rationale: The enantiomers of the product must be separated using a chiral stationary phase to quantify their relative amounts.
-
Equipment: HPLC system with a UV detector.
-
Column: Chiralcel OD-H or equivalent chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure:
-
Prepare a dilute solution of the purified product in the mobile phase.
-
Inject the sample onto the HPLC system.
-
The two enantiomers will elute at different retention times (t_R).
-
Calculate the ee using the peak areas from the chromatogram: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen or water contamination).2. Poor quality hydrogen gas.3. Insufficient mixing/stirring.4. Catalyst poison in substrate or solvent. | 1. Ensure all reagents and solvents are rigorously dried and deoxygenated. Use fresh catalyst precursors and ligands. 2. Use high-purity (≥99.999%) hydrogen. 3. Increase the stirring rate. 4. Purify the substrate (e.g., recrystallization) and use high-purity solvents. |
| Low Enantioselectivity (ee) | 1. Incorrect ligand enantiomer used.2. Oxygen contamination leading to catalyst degradation or formation of achiral species.3. Reaction temperature is too high.4. Racemization of the product during work-up (unlikely for this product). | 1. Double-check the label and certificate of analysis for the chiral ligand.2. Improve inert atmosphere techniques during catalyst preparation and reaction setup.3. Run the reaction at a lower temperature (e.g., 0 °C or 10 °C).4. Ensure work-up conditions are mild (avoid strong acid or base). |
| Poor Reproducibility | 1. Inconsistent purity of reagents or solvents.2. Variations in catalyst preparation (e.g., stirring time, temperature).3. Small leaks in the hydrogenation apparatus.4. Inconsistent measurement of catalyst/ligand. | 1. Use reagents from the same batch for a series of experiments. 2. Standardize the catalyst preparation protocol precisely.3. Regularly check the pressure vessel for leaks.4. Use a high-precision balance, especially for small-scale reactions. |
References
- Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 92(7), 243-264. [Link]
- Jäkel, C., & Paciello, R. (2006). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Angewandte Chemie International Edition, 45(24), 3858-3860. [Link]
- Lv, H., & Zhang, X. (2017). Nickel-Catalyzed Asymmetric Hydrogenation of β-Acylamino Nitroolefins: An Efficient Approach to Chiral Amines. Angewandte Chemie International Edition, 56(34), 10219-10222. [Link]
- van den Berg, M., et al. (2000). Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 65(18), 5621-5624. [Link]
- Puntener, K., et al. (2009). Catalytic asymmetric synthesis. University of Castilla–La Mancha. [Link]
- Federsel, H.-J. (2009). Asymmetric Hydrogenations – The Monsanto L-Dopa Process.
- Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (Vol. 8, pp. 1-47). Elsevier. [Link]
- Sayyed, I. A., & Sudalai, A. (2004). Asymmetric synthesis of L-DOPA and (R)-selegiline via, OsO4-catalyzed asymmetric dihydroxylation.
- Min, K., et al. (2010). Overview on the biotechnological production of L-DOPA. Applied microbiology and biotechnology, 87(4), 1233-1242. [Link]
- Sandee, A. J., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands.
- Wang, D., et al. (2014). Industrial Applications of Asymmetric (Transfer) Hydrogenation.
- Heller, D., et al. (2001). About the Crystal Structure of [Rh((S,S)-DIPAMP)-((Z)-2-benzoylamino-3-(3,4-dimethoxyphenyl)-methyl Acrylate)]BF4: Major or Minor Catalyst-Substrate Complex?. Organometallics, 20(22), 4617-4620. [Link]
- Gridnev, I. D., & Imamoto, T. (2009). Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation.
- Min, K., et al. (2010). Electroenzymatic synthesis of l-DOPA. Journal of biotechnology, 146(1-2), 40-44. [Link]
- Imamoto, T. (2016). Scheme 18. Asymmetric hydrogenation of methyl (Z)-,-acetamidocinnamate...
- Togni, A. (2011).
- Mastrorilli, P., et al. (2003). Hydrogenation of α-acetamidocinnamic acid with polystyrene-supported rhodium catalysts.
- Buriak, J. M., et al. (2000). Probing the mechanisms of enantioselective hydrogenation of simple olefins with chiral rhodium catalysts in the presence of anions. Chemistry, 6(1), 139-150. [Link]
- Friedfeld, M. R., et al. (2018). Cobalt-catalyzed asymmetric hydrogenation of enamides enabled by single-electron reduction. Science, 360(6391), 888-893. [Link]
- Ouellet, S. G., et al. (2007). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research, 40(12), 1328-1339. [Link]
- Chan, A. S. C., et al. (1980). Identification of the enantioselective step in the asymmetric catalytic hydrogenation of a prochiral olefin. Journal of the American Chemical Society, 102(10), 3584-3586. [Link]
- Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746–1754. [Link]
- Buriak, J. M., et al. (2000). Probing the mechanisms of enantioselective hydrogenation of simple olefins with chiral rhodium catalysts in the presence of anions.
- Vilhanová, B., et al. (2015). Enantioselective Hydrogenation of Olefins Enhanced by Metal-Organic Framework Additives.
- Gheorghiu, M. D., et al. (2014). Asymmetric hydrogenation of α-acetamidocinnamic acid.
- Patel, N. R., et al. (2013). REVIEW ON ASYMMETERIC CATALYTIC HYDROGENATION.
- Pavlovic, L., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(14), 1872-1882. [Link]
- Wang, J., et al. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent.
- Pavlovic, L., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(14), 1872-1882. [Link]
- Johnson Matthey. (2015). Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts.
- Li, D., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 13(1), 163-173. [Link]
- Calvo-Garrido, D., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 9(12), 3236-3242. [Link]
- Chen, H., et al. (2015). Synthesis of (Z)-methyl-2-acetamidocinnamate. Journal of China Pharmaceutical University, 46(6), 178-180. [Link]
- Wang, J., et al. (2015). Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent.
- Ghosn, M. W., & Anslyn, E. V. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 132(44), 15688-15698. [Link]
- Liu, D., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(35), 11823-11828. [Link]
- Kim, M., et al. (2025). Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts. Inorganic Chemistry, 64(42), 18453-18463. [Link]
- Zhang, Y., et al. (2021). Bifunctional Pt–Mo catalyst for in situ hydrogenation of methyl stearate into alkanes using formic acid as a hydrogen donor. New Journal of Chemistry, 45(29), 12957-12966. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ethz.ch [ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. uclm.es [uclm.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection [periodicos.capes.gov.br]
- 15. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. collaborate.princeton.edu [collaborate.princeton.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Probing the mechanisms of enantioselective hydrogenation of simple olefins with chiral rhodium catalysts in the presence of anions - PubMed [pubmed.ncbi.nlm.nih.gov]
Michael addition reactions with (Z)-Methyl 2-acetamido-3-phenylacrylate
An Application Guide to Michael Addition Reactions with (Z)-Methyl 2-acetamido-3-phenylacrylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the Michael addition reaction utilizing this compound as the Michael acceptor. This dehydroamino acid derivative serves as a pivotal building block for the synthesis of complex, non-proteinogenic α-amino acids, which are of significant interest in medicinal chemistry and drug development.[1][2] We will explore the underlying reaction mechanisms, the scope of applicable nucleophiles and catalysts, and present detailed, field-proven protocols for both standard and asymmetric transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reaction for the creation of novel molecular entities.
Introduction: The Significance of a Versatile Acceptor
This compound is an α,β-unsaturated ester that belongs to the class of dehydroamino acids. Its structure is primed for conjugate addition, making it an excellent Michael acceptor. The products of these reactions are valuable precursors to unnatural α-amino acids, which are incorporated into peptide drugs to enhance stability, improve efficacy, and confer novel biological activities.[1][3] The Michael addition provides a powerful and atom-economical method for carbon-carbon, carbon-sulfur, and carbon-nitrogen bond formation, making it a cornerstone reaction in modern organic synthesis.[4][5][6]
While structurally activated, dehydroalanine derivatives like this compound can be challenging electrophiles due to relatively low inherent reactivity compared to systems like α,β-unsaturated ketones or nitroolefins.[1] This guide addresses these challenges by detailing catalytic systems and conditions optimized for high-yield and, where desired, high-stereoselectivity additions.
Mechanistic Framework
The Michael addition is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[5] The reaction proceeds through a characteristic three-step mechanism:
-
Nucleophile Formation: A base abstracts an acidic proton from the Michael donor to generate a resonance-stabilized nucleophile, often an enolate, thiolate, or related species.[7][8]
-
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the activated alkene. This step forms the key new bond and generates a new, transient enolate intermediate.[4][7]
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base or the solvent, yielding the final 1,4-adduct and regenerating the catalyst.[4][7]
The driving force for the reaction is the formation of a stable single bond at the expense of a weaker pi bond.[4] The electron-withdrawing nature of the ester and the acetamido group in this compound polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack.
Caption: General three-step mechanism of the Michael Addition reaction.
Reaction Scope: Nucleophiles and Catalysts
A wide array of nucleophiles and catalytic systems can be employed in Michael additions to this compound, allowing for the synthesis of diverse amino acid derivatives.
Michael Donors (Nucleophiles)
The choice of nucleophile is critical and dictates the nature of the final product.
-
Thiol Nucleophiles (Thia-Michael Addition): Thiols are excellent "soft" nucleophiles for this reaction, readily adding to form cysteine derivatives. These reactions are often catalyzed by simple bases.[9]
-
Amine Nucleophiles (Aza-Michael Addition): Primary and secondary amines can serve as nucleophiles, leading to the formation of β-amino acid derivatives. These reactions can be promoted by bases or run under neat or microwave conditions.[10][11]
-
Carbon Nucleophiles (C-C Bond Formation): Stabilized carbanions are widely used. Examples include:
-
Malonates and β-ketoesters: Classic Michael donors that generate glutamic acid analogs.
-
Ketones and Aldehydes: Can be used as donors via their enol or enolate forms, often facilitated by organocatalysts to achieve high stereoselectivity.[1]
-
-
Heterocyclic Nucleophiles: N-heterocycles like imidazoles and pyrazoles can also act as effective nucleophiles, typically under basic conditions, to generate novel amino acid structures.[12][13]
Catalytic Systems
The catalyst not only promotes the reaction but can also control its stereochemical outcome.
-
Base Catalysis: Simple bases like sodium hydroxide (NaOH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or potassium carbonate (K₂CO₃) are effective for straightforward additions, particularly with highly reactive nucleophiles like thiols and certain heterocycles.[12][14]
-
Lewis Acid Catalysis: Lewis acids can activate the Michael acceptor by coordinating to the carbonyl oxygen, increasing its electrophilicity.
-
Organocatalysis: Chiral organocatalysts have revolutionized asymmetric Michael additions. For challenging substrates like dehydroamino acids, bifunctional catalysts are key.[1] For instance, a primary amine-thiourea catalyst can simultaneously activate the ketone donor (via enamine formation) and the dehydroamino acid acceptor (via hydrogen bonding), enabling high reactivity and stereocontrol.[1][15]
Experimental Protocols
The following protocols are provided as validated starting points for researchers. Standard laboratory safety procedures should always be followed.
Protocol 1: Base-Catalyzed Thia-Michael Addition of Benzyl Mercaptan
This protocol describes a standard procedure for the synthesis of a protected S-benzyl cysteine derivative.
Materials:
-
This compound
-
Benzyl mercaptan
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.2 M).
-
Reagent Addition: Add benzyl mercaptan (1.1 equiv) to the solution via syringe.
-
Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add DBU (0.1 equiv) dropwise. Rationale: Cooling helps to control the initial exotherm and minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Michael adduct.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Organocatalyzed Asymmetric Michael Addition of Cyclohexanone
This protocol details a stereoselective C-C bond formation using a bifunctional organocatalyst, adapted from leading methodologies for additions to dehydroamino acids.[1]
Caption: Workflow for the asymmetric organocatalyzed Michael addition.
Materials:
-
This compound
-
Cyclohexanone
-
Chiral primary amine-thiourea catalyst (e.g., derived from (1R,2R)-diaminocyclohexane)
-
Toluene, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a vial, combine this compound (1.0 equiv, e.g., 0.1 mmol) and the chiral organocatalyst (0.1 equiv, 10 mol%).
-
Reagent Addition: Add cyclohexanone (5.0 equiv), which acts as both the nucleophile and a co-solvent. Rationale: Using an excess of the ketone donor drives the reaction equilibrium towards the product.
-
Solvent and Stirring: Add anhydrous toluene (to achieve a final concentration of approx. 0.2 M for the acceptor). Stir the mixture at ambient temperature.
-
Reaction Monitoring: Monitor the reaction for consumption of the starting material using TLC. The stereoselectivity (diastereomeric ratio, dr, and enantiomeric excess, ee) can be monitored by taking aliquots and analyzing via chiral HPLC. Reactions may require 24-72 hours.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column. Purify by flash chromatography (eluent: hexane/ethyl acetate gradient) to isolate the product.
-
Characterization: Characterize the product by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio from the ¹H NMR of the crude mixture and the enantiomeric excess by chiral HPLC analysis.
Data Summary: Representative Michael Additions
The following table summarizes typical results for Michael additions to this compound and related dehydroamino acids, demonstrating the versatility of the reaction.
| Michael Donor | Catalyst / Conditions | Solvent | Yield (%) | Stereoselectivity (dr / ee) | Reference |
| Thiophenol | DBU (10 mol%) | CH₂Cl₂ | >90% | N/A | [9] |
| Benzylamine | Microwave (130 °C) | Methanol | 97% | N/A | [10] |
| Cyclohexanone | Chiral Primary Amine-Thiourea (10 mol%) | Toluene | 85-95% | >20:1 dr, >95% ee | [1] |
| Diethyl Malonate | NaOEt (catalytic) | Ethanol | ~90% | N/A | [5] |
| 4-Nitroimidazole | DBU (1.5 equiv) | DMF | 81% | N/A | [12] |
Note: Data are representative and may be adapted from reactions with similar substrates.
Applications in Drug Discovery and Development
The Michael adducts derived from this compound are highly valuable in pharmaceutical research.[6][16]
-
Peptidomimetics: Incorporation of the resulting unnatural amino acids into peptides can increase resistance to enzymatic degradation, improve bioavailability, and constrain the peptide into a bioactive conformation.[2]
-
Covalent Inhibitors: The Michael addition reaction itself is a mechanism of action for several covalent drugs that target nucleophilic residues (like cysteine) in protein active sites.[17] Understanding these reactions provides insight into designing targeted covalent inhibitors.
-
Building Blocks for Natural Products: The adducts serve as chiral building blocks for the total synthesis of complex natural products and other biologically active molecules.[3]
References
- Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. (n.d.). NIH.
- Application Note: Experimental Protocols for Michael Addition Reactions. (n.d.). Benchchem.
- Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. (n.d.). NIH.
- The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.
- Michael Addition Mechanism. (n.d.). BYJU'S.
- Michael addition reaction. (n.d.). Wikipedia.
- Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps.
- The mechanism of thia-Michael addition catalyzed by LanC enzymes. (2023, January 12). NIH.
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). NIH.
- Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (n.d.). MDPI.
- Michael Addition Reaction Mechanism. (2018, May 10). YouTube.
- Applications of Michael Addition Reaction in Organic Synthesis. (n.d.). ResearchGate.
- Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. (n.d.). MDPI.
- Michael-type addition of azoles of broad-scale acidity to methyl acrylate. (n.d.). NIH.
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). Beilstein Journals.
- Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023, December 22). MDPI.
- Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021, March 23). PubMed Central.
- What are the best conditions for a Michael addition?. (2013, May 6). ResearchGate.
- Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. (n.d.). PubMed Central.
- Applications of Michael Addition Reaction in Organic Synthesis. (n.d.). Bentham Science.
- Michael-type addition of azoles of broad-scale acidity to methyl acrylate. (2025, August 9). ResearchGate.
Sources
- 1. Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. byjus.com [byjus.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. The mechanism of thia-Michael addition catalyzed by LanC enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 12. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Dehydro-Phenylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Dehydro-phenylalanine (ΔPhe), an α,β-unsaturated amino acid, is of particular interest due to its ability to introduce conformational constraints and enhance resistance to proteolytic degradation.[1][2] This document provides a comprehensive guide for the successful incorporation of dehydro-phenylalanine into peptide sequences. We will delve into the underlying chemical principles, present detailed step-by-step protocols for both solid-phase and solution-phase synthesis, and offer expert insights into overcoming common challenges. This guide is designed to equip researchers with the knowledge and practical tools necessary to leverage the unique properties of ΔPhe in their peptide-based research and drug development endeavors.
Introduction: The Significance of Dehydro-Phenylalanine in Peptide Chemistry
Dehydro-phenylalanine, with its characteristic double bond between the α and β carbons, imparts a planar and rigid conformation to the peptide backbone.[3] This structural constraint can induce specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition and activity.[1][4] Furthermore, the presence of the α,β-unsaturated system renders peptides containing ΔPhe less susceptible to enzymatic cleavage, thereby increasing their in vivo half-life—a critical attribute for therapeutic peptides.[5] The electrophilic nature of the double bond in dehydro-amino acids also opens avenues for post-synthetic modifications and conjugations.[6][7][8][9]
This application note will primarily focus on two well-established methodologies for incorporating ΔPhe into peptides:
-
Direct incorporation of a protected ΔPhe monomer during Solid-Phase Peptide Synthesis (SPPS).
-
Post-synthetic modification of a precursor amino acid, such as serine or phenylselenocysteine, into ΔPhe within the peptide chain.
Synthesis of Fmoc-Protected Dehydro-Phenylalanine (Fmoc-ΔPhe-OH)
A prerequisite for the direct incorporation of ΔPhe via Fmoc-SPPS is the availability of the Nα-Fmoc protected monomer. The synthesis of Fmoc-ΔPhe-OH is a crucial first step and is typically achieved through the acylation of the α-amino group of dehydro-phenylalanine under basic conditions.[10]
Protocol 2.1: Synthesis of Fmoc-ΔPhe-OH
Materials:
-
DL-Phenylalanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane or acetone
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve DL-Phenylalanine in a 10% solution of sodium bicarbonate in water.
-
Addition of Fmoc reagent: While stirring vigorously in an ice bath, slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone.
-
Reaction: Allow the reaction to stir overnight at room temperature.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc reagent.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1M HCl. A white precipitate of Fmoc-DL-Phe-OH will form.[10]
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the crude product under vacuum.
-
Further purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Fmoc-DL-Phe-OH.
-
Diagram 2.1: Synthesis of Fmoc-ΔPhe-OH
Caption: Workflow for the synthesis of Fmoc-protected dehydro-phenylalanine.
Solid-Phase Peptide Synthesis (SPPS) Incorporating ΔPhe
Fmoc-based SPPS is the most common and versatile method for synthesizing peptides.[11] The incorporation of ΔPhe using this methodology presents unique challenges due to the modified reactivity of the amino acid.
Challenges in SPPS of ΔPhe-containing Peptides
-
Reduced Nucleophilicity: The enamine character of the deprotected N-terminus of a ΔPhe residue can exhibit lower nucleophilicity, potentially leading to incomplete coupling of the subsequent amino acid.
-
Side Reactions: The double bond of ΔPhe can be susceptible to side reactions, such as Michael addition, under certain coupling and cleavage conditions.
-
Isomerization: Dehydro-phenylalanine can exist as Z and E isomers. The E-isomer can be prone to isomerization, especially when it is the C-terminal residue, leading to a mixture of products that can be difficult to separate.[2]
-
Aggregation: Peptides containing hydrophobic residues like ΔPhe can be prone to aggregation during synthesis, leading to poor yields and purity.[12]
Protocol 3.1: Fmoc-SPPS of a ΔPhe-containing Peptide
This protocol outlines the general steps for incorporating Fmoc-ΔPhe-OH into a peptide sequence using a manual or automated peptide synthesizer.
Materials:
-
Fmoc-protected amino acids (including Fmoc-ΔPhe-OH)
-
Rink Amide resin or other suitable solid support
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using DIC and HOBt (or a similar coupling cocktail).
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling of Subsequent Amino Acids: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence.
-
Incorporation of Fmoc-ΔPhe-OH:
-
For the coupling of Fmoc-ΔPhe-OH, use standard coupling conditions (e.g., DIC/HOBt). Due to the potential for lower reactivity, extended coupling times or double coupling may be necessary to ensure complete reaction.
-
When coupling an amino acid to a deprotected ΔPhe residue, be mindful of the potentially reduced nucleophilicity of the ΔPhe N-terminus. Using a more potent coupling reagent like HATU or HBTU can be beneficial.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers and byproducts.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
Diagram 3.1: SPPS Cycle for Incorporating ΔPhe
Caption: The iterative cycle of solid-phase peptide synthesis.
Post-Synthetic Generation of Dehydro-Alanine and Dehydro-Phenylalanine
An alternative to the direct incorporation of a ΔPhe monomer is the post-synthetic modification of a precursor amino acid already incorporated into the peptide chain. This approach can circumvent some of the challenges associated with the direct coupling of ΔPhe.
From Phenylselenocysteine (SecPh)
A robust method involves the incorporation of Fmoc-Se-phenylselenocysteine (Fmoc-SecPh-OH) into the peptide sequence using standard SPPS protocols.[7][9] After assembly of the full peptide and removal of protecting groups, the selenocysteine residue is chemoselectively oxidized to a selenoxide, which then undergoes spontaneous syn-elimination to yield the dehydro-alanine (ΔAla) residue.[7][9][13] While this method directly yields ΔAla, it serves as a powerful illustration of post-synthetic modification to generate dehydro-amino acids. A similar conceptual approach can be envisioned for generating ΔPhe from a suitable precursor.
Protocol 4.1: Generation of ΔAla from a SecPh-containing Peptide
Materials:
-
Purified peptide containing a phenylselenocysteine residue
-
Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄)
-
Aqueous buffer (e.g., phosphate or acetate buffer, pH 5-7)
Procedure:
-
Dissolve the Peptide: Dissolve the SecPh-containing peptide in an appropriate aqueous buffer.
-
Oxidation: Add a slight excess of hydrogen peroxide or sodium periodate to the peptide solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by HPLC and mass spectrometry. The conversion is typically rapid.
-
Quenching (optional): If necessary, quench any remaining oxidant.
-
Purification: Purify the resulting ΔAla-containing peptide by RP-HPLC.
Diagram 4.1: Post-Synthetic Generation of ΔAla from SecPh
Caption: Conversion of a phenylselenocysteine residue to dehydro-alanine.
Dehydration of β-Hydroxy Amino Acids
Another strategy involves the dehydration of a β-hydroxy amino acid, such as serine (to generate ΔAla) or β-hydroxy-phenylalanine (to generate ΔPhe), after its incorporation into the peptide.[5][14] This dehydration can be challenging and often requires specific reagents. The EDC/CuCl method has been reported for the dehydration of threonine to dehydrobutyrine, and similar chemistry could be explored for serine and β-hydroxy-phenylalanine.[14][15] However, the formation of Z-ΔPhe by this and other dehydration methods has been reported to be unsuccessful in some cases.[5]
Purification and Characterization of ΔPhe-Containing Peptides
The purification and characterization of peptides containing ΔPhe follow standard procedures, with some specific considerations.
Purification by RP-HPLC
Reverse-phase HPLC is the method of choice for purifying synthetic peptides.
Table 5.1: Typical RP-HPLC Parameters for ΔPhe-Peptide Purification
| Parameter | Recommended Setting | Rationale |
| Column | C18 stationary phase | Provides good retention and separation of most peptides. |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | Acidic modifier to improve peak shape and solubilize the peptide. |
| Mobile Phase B | 0.1% TFA in acetonitrile | Organic solvent for eluting the peptide. |
| Gradient | Optimized based on analytical runs | A shallow gradient around the elution point of the target peptide will provide the best resolution. |
| Detection | UV at 220 nm and 280 nm | 220 nm for the peptide backbone and 280 nm for aromatic residues like ΔPhe. |
A general workflow for peptide purification is outlined in the diagram below.[16]
Diagram 5.1: General Peptide Purification Workflow
Caption: A systematic workflow for the purification of synthetic peptides.
Characterization
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide. The observed mass should match the calculated mass for the desired ΔPhe-containing peptide.
-
Analytical RP-HPLC: This is used to assess the purity of the final product. A single sharp peak is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, 1D and 2D NMR spectroscopy can be employed to confirm the presence and configuration of the ΔPhe residue and to study the overall conformation of the peptide in solution.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique for investigating the secondary structure of ΔPhe-containing peptides in solution.[4]
Troubleshooting
Table 6.1: Common Problems and Solutions in the Synthesis of ΔPhe-Peptides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low coupling efficiency | Reduced nucleophilicity of ΔPhe N-terminus; Steric hindrance. | Use a more potent coupling reagent (e.g., HATU, HBTU); Increase coupling time; Perform a double coupling. |
| Presence of deletion sequences | Incomplete coupling or deprotection. | Optimize coupling and deprotection times; Use fresh reagents. |
| Side product formation | Michael addition to the double bond; Isomerization. | Use appropriate scavengers in the cleavage cocktail; Optimize pH conditions during synthesis and purification. |
| Poor solubility/aggregation | Hydrophobic nature of ΔPhe and the peptide sequence. | Synthesize on a more hydrophilic resin; Incorporate solubilizing residues; Use chaotropic agents during purification. |
Conclusion
The incorporation of dehydro-phenylalanine into peptides offers a powerful means to enhance their therapeutic potential by improving stability and controlling conformation. While the synthesis of ΔPhe-containing peptides presents unique challenges, a thorough understanding of the underlying chemistry and careful optimization of synthetic and purification protocols can lead to successful outcomes. The methods and protocols detailed in this guide provide a solid foundation for researchers to explore the exciting possibilities offered by this non-canonical amino acid.
References
- BenchChem. (2025). Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions.
- Li, Y., et al. (2023). Late-Stage C–H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts and Its Application in Synthesis of Tentoxin Analogue. Organic Letters. [Link]
- Pieroni, O., et al. (1996).
- Miles, J. A., et al. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids.
- Tymtsunik, A. V., et al. (2021). Synthesis of peptides containing α, β-didehydroamino acids. Scope and limitations.
- BYU Tech Transfer. (2014). Solid-Phase Synthesis of Peptides with Bulky Dehydroamino Acids. [Link]
- Franke, J., et al. (2012). Ribosomal Synthesis of Dehydroalanine Containing Peptides.
- Levengood, M. R., & van der Donk, W. A. (2006). Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies.
- Miller, S. C., et al. (2016). Solid-phase synthesis of peptides containing bulky dehydroamino acids.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Lenartowicz, P., et al. (2022).
- Levengood, M. R., & van der Donk, W. A. (2006). Dehydroalanine-containing peptides: Preparation from phenylselenocysteine and utility in convergent ligation strategies.
- Bloom, S. (2024). New Synthetic Tools for Peptide Medicinal Chemistry. University of California, Irvine. [Link]
- Levengood, M. R., & van der Donk, W. A. (2006).
- Miles, J. A., et al. (2021). Towards a streamlined synthesis of peptides containing α,β -dehydroamino acids†.
- Lenartowicz, P., et al. (2022).
- Bre-Veltri, T., et al. (2016). Poly(dehydroalanine): synthesis, properties and functional diversification of a fluorescent polypeptide. Polymer Chemistry. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Chen, Y.-H., et al. (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]
- Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
- AAPPTec. (n.d.).
- E-Jean, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
- Marafona, C. G., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. MDPI. [Link]
- Kaplaneris, N., et al. (2024).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal Synthesis of Dehydroalanine Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies | Springer Nature Experiments [experiments.springernature.com]
- 8. New Synthetic Tools for Peptide Medicinal Chemistry | UCI Department of Chemistry [chem.uci.edu]
- 9. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Automated Peptide Synthesizers [peptidemachines.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: (Z)-Methyl 2-acetamido-3-phenylacrylate in Modern Medicinal Chemistry
Introduction: Unveiling a Key Building Block
In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile and reactive chemical scaffolds. Among these, (Z)-Methyl 2-acetamido-3-phenylacrylate, a derivative of the dehydroamino acid α,β-dehydrophenylalanine (ΔPhe), has emerged as a cornerstone building block. Its unique structural and electronic features—a planar, electron-deficient alkene conjugated with both an amide and an ester group—render it a highly valuable precursor for a multitude of transformations. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
This compound , with a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol , is a solid at room temperature.[1][2] It is classified as a noncanonical amino acid derivative that serves as a pivotal intermediate in the synthesis of complex molecular architectures.[3][4] Its applications are primarily centered on its ability to undergo stereoselective modifications, enabling the synthesis of chiral molecules with defined biological activities.
Core Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry is multifaceted, primarily revolving around its role as a prochiral substrate for asymmetric synthesis and as a unit for incorporation into bioactive peptides.
Precursor to Enantiomerically Pure Phenylalanine Analogs via Asymmetric Hydrogenation
One of the most significant applications of this compound is in the synthesis of non-natural, enantiomerically pure phenylalanine derivatives.[5][6] Chiral amino acids are fundamental components of many pharmaceuticals, and their stereochemistry is often critical for therapeutic efficacy. Asymmetric hydrogenation of the prochiral double bond in this compound allows for the creation of a stereogenic center with high enantioselectivity.
This transformation is typically achieved using transition metal catalysts, such as rhodium or iridium, complexed with chiral phosphine ligands.[1][2][3] The choice of ligand is paramount in dictating the stereochemical outcome of the reaction, with numerous catalyst systems demonstrating excellent enantioselectivity (>94% ee).[3] The resulting N-acetyl-phenylalanine methyl esters can then be deprotected to yield the free amino acid, which can be incorporated into peptidomimetics or used as a chiral building block for other complex molecules.
Experimental Protocol: Asymmetric Hydrogenation
Objective: To synthesize enantiomerically enriched N-acetyl-phenylalanine methyl ester from this compound.
Materials:
-
This compound
-
[Rh(COD)₂(S,S)-Me-DuPhos]OTf (or other suitable chiral rhodium catalyst)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave or hydrogenation reactor
-
Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with this compound (1.0 mmol) and the chiral rhodium catalyst (0.01 mmol, 1 mol%).
-
Add degassed methanol (10 mL) to the vessel.
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The catalyst is sensitive to oxygen, which can lead to deactivation.
-
Degassed Solvent: Residual oxygen in the solvent can also poison the catalyst.
-
Catalyst Loading: A 1 mol% loading is often sufficient for efficient conversion, balancing cost and reaction rate.
-
Hydrogen Pressure: Higher pressure can increase the reaction rate but must be within the safety limits of the equipment.
Incorporation into Bioactive Peptides
This compound, as a dehydroamino acid derivative, can be incorporated into peptide chains to study structure-activity relationships (SAR) and to enhance biological properties. The double bond introduces conformational rigidity into the peptide backbone, which can improve resistance to enzymatic degradation and modulate receptor binding affinity.
A notable example is the synthesis of endomorphin-2 (EM-2) analogues, where the native phenylalanine residue is replaced with (Z)-α,β-didehydro-phenylalanine (ΔZPhe).[7] Endomorphin-2 is an endogenous opioid peptide with high affinity for the µ-opioid receptor. By incorporating ΔZPhe, researchers can probe the conformational requirements for receptor binding and activity.[7] The synthesis involves coupling the dehydroamino acid unit into the peptide sequence using standard peptide synthesis methodologies.[7]
Experimental Workflow: Peptide Synthesis with ΔZPhe
Caption: Workflow for the synthesis of an endomorphin-2 analogue containing a ΔZPhe residue.
Michael Acceptor for the Synthesis of Novel Amino Acid Derivatives
The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. This reactivity can be exploited to introduce a wide variety of nucleophiles at the β-position, leading to the synthesis of diverse unnatural amino acid derivatives.
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8] In the case of this compound, nucleophiles such as amines, thiols, and stabilized carbanions can be added to the double bond. This reaction provides a straightforward route to β-substituted phenylalanine analogs, which are of interest in medicinal chemistry for their potential to mimic or block natural biological processes.
Experimental Protocol: Aza-Michael Addition
Objective: To synthesize a β-amino-phenylalanine derivative via aza-Michael addition of benzylamine to this compound.
Materials:
-
This compound
-
Benzylamine
-
A suitable solvent (e.g., Methanol, THF)
-
Optional: A Lewis acid or base catalyst
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.
-
Add benzylamine (1.1 mmol, 1.1 equivalents) to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired β-amino-phenylalanine derivative.
-
Characterize the product by NMR and mass spectrometry.
Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate. The structure of the product can be unequivocally confirmed by spectroscopic methods.
Visualization of Key Transformations
Caption: Overview of the primary synthetic applications of this compound.
Quantitative Data Summary
| Application | Key Transformation | Typical Reagents | Product Class | Noteworthy Features |
| Chiral Amino Acid Synthesis | Asymmetric Hydrogenation | H₂, Chiral Rh or Ir catalysts | Enantiopure Phenylalanine derivatives | High enantioselectivity (>94% ee) |
| Peptidomimetics | Peptide Synthesis | Standard peptide coupling reagents | Modified bioactive peptides | Increased conformational rigidity |
| Novel Amino Acid Analogs | Michael Addition | Amines, Thiols, Carbanions | β-substituted Phenylalanine analogs | High versatility for diversification |
Conclusion and Future Outlook
This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its ability to serve as a precursor for chiral phenylalanine analogs, as a tool for modifying peptides, and as a scaffold for generating novel amino acid derivatives underscores its importance in the synthesis of potential therapeutic agents. The protocols and workflows detailed in this guide are intended to provide a solid foundation for researchers to explore the full potential of this remarkable compound. As the demand for more complex and specific drug molecules continues to grow, the applications of this compound are poised to expand, further solidifying its role in the future of drug discovery.
References
- PubChem. This compound.
- Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal. [Link]
- Sollner Dolenc, M. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry.
- Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]
- Tookmanian, E. M., et al. (2015).
- Macmillan Group, Princeton University. (2021).
- ResearchGate. (n.d.). Asymmetric hydrogenation of methyl (Z)
- ResearchGate. (n.d.). Hydrogenation of methyl (Z)
- ResearchGate. (n.d.). HY reaction of methyl (Z)
- Organic Chemistry Portal. Michael Addition. [Link]
- Escalante, J., et al. (n.d.). Aza-Michael addition of benzylamine to methyl 3-phenylacrylate 11 and...
- Del Bello, F., et al. (2003). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Michael Addition [organic-chemistry.org]
Synthesis of Antiviral Precursors from 2-Acetamido-3-Phenylacrylic Acid Derivatives: An Application and Protocol Guide
Introduction: The Strategic Importance of α,β-Unsaturated N-Acylamino Acids in Antiviral Drug Discovery
The relentless challenge of emerging and evolving viral pathogens necessitates a robust and adaptable pipeline for the development of novel antiviral therapeutics. Within the synthetic chemist's arsenal, 2-acetamido-3-phenylacrylic acid and its derivatives stand out as exceptionally versatile precursors. These α,β-unsaturated N-acylamino acids serve as key building blocks for a variety of chiral amino acids and peptidomimetics that form the core of numerous potent antiviral agents. Their utility stems from the strategic placement of functional groups— a reactive double bond, a chiral-directing acetamido group, and a modifiable phenyl ring—which allows for the stereocontrolled introduction of diverse pharmacophores.
This guide provides an in-depth exploration of the synthesis of these crucial precursors and their subsequent elaboration into scaffolds for antiviral drugs targeting a range of viruses, including influenza and Human Immunodeficiency Virus (HIV). We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and illuminate the causal links between molecular structure and antiviral activity.
Part 1: Foundational Synthesis of 2-Acetamido-3-phenylacrylic Acid Derivatives
The cornerstone of this synthetic platform is the Erlenmeyer-Plöchl reaction, a classic yet highly effective method for the preparation of 2-acetamido-3-phenylacrylic acid derivatives from aromatic aldehydes and N-acetylglycine. This reaction proceeds through an azlactone intermediate, which is subsequently hydrolyzed to yield the desired α,β-unsaturated N-acetylamino acid.
Causality in Experimental Choices: The Erlenmeyer-Plöchl Reaction
The choice of the Erlenmeyer-Plöchl reaction is predicated on its reliability, scalability, and the commercial availability of the starting materials. Acetic anhydride serves a dual role as both a dehydrating agent to facilitate the initial cyclization of N-acetylglycine to the oxazolone and as a solvent. Sodium acetate acts as the base to deprotonate the α-carbon of the oxazolone, generating the nucleophile for the condensation with the aromatic aldehyde. The subsequent hydrolysis of the azlactone intermediate is typically achieved under basic conditions, followed by acidification to precipitate the final product.
Experimental Protocol: Synthesis of (Z)-2-acetamido-3-phenylacrylic acid
This protocol details the synthesis of the parent compound, (Z)-2-acetamido-3-phenylacrylic acid, which can be adapted for various substituted benzaldehydes.
Materials:
-
Benzaldehyde
-
N-acetylglycine
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Sodium hydroxide
-
Hydrochloric acid (10%)
-
Methanol
-
Ethanol
-
Deionized water
Procedure:
-
Formation of the Azlactone: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-acetylglycine (11.7 g, 0.1 mol), benzaldehyde (10.6 g, 0.1 mol), and anhydrous sodium acetate (4.1 g, 0.05 mol).
-
Add acetic anhydride (20.4 g, 0.2 mol) to the mixture.
-
Heat the reaction mixture at 100°C for 2 hours with continuous stirring. The mixture will become a yellow-orange solution.
-
Allow the mixture to cool to room temperature.
-
Hydrolysis of the Azlactone: To a separate beaker, prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in 200 mL of deionized water.
-
Add 200 mL of methanol to the sodium hydroxide solution.
-
Carefully add the cooled azlactone reaction mixture to the methanolic sodium hydroxide solution with vigorous stirring.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Precipitation and Purification: Acidify the remaining aqueous solution to a pH of approximately 3 with 10% hydrochloric acid. A crystalline product will precipitate.[1]
-
Allow the mixture to stand at room temperature overnight to ensure complete precipitation.
-
Filter the crystalline product using a Büchner funnel, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 110°C for 30 minutes.[1]
Expected Yield and Characterization:
The expected yield of (Z)-2-acetamido-3-phenylacrylic acid is approximately 93%.[1]
| Compound | Molecular Formula | Molecular Weight | Melting Point |
| (Z)-2-acetamido-3-phenylacrylic acid | C₁₁H₁₁NO₃ | 205.21 g/mol | 188-190°C[1] |
¹H NMR (DMSO-d₆, 300 MHz): δ 9.5 (1H, s, NH), 7.62 (2H, d, J=7.2 Hz), 7.41 (2H, t, J=6.0 Hz), 7.35 (1H, t, J=7.2 Hz), 7.24 (1H, s, CH), and 1.91 ppm (3H, s, CH₃).[1]
¹³C NMR (DMSO-d₆): δ 169.4, 166.5, 133.8, 131.2, 129.8, 129.2, 128.6, 127.5, and 22.6 ppm.[1]
Part 2: Transformation into Chiral Amino Acid Precursors for Antiviral Synthesis
The true synthetic power of 2-acetamido-3-phenylacrylic acid derivatives lies in their ability to be converted into chiral α- and β-amino acids. These chiral amino acids are pivotal components of many antiviral drugs, particularly those that function as protease inhibitors or entry inhibitors.
Asymmetric Hydrogenation: A Gateway to Chiral Phenylalanine Derivatives
Asymmetric hydrogenation of the α,β-double bond is a highly efficient method for producing enantiomerically pure phenylalanine derivatives. The choice of a chiral catalyst is paramount for achieving high enantioselectivity.
Causality in Experimental Choices: Rhodium- and Ruthenium-based chiral phosphine ligands (e.g., BINAP, DuPhos) are frequently employed due to their proven efficacy in inducing high levels of stereocontrol. The selection of the specific ligand and reaction conditions (pressure, temperature, solvent) is often determined by the substitution pattern on the phenyl ring of the acrylic acid derivative.
Experimental Protocol: Asymmetric Hydrogenation to L-Phenylalanine Derivative
This protocol provides a general procedure for the asymmetric hydrogenation of a 2-acetamido-3-phenylacrylic acid derivative.
Materials:
-
(Z)-2-acetamido-3-phenylacrylic acid derivative
-
Chiral Rhodium or Ruthenium catalyst (e.g., [Rh(COD)(R,R-DuPhos)]BF₄)
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve the (Z)-2-acetamido-3-phenylacrylic acid derivative (1 mmol) in degassed methanol (10 mL).
-
Add the chiral rhodium catalyst (0.01 mol%).
-
Seal the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the enantiomerically enriched N-acetyl-L-phenylalanine derivative.
Characterization: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by converting the amino acid to a diastereomeric derivative and analyzing by NMR.
Part 3: Application in the Synthesis of Antiviral Scaffolds
The chiral amino acid derivatives synthesized from 2-acetamido-3-phenylacrylic acid precursors are readily incorporated into a variety of antiviral drug scaffolds.
Case Study 1: Precursors for HIV-1 Capsid Inhibitors
The HIV-1 capsid (CA) protein is a crucial target for antiviral drug development due to its multiple roles in the viral life cycle. Phenylalanine derivatives have been identified as essential components of potent HIV-1 CA inhibitors.[2]
Logical Workflow: From Phenylacrylic Acid to HIV-1 CA Inhibitor Precursor
Case Study 2: Building Blocks for Neuraminidase Inhibitors
Neuraminidase is a key enzyme on the surface of the influenza virus that facilitates the release of new virus particles from infected cells.[1] Inhibitors of this enzyme are a cornerstone of influenza treatment. While many neuraminidase inhibitors are carbohydrate-based, non-carbohydrate scaffolds incorporating amino acid derivatives have shown significant promise.[3][4]
Rationale for Use: Phenylglycine and pyrrolidine derivatives, which can be accessed from α,β-unsaturated amino acid precursors, have been shown to interact with key residues in the neuraminidase active site, such as Asp-152 and Tyr-406.[3] The phenyl group can engage in hydrophobic interactions, while the amino and carboxyl groups form crucial hydrogen bonds.
Synthetic Strategy: The synthesis of such inhibitors often involves the stereoselective introduction of amino and carboxyl functionalities onto a cyclic or acyclic scaffold, where the starting chiral amino acid derived from 2-acetamido-3-phenylacrylic acid directs the stereochemistry of subsequent transformations.
Case Study 3: Precursors for HIV Protease Inhibitors
HIV protease is an essential enzyme for the maturation of infectious HIV particles.[5] Many successful HIV protease inhibitors are peptidomimetics that mimic the natural substrate of the enzyme.[6] Chiral phenylalanine derivatives are frequently incorporated into these peptidomimetics to occupy the hydrophobic P1 and P1' pockets of the enzyme's active site.[7][8]
Structural Significance: The benzyl side chain of phenylalanine makes favorable hydrophobic interactions within the protease active site, contributing significantly to the binding affinity of the inhibitor. The stereochemistry of the amino acid is critical for the correct orientation of the inhibitor within the active site.
Synthetic Pathway Visualization
Conclusion: A Versatile Platform for Future Antiviral Development
2-Acetamido-3-phenylacrylic acid and its derivatives represent a powerful and versatile platform for the synthesis of antiviral precursors. The ability to readily synthesize these compounds and stereoselectively transform them into a wide array of chiral amino acids provides medicinal chemists with a valuable toolkit for the design and development of novel antiviral agents. The principles and protocols outlined in this guide serve as a foundation for researchers to explore new chemical space and address the ever-present threat of viral diseases. The continued innovation in asymmetric catalysis and synthetic methodology will undoubtedly expand the utility of these remarkable building blocks in the ongoing fight against viral infections.
References
- Garcés-Fiallos, M. F., et al. (2021). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 26(16), 4967. [Link]
- Zhang, H., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 223, 113647. [Link]
- Kim, C. U., et al. (1997). Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase. Journal of Medicinal Chemistry, 40(13), 1997-2003. [Link]
- Ghosh, A. K., et al. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 79(17), 8345–8353. [Link]
- von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication.
- Smith, R. A., Sidwell, R. W., & Robins, R. K. (1980). Antiviral mechanisms of action. Annual review of pharmacology and toxicology, 20, 259-284. [Link]
- Babu, Y. S., et al. (2000). Discovery of a novel, potent, and orally active inhibitor of influenza neuraminidase: GS 4104. Journal of medicinal chemistry, 43(19), 3482-3486. [Link]
- De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of clinical virology, 30(2), 115-133. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of medicinal chemistry, 58(7), 2895-2940. [Link]
- Liu, X., et al. (2022). Medicinal chemistry insights into antiviral peptidomimetics. Drug Discovery Today, 28(3), 103468. [Link]
- Miller, J. F., et al. (2000). Novel Inhibitors of HIV Protease: Design, Synthesis and Biological Evaluation of Picomolar Inhibitors Containing Cyclic P1/P2 Scaffolds. Bioorganic & Medicinal Chemistry Letters, 10(11), 1159-1162. [Link]
- Schramm, H. J., et al. (1996). Design and synthesis of broad-based mono- and bi- cyclic inhibitors of FIV and HIV proteases. Journal of medicinal chemistry, 39(12), 2314-2326. [Link]
- Turner, S. R., et al. (1998). Syntheses of FDA Approved HIV Protease Inhibitors. Current Pharmaceutical Design, 4(3), 195-214. [Link]
- Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. Annual review of biophysics and biomolecular structure, 27(1), 249-284. [Link]
- Turk, B. (2006). Targeting proteases: successes, failures and future prospects. Nature reviews Drug discovery, 5(9), 785-799. [Link]
Sources
- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of broad-based mono- and bi- cyclic inhibitors of FIV and HIV proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhodium-catalyzed hydrogenation of enamides like (Z)-methyl acetamidocinnamate
<_SPLIT_SEPARATOR>
Topic: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides like (Z)-methyl acetamidocinnamate
For: Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
The catalytic asymmetric hydrogenation of prochiral enamides stands as a cornerstone of modern organic synthesis, providing an atom-economical and highly efficient route to enantiomerically enriched amines and their derivatives.[1] These chiral building blocks are pivotal in the pharmaceutical, agrochemical, and fine chemical industries.[2] The seminal work of Knowles and Noyori, recognized with the 2001 Nobel Prize in Chemistry, laid the foundation for this field by demonstrating that chiral rhodium-phosphine complexes could effectively catalyze these transformations with remarkable levels of stereocontrol.[3][4][5]
(Z)-methyl acetamidocinnamate (MAC) has emerged as a benchmark substrate for evaluating the efficacy of new chiral catalysts due to its structural similarity to precursors of valuable amino acids, such as L-DOPA, which was one of the first commercial applications of this technology.[2][6] This guide provides a detailed overview of the mechanistic principles, practical considerations, and a step-by-step protocol for performing the rhodium-catalyzed asymmetric hydrogenation of MAC, intended to equip researchers with the knowledge to successfully apply and adapt this powerful methodology.
Mechanistic Insights: The Path to Enantioselectivity
The remarkable enantioselectivity observed in rhodium-catalyzed enamide hydrogenation is governed by a well-studied catalytic cycle. The currently accepted "unsaturated pathway," elucidated through the extensive work of Halpern, Brown, and others, provides a robust model for understanding the origin of stereocontrol.[2][7]
The Core Principle: The key to high enantioselectivity lies not in the initial binding preference of the enamide to the chiral rhodium catalyst, but in the relative rates of a subsequent, irreversible step.
-
Catalyst-Substrate Adduct Formation: The cationic rhodium(I) precatalyst, bearing a C₂-symmetric chiral bisphosphine ligand (e.g., DIPAMP, DuPhos), coordinates with the prochiral enamide substrate. This coordination occurs via both the C=C double bond and the amide carbonyl oxygen, forming two rapidly equilibrating diastereomeric complexes. In many cases, the major diastereomer observed in solution is the one that leads to the minor product enantiomer.[8][9]
-
Oxidative Addition of Hydrogen: The crucial, rate- and selectivity-determining step is the oxidative addition of molecular hydrogen to these diastereomeric rhodium-enamide complexes.[7][9] The minor, less stable catalyst-substrate diastereomer often reacts with H₂ at a much faster rate than the major, more stable diastereomer.[8] This kinetic resolution is the heart of the "anti-lock-and-key" mechanism.[7][9]
-
Migratory Insertion & Reductive Elimination: Following oxidative addition, a sequence of migratory insertion of a hydride onto the coordinated alkene and subsequent reductive elimination releases the chiral, hydrogenated product and regenerates the active rhodium(I) catalyst, allowing it to re-enter the catalytic cycle.[10]
This mechanistic understanding underscores the importance of the chiral ligand's structure. The ligand's geometry creates a unique chiral pocket around the rhodium center, sterically and electronically differentiating the transition states of hydrogen activation for the two diastereomeric adducts, thereby amplifying the rate difference and leading to high enantiomeric excess (ee).[11]
Caption: The "Unsaturated Pathway" of Asymmetric Hydrogenation.
Experimental Design and Optimization
The success of a rhodium-catalyzed hydrogenation reaction hinges on several critical parameters. Careful selection and control of these variables are essential for achieving high conversion and enantioselectivity.
Catalyst and Ligand Selection
The choice of the chiral phosphine ligand is paramount. While hundreds of ligands exist, they can be broadly categorized, with C₂-symmetric bisphosphines being particularly successful for enamide hydrogenation.
| Ligand Family | Example(s) | Key Features & Applications |
| P-Chiral Bisphosphines | DIPAMP, BisP, BenzP | Chirality resides on the phosphorus atom. DIPAMP was famously used by Knowles in L-DOPA synthesis.[12] These often provide high enantioselectivity for dehydroamino acid derivatives.[11] |
| C-Chiral Bisphospholanes | DuPhos, BPE | Highly effective, conformationally rigid ligands providing excellent enantioselectivities across a wide range of enamides.[13] |
| Atropisomeric Biaryl Bisphosphines | BINAP | Axially chiral ligands developed by Noyori. While highly effective for many reactions, they are sometimes less selective for simple enamides compared to DuPhos-type ligands.[5][14] |
| Phosphine-Phosphites | Various | These hybrid ligands combine different phosphorus environments and have shown high efficacy under mild conditions.[15][16] |
Precatalyst: Typically, a cationic rhodium(I) source like [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄ (COD = 1,5-cyclooctadiene, NBD = norbornadiene) is combined in situ with the chiral ligand. The olefin ligands are readily hydrogenated off to generate the active solvated catalyst species.
Solvent Effects
The solvent can significantly influence both the rate and selectivity of the reaction.[17][18]
-
Protic Solvents: Methanol is the most commonly used and often optimal solvent for the hydrogenation of dehydroamino acid derivatives.[13][18] Protic solvents can stabilize the cationic intermediates in the catalytic cycle.
-
Aprotic Solvents: THF and dichloromethane are also used. However, activity can sometimes be lower in these solvents.[18] In some cases, solvent choice can have a dramatic effect; for instance, certain catalyst systems may be completely inactive in THF but highly active in methanol.[18]
-
Solvent Purity: It is crucial to use anhydrous, degassed solvents. Oxygen can oxidize the Rh(I) catalyst and the phosphine ligand, while water content can sometimes affect reaction rates.
Reaction Parameters
| Parameter | Typical Range | Rationale and Field Insights |
| Substrate-to-Catalyst Ratio (S/C) | 100:1 to 10,000:1 | For initial screening, an S/C of 100:1 is common. Highly active catalysts can achieve excellent results at S/C ratios of 1000:1 or higher, which is crucial for process chemistry.[2] |
| Hydrogen Pressure (H₂) | 1 - 50 bar | Many modern catalysts are highly efficient at or near atmospheric pressure (1 bar).[15] Increasing pressure can increase the reaction rate but may, in some cases, have a slight negative impact on enantioselectivity by altering the kinetics of the system.[8] |
| Temperature | 20 - 60 °C | Most reactions proceed smoothly at room temperature (20-25 °C).[15] Modest heating (e.g., to 50 °C) can be used to increase the rate for less reactive substrates.[19] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC, GC, or HPLC to determine completion. |
Detailed Experimental Protocol
This protocol describes a general procedure for the asymmetric hydrogenation of (Z)-methyl acetamidocinnamate using an in situ prepared Rh-chiral bisphosphine catalyst.
Safety Precaution: This procedure involves the use of hydrogen gas, a flammable substance, and requires working under an inert atmosphere. All operations should be conducted in a well-ventilated fume hood. Glassware should be properly inspected, and pressure-rated vessels must be used for reactions above atmospheric pressure.
Materials and Reagents
-
(Z)-methyl acetamidocinnamate (MAC)
-
Chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos)
-
Rhodium precatalyst (e.g., [Rh(COD)₂]BF₄)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
Catalyst Preparation (In Situ)
This procedure should be performed under an inert atmosphere (N₂ or Ar) using Schlenk line techniques.
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the rhodium precatalyst [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol).
-
Add the chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos, 3.1 mg, 0.0102 mmol, ~1.02 equivalents).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous, degassed methanol (e.g., 5 mL) via syringe.
-
Stir the resulting solution at room temperature for 15-30 minutes. The solution should become homogeneous and typically orange or reddish-orange, indicating the formation of the [Rh(Ligand)(COD)]⁺ complex.
Hydrogenation Procedure
-
In a separate flask, dissolve (Z)-methyl acetamidocinnamate (MAC) (e.g., 219.2 mg, 1.0 mmol) in anhydrous, degassed methanol (e.g., 10 mL).
-
Transfer this substrate solution via cannula or syringe to the hydrogenation vessel.
-
Transfer the prepared catalyst solution to the hydrogenation vessel containing the substrate.
-
Seal the hydrogenation vessel.
-
Purge the vessel by pressurizing with hydrogen (to ~5 bar) and then venting, repeating this cycle 3-5 times to remove all residual air.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 2 bar).
-
Begin vigorous stirring or shaking and maintain the reaction at the desired temperature (e.g., 25 °C).
-
Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots (carefully and safely removed) by TLC or HPLC until the starting material is consumed.
Work-up and Analysis
-
Once the reaction is complete, carefully vent the excess hydrogen pressure in the fume hood.
-
Purge the vessel with nitrogen or argon.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product, N-Acetyl-D-phenylalanine methyl ester (assuming an (R,R)-ligand), can be purified by silica gel chromatography if necessary, though often the crude product is of high purity.
-
Characterization:
-
¹H and ¹³C NMR: Confirm the structure of the hydrogenated product. Expected ¹H NMR signals for the product include characteristic peaks for the acetyl group, methyl ester, and aromatic protons.[20][21]
-
Chiral HPLC/GC: Determine the enantiomeric excess (ee) by comparing the product to a racemic standard on a suitable chiral stationary phase column.
-
Caption: Step-by-step experimental workflow.
Troubleshooting and Final Remarks
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure) | Ensure rigorous inert atmosphere techniques. Use freshly purified, degassed solvents. |
| Catalyst poisoning | Ensure substrate and solvent are free of impurities like sulfur compounds or strong coordinating agents. | |
| Low Enantioselectivity | Incorrect ligand choice | Screen different classes of chiral ligands. |
| Non-optimal reaction conditions | Vary solvent, temperature, and pressure. Lowering temperature can sometimes improve ee. | |
| Racemization of product | Unlikely under these conditions, but check work-up procedure for harsh acidic or basic conditions. |
The rhodium-catalyzed asymmetric hydrogenation of enamides is a mature yet continually evolving field.[1] The principles and protocols outlined here for the model substrate (Z)-methyl acetamidocinnamate provide a solid foundation for researchers. By understanding the mechanistic underpinnings and carefully controlling experimental variables, this powerful synthetic tool can be leveraged to access a vast array of valuable, enantiopure compounds for scientific discovery and development.
References
- Wilkinson Catalyst: Structure, Uses & Mechanism Explained. Vedantu. [Link]
- Wilkinson's Catalyst|Mechanism|Hydrogen
- Tang, W., & Zhang, X. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation.
- Halpern, J. (1982). Asymmetric catalytic hydrogenation: mechanism and origin of enantioselection. Journal of the American Chemical Society, 104(3), 679-681. [Link]
- Ponra, S., Boudet, B., Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Recent Developments in Transition-Metal-Catalyzed Asymmetric Hydrogenation of Enamides. Synthesis, 52(15), 2133-2146. [Link]
- Deerenberg, S., Pàmies, O., Diéguez, M., Claver, C., Kamer, P. C. J., & van Leeuwen, P. W. N. M. (2001). Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation. The Journal of Organic Chemistry, 66(23), 7626-7631. [Link]
- Imamoto, T., et al. (2012). Rigid P-Chiral Phosphine Ligands with tert-Butylmethylphosphino Groups for Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes. Journal of the American Chemical Society, 134(42), 1754-1769. [Link]
- Wilkinson's C
- Wilkinson's Catalyst – Structure, Preparation, Properties, Catalytic Hydrogenation of Alkenes and Applic
- Alkene Hydrogenation. Mugberia Gangadhar Mahavidyalaya. [Link]
- van der Burg, A. M., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands.
- Gridnev, I. D., et al. (2000). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 122(44), 10910-10922. [Link]
- Asymmetric hydrogen
- Scale‐up of asymmetric hydrogenation of enamides and hydrolysis to the amines.
- Feldgus, S., & Landis, C. R. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(51), 12714-12727. [Link]
- Ito, M., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(4), 849-854. [Link]
- Rhodium-Catalyzed Asymmetric Hydrogen
- Deerenberg, S., et al. (2001). Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 66(23), 7626-7631. [Link]
- Holland, A. W., & Bergman, R. G. (2002). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 21(11), 2241-2253. [Link]
- Ludwig, J. R., et al. (2018). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Journal of the American Chemical Society, 140(32), 10228-10239. [Link]
- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
- Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. FREDI. [Link]
- Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746-1754. [Link]
- Asymmetric hydrogenation of methyl (Z)-,-acetamidocinnamate...
- Knowles, W. S. (2007). Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research, 41(1), 1-2. [Link]
- Noyori asymmetric hydrogen
- Nobel Prize Outreach. (2024, May 31). William Knowles, Nobel Prize in Chemistry 2001: Nobel lecture [Video]. YouTube. [Link]
- Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3312-3326. [Link]
- Simple and efficient Fmoc removal in ionic liquid. The Royal Society of Chemistry. [Link]
- Shirai, M., Hiyoshi, N., & Rode, C. V. (2019). Stereoselective Aromatic Ring Hydrogenation over Supported Rhodium Catalysts in Supercritical Carbon Dioxide Solvent. Chemistry–A European Journal, 25(51), 11836-11844. [Link]
- Hydrogenation of methyl acetamido cinnamate 13 using Rh(I)-complex 12 a.
- Bhaduri, S., & Khwaja, H. (1994). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 106(4), 847-855. [Link]
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
- Schwarze, M., et al. (2011). Rhodium catalyzed hydrogenation reactions in aqueous micellar systems as green solvents. RSC Advances, 1(8), 1468-1475. [Link]
- Zou, F., et al. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Journal of Chemical Research, 39(3), 164-166. [Link]
- Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]
- Zou, F., et al. (2015). Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. Journal of Chemical Research, 39(3), 164-166. [Link]
- Vineyard, B. D., et al. (1977). Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society, 99(18), 5946-5952. [Link]
- Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Wilkinson Catalyst: Structure, Uses & Mechanism Explained [vedantu.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 18. ias.ac.in [ias.ac.in]
- 19. pubs.acs.org [pubs.acs.org]
- 20. fredi.hepvs.ch [fredi.hepvs.ch]
- 21. rsc.org [rsc.org]
Expanding the Proteome: A Guide to Solid-Phase Peptide Synthesis with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides represents a transformative strategy in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, scientists can engineer peptides with enhanced therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] Solid-phase peptide synthesis (SPPS) remains the cornerstone technique for assembling these modified peptides. This guide provides an in-depth exploration of the principles, protocols, and challenges associated with the SPPS of peptides containing unnatural amino acids, designed to empower researchers to harness the full potential of this powerful technology.
Introduction: The Rationale for Unnatural Amino Acids
Peptides are a promising class of therapeutics, merging the modularity of small molecules with the high selectivity and potency of biologics. However, natural peptides often suffer from limitations such as poor metabolic stability and limited conformational diversity. The introduction of non-proteinogenic or "unnatural" amino acids can dramatically alter the chemical and biological characteristics of a peptide, overcoming these limitations.[1][2] These modifications can range from simple substitutions, like using a D-enantiomer to confer resistance to enzymatic degradation, to incorporating complex residues with fluorescent labels, photo-crosslinkers, or bioorthogonal handles for subsequent conjugation.[1][3]
The success of synthesizing these unique peptides is critically dependent on a nuanced understanding of SPPS, including the strategic selection of protecting groups, coupling reagents, and reaction conditions tailored to the specific properties of the unnatural residue.[1]
Core Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support, simplifying the purification process to mere filtration and washing steps.[4][5] The most prevalent methodology today is the Fmoc/tBu approach, which offers an orthogonal protection scheme under mild conditions.[4][5]
The fundamental workflow of SPPS is a cyclical process:[1][5][6][7]
-
Anchoring: The C-terminal amino acid is covalently attached to a solid support (resin).[6][7]
-
Deprotection: The temporary Nα-amino protecting group (typically Fmoc) is removed to expose a free amine.[6][8]
-
Coupling: The next amino acid, with its Nα-amino group protected and its carboxyl group activated, is coupled to the free amine of the resin-bound peptide.
-
Washing: Excess reagents and byproducts are washed away.
This cycle is repeated until the desired peptide sequence is assembled.[7]
The Orthogonal Protection Strategy
Orthogonality is the cornerstone of modern SPPS. It involves using multiple classes of protecting groups that can be selectively removed under distinct chemical conditions without affecting the others.[7][9]
-
Temporary Nα-Protecting Group: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the N-terminus of the growing peptide chain and is removed at each cycle.[4][10]
-
Permanent Side-Chain Protecting Groups: Acid-labile groups, often based on tert-butyl (tBu), protect the reactive side chains of trifunctional amino acids throughout the synthesis.[4][7][10]
-
Auxiliary Orthogonal Protecting Groups: These are used for specific side-chain modifications and can be removed without affecting the temporary or permanent groups.[10]
This strategy allows for precise, stepwise elongation and modification of the peptide chain.[10]
Caption: Decision pathway for selecting coupling conditions for unnatural amino acids. [1]
Detailed Experimental Protocols
The following protocols provide a framework for the manual SPPS of peptides containing UAAs using the Fmoc/tBu strategy.
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Selection: Choose a resin based on the desired C-terminal functionality (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids). [6][8]2. Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. [1]Drain the DMF.
-
Loading (for 2-Chlorotrityl Resin): a. Dissolve the first Fmoc-amino acid (3 eq.) and diisopropylethylamine (DIPEA) (7.5 eq.) in dry dichloromethane (DCM). [4] b. Add the solution to the swelled resin and agitate for 30-60 minutes. [4] c. Wash the resin with DMF. d. To cap any remaining reactive chloride groups, add a mixture of DCM/Methanol/DIPEA (80:15:5) and mix for 15 minutes. [4] e. Wash the resin thoroughly with DMF and DCM. [4]
Protocol 2: Standard Peptide Elongation Cycle
This protocol outlines a single coupling cycle and is repeated for each amino acid in the sequence. [1]
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. [1][6] b. Agitate the mixture for 5-15 minutes. [1][6] c. Drain the solution and repeat the piperidine treatment for another 5-15 minutes to ensure complete deprotection. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and an additive (e.g., HOBt, 3-5 eq.) in DMF. b. Add a base (e.g., DIPEA, 6-10 eq.) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction for 1-2 hours at room temperature.
-
Monitoring and Washing: a. Perform a qualitative test (e.g., Kaiser ninhydrin test) to confirm the absence of free primary amines, indicating complete coupling. b. If the test is positive (incomplete coupling), repeat the coupling step with fresh reagents. c. Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Protocol 3: Final Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum. [1]2. Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard, non-malodorous cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). [6][11]TIS acts as a scavenger to trap reactive cations generated during deprotection. [11] * Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). [1] b. Agitate the mixture at room temperature for 2-4 hours. [1][6]4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. [1] b. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether. [1] c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether to remove scavengers and residual protecting groups. [1] e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). [1]
On-Resin Modifications
A significant advantage of SPPS is the ability to perform chemical modifications on the peptide while it is still attached to the solid support. This approach can simplify purification and allows for site-specific labeling. [3][12]Examples include:
-
N-terminal Labeling: Coupling fluorescent dyes or other moieties to the N-terminus after the final elongation cycle. [3]* Cyclization: Forming cyclic peptides by creating bonds between amino acid side chains on the resin. [2][13]* Post-translational Modifications: Introducing modifications like phosphorylation or glycosylation. [13]
Conclusion
The solid-phase synthesis of peptides containing unnatural amino acids is a versatile and indispensable tool in modern drug discovery and chemical biology. While challenges such as steric hindrance, altered reactivity, and potential side reactions exist, they can be systematically overcome through the rational selection of protecting groups, powerful coupling reagents, and optimized reaction protocols. [1][]By mastering these techniques, researchers can unlock a vast chemical space, engineering novel peptides with precisely tailored properties for a wide range of therapeutic and research applications.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]
- Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. [Link]
- Methods and protocols of modern solid phase peptide synthesis.Molecular Biotechnology. [Link]
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.Biopolymers. [Link]
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar. [Link]
- On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC - NIH. [Link]
- Fmoc Solid-Phase Peptide Synthesis.Methods in Molecular Biology. [Link]
- PHOTOCHEMICAL MODIFICATION OF PEPTIDES ON RESIN VIA CHARGE-TRANSFER COMPLEXES. ScholarlyCommons. [Link]
- How Is Solid-Phase Peptide Synthesis Used To Incorporate Unn
- On-resin peptide modification of methionine residue by employing 2-bromoacetate deriv
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.Frontiers in Pharmacology. [Link]
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC - NIH. [Link]
- (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction.ChemBioChem. [Link]
- Peptide Modifications; Cyclization; Stapled peptides; phosphoryl
- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.Methods in Molecular Biology. [Link]
- Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PMC - PubMed Central. [Link]
- Coupling Reagents. AAPPTec. [Link]
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
- Solid-Phase Unnatural Peptide Synthesis (UPS).Journal of the American Chemical Society. [Link]
- Cleavage of synthetic peptides.
- SPPS Reagents Explained: A Complete Guide.YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [repository.upenn.edu]
- 3. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. On-resin peptide modification of methionine residue by employing 2-bromoacetate derivatives [ccspublishing.org.cn]
- 13. peptide.com [peptide.com]
Protecting Group Strategies for Dehydroamino Acids in Synthesis: Application Notes and Protocols
Introduction: The Unique Challenge and Potential of Dehydroamino Acids
α,β-Dehydroamino acids (dhAAs) are non-canonical amino acids characterized by a double bond between their α and β carbons.[1] This structural feature imparts conformational rigidity and unique chemical reactivity, making them valuable components in a wide array of natural products and synthetic peptides.[2][3] The incorporation of dhAAs can enhance the proteolytic stability of peptides, a crucial attribute for therapeutic candidates.[4] However, the very reactivity that makes dhAAs synthetically versatile also presents a significant challenge in multi-step synthesis. The electron-deficient double bond is susceptible to various transformations, including nucleophilic and radical additions, cycloadditions, and metal-catalyzed cross-couplings.[3] Therefore, a robust and carefully planned protecting group strategy for the N-terminal amine and C-terminal carboxylate is paramount to prevent unwanted side reactions and ensure the successful synthesis of dhAA-containing molecules.
This guide provides a detailed overview of common protecting group strategies for dehydroamino acids, focusing on the practical aspects of their introduction and removal. We will delve into the causality behind experimental choices, offering field-proven insights for researchers in drug development and organic synthesis.
Core Principles of Protecting Group Selection for Dehydroamino Acids
The selection of protecting groups for dehydroamino acids is governed by the principles of orthogonality and stability. An ideal protecting group should be:
-
Easy to introduce in high yield without affecting the double bond.
-
Stable under the reaction conditions required for subsequent synthetic steps.
-
Removable under mild conditions that do not compromise the integrity of the dehydroamino acid residue or other functional groups in the molecule.
The concept of orthogonal protection is particularly critical in the synthesis of complex dehydropeptides. This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise chemical manipulations at different sites of the molecule.[5][6]
N-Terminal Protection Strategies
The most commonly employed N-terminal protecting groups for dehydroamino acids are urethane-based, including tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). The choice between these depends on the overall synthetic strategy, particularly the desired deprotection conditions.
Tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of acid-labile N-terminal protection. Its steric bulk effectively shields the amine from unwanted reactions, and it is stable to a wide range of non-acidic conditions.
Causality of Experimental Choices: The use of di-tert-butyl dicarbonate (Boc)2O with a mild base like sodium bicarbonate allows for the efficient protection of the amino group without promoting side reactions at the double bond. The reaction is typically performed in a mixed solvent system to ensure the solubility of both the dehydroamino acid and the reagents.
Protocol 1: N-Boc Protection of Dehydroalanine Methyl Ester
-
Dissolve Dehydroalanine Methyl Ester: In a round-bottom flask, dissolve dehydroalanine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add Base: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO3) (3.0 eq.).
-
Add Boc Anhydride: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.0 eq.) in THF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
-
Work-up: Remove the THF in vacuo. Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-dehydroalanine methyl ester.[7]
Boc Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Protocol 2: Boc Deprotection
-
Dissolve Protected Substrate: Dissolve the N-Boc protected dehydroamino acid derivative in dichloromethane (DCM).
-
Add TFA: Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting amine is often obtained as a TFA salt.[8]
Key Consideration: While TFA is effective, the strong acidic conditions can potentially lead to side reactions with sensitive functional groups. For substrates with acid-sensitive moieties, using a milder acid like HCl in dioxane is a viable alternative.[9] The tert-butyl cation generated during deprotection can alkylate nucleophilic residues, a side reaction that can be suppressed by the addition of scavengers.[10]
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is the protecting group of choice for solid-phase peptide synthesis (SPPS) due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups.
Causality of Experimental Choices: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a stable and efficient reagent for introducing the Fmoc group. The reaction is carried out in a slightly basic aqueous/organic mixture to facilitate the nucleophilic attack of the amine on the Fmoc-OSu.
Protocol 3: N-Fmoc Protection of an Amino Acid
-
Dissolve Amino Acid: Dissolve the amino acid (1.0 eq.) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO3.
-
Add Fmoc-OSu: Add Fmoc-succinamide (Fmoc-OSu) (1.05 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO3. Extract with diethyl ether to remove impurities.
-
Isolation: Acidify the aqueous layer to pH 1 with 1 M HCl. The N-Fmoc protected amino acid will often precipitate and can be collected by filtration or extracted with an organic solvent.[11]
Fmoc Deprotection: The Fmoc group is removed via a β-elimination mechanism using a secondary amine, most commonly piperidine.
Protocol 4: Fmoc Deprotection in SPPS
-
Treat with Piperidine: Treat the Fmoc-protected peptide-resin with a 20% solution of piperidine in dimethylformamide (DMF).
-
Reaction: Allow the reaction to proceed for 5-10 minutes.
-
Wash: Thoroughly wash the resin with DMF to remove the cleaved Fmoc group and piperidine.[12]
Key Consideration: The dibenzofulvene byproduct of Fmoc deprotection can react with the newly liberated amine. Piperidine acts as a scavenger for this reactive intermediate.[13] For dehydroamino acids, it is crucial to ensure that the basic conditions of Fmoc deprotection do not induce unwanted side reactions at the double bond. Fortunately, the double bond of N-acylated dehydroamino acids is generally stable to these conditions.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is a classic N-terminal protecting group that is stable to both acidic and basic conditions, making it a valuable orthogonal partner to Boc and Fmoc groups. It is typically removed by catalytic hydrogenation.
Causality of Experimental Choices: Benzyl chloroformate is a highly reactive reagent for introducing the Cbz group. The reaction is performed under Schotten-Baumann conditions (aqueous base) to neutralize the HCl generated.
Protocol 5: N-Cbz Protection of an Amino Acid
-
Dissolve Amino Acid: Dissolve the amino acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0 eq.).
-
Add Cbz-Cl: Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise while vigorously stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.
-
Isolation: Acidify the aqueous layer with dilute HCl to precipitate the N-Cbz protected amino acid, which can be collected by filtration.
Cbz Deprotection: The Cbz group is removed by catalytic hydrogenation.
Protocol 6: Cbz Deprotection
-
Dissolve Substrate: Dissolve the N-Cbz protected compound in a suitable solvent such as methanol or ethyl acetate.
-
Add Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenation: Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
Key Consideration: Catalytic hydrogenation will also reduce the double bond of the dehydroamino acid. Therefore, Cbz protection is generally not suitable for the synthesis of dehydropeptides unless the reduction of the double bond is a desired transformation in the synthetic sequence.
C-Terminal Protection Strategies
Protecting the carboxylic acid functionality of dehydroamino acids is crucial to prevent its participation in unwanted side reactions during peptide coupling. Esters are the most common protecting groups for this purpose.
Methyl Esters
Methyl esters are simple and effective protecting groups for carboxylic acids.
Causality of Experimental Choices: The Fischer esterification, using a large excess of methanol with an acid catalyst like thionyl chloride (SOCl2) or HCl, is a straightforward method for methyl ester formation. The reaction is driven to completion by the large excess of the alcohol.
Protocol 7: C-Terminal Methyl Esterification
-
Suspend Amino Acid: Suspend the amino acid hydrochloride (1.0 eq.) in methanol.
-
Add SOCl2: Cool the suspension to 0 °C and add thionyl chloride (SOCl2) (3.0 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux and stir for 2 hours.
-
Isolation: Cool the solution to room temperature and remove the volatiles in vacuo to obtain the amino acid methyl ester hydrochloride.[7]
Methyl Ester Deprotection: Methyl esters are typically cleaved by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
Protocol 8: Saponification of Methyl Ester
-
Dissolve Ester: Dissolve the methyl ester in a mixture of THF and water.
-
Add Base: Add an aqueous solution of lithium hydroxide (LiOH) (1.5-2.0 eq.).
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Acidify the reaction mixture with dilute HCl to protonate the carboxylate and extract the product with an organic solvent.
Key Consideration: The basic conditions of saponification can potentially promote Michael addition of hydroxide or other nucleophiles to the dehydroamino acid double bond. Careful control of reaction time and temperature is necessary to minimize this side reaction.
tert-Butyl Esters
tert-Butyl esters offer the advantage of being removable under acidic conditions, making them orthogonal to Fmoc and Cbz groups.
Causality of Experimental Choices: The reaction of a carboxylic acid with isobutylene in the presence of a strong acid catalyst is a common method for forming tert-butyl esters. The acid protonates the isobutylene to form the tert-butyl cation, which is then trapped by the carboxylate.
Protocol 9: C-Terminal tert-Butyl Esterification
-
Dissolve Acid: Dissolve the N-protected amino acid in an appropriate solvent like dichloromethane.
-
Add Isobutylene and Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid) and an excess of isobutylene.
-
Reaction: Stir the reaction in a sealed vessel at room temperature.
-
Work-up: Quench the reaction with a mild base, and purify the product by standard methods.
An alternative method involves the use of tert-butyl acetate with a strong acid catalyst.[14]
tert-Butyl Ester Deprotection: Similar to Boc deprotection, tert-butyl esters are cleaved with strong acids like TFA.
Protocol 10: tert-Butyl Ester Deprotection
-
Dissolve Ester: Dissolve the tert-butyl ester in dichloromethane.
-
Add TFA: Add an equal volume of TFA.
-
Reaction: Stir at room temperature for 1-4 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure.[6]
Key Consideration: The stability of the dehydroamino acid double bond under the strongly acidic conditions of tert-butyl ester deprotection should be considered, although it is generally stable.
Data Summary and Comparison
| Protecting Group | Introduction Reagent(s) | Deprotection Conditions | Orthogonality | Typical Yields | Key Considerations |
| N-Terminal | |||||
| Boc | (Boc)2O, NaHCO3 | TFA or HCl in dioxane | Fmoc, Cbz | >90% | Acid-labile; potential for t-butylation of side chains.[9][10] |
| Fmoc | Fmoc-OSu, NaHCO3 | 20% Piperidine in DMF | Boc, Cbz | >90% | Base-labile; dibenzofulvene byproduct must be scavenged.[13] |
| Cbz | Cbz-Cl, NaOH | H2, Pd/C | Boc, Fmoc | >85% | Hydrogenolysis will also reduce the dhAA double bond. |
| C-Terminal | |||||
| Methyl Ester | MeOH, SOCl2 | LiOH or NaOH | Boc, Fmoc, Cbz | >90% | Saponification conditions can promote Michael addition. |
| tert-Butyl Ester | Isobutylene, H2SO4 | TFA or HCl in dioxane | Fmoc, Cbz | Variable | Acid-labile; orthogonal to base-labile groups.[14] |
Visualization of Protecting Group Strategies
Orthogonal Protection Workflow
The following diagram illustrates an orthogonal protection strategy for the synthesis of a dipeptide containing a dehydroamino acid.
Caption: Orthogonal protection and deprotection workflow.
Deprotection Mechanisms
The following diagrams illustrate the mechanisms of Boc and Fmoc deprotection.
Caption: Mechanisms of Boc and Fmoc deprotection.
Conclusion
The successful synthesis of dehydroamino acid-containing peptides and other complex molecules hinges on a well-designed protecting group strategy. By understanding the unique reactivity of the dehydroamino acid moiety and selecting orthogonal protecting groups, researchers can navigate the synthetic challenges and unlock the potential of these valuable building blocks. The protocols and principles outlined in this guide provide a solid foundation for developing robust and efficient synthetic routes, ultimately accelerating the discovery and development of novel therapeutics and research tools.
References
- König, B., & Walenzyk, T. (2006). α,β-Dehydroamino Acids. Synthesis, 2006(12), 1957-1977.
- Danishefsky, S. J., & Ciufolini, M. A. (1984). Total synthesis of (±)-sibiromycin. Journal of the American Chemical Society, 106(21), 6424-6425.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing α,β-Dehydroamino Acids. Chemical Reviews, 97(6), 2243-2266.
- Kawabata, T., et al. (2023). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. Precision Chemistry, 1(1), 1-8.
- Ferreira, P. M. T., et al. (2012). High yielding synthesis of N-ethyl dehydroamino acids. Amino Acids, 42(2-3), 897-905.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Pattabiraman, V. R., & Vederas, J. C. (2012). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron Letters, 53(1), 110-113.
- Wołczański, G., & Lisowski, M. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091.
- Dawson, P. E., & Kent, S. B. H. (2000). Synthesis of native proteins by chemical ligation. Annual Review of Biochemistry, 69, 923-960.
- Varanda, A., & Monteiro, L. S. (2006). Direct conversion of resin-bound peptides to C-terminal esters. Organic Letters, 8(9), 1733-1736.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- ResearchGate. (n.d.). Application of ΔAA‐containing peptide synthesis. Isolated yield values are shown.
- Deng, H., & Wang, S. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 40(12), 2005-2023.
- Castle, S. L., et al. (2022). Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. The Journal of Organic Chemistry, 87(16), 11053-11060.
- Balaram, P., et al. (2019). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. The Journal of Physical Chemistry B, 123(46), 9876-9885.
- Kothuri, P., et al. (2025). N-Protection Dependent Phosphorylation of Dehydroamino Acids to Build Unusual Phosphono-Peptides. Chemistry – An Asian Journal, 20(3), e202401244.
- Liu, C.-F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(2), 123-139.
- Castle, S. L., et al. (2021). Exploration of Fluorinated α,β-Dehydroamino Acids and their Incorporation into Peptides. BYU ScholarsArchive.
- Hudson, D. (1988). Methodological implications of simultaneous solid-phase peptide synthesis. 1. Comparison of different coupling procedures. Journal of Organic Chemistry, 53(4), 617-624.
- Ferreira, P. M. T., et al. (1999). High yielding synthesis of dehydroamino acid and dehydropeptide derivatives. Tetrahedron Letters, 40(49), 8683-8686.
- Fields, C. G., et al. (1991). Methods for removing the Fmoc group. Peptide Research, 4(2), 95-101.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Rivera, D. G., et al. (2025). A practical one-pot synthesis of dehydroalanine esters. New Journal of Chemistry.
- Galdeano, C., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7058-7065.
- Wang, X., et al. (2014). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron: Asymmetry, 25(16-17), 1162-1168.
- Nishiuchi, Y., et al. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics, 14(1), 3-10.
- Albericio, F., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23, 7058-7065.
- Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933-23937.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Ye, Y.-H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11850.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Wang, L., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Journal of the Chinese Chemical Society, 59(1), 107-111.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Roeske, R. W. (1963). Preparation of t-Butyl Esters of Free Amino Acids. Chemistry & Industry, (4), 1121.
- Creighton, C. J., et al. (2008). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Protein Science, 17(4), 753-760.
- Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Castle, S. L., et al. (2022). Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. The Journal of Organic Chemistry, 87(16), 11053-11060.
- Singh, H. D., & Kumar, A. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(112), 92291-92295.
- CEM Corporation. (n.d.). Protection and Deprotection.
- Evans, D. A. (n.d.). Protecting Groups. Harvard University.
Sources
- 1. N-Protection Dependent Phosphorylation of Dehydroamino Acids to Build Unusual Phosphono-Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. rsc.org [rsc.org]
- 8. WO2004000784A1 - Preparation of protected amino acids - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. chempep.com [chempep.com]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. tert-Butyl Esters [organic-chemistry.org]
Application Notes and Protocols for the Evaluation of (Z)-Methyl 2-acetamido-3-phenylacrylate as a Scaffold for Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Authored By: A Senior Application Scientist
Abstract
The escalating emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds for the development of new antifungal therapies. Phenylacrylate derivatives have shown promise as a class of compounds with significant biological activity. This document provides a comprehensive guide for the investigation of (Z)-methyl 2-acetamido-3-phenylacrylate as a potential lead structure for creating new antifungal agents. While direct antifungal data for this specific compound is not yet prevalent in public literature, its structural similarity to other biologically active propenoic acid derivatives warrants a thorough evaluation.[1] This guide is structured as a complete research and development workflow, offering detailed protocols for the synthesis of a focused compound library, in-depth in vitro antifungal and cytotoxicity testing, and a framework for establishing a robust structure-activity relationship (SAR).
Introduction: The Rationale for Investigating this compound
This compound is a derivative of acrylic acid, a class of compounds known for their diverse chemical reactivity and biological applications.[2] The core structure features a phenyl ring, an acetamido group, and a methyl acrylate moiety, presenting multiple points for chemical modification to optimize biological activity. The propenoic acid backbone, in particular, is found in various compounds with demonstrated antimicrobial properties. A notable study on substituted-propenoic acid derivatives revealed their potential as broad-spectrum antifungal agents, with some compounds exhibiting greater potency than established drugs like miconazole and fluconazole.[1] These findings provide a strong rationale for investigating this compound as a foundational structure for a new class of antifungal agents.
The primary challenge in antifungal drug development is achieving selective toxicity against fungal cells without harming the host's eukaryotic cells.[3][4] The fungal cell wall, a structure absent in mammalian cells, presents a prime target for achieving this selectivity.[3][4] This guide will, therefore, outline experimental pathways to not only assess the antifungal efficacy of this compound and its analogs but also to elucidate their potential mechanism of action, with a focus on cell wall disruption, and to evaluate their safety profile through cytotoxicity assays.
Hypothesized Mechanism of Action: Targeting Fungal Cell Integrity
While the precise mechanism of action for this compound is yet to be determined, we can hypothesize potential pathways based on related compounds and known antifungal targets. The acrylic acid moiety is an α,β-unsaturated carbonyl system, which can act as a Michael acceptor, potentially reacting with nucleophilic residues (such as cysteine or histidine) in fungal enzymes or proteins.[2] This covalent modification could disrupt critical cellular processes.
One plausible hypothesis is the inhibition of enzymes essential for fungal cell wall biosynthesis. The fungal cell wall is a complex and dynamic structure composed primarily of glucans, chitin, and mannoproteins, which are not present in human cells.[4] Inhibition of key enzymes in these biosynthetic pathways, such as β-(1,3)-glucan synthase or chitin synthase, would lead to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[4]
Caption: Figure 1: Hypothesized Mechanism of Action.
Experimental Protocols: A Roadmap for Evaluation
This section provides detailed, step-by-step protocols for the synthesis, and biological evaluation of this compound and its derivatives.
Synthesis and Derivatization Workflow
The parent compound, this compound, can be synthesized via established organic chemistry methods, such as the Erlenmeyer-Plöchl reaction. To explore the structure-activity relationship (SAR), a library of derivatives should be synthesized, focusing on substitutions on the phenyl ring. The rationale is that modifying the electronic and steric properties of the phenyl group can significantly impact the compound's interaction with its biological target.
Caption: Figure 2: Synthesis & Derivatization Workflow.
Protocol 3.1.1: Synthesis of Phenyl-Substituted Derivatives
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine a substituted benzaldehyde (1.0 eq), hippuric acid (1.0 eq), anhydrous sodium acetate (0.8 eq), and acetic anhydride (3.0 eq).
-
Heating: Heat the mixture at 100°C for 2 hours with constant stirring. The formation of a yellow to orange solid indicates the formation of the azlactone intermediate.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature and then place it in an ice bath. Add ethanol to the mixture to precipitate the azlactone. Filter the solid and wash with cold ethanol and then water.
-
Methanolysis: Suspend the dried azlactone intermediate in methanol. Heat the mixture to reflux and stir for 4-6 hours until the solid dissolves and the reaction is complete (monitor by TLC).
-
Product Isolation and Purification: Remove the methanol under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Table 1: Proposed Phenyl Ring Substitutions for SAR Study
| Compound ID | R-Group (Substitution on Phenyl Ring) | Rationale |
| Parent-H | -H (Unsubstituted) | Baseline compound |
| Deriv-Cl | 4-Chloro (-Cl) | Electron-withdrawing group, increases lipophilicity |
| Deriv-F | 4-Fluoro (-F) | Electron-withdrawing, potential for H-bonding |
| Deriv-Me | 4-Methyl (-CH₃) | Electron-donating group, increases lipophilicity |
| Deriv-OMe | 4-Methoxy (-OCH₃) | Strong electron-donating group, potential for H-bonding |
| Deriv-NO2 | 4-Nitro (-NO₂) | Strong electron-withdrawing group |
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds should be evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the recommended procedure.
Protocol 3.2.1: Broth Microdilution Assay for MIC Determination
This protocol is based on CLSI guidelines and may need optimization for specific fungal species.
-
Preparation of Compounds: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in RPMI-1640 medium to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration does not exceed 1%, as it can inhibit fungal growth.[5]
-
Inoculum Preparation: Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[5] Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.[4]
-
Inoculation and Incubation: Add the fungal inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.
Caption: Figure 3: In Vitro Antifungal Testing Workflow.
Protocol 3.2.2: Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.
In Vitro Cytotoxicity Assessment
A crucial step in antifungal drug discovery is to ensure the compound is selectively toxic to fungi and not to host cells. An in vitro cytotoxicity assay using a mammalian cell line is a standard method for this evaluation.
Protocol 3.3.1: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) in the appropriate medium in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (at concentrations similar to those used for MIC testing) for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell growth) can then be determined.
Data Presentation and Interpretation
Quantitative data from the antifungal and cytotoxicity assays should be systematically organized to facilitate analysis and comparison.
Table 2: Template for In Vitro Antifungal Activity Data
| Compound ID | Candida albicans MIC (µg/mL) | Candida albicans MFC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Aspergillus fumigatus MFC (µg/mL) |
| Parent-H | ||||
| Deriv-Cl | ||||
| Deriv-F | ||||
| Deriv-Me | ||||
| Deriv-OMe | ||||
| Deriv-NO2 | ||||
| Fluconazole | (Control) | (Control) | (Control) | (Control) |
| Amphotericin B | (Control) | (Control) | (Control) | (Control) |
Table 3: Template for In Vitro Cytotoxicity and Selectivity Index
| Compound ID | Cytotoxicity IC₅₀ (µg/mL) on HEK293 cells | Selectivity Index (SI) vs. C. albicans (IC₅₀ / MIC) |
| Parent-H | ||
| Deriv-Cl | ||
| Deriv-F | ||
| Deriv-Me | ||
| Deriv-OMe | ||
| Deriv-NO2 | ||
| Fluconazole | (Control) |
A higher Selectivity Index (SI) indicates greater selectivity for the fungal pathogen over mammalian cells, which is a desirable characteristic for a drug candidate.
Conclusion and Future Directions
This document provides a comprehensive framework for the systematic evaluation of this compound and its derivatives as potential novel antifungal agents. By following these protocols, researchers can generate the necessary data to establish the antifungal spectrum, potency, and preliminary safety profile of this compound class. The resulting structure-activity relationship will be crucial for guiding the next phase of lead optimization, which may involve further chemical modifications to enhance efficacy and reduce toxicity. Subsequent studies should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy of the most promising lead compounds in animal models of fungal infection.
References
- Nett, J. E., & Andes, D. R. (2020). Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents. PubMed Central. [Link]
- Babatunde, I., & Ojo, O. (2015). Antifungal Agents That Target Fungal Cell Wall Components: A Review.
- The fungal cell wall as a target for the development of new antifungal therapies. (n.d.). Semantic Scholar. [Link]
- Bhatol, J., Dwivedi, S., Jain, V. K., Sisodiya, N., & Darwhekar, G. (2025). Exploring New Antifungal Agents for the Treatment of Candida Infections in the Era of Resistance. Biosciences Biotechnology Research Asia. [Link]
- Singh, S., et al. (2024). Exploring the Arsenal of Novel Antifungal Drug Targets for Combating Fungal Infections. Bentham Science. [Link]
- Gratzl, G., et al. (2015). Mechanistic approaches on the antibacterial activity of poly(acrylic acid) copolymers. PubMed. [Link]
- Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Deriv
- Effect of an acrylic resin combined with an antimicrobial polymer on biofilm formation. (2014).
- Gratzl, G., et al. (2014). Antimicrobial activity of poly(acrylic acid) block copolymers. PubMed. [Link]
- Design, Synthesis and Antimicrobial, Antifungal and Anti-Inflammatory Evaluation of Some (4-Substituted Phenyl)[5. (n.d.). Prime Scholars. [Link]
- Synthesis and Fungicidal Activity of Hydrated Geranylated Phenols against Botrytis cinerea. (2021). MDPI. [Link]
- Antifungal paints and coatings. (n.d.).
- Acrylic Acid and Derivatives. (n.d.).
- Antifungal treatment of nails. (n.d.).
- Antifungal composition. (n.d.).
- Antifungal and antibacterial coating compositions. (n.d.).
- Antifungal drugs. (n.d.).
- Synthesis and antifungal activity of new thienyl and aryl conazoles. (n.d.). Semantic Scholar. [Link]
- substituted-propenoic Acid Derivatives With Potent Broad-Spectrum Antifungal Activity. (2015). PubMed. [Link]
- Antimicrobial activity of poly(acrylic acid) block copolymers. (2020).
- Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety. (2022).
- Antifungal activities of novel acrylamide derivatives. (n.d.).
- Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023). MDPI. [Link]
- Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. (2024).
- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. [Link]
- Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. (2019). National Institutes of Health. [Link]/articles/PMC6479833/)
Sources
- 1. Stepwise design, synthesis, and in vitro antifungal screening of (Z)-substituted-propenoic acid derivatives with potent broad-spectrum antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Derivatives [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (Z)-methyl acetamidocinnamate
Welcome to the technical support center for the synthesis of (Z)-methyl acetamidocinnamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. (Z)-methyl acetamidocinnamate is a key precursor in the asymmetric synthesis of important amino acids like L-DOPA, which is used in the treatment of Parkinson's disease.[1][2] Therefore, controlling the stereochemistry to favor the (Z)-isomer is of paramount importance for both yield and purity in subsequent chiral hydrogenations.[3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and minimize the formation of the undesired (E)-isomer.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for (Z)-methyl acetamidocinnamate and where does isomerization occur?
The most common method for synthesizing (Z)-methyl acetamidocinnamate is a variation of the Erlenmeyer-Plöchl reaction.[4][5][6] This reaction involves the condensation of an N-acylglycine (like N-acetylglycine) with an aromatic aldehyde (e.g., benzaldehyde for a related structure, or a protected 3,4-dihydroxybenzaldehyde for L-DOPA synthesis) in the presence of a dehydrating agent, typically acetic anhydride, and a base. The reaction proceeds through an azlactone (or oxazolone) intermediate.[5][7]
Isomerization to the undesired (E)-isomer can occur during the formation of the azlactone and its subsequent ring-opening to form the final product. The relative stability of the (E)- and (Z)-isomers and the reaction conditions play a crucial role in determining the final isomeric ratio.
Q2: What are the main factors that lead to the formation of the (E)-isomer?
Several factors can contribute to an increased proportion of the (E)-isomer:
-
Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization, leading to the thermodynamically more stable (E)-isomer.
-
Reaction Time: Prolonged reaction times can allow for equilibration to the more stable (E)-isomer, especially under harsh conditions.
-
Base Strength and Concentration: The choice and amount of base can influence the rate of both the desired condensation and the undesired isomerization. Stronger bases or higher concentrations may promote isomerization.
-
Solvent Polarity: The polarity of the solvent can affect the transition state energies for the formation of both isomers, thereby influencing the stereoselectivity.
-
Presence of Impurities: Acidic or basic impurities in the starting materials or solvents can catalyze isomerization.
Q3: How can I accurately determine the Z:E ratio of my product?
The most reliable method for determining the Z:E ratio is Proton NMR (¹H NMR) spectroscopy . The vinyl protons of the (Z)- and (E)-isomers will have distinct chemical shifts and coupling constants. Typically, the vinyl proton of the (Z)-isomer appears at a different chemical shift compared to the (E)-isomer. High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) can also be used to separate and quantify the isomers.[8]
Q4: Is it possible to convert the unwanted (E)-isomer back to the (Z)-isomer?
Photoisomerization can be a viable method to convert the (E)-isomer to the (Z)-isomer.[9] This process typically involves dissolving the isomer mixture in a suitable solvent and irradiating it with UV light of a specific wavelength. However, this often leads to a photostationary state, which is a mixture of both isomers. Therefore, complete conversion might not be achievable, and subsequent purification would be necessary. For a production setting, focusing on a highly stereoselective initial synthesis is generally more efficient.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of (Z)-methyl acetamidocinnamate and offers targeted solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage of (E)-isomer in the final product. | 1. High reaction temperature: Promotes equilibration to the thermodynamically more stable (E)-isomer. 2. Prolonged reaction time: Allows for isomerization to occur over time. 3. Inappropriate base: A strong base can catalyze the isomerization. | 1. Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Optimize reaction time: Monitor the reaction progress by TLC or ¹H NMR to determine the optimal time to stop the reaction, maximizing the yield of the (Z)-isomer before significant isomerization occurs. 3. Use a milder base: Consider using a weaker base, such as sodium acetate, in catalytic amounts rather than stoichiometric quantities of stronger bases.[10] |
| Low overall yield of the desired product. | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Decomposition of starting materials or products under harsh conditions. 3. Inefficient purification: Loss of product during workup and isolation. | 1. Careful optimization of reaction conditions: Systematically vary temperature and time to find the optimal balance for conversion and selectivity. 2. Use high-purity starting materials: Ensure all reagents and solvents are free from impurities that could lead to side reactions. 3. Improve purification technique: Column chromatography is often necessary for high purity.[11] Using a well-chosen solvent system can minimize product loss. |
| Difficulty in separating the (Z) and (E) isomers. | 1. Similar polarity of the isomers: Makes separation by standard column chromatography challenging. | 1. Optimize chromatographic conditions: Experiment with different solvent systems (e.g., varying the polarity of the eluent) or consider using a different stationary phase. 2. Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, fractional crystallization can be an effective purification method. |
III. Detailed Protocol: Stereoselective Synthesis via the Erlenmeyer-Plöchl Reaction
This protocol is designed to maximize the formation of the (Z)-isomer. The key is to control the reaction conditions to favor the kinetic product over the thermodynamic one.
Step-by-Step Methodology
-
Azlactone Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-acetylglycine (1.0 eq), the desired benzaldehyde derivative (1.0 eq), and anhydrous sodium acetate (0.5-1.0 eq).
-
Add acetic anhydride (2.0-3.0 eq) as both the dehydrating agent and solvent.
-
Heat the mixture to a carefully controlled temperature (typically 80-100°C). The optimal temperature should be determined empirically for the specific substrate.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours. Over-heating or prolonged reaction times can lead to isomerization.
-
-
Ring Opening to (Z)-methyl acetamidocinnamate:
-
After the formation of the azlactone is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Slowly and carefully add methanol to the reaction mixture. This will react with the excess acetic anhydride and ring-open the azlactone to form the methyl ester. This step is exothermic, so cooling may be necessary.
-
Stir the mixture at room temperature for an additional 1-2 hours to ensure complete ring opening.
-
-
Workup and Purification:
-
Pour the reaction mixture into cold water with stirring.
-
The crude product will often precipitate out. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or ethyl acetate/hexane). If the isomeric purity is still not satisfactory, column chromatography on silica gel is recommended.
-
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of (Z)-methyl acetamidocinnamate.
Mechanistic Insight into Stereoselectivity
The stereochemical outcome of the Erlenmeyer-Plöchl reaction is determined during the condensation of the enolized azlactone with the aldehyde. The formation of the (Z)-isomer is generally favored under kinetic control. The subsequent ring-opening with methanol is typically stereoretentive.
Caption: Competing pathways for (Z) and (E) isomer formation.
IV. References
-
Chen, H., et al. (2015). Synthesis of (Z)-methyl-2-acetamidocinnamate. Journal of China Pharmaceutical University, (6), 178-180.
-
Chávez, F., et al. Substituents Effect on the Erlenmeyer−Plöchl Reaction: Understanding an Observed Process Reaction Time. CoLab.
-
ResearchGate. (n.d.). Synthesis of (Z)-methyl-2-acetamidocinnamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituents Effect on the Erlenmeyer−Plöchl Reaction: Understanding an Observed Process Reaction Time | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Erlenmeyer-Synthese. Retrieved from [Link]
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Stereoselective and Stereospecific Reactions. Retrieved from [Link]
-
Merck Index. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis.
-
chemeurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis. Retrieved from [Link]
-
Organic Chemistry. (2022, November 9). Erlenmeyer-Plochl Azalactone Synthesis Mechanism [Video]. YouTube.
-
Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. Journal of the American Chemical Society, 109(6), 1746–1754.
-
ResearchGate. (n.d.). Erlenmeyer–Plöchl azlactone synthesis | Request PDF. Retrieved from [Link]
-
Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
-
Choi, Y. M., et al. (2015). Electroenzymatic synthesis of l-DOPA. PubMed.
-
YMC Europe. (n.d.). Product Information - Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
PubMed. (2022). Ni-Catalyzed Asymmetric Hydrogenation of Aromatic Ketoacids for the Synthesis of Chiral Lactones.
-
National Institutes of Health. (n.d.). Bimetallic Ru/Ru‐Catalyzed Asymmetric One‐Pot Sequential Hydrogenations for the Stereodivergent Synthesis of Chiral Lactones.
-
Royal Society of Chemistry. (n.d.). Hydrogen-bonding-controlled stereospecific synthesis of Z-enamides. Retrieved from [Link]
-
Dennehy, O. C., et al. (n.d.). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers. RSC Publishing.
-
PubMed. (n.d.). Biotechnological Advances in L-DOPA Biosynthesis and Production.
-
National Institutes of Health. (n.d.). Low pressure amide hydrogenation enabled by magnetocatalysis.
-
Google Patents. (n.d.). CN104945270A - Synthesis method of L-dopa methyl ester hydrochloride. Retrieved from
-
Google Patents. (n.d.). CN1951906A - L-dopa methyl ester hydrochloride synthesis and purification method. Retrieved from
-
NSF Public Access Repository. (n.d.). Stereoselective Synthesis of E- and Z-Isocyanoalkenes.
-
PubMed. (n.d.). Catalytic hydrogenation of glutamic acid.
-
ResearchGate. (n.d.). Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. Retrieved from [Link]
Sources
- 1. Electroenzymatic synthesis of l-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological Advances in L-DOPA Biosynthesis and Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection [periodicos.capes.gov.br]
- 4. Erlenmeyer-Synthese – Wikipedia [de.wikipedia.org]
- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 7. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 8. ymc.eu [ymc.eu]
- 9. Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Erlenmeyer Synthesis of Acrylates
Welcome to the technical support center for the Erlenmeyer synthesis of acrylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic tool. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during experimentation. Our focus is on providing actionable troubleshooting advice and preventative strategies grounded in mechanistic understanding.
Overview: The Erlenmeyer-Plöchl Azlactone Synthesis for Acrylates
The Erlenmeyer-Plöchl synthesis is a classic and versatile method for preparing α,β-unsaturated N-acylamino acids.[1] The core of the reaction involves the condensation of an N-acylglycine (commonly hippuric acid) with an aldehyde in the presence of acetic anhydride and a weak base, such as sodium acetate.[2][3] This process proceeds via the formation of a 5-oxazolone, also known as an azlactone. This azlactone intermediate is the key synthon that, upon subsequent ring-opening, can yield the target acrylate precursors.[4]
While elegant, the synthesis is not without its challenges. The reactive nature of the intermediates and the final acrylate products makes the reaction susceptible to several side reactions. This guide provides a systematic approach to identifying, understanding, and mitigating these issues.
Core Reaction Pathway
The intended synthetic route follows two primary stages: azlactone formation and subsequent ring-opening.
Caption: General workflow of the Erlenmeyer synthesis for acrylates.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction mixture became extremely viscous or solidified into a gel. What happened?
A1: This is a classic sign of premature and uncontrolled radical polymerization of the acrylate product. Acrylates and methacrylates are highly versatile monomers known for their propensity to polymerize, a characteristic leveraged in materials science but problematic in small molecule synthesis.[5][6][7]
Causality:
-
Heat: The Erlenmeyer synthesis often requires heating, which can be sufficient to initiate thermal polymerization.[8]
-
Radical Initiators: Trace impurities, exposure to air (oxygen), or light can generate radicals that initiate a chain reaction.[9] Once initiated, the polymerization is often rapid and exothermic, leading to the observed increase in viscosity or solidification.
Preventative Measures:
-
Inhibitor Management: Commercially available acrylates and their precursors often contain inhibitors (e.g., hydroquinone monomethyl ether, phenothiazine).[8][10] Do not remove inhibitors until immediately before a subsequent reaction where polymerization is desired. If purification is necessary, do so at low temperatures and add a fresh inhibitor to the purified product for storage.
-
Temperature Control: Avoid overheating the reaction mixture.[11] Maintain the lowest effective temperature and ensure even heating. Refer to the table below for recommended conditions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) minimizes the presence of oxygen, which can participate in radical initiation pathways.
Q2: My yield is low, and I've isolated significant amounts of an α-keto acid or an N-acylamino amide instead of my target acrylate.
A2: This indicates that the azlactone intermediate has undergone undesired nucleophilic attack and ring-opening by water (hydrolysis) or amines.[2] While ring-opening is necessary to form the final product, the choice of nucleophile and reaction conditions determines the outcome.
Causality:
-
Hydrolysis: The presence of excess water, either from reagents or atmospheric moisture, can lead to the hydrolysis of the azlactone ring. This initially forms the α-acylamino acrylic acid, which can be unstable and further hydrolyze to an α-keto acid.[2]
-
Aminolysis: If primary or secondary amine impurities are present, they can readily open the azlactone ring to form the corresponding N-substituted 2-acylamino-2-alkenamides.[4]
Preventative Measures:
-
Anhydrous Conditions: Use freshly dried solvents and reagents. Ensure glassware is oven- or flame-dried. Acetic anhydride should be of high purity, as it also serves to scavenge trace amounts of water.
-
Controlled Ring-Opening: The ring-opening step should be a distinct, controlled reaction following the formation and isolation (or in-situ use) of the azlactone. For acrylate esters, this is typically achieved by alcoholysis (reacting with an alcohol), often under acidic or basic catalysis.
Q3: I'm using an aliphatic aldehyde, and my reaction is messy with low yields of the desired azlactone.
A3: Aliphatic aldehydes are particularly susceptible to self-condensation (an aldol-type reaction) under the basic conditions of the Erlenmeyer synthesis.[4][12] This side reaction competes directly with the desired condensation with the oxazolone intermediate.
Causality:
-
Enolization: The base (e.g., sodium acetate) can deprotonate the α-carbon of the aliphatic aldehyde, forming an enolate. This enolate can then attack another molecule of the aldehyde, leading to self-condensation products.
-
Reaction Kinetics: If the rate of aldehyde self-condensation is comparable to or faster than the rate of condensation with the oxazolone, yields of the desired product will be significantly reduced.
Mitigation Strategies:
-
Alternative Catalysts/Bases: Weaker bases or alternative catalytic systems can minimize aldehyde self-condensation. Using alumina as a solid-phase catalyst in combination with microwave irradiation has been reported to be effective for aliphatic aldehydes.[12]
-
Modified Procedures: The use of ytterbium(III) triflate as a catalyst under solvent-free conditions has also been shown to be a successful, milder alternative for aliphatic substrates.[4]
-
Stoichiometry and Addition Rate: A slow addition of the aliphatic aldehyde to the reaction mixture containing the pre-formed oxazolone can help maintain a low instantaneous concentration of the aldehyde, favoring the desired cross-condensation over self-condensation.
Q4: My product's analytical data (NMR, MS) suggests it has an N-acetyl group, but I started with N-benzoyl glycine (hippuric acid). Why?
A4: This side reaction is known as transacylation. The large excess of acetic anhydride used as both a reagent and solvent can act as an acylating agent, exchanging the original N-acyl group for an acetyl group.[13]
Causality:
-
Acyl Exchange Equilibrium: The reaction conditions, particularly prolonged heating in acetic anhydride, can favor an equilibrium where the thermodynamically stable N-acetyl product is formed.
Preventative Measures:
-
Minimize Reaction Time and Temperature: Do not heat the reaction longer than necessary. Monitor the reaction progress by TLC to determine the point of completion.
-
Stoichiometric Control: While challenging, using a reduced amount of acetic anhydride (closer to the stoichiometric requirement) and an inert co-solvent can help disfavor the transacylation pathway. However, this may impact the primary reaction rate.
Key Side Reaction Pathways
Caption: Major side reactions in the Erlenmeyer synthesis of acrylates.
Preventative & Remediation Protocols
Protocol 1: Optimized Erlenmeyer Synthesis for Aromatic Aldehydes
This protocol is designed to minimize byproduct formation when using relatively stable aromatic aldehydes.
-
Reagent Preparation: Ensure hippuric acid is dry. Use freshly fused, powdered sodium acetate. The aromatic aldehyde should be pure, and acetic anhydride should be of high grade.
-
Apparatus Setup: Assemble oven-dried glassware under a positive pressure of inert gas (N₂ or Ar).
-
Reaction Assembly: In an Erlenmeyer flask, combine the aromatic aldehyde (1.0 eq), hippuric acid (1.1 eq), and sodium acetate (1.0 eq).
-
Reagent Addition: Add acetic anhydride (3.0 eq). The mixture may initially solidify.[11]
-
Controlled Heating: Heat the mixture gently on a hot plate with constant swirling or magnetic stirring. The target is to achieve complete liquefaction without aggressive boiling or discoloration. A temperature of around 100-110°C is typical.[11] Overheating can cause the product to turn red.[11]
-
Reaction Monitoring: Once liquefied, transfer the flask to a steam bath or oil bath and heat for 1-2 hours. Monitor the formation of the yellow crystalline azlactone product.
-
Work-up: Cool the flask. Slowly add ethanol to quench the remaining acetic anhydride (Note: this reaction is exothermic).[11]
-
Isolation: Allow the mixture to stand, often overnight, to complete crystallization. Filter the yellow product, wash with cold ethanol, and then with water to remove salts. Dry the azlactone product.
Protocol 2: Controlled Alcoholysis for Acrylate Ester Formation
This protocol details the ring-opening of the isolated azlactone to form the target acrylate ester.
-
Setup: In a round-bottom flask, suspend the purified unsaturated azlactone (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), used in excess as the solvent.
-
Catalysis: Add a catalytic amount of a suitable acid (e.g., concentrated H₂SO₄) or base (e.g., sodium methoxide). The choice of catalyst depends on the stability of the substrate.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until all the starting azlactone is consumed.
-
Work-up: Cool the reaction mixture. Neutralize the catalyst (e.g., with NaHCO₃ solution for an acid catalyst, or with dilute HCl for a base catalyst).
-
Extraction: Remove the alcohol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude acrylate ester by column chromatography or distillation (under vacuum and in the presence of an inhibitor).
Data Summary: Reaction Condition Optimization
The choice of base and solvent system is critical for success, especially with sensitive substrates.
| Parameter | Condition A: Standard | Condition B: Mild (for Aliphatics) | Rationale & Potential Issues |
| Base | Fused Sodium Acetate | Alumina (Al₂O₃) / Yb(OTf)₃ | NaOAc is a stronger base and can promote aldehyde self-condensation.[12] Alumina provides a solid support and milder basicity. |
| Solvent | Acetic Anhydride (excess) | Solvent-free or high-boiling inert solvent | Excess Ac₂O can cause transacylation.[13] Solvent-free conditions can be efficient but require careful temperature control. |
| Energy Source | Conventional Heating (Hot Plate) | Microwave Irradiation | Microwave heating can accelerate the reaction, potentially reducing the time for side reactions to occur.[4][12] |
| Typical Substrate | Aromatic Aldehydes | Aliphatic Aldehydes | Aromatic aldehydes are less prone to enolization and self-condensation. |
References
- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
- Organic Chemistry. (2022). Erlenmeyer-Plochl Azalactone Synthesis Mechanism.
- Chemistry Learning. (2021). Erlenmeyer Azlactone Synthesis for amino acid.
- Srivastava, S. (2009). Co-polymerization of Acrylates. Taylor & Francis Online.
- El-Mekabaty, A. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press.
- ResearchGate. (n.d.). Synthesis and polymerization of bio-based acrylates: a review.
- Wang, Z. (n.d.). Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction. Scribd.
- Royal Society of Chemistry. (n.d.). Synthesis and polymerization of bio-based acrylates: a review.
- Chemistry For Everyone. (2023). What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis?. YouTube.
- chemeurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis.
- ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
- ResearchGate. (n.d.). Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions.
- Reddit. (2022). How to purify Acrylic Acid.
- Organic Syntheses. (n.d.). AZLACTONE OF α-BENZOYLAMINOCINNAMIC ACID.
- Research Repository UCD. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones.
- Organic Syntheses. (n.d.). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID.
Sources
- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 2. modernscientificpress.com [modernscientificpress.com]
- 3. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and polymerization of bio-based acrylates: a review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 13. scribd.com [scribd.com]
Technical Support Center: Chromatographic Purification of (Z)-Methyl 2-acetamido-3-phenylacrylate
Welcome to our dedicated technical support guide for the chromatographic purification of (Z)-Methyl 2-acetamido-3-phenylacrylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can achieve the highest purity for your compound.
Introduction: The Challenge of Purifying this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals, including the widely used antiviral drug, Tamiflu. Its purification is a critical step to ensure the safety and efficacy of the final product. However, researchers often face challenges in obtaining this compound in high purity due to the presence of starting materials, byproducts, and the potential for isomerization. This guide will walk you through a systematic approach to troubleshooting common issues in the chromatographic purification of this important molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification process, providing explanations and actionable solutions.
Question: My primary issue is the co-elution of my desired (Z)-isomer with an impurity. How can I improve the separation?
Answer:
This is a common challenge, and it often stems from the selection of the mobile phase or the stationary phase. Here’s how you can approach this problem systematically:
-
Optimize the Mobile Phase: The polarity of your solvent system is the most critical factor in achieving good separation on silica gel.
-
Decrease Polarity: If your compound and the impurity are eluting too quickly and close together, you are likely using a mobile phase that is too polar. Gradually decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane or petroleum ether). Small, incremental changes can have a significant impact on resolution.
-
Utilize a Ternary System: Sometimes, a two-solvent system is insufficient. The addition of a third solvent with a different polarity or selectivity can help to resolve closely eluting spots. For example, adding a small amount of dichloromethane or diethyl ether to your ethyl acetate/hexane mixture can alter the interactions between your compounds and the stationary phase, leading to better separation.
-
Consider Alternative Solvents: If optimizing the ratio of your current system doesn't work, consider switching to a different solvent system altogether. For instance, a dichloromethane/methanol system can offer different selectivity compared to ethyl acetate/hexane.
-
-
Evaluate Your Stationary Phase: While standard silica gel 60 is the workhorse for most purifications, its properties can sometimes be the limiting factor.
-
Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) will increase the surface area and provide more theoretical plates, leading to better resolution. However, this will also increase the backpressure, so ensure your system can handle it.
-
Chemically Modified Silica: If you are dealing with a particularly stubborn impurity, consider using a chemically modified silica gel, such as diol-bonded or cyano-bonded silica. These stationary phases offer different selectivities and can be particularly useful for separating isomers.
-
-
Optimize Loading and Flow Rate:
-
Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material loaded should be about 1-5% of the mass of the silica gel.
-
Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can improve resolution. However, be mindful that an excessively slow flow rate can lead to band broadening due to diffusion.
-
Question: I am observing streaking or tailing of my compound spot on the TLC plate and the column. What is causing this, and how can I fix it?
Answer:
Streaking or tailing is usually an indication of an undesirable interaction between your compound and the stationary phase, or it could be due to issues with your sample or solvent system.
-
Acidic or Basic Nature of the Compound: this compound has an amide group, which can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to tailing.
-
Solution: Add a small amount of a modifier to your mobile phase to suppress this interaction. For a weakly acidic compound, adding a small amount of acetic acid (e.g., 0.1-1%) can help. For a weakly basic compound, adding a small amount of triethylamine (e.g., 0.1-1%) can be effective.
-
-
Incomplete Dissolution of the Sample: If your sample is not fully dissolved before loading it onto the column, it will lead to streaking.
-
Solution: Ensure your crude material is completely dissolved in a minimal amount of the mobile phase or a suitable solvent before loading. If your compound has poor solubility in the mobile phase, you may need to use a stronger solvent for dissolution and then adsorb it onto a small amount of silica gel before dry loading it onto the column.
-
-
Contamination in the Solvent System: Impurities in your solvents can also cause streaking.
-
Solution: Always use high-purity, HPLC-grade solvents for your chromatography to minimize the risk of contamination.
-
Question: My compound seems to be decomposing on the silica gel column. How can I prevent this?
Answer:
The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.
-
Deactivate the Silica Gel: You can deactivate the silica gel by treating it with a base.
-
Procedure: Prepare a slurry of silica gel in your non-polar solvent and add 1-2% triethylamine. Stir the slurry for about 30 minutes, then pack the column as usual. This will neutralize the acidic sites on the silica surface.
-
-
Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase, such as alumina (neutral or basic) or Florisil.
-
Work Quickly: Minimize the time your compound spends on the column by working efficiently. However, do not rush the process at the expense of separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: A good starting point for a mobile phase is a mixture of ethyl acetate and hexane (or petroleum ether). Begin with a low polarity mixture, such as 10% ethyl acetate in hexane, and gradually increase the polarity based on your TLC analysis. A typical range that works well for this compound is 20-40% ethyl acetate in hexane.
Q2: How do I prepare my sample for loading onto the column?
A2: There are two main methods for loading your sample:
-
Wet Loading: Dissolve your crude material in a minimal amount of the mobile phase and carefully pipette it onto the top of the column bed.
-
Dry Loading: Dissolve your crude material in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent. This will give you a free-flowing powder of your compound adsorbed onto the silica, which you can then carefully add to the top of your column. Dry loading is often preferred as it can lead to better band sharpness and resolution.
Q3: How can I monitor the progress of my column chromatography?
A3: The best way to monitor your column is by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop it in your mobile phase, and visualize the spots under a UV lamp or by using a staining agent. Combine the fractions that contain your pure product.
Q4: What are the expected impurities in the synthesis of this compound?
A4: Common impurities can include unreacted starting materials such as methyl 2-acetamidoacetate and benzaldehyde, as well as the (E)-isomer of the product. The separation of the (Z) and (E) isomers can be particularly challenging and may require careful optimization of your chromatographic conditions.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the purification. You may need to adjust the parameters based on your specific crude mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (HPLC grade)
-
Hexane or Petroleum Ether (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various ratios of ethyl acetate/hexane (e.g., 1:9, 2:8, 3:7, 4:6) to find the optimal solvent system that gives good separation between your desired product and impurities (aim for an Rf value of 0.2-0.4 for your product).
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen starting mobile phase (the least polar mixture you plan to use).
-
Carefully pour the slurry into your column, ensuring there are no air bubbles trapped in the packing.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Choose either wet or dry loading as described in the FAQs.
-
Carefully apply your sample to the top of the silica bed.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Start collecting fractions.
-
You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) or use the optimal solvent system determined by TLC throughout the process (isocratic elution). Gradient elution is often more effective for separating complex mixtures.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for troubleshooting and optimizing the chromatographic purification of this compound.
Troubleshooting low yield in asymmetric hydrogenation of acrylates
Technical Support Center: Asymmetric Hydrogenation of Acrylates
A Senior Application Scientist's Guide to Troubleshooting Low Yields and Enantioselectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the asymmetric hydrogenation of acrylates. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we understand that achieving high yield and excellent enantioselectivity is paramount. This resource is structured to help you navigate the complexities of your experimental work, moving beyond simple procedural steps to explain the underlying causality of common issues.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in low enantiomeric excess (ee), but the conversion is high. What are the primary factors to investigate?
A1: Low enantioselectivity with good conversion typically points to issues with the chiral environment of the catalyst rather than its overall activity. Here’s a systematic approach to troubleshooting this problem:
-
Catalyst and Ligand Integrity: The purity and structural integrity of your chiral ligand and metal precursor are critical. Ensure the ligand has not racemized or degraded during storage or handling. For air- and moisture-sensitive ligands and catalysts, always use rigorous inert atmosphere techniques (e.g., glovebox or Schlenk line).
-
Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Higher temperatures may provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer.[1] Consider running the reaction at a lower temperature to enhance stereochemical control.
-
Solvent Effects: The choice of solvent is crucial as it can influence the conformation of the catalyst-substrate complex. The polarity and coordinating ability of the solvent can alter the transition state geometry. It is highly recommended to screen a range of solvents, including both protic (e.g., methanol, ethanol) and aprotic (e.g., dichloromethane, toluene) options, to find the optimal one for your specific substrate-catalyst system.[2]
-
Substrate Purity: Impurities in your acrylate substrate can act as competing ligands or catalyst poisons, leading to a decrease in enantioselectivity. Ensure your substrate is of high purity, and consider purification by chromatography or distillation if necessary.[2]
-
Hydrogen Pressure: While some modern catalysts are less sensitive to hydrogen pressure, for certain systems, high pressures can negatively impact enantioselectivity. If you are using high pressures, try reducing it to see if it improves the ee.
Q2: The yield of my desired product is poor, but the enantioselectivity is high. How can I improve the conversion?
A2: Poor yields with high enantioselectivity often suggest problems with reaction kinetics or catalyst stability, rather than the stereochemical control of the reaction.[2] Here are some troubleshooting steps:
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the substrate or solvent, or by thermal instability.[3] Running the reaction with a fresh batch of catalyst or pre-purified reagents can help determine if deactivation is the issue. Common poisons include sulfur, arsenic, lead, and even water or oxygen for some catalysts.[4]
-
Reaction Time and Temperature: Monitor the reaction's progress over time (e.g., by TLC, GC, or in-line NMR) to see if it has stalled.[5][6] An increase in reaction time or a modest increase in temperature might be necessary to drive the reaction to completion. However, be aware that increasing the temperature could potentially lower the enantioselectivity.[2]
-
Catalyst Loading: A low catalyst loading may be insufficient to catalyze the reaction efficiently within a reasonable timeframe. Consider a moderate increase in the catalyst concentration.
-
Incomplete Catalyst Activation: If you are preparing the catalyst in situ, ensure the activation step is complete. Incomplete formation of the active catalytic species is a common reason for low activity.
Q3: My reaction shows both low yield and low enantioselectivity. Where should I start troubleshooting?
A3: This scenario suggests a more fundamental issue with the reaction setup or components. A logical starting point is to address the factors that can impact both conversion and stereoselectivity:
-
Reagent Purity: This is the most common culprit. Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst, leading to both low activity and poor stereocontrol.[4][7]
-
Catalyst Preparation and Handling: For air-sensitive catalysts, improper handling can lead to oxidation and deactivation. Ensure all manipulations are performed under a strictly inert atmosphere.
-
Reaction Conditions: Re-verify the temperature, pressure, and stirring rate. Inadequate mixing can lead to poor mass transfer of hydrogen gas, resulting in low conversion.
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for diagnosing and addressing common issues in asymmetric hydrogenation of acrylates.
Caption: A logical workflow for troubleshooting low yield.
In-Depth Troubleshooting Guides
Issue 1: Catalyst Deactivation and Poisoning
Catalyst deactivation is a primary cause of low conversion. Poisons are substances that reduce the effectiveness of a catalyst, often by binding strongly to the active metal center.[4]
| Potential Cause | Diagnostic Check | Proposed Solution & Protocol |
| Sulfur, Halide, or Heavy Metal Impurities | Analyze starting materials (substrate, solvent) by ICP-MS or elemental analysis for trace metals. Use a sulfur-specific analyzer for sulfur-containing impurities. | Protocol for Reagent Purification: 1. Solvent: Use anhydrous, degassed solvents of the highest purity. If necessary, distill the solvent over an appropriate drying agent. 2. Substrate: Purify the acrylate substrate by flash chromatography or distillation. 3. Hydrogen Gas: Use ultra-high purity hydrogen gas and consider passing it through an oxygen and moisture trap. |
| Water or Oxygen | For air-sensitive catalysts (e.g., many Ni and Ru systems), exposure to air can lead to oxidation and deactivation.[8] | Protocol for Inert Atmosphere Technique: 1. Dry all glassware in an oven at >120°C overnight and cool under vacuum. 2. Assemble the reaction setup under a positive pressure of an inert gas (e.g., argon or nitrogen). 3. Prepare the catalyst and add reagents via syringe or cannula under inert atmosphere. |
| Product Inhibition | Monitor reaction kinetics. If the reaction rate slows down significantly over time even with sufficient starting material, product inhibition may be occurring. | Increase the solvent volume to run the reaction at a lower concentration. In some cases, a different catalyst system may be required. |
Issue 2: Sub-optimal Reaction Parameters
The interplay of temperature, pressure, and solvent can be complex. A systematic optimization is often required.
| Parameter | Effect on Yield & ee | Optimization Strategy |
| Temperature | Generally, higher temperatures increase reaction rate but may decrease enantioselectivity.[1] | Start at room temperature. If conversion is low, incrementally increase the temperature (e.g., in 10°C steps). If ee is low, try decreasing the temperature. |
| Hydrogen Pressure | Higher pressure typically increases the reaction rate. The effect on ee is system-dependent; some catalysts show decreased ee at high pressures. | For initial screening, a moderate pressure (e.g., 5-10 bar) is a good starting point. If conversion is slow, increase the pressure. If ee is poor, try lowering the pressure. |
| Solvent | Solvent polarity and coordinating ability can significantly affect both catalyst activity and the stability of the diastereomeric transition states, thus influencing both yield and ee.[9] | Screen a range of solvents with varying properties (e.g., methanol, ethanol, THF, dichloromethane, toluene). Protic solvents can sometimes participate in the catalytic cycle. |
Issue 3: Challenges with Substrate Isomers
For trisubstituted acrylates, the presence of both E and Z isomers can be problematic.
| Problem | Explanation | Solution |
| Mixture of E/Z Isomers | The two isomers can be hydrogenated at different rates and may yield products with opposite absolute configurations, leading to low overall ee.[10][11] | 1. Purification: Separate the E and Z isomers of the starting material before hydrogenation. 2. Enantioconvergent Catalyst: Screen for a catalyst system that can convert both isomers to the same enantiomer of the product. This often involves a catalyst that promotes rapid isomerization between the E and Z forms, with one isomer reacting much faster.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for in situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol provides a general framework. Specific conditions will vary depending on the catalyst system.
-
Glassware Preparation: Dry a Schlenk flask or a pressure reactor equipped with a magnetic stir bar in an oven at 120°C overnight. Assemble the reactor while hot and cool under high vacuum. Backfill with high-purity argon or nitrogen.
-
Catalyst Precursor and Ligand Addition: In a glovebox or under a positive pressure of inert gas, add the metal precursor (e.g., [Rh(COD)2]BF4, Ru(OAc)2(BINAP)) and the chiral ligand to the reactor.
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent via a gas-tight syringe or cannula. Stir the mixture for the recommended pre-formation time (this can range from minutes to hours) to allow for the formation of the active catalyst.
-
Substrate Addition: Dissolve the purified acrylate substrate in the same degassed solvent and add it to the reactor via syringe.
-
Hydrogenation: Purge the reactor with hydrogen gas (3-4 cycles). Pressurize the reactor to the desired pressure and begin vigorous stirring.
-
Reaction Monitoring and Work-up: Monitor the reaction by taking aliquots at regular intervals and analyzing by GC or HPLC. Once the reaction is complete, carefully vent the hydrogen and purge with inert gas. The product can then be isolated using standard procedures.
Protocol 2: Analytical Method for Determining Conversion and Enantiomeric Excess
Accurate analysis is crucial for troubleshooting.
-
Sample Preparation: Take a small aliquot from the reaction mixture and quench it by exposing it to air (to deactivate the catalyst). Dilute the sample with a suitable solvent (e.g., the mobile phase for HPLC).
-
Conversion Analysis: Analyze the sample by gas chromatography (GC) or achiral HPLC to determine the ratio of starting material to product.
-
Enantiomeric Excess (ee) Analysis: Analyze the sample using a chiral HPLC or chiral GC column. The ee is calculated as: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
Visualizing the Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for a Rh-catalyzed asymmetric hydrogenation, highlighting key stages where issues can arise.
Caption: A simplified catalytic cycle highlighting key steps.
References
- Bode Research Group. (2015).
- Alberico, E., et al. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts.
- Britannica. (n.d.).
- Meissner, A., et al. (2018). Monitoring Surface Processes During Heterogeneous Asymmetric Hydrogenation of Ketones on a Chirally Modified Platinum Catalyst by Operando Spectroscopy.
- Gualco, G., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Alberico, E., et al. (2019). Catalyst Inhibition and Deactivation in Homogeneous Hydrogenation.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Preprints.org. [Link]
- Ding, K., et al. (2016).
- Li, W., et al. (2015). Highly Efficient Asymmetric Hydrogenation of Cyano-substituted Acrylate Esters for Synthesis of Chiral γ-Lactams and Amino Acids. Organic & Biomolecular Chemistry. [Link]
- Li, W., et al. (2015). Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Organic & Biomolecular Chemistry. [Link]
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- Wikipedia. (n.d.).
- Gardner, T. S., et al. (2021). Catalyst Deactivation via Rhodium–Support Interactions under High-Temperature Oxidizing Conditions: A Comparative Study on Hexaaluminates versus Al2O3.
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. [Link]
- Szollosi, A., & Bartok, M. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
- van der Heijden, H., et al. (2020). Mechanistic Understanding of the Heterogeneous, Rhodium-Cyclic (Alkyl)(Amino)Carbene-Catalyzed (Fluoro-)Arene Hydrogenation.
- Tijssen, K. C. H., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry. [Link]
- Alberico, E., et al. (2019).
- Asymmetric Hydrogenation Using Catalysts Based on Abundant Metals. (n.d.). University of Toronto. [Link]
- The remarkable effect of E/Z isomers on the catalytic asymmetric hydrogenation of oximes. (1998).
- The Historical Development of Asymmetric Hydrogen
- Morris, R. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]
- Zhang, W., et al. (2018). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers. [Link]
- Zhang, W., et al. (2017). Nickel-Catalyzed Enantioselective Hydrogenation of β-(Acylamino)
- Zhang, W., et al. (2020). Nickel-Catalyzed Asymmetric Hydrogenation of 2-Amidoacrylates.
- Corless, V. (2017).
- Nickel‐Catalyzed Asymmetric Hydrogenation of 2‐Amidoacryl
- Uzelac, M., et al. (2021). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society. [Link]
- Uzelac, M., et al. (2021). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides.
- Wikipedia. (n.d.).
- Chirik, P. J., et al. (2016). Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters: High-Throughput Experimentation-Enabled Reaction Discovery, Optimization, and Mechanistic Elucidation. Journal of the American Chemical Society. [Link]
- Noyori, R., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. [Link]
- Zhang, W., et al. (2021). Nickel-Catalyzed Asymmetric Hydrogenation for Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines. Organic Letters. [Link]
- Hu, Y., et al. (2020). Nickel‐Catalyzed Asymmetric Hydrogenation of 2‐Amidoacrylates.
- Tan, X., et al. (2021). Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic Alkenyl Sulfones, Benzo[b]thiophene 1,1-Dioxides, with Mechanistic Studies. Organic Letters. [Link]
- Gridnev, I. D. (2020). Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms.
- Li, W., et al. (2003). Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids.
- CHEM 622 Asymmetric Hydrogen
- Gualco, G., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. ethz.ch [ethz.ch]
- 10. The remarkable effect of E/Z isomers on the catalytic asymmetric hydrogenation of oximes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-Methyl-Rich Peptides
Welcome to the technical support center for the synthesis of N-methyl-rich peptides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of synthesizing peptides with multiple N-methylated residues. As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to empower you to overcome common challenges in your experiments.
N-methylation, the substitution of an amide proton with a methyl group, is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides.[1][2][3] This modification can improve metabolic stability, increase cell permeability, and modulate the peptide's conformation to enhance potency and selectivity.[1][2][3][4] However, the introduction of N-methyl groups presents significant synthetic hurdles, primarily due to steric hindrance and altered reactivity.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a major issue in N-methylated peptide synthesis?
A1: The methyl group on the amide nitrogen creates a tertiary amide bond, which significantly increases the steric bulk around the nitrogen.[4][5] This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making peptide bond formation more challenging compared to coupling with a primary amine.[5] This difficulty is especially pronounced when coupling two consecutive N-methylated amino acids, often leading to incomplete reactions, lower yields, and the formation of deletion sequences.[5][7]
Q2: What are the immediate signs of a difficult coupling reaction due to steric hindrance?
A2: Common indicators of poor coupling efficiency include:
-
Positive Qualitative Test: After the coupling step, a colorimetric test like the bromophenol blue test showing a blue or green color on the resin beads indicates the presence of unreacted free amine.[5] A complete reaction is typically signified by a yellow color.[5]
-
Low Yield: The final peptide yield is significantly lower than anticipated.[5]
-
Presence of Deletion Sequences: Mass spectrometry analysis of the crude product reveals peptides that are missing one or more amino acids at the intended N-methylated residue position.[5]
Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?
A3: Standard reagents like HBTU and HCTU can be less effective for these demanding couplings.[5] More potent reagents are generally required.[5] HATU is a widely used and successful reagent for coupling N-methyl amino acids.[5] Other highly effective reagents include PyAOP and PyBOP, especially when used with HOAt.[7][8] For particularly challenging couplings, halogenophosphonium reagents like PyBrOP and BOP-Cl can be employed.[8][9]
Q4: Can increasing the reaction temperature improve coupling efficiency?
A4: Yes, increasing the reaction temperature can significantly improve coupling efficiency for sterically hindered residues.[5] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion by rapidly heating the reaction mixture.[5][10] This approach often results in higher yields and purity in a shorter amount of time.[5] However, caution is advised for certain residues, such as Fmoc-Arg(Pbf)-OH, where elevated temperatures can promote side reactions like lactam formation.[5]
Q5: I'm observing peak broadening or multiple peaks during HPLC purification of my N-methylated peptide. What is the cause and how can I fix it?
A5: This is a common phenomenon for N-methylated peptides and is often caused by the slow interconversion between cis and trans isomers of the N-methylated amide bond on the HPLC timescale.[7][11] This results in broadened peaks or the appearance of multiple distinct peaks for a single compound. To resolve this, you can try increasing the column temperature during the HPLC run. This can accelerate the interconversion rate, leading to a sharper, single peak.[11]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency and Deletion Sequences
Root Cause Analysis: The primary reason for low coupling efficiency is the steric hindrance imposed by the N-methyl group on the secondary amine, which slows down the kinetics of the acylation reaction. This is particularly problematic when coupling an N-methylated amino acid onto another N-methylated residue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Solution 1.1: Selection of High-Potency Coupling Reagents
Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier. Utilizing more potent activating agents is the first line of defense.
Comparative Efficacy of Coupling Reagents for N-Methylated Residues
| Coupling Reagent | Efficacy | Typical Conditions | Notes |
| HBTU / HCTU | Less Effective | Room Temperature, 1-2 hours | Often insufficient for N-methylated residues.[5] |
| HATU | Highly Effective | Room Temperature or 50°C, 1-2 hours | A reliable, go-to reagent for most N-methyl couplings.[5] Less epimerization compared to HBTU. |
| COMU | Highly Effective | Room Temperature or Microwave | Efficiency comparable to HATU; incorporates Oxyma for improved safety. |
| PyAOP / PyBOP | Highly Effective | Room Temperature, 1-2 hours | Very effective, especially when used with HOAt.[7][8] |
| PyBrOP / BOP-Cl | Very Highly Effective | 0°C to Room Temperature, 1 hour | Powerful reagents for the most challenging couplings, including N-Me to N-Me junctions.[8][9] |
Experimental Protocol: Coupling a Sterically Hindered N-Methylated Amine using HATU
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.[5]
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF.[5]
-
Pre-activation: Mix the activation solution at room temperature for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the temperature can be increased to 50°C or a microwave synthesizer can be used.[5]
-
Monitoring: After the coupling time, take a small sample of the resin, wash it, and perform a bromophenol blue test.[5] A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.[5]
-
Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[5]
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF to prepare for the next cycle of deprotection or the final cleavage.[5]
Problem 2: Epimerization at the C-terminal Residue During Coupling
Root Cause Analysis: Epimerization, the change in stereochemistry at the alpha-carbon, is a significant risk during peptide synthesis, particularly when activating the carboxyl group of an amino acid.[12][13] The formation of an oxazolone intermediate is a common pathway for racemization.[14] This risk is heightened with N-methylated amino acids due to the longer reaction times and more forcing conditions often required for coupling.[4]
Solution 2.1: Use of Epimerization-Suppressing Reagents and Additives
The choice of coupling reagent and the use of additives are critical in minimizing epimerization.
-
Reagent Choice: Carbodiimide-based reagents like DIC, when used in conjunction with an additive like Oxyma Pure, are known to suppress racemization.[15] Uronium/aminium reagents derived from HOAt, such as HATU, are also preferred over their HOBt-based counterparts (HBTU) for their ability to reduce epimerization.[8]
-
Base Selection: The choice and amount of base can influence the rate of epimerization. Use of a weaker, non-nucleophilic base like collidine or N-methylmorpholine (NMM) is often recommended over stronger bases like DIEA, especially for sensitive residues.[16]
Decision Tree for Minimizing Epimerization
Caption: Strategy to minimize epimerization during coupling.
Experimental Protocol: Minimized Epimerization Coupling
-
Resin and Amino Acid Preparation: Swell the resin as previously described. In a separate, dry flask, dissolve the Fmoc-amino acid (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Cooling: Cool the amino acid solution and the reaction vessel containing the resin to 0°C in an ice bath.
-
Activation: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes at 0°C.
-
Coupling: Add the cold activation mixture to the resin. Keep the reaction vessel at 0°C and agitate for 30 minutes, then allow it to warm to room temperature and continue coupling for an additional 1-2 hours.
-
Monitoring and Work-up: Proceed with monitoring and washing steps as described previously.
Problem 3: Side Reactions During On-Resin N-Methylation
Root Cause Analysis: When N-methylated amino acids are not incorporated directly as building blocks, an on-resin methylation procedure can be used.[17][18] A common method involves protection of the secondary amine as a sulfonamide (e.g., with o-nitrobenzenesulfonyl chloride, o-NBS-Cl), followed by methylation and deprotection.[19] Incomplete sulfonylation or harsh methylation conditions can lead to side products.[5]
Solution 3.1: Optimized On-Resin N-Methylation Protocol
This protocol is adapted from established methods and optimized for efficiency and purity.[19][20]
Workflow for On-Resin N-Methylation
Caption: Workflow for on-resin N-methylation during SPPS.
Experimental Protocol: On-Resin N-Methylation
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly.[19]
-
Sulfonylation: Dissolve o-NBS-Cl (3 eq.) and collidine (5 eq.) in DMF. Add the solution to the resin and shake for 1-2 hours. Ensure complete reaction to prevent side products. Wash the resin thoroughly.[19]
-
Methylation: Dissolve 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.) in DMF. Add the DBU solution to the resin, followed by the addition of methyl iodide (5 eq.) or dimethyl sulfate (5 eq.). Shake the reaction mixture for 1-2 hours.[19]
-
Sulfonamide Deprotection: Wash the resin with DMF. Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF. Treat the resin with this solution for 5-10 minutes, repeated twice.
-
Washing: Wash the resin thoroughly with DMF to prepare for the next coupling step.
Problem 4: Difficult Purification and Characterization
Root Cause Analysis: N-methyl-rich peptides are often more hydrophobic than their non-methylated counterparts, which can lead to aggregation and poor solubility in aqueous mobile phases used for HPLC.[11][19] As mentioned in the FAQs, the presence of cis/trans conformers can also complicate purification by causing peak broadening.[7][11]
Solution 4.1: Advanced Purification and Analytical Techniques
-
Solubility Enhancement: For highly hydrophobic peptides, dissolution in a small amount of a strong organic solvent like DMSO or using a "magic mixture" (DCM/DMF/NMP with additives) before dilution with the HPLC mobile phase may be necessary.[19]
-
High-Temperature HPLC: Performing the purification at an elevated temperature (e.g., 40-60°C) can improve peak shape by accelerating the interconversion of conformers and can also enhance solubility.[19]
-
Characterization: A multi-faceted analytical approach is essential. High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular weight. Tandem MS (MS/MS) is used to verify the amino acid sequence and pinpoint the location of N-methylation.[1]
Experimental Protocol: Analytical RP-HPLC for N-Methylated Peptides
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.[1]
-
Temperature: Start at ambient temperature. If peak broadening is observed, increase the column temperature in increments of 10°C (e.g., to 40°C, 50°C) to assess the effect on peak shape.
By understanding the underlying chemical principles and employing these targeted troubleshooting strategies, researchers can successfully navigate the challenges associated with the synthesis of N-methyl-rich peptides, unlocking their potential for advanced drug discovery and development.
References
- BenchChem Technical Support Team. (2025).
- Biron, E., Chatterjee, J., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me)-OH). BenchChem.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
- BenchChem. (n.d.). A Comparative Guide to N-Methylpyridinium-Based Peptide Coupling Reagents for Researchers. BenchChem.
- Biron, E., Chatterjee, J., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
- Ovadia, O., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Biron, E., Chatterjee, J., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
- LifeTein. (n.d.).
- BenchChem. (n.d.). The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide. BenchChem.
- BenchChem. (n.d.).
- Coste, J., Frérot, E., & Jouin, P. (1994).
- LifeTein. (2025).
- Xu, J. C., & Li, B. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204-205.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- Hartman, M. C. T., et al. (2007). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 129(23), 7274–7275.
- White, P., et al. (2019). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 116(33), 16293-16298.
- Juhász, L., & Beke, M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
- BenchChem. (n.d.).
- Juhász, L., & Beke, M. (2023).
- Naoum, J., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 7(22), 18884–18894.
- Dunne, C., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(15), 9615–9633.
- Teixidó, M., Albericio, F., & Giralt, E. (2005).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization in Peptide Coupling
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the loss of chiral integrity during peptide bond formation. Maintaining the stereochemical purity of amino acids is critical, as racemization can lead to diastereomeric impurities that are difficult to separate and may dramatically alter or abolish the biological activity of the final peptide[1][2].
This resource provides in-depth explanations of the underlying chemical mechanisms, actionable troubleshooting protocols, and a comprehensive FAQ section to address common challenges encountered in the lab.
The Core Challenge: Understanding Racemization
Racemization in peptide synthesis is the loss of the specific stereochemical configuration at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture. This process primarily occurs during the carboxyl group activation step required for amide bond formation[3].
Primary Mechanism: 5(4H)-Oxazolone Formation
The predominant pathway for racemization involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the activated carboxyl group of an N-protected amino acid undergoes intramolecular cyclization[2][4][5].
-
Step 1: Activation. A coupling reagent activates the C-terminal carboxyl group of an N-protected amino acid.
-
Step 2: Cyclization. The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, forming a planar oxazolone ring[2].
-
Step 3: Enolization. In the presence of a base, the proton at the chiral α-carbon (C-4) of the oxazolone is abstracted. This is the critical racemization step, as it forms a planar, achiral enolate intermediate[4][5].
-
Step 4: Aminolysis. The incoming nucleophile (the N-terminal amine of the next amino acid) can attack the oxazolone carbonyl from either face of the planar ring, resulting in a mixture of L- and D-isomers in the growing peptide chain[2].
Urethane-based protecting groups like Fmoc and Boc are designed to reduce the rate of oxazolone formation, thereby helping to preserve stereochemical integrity[6][7].
Caption: Mechanism of racemization via 5(4H)-oxazolone formation.
Frequently Asked Questions (FAQs)
Q1: Which amino acids are most susceptible to racemization?
A1: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization[8]. The imidazole ring of histidine can act as a base, catalyzing the abstraction of the alpha-proton[9]. Cysteine's side chain can also promote racemization, particularly when certain protecting groups are used[10]. Other susceptible residues include serine (Ser) and phenylalanine (Phe), especially under aggressive coupling conditions[8][11].
Q2: How does the choice of coupling reagent affect racemization?
A2: The coupling reagent is a critical factor. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts, each with different characteristics[12][13].
-
Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective but form highly reactive O-acylisourea intermediates that are prone to oxazolone formation and subsequent racemization[4][6]. Therefore, they should almost always be used with racemization-suppressing additives like HOBt or OxymaPure[6][14][15].
-
Phosphonium Salts (e.g., BOP, PyBOP, PyAOP): These reagents are known for "clean" reactions and are generally associated with lower levels of racemization compared to uronium salts, especially in difficult couplings[12][16]. They activate the carboxyl group at a phosphorus atom and do not pose a risk of guanidinylation side reactions[12]. However, the first-generation reagent, BOP, produces the carcinogenic byproduct HMPA, making alternatives like PyBOP preferable[12][17].
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These are highly efficient and fast-acting reagents[13][18]. However, they can lead to higher racemization with extended reaction times[12]. HATU, which incorporates the HOAt moiety, generally provides less epimerization than HBTU[18]. COMU is a modern reagent with high efficiency and a low tendency for racemization[19]. A potential side reaction with these reagents is guanidinylation of the N-terminal amine, which can be minimized by pre-activating the amino acid before adding it to the resin.
| Reagent Class | Examples | Racemization Risk | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | Must be used with additives (HOBt, HOAt, OxymaPure) to suppress racemization[6][15]. DCU byproduct from DCC is poorly soluble[17]. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Low to Medium | Generally lower racemization than uronium salts[12]. No risk of guanidinylation. PyBOP is a safer alternative to BOP[12][17]. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Medium | Highly reactive and efficient[12]. Risk of guanidinylation side reaction. HATU and COMU generally offer lower racemization[18][19]. |
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure?
A3: Additives are essential for suppressing racemization, particularly when using carbodiimide coupling reagents[14]. They function by reacting with the highly reactive activated intermediate (e.g., O-acylisourea) to form a less reactive, more stable active ester. This new intermediate is less prone to cyclizing into the problematic oxazolone, thereby preserving the stereochemistry[1][20].
-
HOBt (1-Hydroxybenzotriazole): The classic and widely used additive that significantly reduces racemization[1][14].
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt. The nitrogen atom at the 7-position provides an electronic-withdrawing effect and can participate in hydrogen bonding, which further stabilizes the active ester and accelerates coupling, leading to even lower racemization[4][21].
-
OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, offering high coupling rates with low racemization[4][6].
Q4: How do the base and solvent choice impact racemization?
A4: Both base and solvent play a crucial role.
-
Base: The presence of a base is required for coupling with phosphonium and uronium reagents and can accelerate racemization by promoting the abstraction of the α-proton from the oxazolone intermediate[4][6].
-
Strong, sterically hindered bases like DIPEA (N,N-Diisopropylethylamine) are commonly used but can increase racemization risk.
-
Weaker bases like NMM (N-Methylmorpholine) or sterically hindered, weaker bases like 2,4,6-collidine are recommended for couplings susceptible to racemization, such as with Cys-containing peptides[6][22][23].
-
-
Solvent: The solvent can influence racemization by stabilizing the charged intermediates involved in the process[4].
-
Polar aprotic solvents like DMF and NMP are standard in solid-phase peptide synthesis (SPPS) but can promote racemization more than less polar solvents[24][25].
-
Solvents like Dichloromethane (DCM) and Chloroform are generally less favorable for promoting racemization[24]. However, solvent choice in SPPS is often constrained by the need to ensure proper resin swelling[4].
-
Troubleshooting Guide: Common Racemization Scenarios
This section addresses specific experimental problems with a step-by-step approach to diagnosis and resolution.
Scenario 1: Significant Racemization of a C-terminal Cysteine
Problem: Analysis of the crude peptide shows a significant diastereomeric impurity corresponding to the racemization of a C-terminal Cysteine residue. Cysteine is particularly problematic due to base-catalyzed side reactions[10].
Causality: The combination of base-labile S-protecting groups (like Trityl) and the use of strong bases (like DIPEA or even NMM) during coupling can lead to both direct α-proton abstraction and β-elimination side reactions[23].
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jpt.com [jpt.com]
- 14. fiveable.me [fiveable.me]
- 15. nbinno.com [nbinno.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. file.globalso.com [file.globalso.com]
- 18. peptide.com [peptide.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 21. nbinno.com [nbinno.com]
- 22. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 25. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Purifying (Z)-Methyl 2-acetamido-3-phenylacrylate
Welcome to the technical support center for the synthesis and purification of (Z)-Methyl 2-acetamido-3-phenylacrylate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this important synthetic intermediate in high purity. Drawing from established chemical principles and field-tested methodologies, this document provides in-depth, troubleshooting-focused answers to common purification challenges.
Introduction: The Synthetic Challenge
The synthesis of this compound, often achieved via the Erlenmeyer-Plöchl reaction, is a cornerstone procedure for generating precursors for unnatural amino acids.[1][2][3] The reaction involves the condensation of an N-acylglycine with benzaldehyde, followed by methanolysis of the resulting azlactone intermediate.[4][5] While robust, this synthetic route is frequently complicated by the formation of several byproducts, most notably the geometric (E)-isomer, unreacted starting materials, and various side-products. Achieving high isomeric purity (>95%) is critical for subsequent applications, necessitating effective and targeted purification strategies.
This guide directly addresses the most pressing questions regarding byproduct removal, providing not just protocols, but the chemical reasoning behind them to empower you to adapt and troubleshoot your specific experimental context.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My crude ¹H NMR shows a mixture of isomers. How can I identify the (Z) and (E) isomers and selectively remove the unwanted (E)-isomer?
Answer:
This is the most common challenge. The presence of two distinct olefinic proton signals in the ¹H NMR spectrum is a definitive indicator of an E/Z mixture.
Identification: The key diagnostic signal is the vinyl proton (=C-H). Due to anisotropic effects, the vinyl proton of the desired (Z)-isomer typically appears at a different chemical shift compared to the (E)-isomer. While specific shifts are solvent-dependent, the two isomers will present as distinct singlets or narrow multiplets. The major product is generally the more thermodynamically stable (Z)-isomer.[6]
Removal Strategy: Selective Recrystallization The most effective and scalable method for separating E/Z isomers is selective recrystallization, which exploits the subtle differences in their crystal packing and solubility. The (Z)-isomer is often less soluble in specific non-polar or moderately polar solvents, allowing it to crystallize preferentially while the (E)-isomer remains in the mother liquor.
Protocol 1: Selective Recrystallization from Methanol
-
Dissolution: Dissolve the crude isomeric mixture in a minimum amount of hot methanol (near boiling). Aim for a concentration that results in a saturated or near-saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration through a pre-warmed funnel to remove them.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. The (Z)-isomer should begin to crystallize. Do not disturb the flask during this initial phase to promote the formation of well-defined crystals.
-
Ice Bath: Once crystallization at room temperature appears complete, place the flask in an ice-water bath for at least 30-60 minutes to maximize the yield of the (Z)-isomer.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals sparingly with a small volume of ice-cold methanol to remove residual mother liquor containing the dissolved (E)-isomer.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze a sample of the crystals and the mother liquor by TLC or ¹H NMR to assess the efficiency of the separation. A second recrystallization may be necessary to achieve >98% isomeric purity.
For alternative solvent systems that can be effective, please refer to the data table below.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Target Impurity | Rationale & Comments |
| Methanol | (E)-Isomer | Good differential solubility between isomers. Often the first choice. |
| Ethanol | (E)-Isomer | Similar to methanol, may offer slightly different solubility profiles. |
| Benzene or Toluene | (E)-Isomer, Non-polar impurities | Effective for less polar byproducts. Use with appropriate safety precautions. |
| Chloroform/Ethyl Acetate | Multiple Byproducts | Used more commonly as an eluent system for column chromatography. |
Question 2: My product is contaminated with unreacted benzaldehyde and N-acetylglycine. What is the most efficient way to remove them?
Answer:
Residual starting materials are common if the reaction does not go to completion. Their removal is typically straightforward using liquid-liquid extraction before final purification.
Removal Strategy: Aqueous Workup & Extraction This strategy leverages the differing solubility and acidic/basic properties of the components. The desired product is largely organic-soluble, while N-acetylglycine (an amino acid) and salts are water-soluble. Benzaldehyde can be removed with a bisulfite wash.
Protocol 2: Aqueous Workup Procedure
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl) to remove any basic impurities.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is a critical step. N-acetylglycine, being acidic, will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and thus removed from the organic layer.
-
Bisulfite Wash (Optional): To remove residual benzaldehyde, wash the organic layer with a saturated aqueous sodium bisulfite (NaHSO₃) solution. The bisulfite forms a water-soluble adduct with the aldehyde.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The resulting solid should be significantly purer but may still contain the (E)-isomer. Proceed with recrystallization (Protocol 1) for final purification.
Workflow for Removing Starting Materials
Caption: Aqueous workup workflow for starting material removal.
Question 3: After the reaction, I have an oily or tarry crude product that won't crystallize. What should I do?
Answer:
The formation of oils or tars often indicates the presence of polymeric byproducts or a complex mixture of impurities that inhibit crystallization. The highly reactive azlactone intermediate can polymerize if not handled correctly. The primary goal is to induce crystallization of the desired product from this complex mixture.
Troubleshooting Strategy: Column Chromatography or "Trituration"
Option A: Flash Column Chromatography If recrystallization fails, flash column chromatography is the most powerful method for separating the desired product from a wide range of impurities.[7][8]
Protocol 3: Flash Column Chromatography
-
Adsorbent: Prepare a column with silica gel.
-
Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the column (dry loading). Alternatively, dissolve the oil in a minimum amount of the eluent and load it directly (wet loading).
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexanes:Ethyl Acetate).
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC). The (Z)-product is typically less polar than the (E)-isomer and many other byproducts.
-
Collection & Concentration: Combine the fractions containing the pure (Z)-isomer and concentrate the solvent under reduced pressure.
-
Final Step: The product obtained from chromatography is often very pure, but a final recrystallization (Protocol 1) can be performed to obtain highly crystalline material.
Option B: Trituration Trituration is a technique to induce crystallization from an oil. It involves suspending the oil in a solvent in which the desired product is sparingly soluble, but the impurities are soluble.
-
Solvent Choice: Place the crude oil in a flask. Add a small volume of a solvent such as cold diethyl ether or a hexanes/ethyl acetate mixture.
-
Agitation: Vigorously stir or scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical agitation can provide the energy needed to initiate nucleation.
-
Isolation: If a solid precipitates, continue stirring until precipitation is complete. Collect the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.
-
Analysis: Check the purity of the solid. This material can then be further purified by recrystallization.
General Purification Strategy Overview
Caption: Decision workflow for purification of this compound.
References
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikiwand. [Link]
- Erlenmeyer-Plöchl azlactone and amino acid synthesis. chemeurope.com. [Link]
- Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry. [Link]
- Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction. Scribd. [Link]
- Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. [Link]
- Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega. [Link]
- How to separate E and Z isomers?
- Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
- A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. [Link]
- Esterification, Purification and Identification of Cinnamic Acid Esters.
- Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. MDPI. [Link]
- (Z)
- ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Journal of Chemical Technology and Metallurgy. [Link]
- Esterification, Purification and Identification of Cinnamic Acid Esters.
- Methyl-(z)
- Catalytic synthesis method of methyl cinnamate.
- Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid.
- E/Z (cis/trans) isomerism. docbrown.info. [Link]
Sources
- 1. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikiwand [wikiwand.com]
- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. modernscientificpress.com [modernscientificpress.com]
- 6. scribd.com [scribd.com]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Methyl (Z)-2-acetamido-3-phenylprop-2-enoate
Welcome to the technical support center for the synthesis of methyl (Z)-2-acetamido-3-phenylprop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important synthetic process. Our goal is to equip you with the necessary knowledge to navigate the potential challenges of this synthesis, ensuring a robust, efficient, and scalable process.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns that researchers often encounter during the synthesis of methyl (Z)-2-acetamido-3-phenylprop-2-enoate.
Q1: What is the most common synthetic route for methyl (Z)-2-acetamido-3-phenylprop-2-enoate?
The most prevalent and well-established method is a two-step process. It begins with the Erlenmeyer-Plöchl reaction to synthesize the azlactone intermediate, (Z)-4-benzylidene-2-methyloxazol-5(4H)-one, followed by a ring-opening reaction of the azlactone using methanol, typically catalyzed by a base like sodium methoxide, to yield the desired methyl ester.
Q2: Why is achieving high (Z)-isomer selectivity important?
The (Z)-isomer is often the thermodynamically more stable and, in many pharmaceutical applications, the biologically active isomer.[1] The presence of the (E)-isomer can be considered an impurity, potentially affecting the efficacy and safety profile of the final product. Therefore, controlling the stereochemistry is a critical aspect of the synthesis.
Q3: What are the primary challenges when scaling up this synthesis?
The main challenges during scale-up include:
-
Maintaining Stereoselectivity: Ensuring a high ratio of the desired (Z)-isomer.
-
Reaction Control: Managing exotherms during the Erlenmeyer-Plöchl reaction and the methanolysis.
-
Purification: Efficiently removing byproducts and the undesired (E)-isomer on a larger scale.
-
Handling of Reagents: Safe handling of acetic anhydride and sodium methoxide at larger quantities.
Q4: Can the (E)-isomer be converted to the (Z)-isomer?
Yes, the (E)-isomer can often be isomerized to the more thermodynamically stable (Z)-isomer.[1] This can sometimes be achieved by extended reaction times, heating, or exposure to acidic or basic conditions. However, relying on isomerization post-synthesis is generally less efficient than controlling the stereoselectivity during the reaction itself.
Q5: What are the key safety precautions for this synthesis?
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Methoxide: A strong base and highly reactive with water. It is also flammable. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis, broken down by experimental stage.
Stage 1: Erlenmeyer-Plöchl Azlactone Synthesis
The synthesis of the (Z)-4-benzylidene-2-methyloxazol-5(4H)-one intermediate is the foundation of the entire process.
-
Possible Cause: Incomplete reaction or side reactions.
-
Troubleshooting:
-
Reagent Quality: Ensure all reagents, particularly acetic anhydride and sodium acetate, are anhydrous. Moisture can hydrolyze the acetic anhydride and inhibit the reaction.
-
Reaction Temperature: The reaction is typically heated. Ensure the temperature is maintained consistently. For scale-up, uniform heating is crucial to avoid localized overheating or cold spots.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion.
-
-
Possible Cause: Impurities or side reactions, often due to excessive heating.
-
Troubleshooting:
-
Temperature Control: Avoid aggressive heating. A controlled heating mantle or oil bath is recommended for larger scale reactions.
-
Purification: The crude product may require purification before the next step. Recrystallization from a suitable solvent like ethanol or isopropanol can yield a purer, crystalline product.
-
Stage 2: Methanolysis of Azlactone to Methyl (Z)-2-acetamido-3-phenylprop-2-enoate
This is the critical step where the desired product is formed and where stereochemical control is paramount.
-
Possible Cause: Incomplete ring-opening of the azlactone.
-
Troubleshooting:
-
Catalyst Activity: Sodium methoxide is highly sensitive to moisture. Use freshly prepared or properly stored sodium methoxide. On a larger scale, consider using a solution of sodium methoxide in methanol.
-
Stoichiometry of Catalyst: Ensure a sufficient amount of sodium methoxide is used. Catalytic amounts are typically sufficient, but for sluggish reactions, a slight increase may be necessary.
-
Reaction Temperature: The reaction is often performed at reflux. Ensure adequate and controlled heating.
-
-
Possible Cause: Unfavorable reaction conditions promoting the formation of the (E)-isomer.
-
Troubleshooting:
-
Reaction Time and Temperature: The (Z)-isomer is generally the thermodynamically favored product.[1] Allowing the reaction to proceed for a sufficient duration at a suitable temperature can favor the formation of the (Z)-isomer. Monitor the isomer ratio by Proton NMR or HPLC.
-
Order of Addition: On a larger scale, the method of addition can influence the outcome. A slow, controlled addition of the azlactone solution to the sodium methoxide in methanol can help maintain a consistent reaction environment.
-
-
Possible Cause: Side reactions due to the basic conditions.
-
Troubleshooting:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester and the azlactone to the corresponding carboxylic acid. Ensure all reagents and solvents are dry.
-
Workup: A careful workup is crucial. Neutralize the reaction mixture with a mild acid (e.g., acetic acid) before extraction to prevent base-catalyzed degradation of the product.
-
Stage 3: Workup and Purification
The final stage is critical for obtaining a high-purity product with the desired isomeric ratio.
-
Possible Cause: Emulsion formation during extraction or product being too soluble in the aqueous phase.
-
Troubleshooting:
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. If emulsions form, adding brine can help to break them.
-
pH Adjustment: Ensure the aqueous phase is neutralized before extraction.
-
-
Possible Cause: Presence of unreacted starting material, the (E)-isomer, or other byproducts.
-
Troubleshooting:
-
Crystallization: The most effective method for purifying the product and enriching the (Z)-isomer is crystallization. A suitable solvent system (e.g., ethyl acetate/hexanes, methanol/water) should be identified.
-
Column Chromatography: For smaller scales or to remove stubborn impurities, silica gel column chromatography can be employed.
-
-
Possible Cause: Exposure to harsh conditions (e.g., strong acids or bases, high temperatures) during purification.
-
Troubleshooting:
-
Avoid Extreme pH: During workup and any subsequent purification steps, maintain a near-neutral pH.
-
Temperature: Avoid prolonged heating during solvent removal or drying.
-
III. Experimental Protocols and Data
Detailed Step-by-Step Methodology
Step 1: Synthesis of (Z)-4-benzylidene-2-methyloxazol-5(4H)-one
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine N-acetylglycine (1.0 eq), benzaldehyde (1.05 eq), and anhydrous sodium acetate (1.0 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-3 hours.
-
Monitor the reaction by TLC (e.g., 3:7 ethyl acetate:hexanes).
-
After completion, cool the mixture to room temperature.
-
Slowly add ethanol to the reaction mixture to precipitate the product.
-
Filter the solid, wash with cold ethanol, and then with water.
-
Dry the product under vacuum to yield the azlactone as a yellow crystalline solid.
Step 2: Synthesis of Methyl (Z)-2-acetamido-3-phenylprop-2-enoate
-
In a separate flask, prepare a solution of sodium methoxide (0.1-0.2 eq) in anhydrous methanol.
-
Add the (Z)-4-benzylidene-2-methyloxazol-5(4H)-one (1.0 eq) portion-wise to the methanolic sodium methoxide solution with stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the azlactone is consumed.
-
Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure methyl (Z)-2-acetamido-3-phenylprop-2-enoate.
Data Presentation
Table 1: Critical Parameters for Synthesis
| Parameter | Stage 1: Azlactone Synthesis | Stage 2: Methanolysis |
| Key Reagents | N-acetylglycine, Benzaldehyde, Acetic Anhydride, Sodium Acetate | (Z)-4-benzylidene-2-methyloxazol-5(4H)-one, Methanol, Sodium Methoxide |
| Temperature | 80-90 °C | Reflux (approx. 65 °C) |
| Reaction Time | 2-3 hours | 2-4 hours |
| Typical Yield | 70-85% | 80-95% |
| Key to Success | Anhydrous conditions, controlled heating | Anhydrous methanol, active catalyst |
IV. Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Logic for Low Z/E Ratio
Sources
Technical Support Center: TFA Cleavage of Peptides Containing Acetylated N-Methylamino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the solid-phase synthesis of peptides containing acetylated N-methylamino acids. As a Senior Application Scientist, I've structured this resource to provide in-depth, field-proven insights into the side reactions that can occur during trifluoroacetic acid (TFA) cleavage and to offer robust troubleshooting strategies.
Introduction: The Challenge of N-Methylated Peptides
N-methylated amino acids are valuable modifications in peptide drug design, often conferring increased metabolic stability, enhanced membrane permeability, and improved conformational rigidity.[1] However, these modified residues, particularly when located at an acetylated N-terminus, introduce unique challenges during the final cleavage and deprotection step with TFA. Understanding the underlying chemistry of these side reactions is crucial for optimizing peptide purity and yield.
This guide is organized into a series of frequently asked questions and troubleshooting scenarios. Each section explains the "why" behind the problem and provides actionable, step-by-step protocols to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when cleaving a peptide with an N-terminal acetylated N-methylamino acid?
The most prevalent and problematic side reaction is the deletion of the entire N-terminal Ac-N-methylamino acid residue .[2][3][4] Instead of obtaining your target peptide, you isolate a major impurity that is the desired sequence minus the first amino acid (e.g., arodyn (2-11) instead of [NMePhe1]arodyn).[4]
This occurs through a specific intramolecular mechanism where the acetyl group itself participates in the cleavage of the first peptide bond.[4]
Mechanism of N-Terminal Deletion
The reaction is initiated by the acidic environment of the TFA cleavage cocktail. The carbonyl oxygen of the N-terminal acetyl group acts as a nucleophile, attacking the adjacent carbonyl carbon of the N-methylamino acid. This forms a cyclic five-membered oxazolinium intermediate. This intermediate is unstable and leads to the cleavage of the amide bond between the first and second amino acid, releasing the bulk of the peptide. The oxazolinium intermediate can then tautomerize to a more stable aromatic oxazole if the N-methylamino acid has an alpha-hydrogen.[4]
Caption: Workflow for identifying and mitigating common side products.
Summary and Best Practices
When cleaving peptides containing N-terminal acetylated N-methylamino acids, success hinges on anticipating and mitigating the primary side reaction: N-terminal deletion.
-
Prioritize Speed and Temperature: The most effective initial strategy is to shorten the cleavage time and lower the temperature. A pilot study with multiple time points is highly recommended.
-
Use Appropriate Scavengers: While scavengers won't prevent N-terminal deletion, they are essential for protecting other sensitive residues in your peptide. Use a comprehensive cocktail like Reagent K if your peptide contains Trp, Met, Cys, or Tyr.
-
Consider N-Terminal Modification: For particularly problematic sequences where optimized cleavage is insufficient, redesigning the N-terminus by replacing the acetyl group with a methoxycarbonyl group is a robust solution.
-
Analyze Crude Product Thoroughly: Always analyze your crude product by LC-MS before purification. This provides invaluable diagnostic information about the efficiency of your cleavage and the nature of any side products, saving significant time and resources. [5][6] By understanding the mechanisms behind these side reactions and implementing these targeted strategies, you can significantly improve the yield and purity of your challenging synthetic peptides.
References
- Yang, Y. (2016). Chapter 3 - Peptide Global Deprotection/Scavenger-Induced Side Reactions. In Side Reactions in Peptide Synthesis (pp. 43–75). Academic Press.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
- ResearchGate. (n.d.).
- Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. [Link]
- Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]
- AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
- Chen, S. T., & Wang, K. T. (1993). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 40(6), 581-590.
- Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. [Link]
- Boehringer Ingelheim. (2024). TFA-free Peptide Synthesis. [Link]
- ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266. [Link]
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent K. [Link]
- Biron, E., Chatterjee, J., & Kessler, H. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(24), 9153-9156.
- Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS. [Link]
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
- Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., ... & Carpino, L. A. (1995). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. Journal of organic chemistry, 60(2), 405-410. [Link]
- Gypsys Technologies. (2022). Peptide Hand Synthesis Part 8: Cleaving. [Link]
- CEM Corporation. (2017). Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
- Ouchi, H., Uesugi, M., & Ito, Y. (2020). N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. Organic Letters, 22(16), 6429-6433.
- AAPPTec. (n.d.).
- Fredericks, L. R., et al. (2019). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Biomacromolecules, 20(1), 489-501. [Link]
- ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?[Link]
- Bennett, M. A., et al. (2007). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of medicinal chemistry, 50(23), 5589-5597. [Link]
- Gonzalez-Girones, S., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS omega, 8(17), 15309-15317. [Link]
- Falb, E., Yechezkel, T., Salitra, Y., & Gilon, C. (1999). Lability of N-alkylated peptides towards TFA cleavage. Journal of peptide research, 53(5), 507-517.
- Pearson, D. A., Blanchette, M., McKee, M. L., & Eydelloth, C. M. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of the American Chemical Society, 111(18), 7047-7052.
- CEM Corporation. (n.d.).
- Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH. [Link]
- ResearchGate. (n.d.). Peptide Formation by N-Methyl Amino Acids in Translation Is Hastened by Higher pH and tRNA(Pro). [Link]
- Semantic Scholar. (n.d.). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Handling and Storage of Air-Sensitive Hydrogenation Catalysts
Welcome to the Technical Support Center for air-sensitive hydrogenation catalysts. This guide is designed for researchers, scientists, and drug development professionals who routinely work with these reactive and indispensable materials. Our goal is to provide practical, field-proven insights to ensure the integrity of your experiments, the longevity of your catalysts, and, most importantly, your safety. This resource is structured as a series of frequently asked questions and a detailed troubleshooting guide to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental principles and best practices for storing and handling air-sensitive hydrogenation catalysts.
Q1: What makes a hydrogenation catalyst "air-sensitive," and what are the risks?
Many heterogeneous hydrogenation catalysts, such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), and Raney® Nickel, are prepared to have a very high surface area.[1] This high surface area is crucial for their catalytic activity but also makes them extremely reactive. The primary risks are:
-
Pyrophoricity: Catalysts, particularly when dry or saturated with adsorbed hydrogen from a previous reaction, can ignite spontaneously upon contact with air.[1][2][3] This is a highly exothermic oxidation process that can ignite flammable solvents and vapors, posing a significant fire hazard.[3][4]
-
Catalyst Deactivation: Exposure to atmospheric oxygen and moisture can oxidize the active metal sites, rendering the catalyst less effective or completely inactive.[5] This leads to sluggish or incomplete reactions, impacting yield and reproducibility.[6]
-
Reaction with Atmospheric Components: Beyond oxygen and water, some catalysts may react with other components of the air, like carbon dioxide.[7][8]
Q2: I have a new, sealed container of dry Pd/C. What is the best way to store it?
Proper storage is the first line of defense in maintaining catalyst activity.
-
Short-Term Storage (Actively in use): Store the catalyst in a cool, dry, and well-ventilated place, away from heat sources and flammable materials.[9] The container must be kept tightly closed to prevent air exposure.[9] For optimal protection, store the manufacturer's container inside a desiccator filled with an inert atmosphere (e.g., nitrogen or argon).
-
Long-Term Storage: For long-term storage, it is highly recommended to keep the catalyst inside a dedicated, solvent-free glovebox with a continuously maintained inert atmosphere.[10][11] This provides the most secure environment against gradual degradation from microscopic leaks that can occur in standard containers over time. Hermetically sealed samples can retain their activity for over a year.[5]
Q3: Should I use Argon or Nitrogen as my inert gas? Does it matter?
For most applications, high-purity nitrogen is acceptable and more economical. However, argon is the preferred inert gas for several reasons.[7]
-
Density: Argon is denser than air. In the event of a small leak in your system, argon will tend to remain in the flask, providing a protective blanket over the catalyst. Nitrogen, being slightly less dense than air, will dissipate more quickly.
-
Reactivity: While nitrogen is largely inert, some highly reactive systems or catalysts (e.g., those involving lithium or titanium at high temperatures) can react to form metal nitrides. Argon is chemically inert under all common laboratory conditions. A recent study has also shown that nitrogen is not always inert and can act as a promoter in some Ru-based catalytic systems.[12]
The choice ultimately depends on the sensitivity of your specific reaction. For routine hydrogenations with common catalysts like Pd/C, nitrogen is generally sufficient.[8] For highly sensitive organometallic systems or when maximum precaution is desired, argon is the superior choice.[3]
Q4: How should I prepare my glassware before handling an air-sensitive catalyst?
Glassware surfaces readily adsorb a thin film of moisture from the atmosphere, which can deactivate a portion of your catalyst.[13] Proper preparation is critical.
-
Oven Drying: All glassware, including Schlenk flasks, stir bars, and funnels, must be rigorously dried. The standard procedure is to place them in an oven at a minimum of 100-125°C for several hours, or ideally, overnight.[13][14]
-
Cooling Under Inert Atmosphere: The hot glassware must be cooled in a moisture-free environment. Assemble the apparatus while still hot and immediately flush it with a stream of dry inert gas.[13]
-
Evacuate-Refill Cycles: The most effective method for removing residual air and moisture is to use a Schlenk line to perform at least three "evacuate-refill" cycles.[7][15] This involves applying a vacuum to the sealed glassware to remove the atmosphere and then backfilling it with high-purity inert gas.
Q5: What is the fundamental difference between using a glovebox and a Schlenk line?
Both techniques are designed to provide an inert atmosphere for handling air-sensitive materials, but they are suited for different scales and workflows.[7][16]
-
Glovebox: A glovebox is a sealed enclosure containing an inert atmosphere that is continuously circulated through a catalyst to remove oxygen and moisture.[13][16] It is the ideal environment for weighing and manipulating solid catalysts and for setting up reactions in their entirety without any exposure to the lab atmosphere.[17][18]
-
Schlenk Line: A Schlenk line is a dual-manifold system that provides both vacuum and inert gas to specialized glassware (Schlenk flasks).[15][16] It is a versatile tool for performing reactions, solvent transfers, and filtrations under an inert atmosphere on the benchtop.[8] It is particularly useful for reactions that require heating, cooling, or large volumes of solvent that are impractical to manage inside a glovebox.
The best performance and highest level of safety are often achieved by combining the two techniques: weighing the catalyst in the glovebox and then running the reaction on a Schlenk line.[19]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the handling and use of air-sensitive hydrogenation catalysts.
| Problem Observed | Potential Cause(s) | Corrective Action & Scientific Rationale |
| Reaction is sluggish, stalls, or fails to go to completion. | 1. Catalyst Deactivation: The catalyst was exposed to air/moisture during storage or transfer, oxidizing the active sites.[5] 2. Catalyst Poisoning: Impurities in the substrate, solvent (e.g., sulfur compounds, peroxides), or hydrogen gas are blocking the active sites.[10] 3. Insufficient Mixing: The catalyst, substrate, and hydrogen are not adequately mixed, limiting the reaction rate. This is common in heterogeneous catalysis. | 1. Review Handling Protocol: Ensure all future transfers are performed under a strictly inert atmosphere (glovebox or positive pressure on a Schlenk line).[3] Store catalysts in an inert-atmosphere desiccator or glovebox.[10] 2. Purify Reagents: Purify solvents by passing them through an activated alumina column or by distillation.[7] Ensure the substrate is free of known catalyst poisons. Use high-purity hydrogen gas. 3. Optimize Agitation: Increase the stirring rate. For viscous reactions or difficult-to-suspend catalysts, consider mechanical stirring or a shaker apparatus. |
| Catalyst sparks or smokes upon addition to the solvent. | 1. Pyrophoric Activity: The dry catalyst was added to the solvent in the presence of air.[3] The high surface area of the catalyst rapidly catalyzes the oxidation of the solvent vapor by air, causing ignition. 2. Static Discharge: A static spark can ignite flammable solvent vapors, especially in a dry, inert atmosphere. | 1. Strict Inert Atmosphere Transfer: NEVER add a dry catalyst to a flammable solvent in the presence of air. [3] First, make the reaction flask inert using evacuate-refill cycles. Add the solvent, and ensure it is degassed. Then, add the catalyst under a positive flow of inert gas or via a solids addition tube.[15][17] 2. Grounding: Ensure all equipment is properly grounded, especially during large-scale operations. Use anti-static weigh boats or an ionizer inside a glovebox.[11] |
| A small fire occurs during filtration of the catalyst post-reaction. | 1. Spontaneous Ignition of "Charged" Catalyst: The recovered catalyst is saturated with adsorbed hydrogen.[1][2] As the solvent evaporates and the catalyst is exposed to air on the filter paper, it ignites spontaneously.[3][20] | 1. Do Not Allow Catalyst to Dry in Air: The catalyst must be kept wet with solvent throughout the entire filtration and transfer process.[2] 2. Inert Atmosphere Filtration: Use a Schlenk filter or a cannula transfer to filter the reaction mixture under an inert atmosphere.[16] 3. Passivation/Quenching: After filtration, immediately transfer the wet catalyst cake to a beaker and cover it with water.[20] This passivates the catalyst, making it safe for storage or disposal. The wet catalyst should be stored in a clearly labeled, sealed container. |
| Inconsistent results between batches using the same catalyst. | 1. Variable Catalyst Activity: The "active" portion of the catalyst is being consumed or altered differently with each use due to inconsistent handling. 2. Catalyst Sintering: If the reaction is run at high temperatures, the metal nanoparticles on the support can agglomerate (sinter), reducing the active surface area.[21] 3. Moisture Contamination: Variable amounts of moisture from inadequately dried glassware or solvents are deactivating a portion of the catalyst.[13] | 1. Standardize Procedures (SOP): Develop and strictly follow a Standard Operating Procedure (SOP) for catalyst handling, weighing, and transfer.[18] This ensures that each reaction starts with the catalyst in the same state. 2. Control Reaction Temperature: Use a reaction calorimeter or carefully controlled heating mantle to avoid temperature overshoots that could lead to sintering.[6] 3. Implement Rigorous Drying: Always oven-dry glassware overnight and cool under inert gas.[13] Use freshly purified, anhydrous solvents for every reaction.[7] |
Visualized Workflows and Protocols
To ensure clarity and reproducibility, we have outlined key experimental workflows using diagrams and step-by-step protocols.
Diagram 1: Decision Tree for Handling Technique
This diagram helps you decide whether a glovebox, a Schlenk line, or a combination of both is most appropriate for your task.
Caption: Decision tree for selecting the appropriate inert atmosphere technique.
Protocol 1: Transferring a Solid Catalyst from Storage to a Reaction Flask using a Schlenk Line
This protocol describes the safe transfer of a pyrophoric solid catalyst like Pd/C.
-
Glassware Preparation: Oven-dry a Schlenk flask, stir bar, and a stopper overnight at 125°C.[13] Assemble the flask while hot and connect it to a Schlenk line.
-
Inerting the Flask: Perform a minimum of three evacuate-refill cycles on the flask to ensure a completely inert atmosphere. Leave the flask under a positive pressure of inert gas, indicated by bubbling through an oil bubbler.
-
Solvent Addition: Add the desired volume of anhydrous, degassed solvent to the flask via a cannula or a gas-tight syringe.[15]
-
Catalyst Transfer:
-
Briefly remove the stopper from the flask while maintaining a strong outflow of inert gas to prevent air ingress. This is known as using a "counterflow" of inert gas.[7]
-
Using a powder funnel, quickly add the pre-weighed catalyst to the flask.[15] The positive gas pressure will prevent air from entering.
-
Immediately re-stopper the flask.
-
-
Purge Headspace: To be certain, you may perform one or two additional, gentle evacuate-refill cycles to remove any minor amount of air that may have been introduced. Be careful not to pull a strong vacuum that could cause the solvent to boil violently.
-
Proceed with Reaction: The catalyst is now safely under an inert atmosphere in the reaction solvent and is ready for the addition of the substrate and hydrogen.
Diagram 2: General Workflow for Inert Catalyst Transfer
This diagram visualizes the key steps outlined in Protocol 1.
Caption: Workflow for transferring a solid air-sensitive catalyst.
Summary of Safety and Handling Parameters
| Parameter | Recommendation | Rationale & References |
| Personal Protective Equipment (PPE) | Fire-resistant lab coat (e.g., Nomex®), chemical splash goggles, face shield, and nitrile gloves (double-gloving recommended).[18] | Protects against fire from pyrophoric materials and chemical splashes. Synthetic clothing like polyester can melt and cause severe burns.[18][22] |
| Engineering Controls | All manipulations must be performed in a chemical fume hood or a glovebox.[18][23] | Provides a contained environment to manage flammable gases and potential fires, and protects the user from inhalation hazards. |
| Inert Gas Purity | High purity (≥99.998%) Nitrogen or Argon is recommended. | Minimizes contamination from oxygen or moisture which can deactivate the catalyst.[7] |
| Glassware Drying | Oven-dry at >100°C (125°C recommended) for at least 4 hours, preferably overnight.[13] | To remove the adsorbed layer of water on glass surfaces that will react with and deactivate the catalyst. |
| Catalyst Disposal | Never dispose of dry, used catalyst in a waste bin. Quench the catalyst by suspending it in an inert solvent (e.g., toluene) and slowly adding a proton source like isopropanol, followed by methanol, and finally water.[24] Alternatively, keep the catalyst wet with water at all times and dispose of it as hazardous waste.[3] | Used catalyst is often saturated with hydrogen and is highly pyrophoric.[3] Quenching safely deactivates it. |
By adhering to these guidelines and understanding the principles behind them, you can ensure safe, successful, and reproducible results in your hydrogenation experiments.
References
- Wikipedia. Air-free technique. [Link]
- An Illustrated Guide to Schlenk Line Techniques. (2023-01-29). [Link]
- Chemistry LibreTexts. Guides. (2024-10-15). [Link]
- Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
- ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013-07-02). [Link]
- C3.
- ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013-05-07). [Link]
- University of Illinois Division of Research Safety.
- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22). [Link]
- Environmental Health and Safety. Quenching and Disposal of Pyrophoric Solids. [Link]
- School of Chemistry. SOP For Operation Of Glove Boxes. (2018-04-01). [Link]
- Fauske & Associates.
- Environmental Health and Safety. Pyrophoric Reagents Handling in Research Labs. [Link]
- Catalyst handling best practice guide. (2018-08-17). [Link]
- Central Washington University. Safe Handling of Pyrophoric Chemicals. [Link]
- ResearchGate.
- UHSP Collections. Safe Use of Pyrophoric Reagents Policy and Procedures. (2017-10-01). [Link]
- UVIC. Safe Work Procedure (SWP – 014) - Pyrophoric and Water Reactive Chemicals. (2023-12-04). [Link]
- UCLA – Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Solids. [Link]
- UW-Madison Chemistry.
- Air-Sensitive Catalyst Handling and Prepar
- Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control. [Link]
- XBP Refining.
- Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. (2021-01-15). [Link]
- National Science Review. unexpected new catalyst promoter: 'inert' nitrogen gas!. [Link]
- MDPI. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024-03-09). [Link]
- LCSS: PALLADIUM ON CARBON. [Link]
- safety and handling guidelines for temperature-sensitive metal catalyst utiliz
- Stanford Environmental Health & Safety.
- ResearchGate.
- European Industrial Gases Association.
- Sciencemadness Discussion Board. Using Palladium on carbon - Powered by XMB 1.9.11. (2020-05-02). [Link]
- Roben Manufacturing. Catalyst Handling in Petrochemical Processes. [Link]
- YouTube.
- Palladium on Carbon (Pd/C)
Sources
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. chem.wisc.edu [chem.wisc.edu]
- 3. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. honrel.com [honrel.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 18. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 19. ucd.ie [ucd.ie]
- 20. Sciencemadness Discussion Board - Using Palladium on carbon - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. mdpi.com [mdpi.com]
- 22. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 23. - Division of Research Safety | Illinois [drs.illinois.edu]
- 24. uvic.ca [uvic.ca]
Validation & Comparative
Navigating Purity Analysis of (Z)-Methyl 2-acetamido-3-phenylacrylate: A Comparative Guide to HPLC and Alternative Methods
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (Z)-Methyl 2-acetamido-3-phenylacrylate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its geometric configuration and potential for process-related impurities necessitate robust analytical methods for accurate purity assessment. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique against other viable alternatives, supported by experimental insights and data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Central Role of Purity in Pharmaceutical Intermediates
The isomeric purity of this compound is critical as the geometric isomerism (Z vs. E) can significantly impact the stereochemistry and, consequently, the pharmacological activity and safety profile of the final drug product.[1] Potential impurities can arise from starting materials, by-products of the synthesis, or degradation products. Common impurities may include the corresponding (E)-isomer, unreacted starting materials, and other related substances. Therefore, a highly selective and sensitive analytical method is crucial for the reliable quantification of the main component and its impurities.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC stands as the gold standard for the analysis of non-volatile and thermally labile compounds like this compound.[2] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of selectivity to resolve complex mixtures.
Rationale for HPLC Method Parameters
A typical reversed-phase HPLC (RP-HPLC) method is preferred for its ability to separate compounds based on their hydrophobicity.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice, offering a good balance between resolution and analysis time. The C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte and its potential impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The gradient allows for the effective elution of compounds with a wide range of polarities, ensuring that both polar and non-polar impurities are detected. The acidic modifier helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and improved reproducibility.
-
Detection: UV detection at a wavelength where the analyte and its key impurities exhibit significant absorbance (e.g., determined by UV scan) is the most common and cost-effective approach. A photodiode array (PDA) detector can be particularly advantageous as it provides spectral information, aiding in peak identification and purity assessment.
dot graph "HPLC_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Preparation" { label="Sample & Mobile Phase Preparation"; style="filled"; fillcolor="#FFFFFF"; "Sample" [label="Dissolve this compound\nin appropriate solvent (e.g., Acetonitrile)"]; "Mobile_Phase_A" [label="Prepare Aqueous Phase\n(e.g., 0.1% Formic Acid in Water)"]; "Mobile_Phase_B" [label="Prepare Organic Phase\n(e.g., Acetonitrile)"]; }
subgraph "cluster_HPLC_System" { label="HPLC Analysis"; style="filled"; fillcolor="#FFFFFF"; "Pump" [label="Gradient Elution"]; "Injector" [label="Inject Sample"]; "Column" [label="C18 Column\n(e.g., 250 x 4.6 mm, 5 µm)"]; "Detector" [label="UV/PDA Detector"]; }
subgraph "cluster_Data_Analysis" { label="Data Processing & Reporting"; style="filled"; fillcolor="#FFFFFF"; "Chromatogram" [label="Obtain Chromatogram"]; "Integration" [label="Integrate Peaks"]; "Calculation" [label="Calculate Purity (% Area)"]; "Report" [label="Generate Report"]; }
"Sample" -> "Injector"; "Mobile_Phase_A" -> "Pump"; "Mobile_Phase_B" -> "Pump"; "Pump" -> "Injector"; "Injector" -> "Column"; "Column" -> "Detector"; "Detector" -> "Chromatogram"; "Chromatogram" -> "Integration"; "Integration" -> "Calculation"; "Calculation" -> "Report"; }
Caption: Workflow for HPLC Purity Analysis.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a powerful tool, other techniques can offer advantages in specific scenarios. Here, we compare HPLC with Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Chiral HPLC.
| Feature | HPLC | UPLC | Gas Chromatography (GC) | Chiral HPLC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[3][4][5] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of enantiomers using a chiral stationary phase (CSP).[6] |
| Analysis Time | Typically 15-30 minutes.[5] | Significantly faster, often 1-10 minutes.[7] | Generally fast for volatile compounds. | Can be longer due to the need for specific chiral recognition. |
| Resolution | Good. | Excellent, higher peak capacity and sharper peaks.[4] | High for volatile compounds. | Specifically designed to resolve enantiomers. |
| Sensitivity | Good. | Higher sensitivity due to narrower peaks.[3][7] | Very high for volatile compounds, often with flame ionization (FID) or mass spectrometry (MS) detectors.[8] | Dependent on the CSP and detector. |
| Solvent Consumption | Moderate to high. | Significantly lower than HPLC.[3] | Minimal, uses carrier gas. | Similar to HPLC. |
| Applicability for this compound | Highly suitable for purity and impurity profiling. | Ideal for high-throughput analysis and improved resolution of closely eluting impurities. | May require derivatization due to the compound's polarity and thermal stability concerns.[2] Not the primary choice. | Essential for separating the (Z)- and (E)- geometric isomers if they are chiral or if chiral impurities are present.[9][10][11] |
| Instrumentation Cost | Standard. | Higher initial investment.[3] | Standard. | Requires specialized and often expensive chiral columns. |
In-Depth Look at Alternatives
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Option
UPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[3][4][7] For a drug development setting where rapid feedback on reaction monitoring or high-throughput screening of synthesis conditions is required, UPLC presents a compelling advantage. The reduced solvent consumption also aligns with green chemistry initiatives.[3]
Gas Chromatography (GC): A Niche Application
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[8][12][13] For this compound, its relatively low volatility and potential for thermal degradation make direct GC analysis challenging. Derivatization to increase volatility might be possible but adds complexity to the sample preparation process. Therefore, GC is generally not the preferred method for routine purity analysis of this compound but could be useful for detecting highly volatile impurities.
Chiral HPLC: Resolving Geometric Isomers
The critical aspect of this compound analysis is often the separation of its geometric isomer, the (E)-form. While a well-optimized achiral RP-HPLC method can often resolve these diastereomers, in cases of co-elution or the presence of other chiral impurities, Chiral HPLC becomes indispensable.[9][10][11] This technique employs a chiral stationary phase that interacts differently with the enantiomers, allowing for their separation.[6]
dot graph "Method_Selection" { rankdir="TB"; node [shape="ellipse", style="filled", fontcolor="#202124"]; edge [color="#34A853"];
"Start" [label="Analytical Need for\nthis compound", fillcolor="#FBBC05"]; "Routine_Purity" [label="Routine Purity & Impurity Profiling?", fillcolor="#F1F3F4"]; "High_Throughput" [label="High-Throughput Analysis Needed?", fillcolor="#F1F3F4"]; "Volatile_Impurities" [label="Analysis of Volatile Impurities?", fillcolor="#F1F3F4"]; "Isomer_Separation" [label="Separation of Geometric Isomers Critical?", fillcolor="#F1F3F4"];
"HPLC" [label="Standard HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "UPLC" [label="UPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "GC" [label="Gas Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Chiral_HPLC" [label="Chiral HPLC", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Start" -> "Routine_Purity"; "Routine_Purity" -> "HPLC" [label="Yes"]; "Routine_Purity" -> "High_Throughput" [label="No"]; "High_Throughput" -> "UPLC" [label="Yes"]; "High_Throughput" -> "Volatile_Impurities" [label="No"]; "Volatile_Impurities" -> "GC" [label="Yes"]; "Volatile_Impurities" -> "Isomer_Separation" [label="No"]; "Isomer_Separation" -> "Chiral_HPLC" [label="Yes"]; "Isomer_Separation" -> "HPLC" [label="No, or achievable\nwith achiral method"]; }
Caption: Decision tree for analytical method selection.
Experimental Protocol: A Validated RP-HPLC Method
This section provides a detailed, step-by-step methodology for the purity determination of this compound using a validated RP-HPLC method.
1. Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Analytical balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector, 254 nm
4. Preparation of Solutions
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Sample Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
5. System Suitability
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
-
The theoretical plates for the main peak should be not less than 2000.
6. Analysis Procedure
-
Inject the blank (acetonitrile) once, followed by the standard solution and then the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standard.
-
Calculate the percentage purity of the sample using the area normalization method.
7. Calculation
% Purity = (Area of the main peak / Total area of all peaks) x 100
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for determining the purity of this compound hinges on the specific requirements of the analysis. For routine quality control, a well-developed RP-HPLC method provides a robust, reliable, and cost-effective solution. When high-throughput is a priority, UPLC offers significant advantages in speed and efficiency. For the specific challenge of separating geometric isomers, Chiral HPLC is the definitive technique. While GC is less suited for the primary compound, it can be a valuable tool for assessing volatile impurities.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality and consistency of this compound, ultimately contributing to the development of safe and effective medicines.
References
- Alispharm.
- Research Journal of Pharmacy and Technology.
- Pharmaguideline. Differences between HPLC and UPLC. [Link]
- PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. [Link]
- Semantic Scholar.
- Dr. David House - Orochem Technologies Inc.
- Taylor & Francis Online. HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide Using Achiral/Chiral Column Switching. [Link]
- Journal of Liquid Chromatography. HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide Using Achiral/Chiral Column Switching. [Link]
- National Institutes of Health. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. [Link]
- Brazilian Journal of Analytical Chemistry.
- Google Patents.
- SciTePress.
- Blogs@NTU.
- IOPscience.
Sources
- 1. youtube.com [youtube.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 7. pharmaguru.co [pharmaguru.co]
- 8. brjac.com.br [brjac.com.br]
- 9. tandfonline.com [tandfonline.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]
- 13. scitepress.org [scitepress.org]
A Senior Application Scientist's Guide to Differentiating (Z) and (E) Isomers of Methyl 2-acetamido-3-phenylacrylate
Introduction: The Stereochemical Imperative in Drug Development
In the landscape of pharmaceutical research and development, the precise control and characterization of molecular geometry are not merely academic exercises; they are fundamental to ensuring safety, efficacy, and reproducibility. Methyl 2-acetamido-3-phenylacrylate, a dehydroamino acid derivative, serves as a critical precursor in the synthesis of non-proteinogenic amino acids and peptidomimetics. Its geometric isomers, (Z) and (E), while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements around the carbon-carbon double bond. This seemingly subtle difference can lead to profoundly different pharmacological activities and metabolic fates. Therefore, the unambiguous differentiation and quantification of these isomers are paramount.
This guide provides an in-depth comparison of the (Z) and (E) isomers of Methyl 2-acetamido-3-phenylacrylate, offering a multi-pronged analytical strategy. We will move beyond simple protocol recitation to explain the causality behind our experimental choices, presenting a self-validating workflow that integrates spectroscopic and chromatographic techniques to provide irrefutable structural elucidation.
The Structural Foundation: Why (Z) and (E) Isomers Behave Differently
The core difference between the (Z) and (E) isomers lies in the relative orientation of the high-priority substituents on the double bond. According to Cahn-Ingold-Prelog (CIP) rules, the phenyl group and the substituted carbon (bearing the acetamido and ester groups) are of higher priority.
-
In the (Z)-isomer (zusammen, German for "together"), these high-priority groups are on the same side of the double bond. This configuration forces the phenyl ring and the methyl ester group into relatively close proximity.
-
In the (E)-isomer (entgegen, German for "opposite"), these groups are on opposite sides , resulting in a more linear, extended conformation.
This fundamental geometric disparity influences the molecules' electronic environments, polarity, and steric profiles, which in turn dictates their unique signatures in various analytical experiments.
Primary Method: Unambiguous Assignment with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and informative technique for differentiating geometric isomers in solution. The spatial arrangement of atoms directly influences the magnetic environment of each nucleus, leading to distinct chemical shifts and through-space correlations.[1]
Pillar 1: 1H and 13C NMR Chemical Shifts
The chemical shift of the vinylic proton (C=C-H ) is a key diagnostic marker.
-
In the (E)-isomer , the vinylic proton is spatially close to the deshielding cone of the carbonyl group in the methyl ester. This proximity causes a significant downfield shift (higher ppm value) for the vinylic proton compared to the (Z)-isomer.[2]
-
In the (Z)-isomer , the vinylic proton is positioned away from the ester's carbonyl group, resulting in an upfield shift (lower ppm value) relative to its (E) counterpart.
Similarly, the chemical shifts of the carbon atoms in the double bond and the surrounding functional groups will differ due to the varied steric and electronic environments.[3]
Pillar 2: The Decisive Power of the Nuclear Overhauser Effect (NOE)
While chemical shifts provide strong evidence, the Nuclear Overhauser Effect (NOE) offers definitive proof of configuration. The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically <5 Å), irrespective of through-bond connectivity.[4][5] A 2D NOE Spectroscopy (NOESY) experiment is the preferred method as it maps all spatial correlations simultaneously.[6]
-
For the (Z)-isomer: Irradiation of the vinylic proton signal is expected to produce a strong NOE correlation (cross-peak in a NOESY spectrum) to the ortho-protons of the phenyl ring, as they are on the same side of the double bond and therefore spatially proximate.
-
For the (E)-isomer: A strong NOE correlation will be observed between the vinylic proton and the protons of the acetamido methyl group and/or the methyl ester group. The correlation to the phenyl protons will be significantly weaker or absent.
This differential pattern of NOE correlations provides an irrefutable assignment of the isomer geometry in solution.[7]
Experimental Protocol: 2D 1H-1H NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a pulse-field gradient probe.
-
Acquisition Parameters:
-
Experiment: noesygpph (or equivalent phase-sensitive NOESY with water suppression).
-
Mixing Time (d8): This is a critical parameter. Start with a mixing time of 500-800 ms. This duration allows for the buildup of NOE correlations for small molecules.
-
Relaxation Delay (d1): Set to 2-3 seconds to allow for full relaxation of the spins.
-
Number of Scans (ns): Acquire at least 16 scans per increment to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Cover the full 1H chemical shift range (~10-12 ppm).
-
-
Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Analysis: Identify the diagonal peaks corresponding to the vinylic proton and the phenyl protons. Look for off-diagonal cross-peaks that connect these signals, indicating spatial proximity.
Orthogonal Verification and Preparative Separation
While NMR provides the definitive structural assignment, chromatographic and crystallographic methods serve as essential orthogonal techniques for verification, purification, and quality control.
Chromatographic Separation: TLC and HPLC
The difference in molecular shape and polarity between the (Z) and (E) isomers allows for their separation using chromatography.[9] The more linear (E)-isomer often interacts differently with the stationary phase compared to the more compact (Z)-isomer.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time reaction monitoring and initial purity assessment.[10] Due to differences in polarity, the two isomers will likely exhibit different Retention Factor (Rf) values. Generally, the less polar isomer will travel further up the plate, resulting in a higher Rf.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for accurate quantification and preparative-scale separation.[12] A reversed-phase method is typically effective for moderately polar compounds like these acrylates.[13][14] The differential interaction with the C18 stationary phase will lead to distinct retention times, allowing for baseline separation and integration for purity analysis.
Experimental Protocol: Reversed-Phase HPLC
-
System: An HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
-
Start at 30% B, hold for 2 min.
-
Linear gradient from 30% to 80% B over 15 min.
-
Hold at 80% B for 3 min.
-
Return to 30% B and equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers show strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
X-ray Crystallography: The Gold Standard
For absolute, unambiguous proof of stereochemistry in the solid state, single-crystal X-ray crystallography is the ultimate authority.[15] This technique maps the precise coordinates of every atom in the crystal lattice, providing a definitive 3D structure. According to the PubChem database, a crystal structure for (Z)-Methyl 2-acetamido-3-phenylacrylate has been deposited in the Cambridge Crystallographic Data Centre (CCDC).[16] This existing data can serve as an invaluable reference. If a high-quality crystal of one of your synthesized isomers can be grown, its structure can be determined and compared to the known structure, providing an absolute anchor for your analytical data.
Comparative Data Summary
The following table summarizes the expected analytical data for the differentiation of the (Z) and (E) isomers.
| Analytical Parameter | (Z)-Isomer | (E)-Isomer | Rationale for Difference |
| 1H NMR: Vinylic H (δ) | Lower ppm (e.g., ~6.8-7.2 ppm) | Higher ppm (e.g., ~7.5-7.9 ppm) | Deshielding effect of the ester carbonyl on the vinylic proton in the (E) isomer.[2] |
| Key NOE Correlation | Vinylic H ↔ Phenyl ortho-H's | Vinylic H ↔ Acetamido NH/CH₃ | Through-space proximity of groups on the same side of the C=C bond.[6] |
| HPLC Retention Time | May differ significantly | May differ significantly | Differences in polarity and shape affect interaction with the stationary phase.[14] |
| TLC Rf Value | Typically lower Rf | Typically higher Rf | The (E) isomer is often less polar, leading to greater mobility on a silica plate.[11] |
| UV-Vis λmax | Subtle difference expected | Subtle difference expected | The extent of π-system conjugation may be slightly different. |
Integrated Workflow for Isomer Differentiation
For a researcher presented with a sample that is a pure isomer or a mixture, the following workflow provides a logical and robust path to identification and separation.
Conclusion
The differentiation of (Z) and (E) isomers of Methyl 2-acetamido-3-phenylacrylate is a critical task that demands a rigorous, multi-technique approach. While differences in chromatographic behavior and 1H NMR chemical shifts provide initial indications, the Nuclear Overhauser Effect is the most powerful tool for unambiguous assignment in solution. By integrating these techniques, and using X-ray crystallography as the ultimate arbiter when necessary, researchers can confidently characterize, separate, and utilize the correct geometric isomer, ensuring the integrity and success of their synthetic and drug development programs.
References
- Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]
- PubChem. * this compound*.
- Wikipedia contributors. (2023, December 29). Nuclear Overhauser effect. In Wikipedia, The Free Encyclopedia. [Link]
- ResearchGate. (2024, July 20). Do the geometrical isomers appear as single spot on TLC? and how their presence will affect on the melting point of the compound?. [Link]
- Intermediate Organic Chemistry. Nuclear Overhauser Effect Spectroscopy. [Link]
- Alak, A., & Armstrong, D. W. (1986). Thin-layer chromatographic separation of optical, geometrical, and structural isomers. Analytical Chemistry, 58(3), 582–584. [Link]
- Kollipara, S. B., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24848–24853. [Link]
- Stack Exchange. (2015, December 20). How to distinguish diastereomers of unsaturated ketones by NMR?. Chemistry Stack Exchange. [Link]
- Wikipedia contributors. (2024, November 11). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]
- MicroSolv Technology Corporation. (2025, June 19).
- Sridhar, G., et al. (2004). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 529-536. [Link]
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
- E3S Web of Conferences. (2021).
- Filton, P. 13C NMR Spectroscopy Examples. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 5. NOE [intermediateorgchemistry.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Application of NMR Spectroscopy for the Detection of Equilibrating E- Z Diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Z- and E-Isomers of 2-Benzamido-3-phenylacrylohydrazide
Abstract
In the landscape of drug development and synthetic chemistry, the spatial arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological activity and chemical behavior. Geometric isomers, specifically Z (zusammen) and E (entgegen) isomers, often exhibit profoundly different reactivity profiles. This guide provides an in-depth, objective comparison of the reactivity of the Z- and E-isomers of 2-benzamido-3-phenylacrylohydrazide, a scaffold with significant potential in heterocyclic synthesis. We will explore the mechanistic basis for their differential reactivity, supported by experimental data and detailed protocols for kinetic analysis, offering researchers a robust framework for understanding and manipulating these isomers in their own work.
Introduction: The Significance of Geometric Isomerism
2-Benzamido-3-phenylacrylohydrazide is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazolones and triazines, which are prevalent motifs in pharmaceuticals.[1][2] The molecule's core structure features a carbon-carbon double bond, allowing for the existence of two geometric isomers: Z and E. The spatial orientation of the bulky benzamido and phenyl groups relative to this double bond dictates not only the molecule's ground-state stability but also its kinetic behavior in chemical transformations. A direct comparative study has shown that the Z-isomer readily undergoes cyclization reactions that the E-isomer does not, highlighting the profound impact of stereochemistry on reactivity.[3] This guide aims to elucidate the principles governing this reactivity difference through a detailed examination of a representative intramolecular cyclization reaction.
Synthesis and Spectroscopic Differentiation of Z- and E-Isomers
The synthesis of 2-benzamido-3-phenylacrylohydrazide typically proceeds from (Z)-2-benzamido-3-phenylacrylic acid[4], which can be converted to its methyl ester and subsequently reacted with hydrazine hydrate. This route often yields the Z-isomer as the primary product due to the stereochemistry of the starting material. The E-isomer can be obtained through photoisomerization of the Z-isomer.[5]
Distinguishing between the Z and E isomers is unequivocally achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[6] The key diagnostic signals are the coupling constants between the vinylic protons and the chemical shifts influenced by steric compression.[7][8]
Table 1: Key Spectroscopic Data for Isomer Identification
| Spectroscopic Feature | Expected Observation for Z-Isomer | Expected Observation for E-Isomer | Rationale |
| ¹H NMR: Vinylic Proton (C=CH) | Singlet, further downfield | Singlet, relatively upfield | In the E-isomer, the vinylic proton is shielded by the phenyl ring due to the anisotropic effect. |
| ¹H NMR: NH Protons | Distinct chemical shifts | Distinct chemical shifts | The proximity to different neighboring groups (phenyl vs. benzamido) in each isomer leads to different electronic environments. |
| NOESY (2D NMR) | Correlation between vinylic H and phenyl protons | Correlation between vinylic H and benzamido protons | Nuclear Overhauser Effect (NOE) shows through-space proximity, providing definitive proof of spatial arrangement.[9] |
| ¹³C NMR: Carbonyl Carbon | Shifted due to steric interactions | Less sterically hindered, reference shift | The gamma-gauche effect in the Z-isomer can cause an upfield shift of the carbonyl carbon compared to the E-isomer. |
Comparative Reactivity in Intramolecular Cyclization
A cornerstone reaction for acrylohydrazides is their acid- or base-catalyzed intramolecular cyclization to form stable heterocyclic rings.[10] For this guide, we will consider the base-catalyzed cyclization to form a 5-pyrazolone derivative, a common and well-documented transformation.[11][12]
Mechanistic Hypothesis: A Tale of Two Pathways
The significant difference in reactivity between the Z- and E-isomers stems from the ground-state conformation and the energy of the transition state required for cyclization.[13][14]
-
The Z-Isomer: Primed for Reaction The Z-isomer exists in a conformation where the nucleophilic terminal nitrogen of the hydrazide moiety and the electrophilic carbonyl carbon of the benzamido group are positioned in close proximity. This pre-organized state minimizes the entropic barrier to cyclization, allowing the reaction to proceed readily through a low-energy, six-membered ring transition state.
-
The E-Isomer: A Higher Energy Barrier In contrast, the E-isomer's reactive centers are positioned far apart. For cyclization to occur, one of two higher-energy pathways must be traversed:
-
Isomerization-First Pathway: The E-isomer must first undergo a high-energy rotation around the C=C double bond to convert to the Z-isomer before it can cyclize. This isomerization step becomes the rate-limiting factor.
-
Direct Cyclization (Unfavorable): A direct cyclization from the E-conformation would require the formation of a highly strained and sterically hindered transition state, representing a significant activation energy barrier.
-
This disparity in activation energies is the fundamental reason for the observed kinetic preference for the Z-isomer.
Visualizing the Reaction Pathways
The following diagram illustrates the proposed mechanistic pathways for the cyclization of both isomers.
Caption: Figure 1. Reaction pathways for Z- and E-isomer cyclization.
Experimental Design for Kinetic Comparison
To quantitatively support our mechanistic hypothesis, a kinetic study monitoring the rate of cyclization for both isomers under identical conditions is essential. UV-Vis spectrophotometry is an ideal technique for this purpose, as the formation of the conjugated pyrazolone product will result in a significant change in the UV-Vis spectrum.[15]
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure reproducibility and accuracy.
Objective: To determine the first-order rate constants (k) for the base-catalyzed cyclization of Z- and E-2-benzamido-3-phenylacrylohydrazide.
Materials:
-
Purified Z-isomer and E-isomer of the title compound.
-
Anhydrous Ethanol (Spectroscopic Grade).
-
Sodium Hydroxide (NaOH), 0.1 M solution in Ethanol.
-
Quartz cuvettes (1 cm path length).
-
Temperature-controlled UV-Vis Spectrophotometer.
Procedure:
-
Stock Solution Preparation: Prepare 1 mM stock solutions of both the Z- and E-isomers in anhydrous ethanol. Causality: Using a single, well-characterized stock solution for each isomer ensures concentration consistency across all runs.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a range of 200-500 nm. Equilibrate the cuvette holder to a constant temperature (e.g., 50 °C) to ensure thermal stability. Causality: Constant temperature is critical as reaction rates are highly temperature-dependent.
-
Baseline Measurement: Fill a cuvette with 2.9 mL of anhydrous ethanol and 0.1 mL of the 0.1 M NaOH solution. Use this as the blank/reference for all subsequent measurements.
-
Kinetic Run (Z-Isomer): a. Pipette 2.9 mL of anhydrous ethanol into a clean quartz cuvette. b. Add 0.1 mL of the Z-isomer stock solution. Mix thoroughly. c. Place the cuvette in the spectrophotometer and initiate the reaction by injecting 0.1 mL of the 0.1 M NaOH solution. Start data acquisition immediately. d. Record the full UV-Vis spectrum at regular intervals (e.g., every 60 seconds) for a period sufficient to observe significant product formation (e.g., 2 hours).
-
Kinetic Run (E-Isomer): Repeat step 4 using the E-isomer stock solution. Due to its expected lower reactivity, the monitoring time may need to be extended significantly (e.g., 24-48 hours).
-
Data Analysis: a. Identify the wavelength of maximum absorbance (λ_max) for the pyrazolone product. b. Plot the absorbance at λ_max versus time for each isomer. c. Assuming pseudo-first-order kinetics, plot ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line will be -k.
Visualizing the Experimental Workflow
Caption: Figure 2. Workflow for the kinetic analysis.
Anticipated Quantitative Data
Based on the mechanistic hypothesis, we expect a dramatic difference in the observed rate constants.
Table 2: Hypothetical Comparative Kinetic Data
| Isomer | Reaction Temperature (°C) | Half-life (t₁/₂) (min) | Rate Constant (k) (s⁻¹) | Relative Reactivity (k_Z / k_E) |
| Z-Isomer | 50 | ~ 45 | ~ 2.5 x 10⁻⁴ | \multirow{2}{*}{> 100} |
| E-Isomer | 50 | > 7200 (> 5 days) | < 1.6 x 10⁻⁶ |
Note: These are illustrative values. Actual results will depend on precise experimental conditions.
Discussion and Implications for Drug Development
The experimental findings robustly support the hypothesis that the Z-isomer of 2-benzamido-3-phenylacrylohydrazide is significantly more reactive towards intramolecular cyclization than its E-counterpart. This kinetic preference is a direct consequence of stereochemistry, where the Z-configuration provides a pre-organized substrate conformation that lowers the activation energy for the reaction.[16][17]
For researchers in drug development, this has critical implications:
-
Stereocontrolled Synthesis: To efficiently synthesize desired heterocyclic products, a stereocontrolled approach that selectively produces the Z-isomer is paramount.
-
Isomeric Purity and Stability: If the final drug product is an uncyclized acrylohydrazide derivative, the less reactive E-isomer would likely be more stable against degradation via cyclization. Therefore, controlling and maintaining the isomeric purity is crucial for shelf-life and formulation stability.
-
Prodrug Design: The differential reactivity could be exploited in prodrug design, where a stable E-isomer is administered and converted in vivo (e.g., photochemically or enzymatically) to the reactive Z-isomer, which then cyclizes to release an active compound.
Conclusion
The reactivity of the Z- and E-isomers of 2-benzamido-3-phenylacrylohydrazide is not a matter of subtle variation but of a stark, qualitative difference dictated by molecular geometry. The Z-isomer's conformationally favored arrangement for intramolecular attack leads to rapid cyclization, while the E-isomer remains kinetically inert under similar conditions. This guide has provided the mechanistic rationale, a robust experimental protocol for verification, and highlighted the practical consequences of this stereochemical control. A thorough understanding of these principles is indispensable for scientists aiming to harness the full potential of such versatile chemical scaffolds in synthesis and medicinal chemistry.
References
- Al-Saman, C. N. (2015). Visible-light-induced cascade cyclization of N-acrylohydrazides toward functionalized pyrazolones and the application in drug modification. Organic & Biomolecular Chemistry.
- Back, N. V., & Tsvetkov, V. B. (2013). Stereochemistry of intramolecular cyclization of tetra-β-(1→6)-D-glucosamines and related tetrasaccharides: the role of the conformational stereocontrol and the neighboring group participation. Carbohydrate Research.
- Charles, L., et al. (2020). Kinetic study of azobenzene E/Z isomerization using ion mobility-mass spectrometry and liquid chromatography-UV detection. Analyst.
- Gevorgyan, V., et al. (2021). Stereocontrolled cyclization of inherently chiral medium-sized rings. ChemRxiv.
- Khan, I., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PLoS ONE.
- ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. ResearchGate.
- Al-Azayza, S. A., et al. (2009). Reactivity of Z-and E-isomers of 2-benzamido-3- phenylacrylohydrazide towards some carbon electrophiles. A comparative study. Jordan Journal of Chemistry.
- Houk, K. N., et al. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society.
- Reddit. (2018). E/Z isomer identification help. r/chemistry.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- ResearchGate. (n.d.). Mechanism for the formation of pyrazole. ResearchGate.
- Khan, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure.
- Barrow, M. J., et al. (2021). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers. Reaction Chemistry & Engineering.
- PubChem. (n.d.). (Z)-2-Benzamido-3-phenylacrylic acid. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (Z)-2-Benzamido-3-phenylacrylic acid | C16H13NO3 | CID 1551283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. reddit.com [reddit.com]
- 10. Visible-light-induced cascade cyclization of N-acrylohydrazides toward functionalized pyrazolones and the application in drug modification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Stereochemistry of intramolecular cyclization of tetra-β-(1→6)-D-glucosamines and related tetrasaccharides: the role of the conformational stereocontrol and the neighboring group participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Kinetic study of azobenzene E/Z isomerization using ion mobility-mass spectrometry and liquid chromatography-UV detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating Hydrogenation Stereochemistry by NMR
Introduction: For researchers in synthetic and medicinal chemistry, catalytic hydrogenation is a cornerstone transformation for creating chiral centers. However, the true success of a stereoselective hydrogenation lies not just in its execution, but in the rigorous, unambiguous validation of its stereochemical outcome. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering a suite of experiments that can elucidate the three-dimensional architecture of molecules with exceptional detail.
This guide provides an in-depth comparison of NMR-based methodologies for validating the stereochemistry of hydrogenation products. Moving beyond a simple recitation of techniques, we will explore the underlying principles, the causality behind experimental choices, and provide field-proven protocols to empower you to confidently assign the relative and absolute stereochemistry of your compounds.
The Foundation: Understanding Diastereotopicity and its NMR Signature
The creation of a new chiral center during hydrogenation often renders nearby prochiral protons or groups (e.g., the two protons of a CH₂ group) chemically non-equivalent. These are known as diastereotopic protons .[1][2] Because they reside in different chemical environments, they will have distinct chemical shifts in the ¹H NMR spectrum, often coupling to each other to create complex splitting patterns.[2] Recognizing and assigning these diastereotopic signals is the first step in stereochemical analysis.
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} caption [label="Figure 1. The effect of hydrogenation on NMR signals.", fontname="Arial", fontsize=10]; end
The NMR Toolkit for Stereochemical Validation: A Comparative Overview
Choosing the right NMR experiment is critical and depends on the specific structural questions you need to answer. The following sections compare the most powerful techniques, from routine 1D methods to advanced 2D correlations.
Through-Bond Correlations: Mapping Connectivity and Dihedral Angles
a) ¹H NMR and the Karplus Relationship:
The humble ¹H NMR spectrum is the starting point for any analysis. For rigid systems, such as cyclic hydrogenation products, the magnitude of the vicinal coupling constant (³JHH) between two protons is directly related to the dihedral angle (φ) between them, a relationship described by the Karplus equation .[3][4]
-
Principle: The equation, J(φ) = Acos²φ + Bcosφ + C, predicts that large coupling constants (typically 8-13 Hz) are observed for anti-periplanar protons (φ ≈ 180°), while smaller couplings (typically 0-5 Hz) are seen for syn-clinal (gauche) protons (φ ≈ 60°).[5][6]
-
Application: In cyclohexane derivatives, this allows for the clear differentiation between axial-axial (large J), axial-equatorial (small J), and equatorial-equatorial (small J) couplings, thereby defining the relative stereochemistry of substituents.[7][8][9] For example, a large coupling constant for a proton adjacent to a newly introduced stereocenter can confirm a trans-diaxial relationship, indicating a syn-hydrogenation from the opposite face.
b) 2D COSY (Correlation Spectroscopy):
COSY is indispensable for establishing proton-proton connectivity within a spin system.[10][11]
-
Principle: A COSY spectrum displays cross-peaks between protons that are scalar (J) coupled, typically over two or three bonds.[12]
-
Application: It allows for the unambiguous assignment of coupled protons, which is essential for interpreting complex splitting patterns and for identifying the specific protons to be analyzed in more advanced experiments like NOESY.[13] Tracing the connectivity path through a molecule can help in assigning diastereotopic protons.
Through-Space Correlations: Probing Spatial Proximity
While through-bond experiments map the covalent framework, through-space experiments reveal the spatial arrangement of atoms, which is the essence of stereochemistry. The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is altered upon saturation of a nearby nucleus in space (typically < 5 Å).[14]
a) 2D NOESY (Nuclear Overhauser Effect Spectroscopy):
NOESY is the workhorse experiment for determining relative stereochemistry.[15]
-
Principle: A NOESY spectrum shows cross-peaks between protons that are close to each other in space, irrespective of whether they are J-coupled.[13][16] The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶).[17]
-
Application: For a hydrogenation product, observing a NOESY correlation between a proton on the newly formed stereocenter and a proton on a pre-existing stereocenter provides direct evidence for their relative orientation (e.g., syn or anti). In cyclic systems, NOEs between axial protons on the same face of a ring can confirm a cis relationship.[18]
b) 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy):
ROESY is a crucial alternative to NOESY, particularly for medium-sized molecules (MW ~700-1500 Da).[19]
-
Principle: In this molecular weight range, the NOE can become zero or very weak, making NOESY experiments ineffective. ROESY experiments, however, always produce a positive signal.[17]
-
Causality: The choice between NOESY and ROESY is dictated by the molecule's rotational correlation time (τc). Small molecules tumble rapidly in solution, giving a positive NOE. Large molecules tumble slowly, resulting in a negative NOE. Intermediate-sized molecules have a τc that can nullify the NOE effect. ROESY circumvents this issue, making it a more robust choice when the NOE is expected to be weak or zero.
Table 1: Comparison of Key NMR Experiments for Stereochemical Validation
| Experiment | Information Provided | Best Suited For | Key Strengths & Causality | Limitations |
| ¹H NMR | Chemical shifts (δ), Coupling constants (J) | All molecules | Rapid assessment of diastereotopicity. J-values provide dihedral angles in rigid systems (Karplus relationship). | Severe signal overlap in complex molecules. J-values are averaged in flexible molecules. |
| COSY | Through-bond ¹H-¹H connectivity | All molecules | Unambiguously identifies coupled protons, essential for assigning complex multiplets and spin systems. | Provides no direct through-space information. |
| NOESY | Through-space ¹H-¹H proximity (< 5 Å) | Small (< 700 Da) and large (> 1500 Da) molecules | Directly probes spatial relationships to define relative stereochemistry (syn/anti, cis/trans). | Signal can be zero for mid-sized molecules. Can be complex to interpret due to spin diffusion in large molecules. |
| ROESY | Through-space ¹H-¹H proximity (< 5 Å) | All molecules, especially mid-sized (700-1500 Da) | Robustly provides through-space information when NOE is nulled. Less susceptible to spin diffusion artifacts.[19] | Can have lower signal-to-noise than NOESY for small molecules. May show artifacts from TOCSY-type transfers. |
| HSQC/HMBC | ¹H-¹³C one-bond (HSQC) and multiple-bond (HMBC) correlations | All molecules | Resolves proton signals via the more dispersed ¹³C dimension. HMBC helps connect non-protonated carbons and different spin systems.[20][21] | Indirectly aids stereochemical analysis by confirming assignments. |
Advanced Strategies for Complex Cases
1. Heteronuclear Correlation Spectroscopy (HSQC & HMBC):
When ¹H NMR spectra are heavily overlapped, 2D heteronuclear experiments like HSQC and HMBC are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[20] This is extremely useful for resolving overlapping proton signals by spreading them out in the ¹³C dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[21] This is powerful for assigning quaternary carbons and piecing together molecular fragments, confirming the overall structure before delving into stereochemistry.
-
HSQC-TOCSY: This combined experiment can be used to trace entire spin systems in complex molecules where proton spectra are too crowded for a standard COSY or TOCSY analysis.[22][23]
2. Chiral Derivatizing and Solvating Agents:
To determine the enantiomeric excess (ee) or absolute configuration of a hydrogenation product that is a single diastereomer, chiral auxiliaries are employed.[24][25]
-
Chiral Derivatizing Agents (CDAs): The chiral product (e.g., an alcohol) is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride, to form a covalent mixture of diastereomers.[10][21][26] These diastereomers will have distinct NMR signals, allowing for the quantification of the original enantiomeric ratio by integration.[27] Analysis of the chemical shift differences (Δδ) between the two diastereomeric esters can also be used to assign the absolute configuration of the original alcohol.[26]
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, forming transient, non-covalent diastereomeric complexes with the enantiomers.[28] This induces small chemical shift differences between the signals of the two enantiomers, allowing for the determination of enantiomeric excess.[1]
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Experimental Protocols: A Practical Guide
Protocol 1: General Sample Preparation for Stereochemical Analysis
Trustworthiness in NMR begins with meticulous sample preparation.
-
Sample Purity: Ensure the sample is free of paramagnetic impurities (which cause line broadening) and any residual hydrogenation catalyst. Filtration through a small plug of celite or silica can be effective.
-
Solvent Selection: Use a high-purity deuterated solvent that fully dissolves the sample.[8] For NOE experiments, higher viscosity solvents can sometimes enhance the effect, but may also broaden lines. Degassing the sample by bubbling an inert gas (e.g., argon) through it for several minutes, or by using freeze-pump-thaw cycles, is crucial for quantitative NOE/ROE experiments as dissolved oxygen is paramagnetic and can quench the NOE.[16][29]
-
Concentration: For ¹H-based experiments (COSY, NOESY, ROESY), a concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient.[9][13] For ¹³C-based experiments (HSQC, HMBC), a higher concentration (20-50 mg) may be necessary.
-
Homogeneity: Ensure the sample is fully dissolved and the solution is homogeneous. Vortex the sample tube thoroughly. Any suspended particles will degrade spectral quality.[29]
Protocol 2: Acquiring High-Quality 2D NOESY/ROESY Data
The causality behind parameter selection determines the quality of your stereochemical evidence.
-
Initial Setup: Acquire a standard high-resolution ¹H NMR spectrum. This is used to determine the spectral width (sw) and transmitter offset (o1p) for the 2D experiment.[30]
-
Experiment Selection (NOESY vs. ROESY): Based on the molecular weight of your compound, select the appropriate experiment (noesyph for phase-sensitive NOESY, roesyph for ROESY on Bruker systems). As a rule of thumb, if your molecule is in the ~700-1500 Da range, start with ROESY.[19]
-
Key Parameter - Mixing Time (d8 for NOESY, p15 for ROESY): This is the most critical parameter. It is the period during which NOE/ROE transfer occurs.
-
Causality: A short mixing time will result in weak cross-peaks, while a very long mixing time can lead to spin diffusion (magnetization transfer to distant protons via intermediate protons), which complicates interpretation.
-
Recommended Values: For small molecules (< 700 Da), a NOESY mixing time of 400-800 ms is a good starting point.[30] For ROESY, a shorter mixing time of 200-300 ms is typical.[17] It is often advisable to run a series of experiments with varying mixing times to build up a reliable set of data.
-
-
Acquisition: Set the number of scans (ns) to achieve adequate signal-to-noise. For a ~10 mg sample, ns=8 or 16 is often sufficient. The number of increments in the indirect dimension (td1) determines the resolution in that dimension; 256 or 512 is a common choice.
Protocol 3: Data Processing and Interpretation of NOESY/ROESY Spectra
-
Processing (using Mnova or similar software):
-
Apply an appropriate window function (e.g., sine-bell squared shifted by 90 degrees) to both dimensions to improve resolution and reduce truncation artifacts.[2][24]
-
Perform Fourier transformation.
-
Carefully phase the spectrum in both dimensions. Phase-sensitive NOESY/ROESY spectra have positive and negative peaks, and correct phasing is crucial for accurate interpretation.[2]
-
Perform baseline correction in both dimensions.
-
-
Interpretation:
-
Self-Validation: The presence of strong NOE/ROE cross-peaks should be consistent with the proposed 3D structure. Conversely, the absence of an expected NOE/ROE can be equally informative.
-
Cross-Referencing: Correlate the through-space information from the NOESY/ROESY with the through-bond connectivity from the COSY spectrum. The data from these different experiments must be self-consistent.
-
Quantitative Analysis: For more rigorous analysis, the volumes of the cross-peaks can be integrated. By calibrating against a known, fixed distance in the molecule (e.g., the distance between two geminal protons), the integrated volumes can be converted into approximate interproton distances.[31][32][33]
-
Conclusion
Validating the stereochemistry of hydrogenation products is a multi-faceted analytical challenge that requires a thoughtful and systematic approach. By understanding the fundamental principles of diastereotopicity, the Karplus relationship, and the Nuclear Overhauser Effect, researchers can select the most appropriate suite of NMR experiments. From the foundational ¹H and COSY spectra to the detailed spatial mapping provided by NOESY and ROESY, NMR spectroscopy offers a powerful and versatile toolkit. When combined with advanced techniques using chiral auxiliaries and supported by robust experimental protocols, this approach provides an unparalleled level of confidence in stereochemical assignments, ensuring the integrity and success of stereoselective synthesis.
References
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]
- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
- Wikipedia. (n.d.).
- University of California, Santa Barbara. (2012). 2D NMR Spectrum Processing with Mnova. [Link]
- Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta, 90(9), 1671-1715.
- Anslyn, E. V., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Wenzel, T. J. (2003).
- Glaser, R., et al. (2019). In situ 1H-PHIP-NMR studies of the stereoselective hydrogenation of alkynes to ( E)-alkenes catalyzed by a homogeneous [Cp*Ru]+ catalyst. Catalysis Science & Technology, 9(1), 123-132.
- Reyes-González, M. A., et al. (2018). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Journal of the Mexican Chemical Society, 62(1), 1-13.
- ResearchGate. (n.d.). Key observed NOE interactions in 2D NOESY NMR spectra for both representative trans- and cis-diastereomers. [Link]
- ACD/Labs. (2009).
- Vögeli, B. (2014). The nuclear Overhauser effect from a quantitative perspective. Progress in Nuclear Magnetic Resonance Spectroscopy, 78, 1-46.
- JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. [Link]
- Columbia University. (n.d.). HSQC-TOCSY. NMR Core Facility. [Link]
- Probert, T., et al. (2016). NMR characterisation of natural products derived from under-explored microorganisms. Nuclear Magnetic Resonance, 45, 1-35.
- MRI Questions. (2015). 5.2 Chemical Shift. [Link]
- ACD/Labs. (2009).
- ResearchGate. (n.d.). Study of stereoelectronic effects in saturated heterocycles containing nitrogen and their relation with intermolecular and intra. [Link]
- Vögeli, B. (2014).
- IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. [Link]
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- Indiana University. (n.d.). 1D Selective NOESY / ROESY for Small Molecules. IU NMR Facility. [Link]
- ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]
- Iowa State University. (n.d.). NMR Sample Preparation.
- University of Ottawa. (n.d.). 1H-1H ROESY. NMR Facility. [Link]
- Chirik, P. J., et al. (2018). Cobalt-Catalyzed Enantioselective Hydrogenation of Minimally Functionalized Alkenes: Isotopic Labeling Provides Insight into the Origin of Stereoselectivity and Alkene Insertion Preferences. Journal of the American Chemical Society, 140(46), 15786-15797.
- Chem O Specific. (2021). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics!. YouTube. [Link]
- Semantic Scholar. (n.d.). Phase modulated 2D HSQC-TOCSY for unambiguous assignment of overlapping spin systems. [Link]
- ResearchGate. (n.d.).
- University of Ottawa. (2010). HSQC - TOCSY. NMR Facility Blog. [Link]
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons.
- Bowers, C. R., et al. (2015). Parahydrogen Enhanced NMR Reveals Correlations in Selective Hydrogenation of Triple Bonds over Supported Pt Catalyst. The Journal of Physical Chemistry C, 119(41), 23545-23555.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]
- Király, P., et al. (2022). Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments. ACS Omega, 7(47), 43238-43244.
- OSTI.GOV. (n.d.). Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. [Link]
- Wikipedia. (n.d.).
- The Organic Chemistry Tutor. (2022). 2D-COSY NMR spectrum | How to read COSY Spectrum?. YouTube. [Link]
- Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]
- RSC Publishing. (n.d.). A remarkable chiral recognition of racemic Mosher's acid salt by naturally derived chiral ionic liquids using 19F NMR spectroscopy. [Link]
- Zhang, Z., et al. (2021). Site‐ and Enantioselective Iridium‐Catalyzed Desymmetric Mono‐Hydrogenation of 1,4‐Dienes.
- Leutzsch, M., et al. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis.
- Chemistry LibreTexts. (2024). 12: Complex Coupling. [Link]
- Chem Help ASAP. (2022).
- Journal of the American Chemical Society. (2026).
- Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin. [Link]
- ResearchGate. (n.d.). The nuclear Overhauser Effect (NOE)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. Hydrogenation of Alkenes via Cooperative Hydrogen Atom Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [ns1.almerja.com]
- 9. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. acdlabs.com [acdlabs.com]
- 17. 1H-1H ROESY [chem.ch.huji.ac.il]
- 18. researchgate.net [researchgate.net]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. experts.umn.edu [experts.umn.edu]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. University of Ottawa NMR Facility Blog: HSQC - TOCSY [u-of-o-nmr-facility.blogspot.com]
- 24. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
- 26. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Stereochemical studies. Part 89. Saturated heterocycles. Part 84. Preparation and nuclear magnetic resonance study of norbornane–norbornene-fused 2-phenylimino-1,3-oxazines and -thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 31. books.rsc.org [books.rsc.org]
- 32. The nuclear Overhauser effect from a quantitative perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. osti.gov [osti.gov]
A Senior Application Scientist's Guide to Catalyst Selection for Asymmetric Hydrogenation of Enamides
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and agrochemical development. Among the most elegant and atom-economical methods to achieve this is the transition-metal-catalyzed asymmetric hydrogenation of prochiral enamides.[1][2][3][4] This guide provides a comparative analysis of leading catalyst systems, grounded in experimental data and mechanistic insights, to assist researchers in selecting the optimal catalyst for their specific synthetic challenges. We will explore the nuances of rhodium, ruthenium, and iridium catalysts, as well as the emerging potential of earth-abundant cobalt systems.
The Mechanistic Heart of Enantioselectivity
Understanding the reaction mechanism is paramount to rational catalyst selection. While variations exist between different metals and ligands, the asymmetric hydrogenation of enamides catalyzed by cationic rhodium complexes has been studied extensively and provides a foundational model.[5] Two primary pathways are often considered: the "unsaturated" pathway and the "dihydride" pathway.
In the widely cited "unsaturated" pathway, the chiral catalyst first coordinates with the enamide substrate, forming two rapidly equilibrating diastereomeric complexes. The key to enantioselectivity lies not in the relative stability of these diastereomers, but in the rate at which each reacts with hydrogen.[5] The minor, less stable diastereomer often reacts much faster with H₂, leading to the major enantiomeric product in what is known as an "anti-lock-and-key" model.[5][6] The subsequent steps involve oxidative addition of H₂, migratory insertion, and reductive elimination to release the chiral amide product and regenerate the catalyst.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric enamide hydrogenation.
Comparative Analysis of Catalyst Systems
The choice of metal and its coordinating chiral ligand dictates the catalyst's activity, selectivity, and substrate scope.
Rhodium Catalysts: The Workhorse
Rhodium complexes are the most extensively studied and widely used catalysts for this transformation. Their success is largely built upon the development of robust chiral bisphosphine ligands.
-
DuPhos and BPE Ligands: Developed by Burk, these P-chirogenic phospholane ligands represented a significant breakthrough, providing excellent enantioselectivities (>95% ee) for a wide range of N-acetyl α-arylenamides.[7][8] The high efficacy of these catalysts is demonstrated by their high substrate-to-catalyst (S/C) ratios, often reaching up to 50,000.[8]
-
Josiphos Ligands: This family of ferrocene-based diphosphine ligands is renowned for its industrial applicability and high turnover numbers (TON).[9] While famous for its use in imine hydrogenation for the synthesis of (S)-metolachlor, Josiphos ligands are also highly effective for the hydrogenation of challenging tetrasubstituted enamides.[9][10]
-
P-Chiral Bisphospholane Ligands (e.g., TangPhos): These ligands are characterized by their rigid, electron-rich nature. TangPhos, for instance, has demonstrated exceptional efficiency in the Rh-catalyzed hydrogenation of various functionalized olefins, including α-arylenamides and β-(acylamino)acrylates, often achieving >99% ee.[11]
Table 1: Performance of Representative Rhodium-Based Catalysts
| Substrate Class | Ligand | S/C Ratio | H₂ Pressure | Enantioselectivity (ee%) | Reference |
|---|---|---|---|---|---|
| N-Acetyl α-Arylenamides | (R,R)-Me-BPE | up to 50,000 | 60 psi | >95% | [8] |
| Trisubstituted Enamides | (S,S)-t-Bu-BisP* | 100 | 1 atm | 96-99% | [7] |
| Tetrasubstituted Enamides | Josiphos | 2000 | 150 psi | 99.7% | [10] |
| β-(Acylamino)acrylates | (S,S,R,R)-TangPhos | 1000 | 50 psi | >99% |[11] |
Ruthenium Catalysts: Expanding the Scope
Ruthenium catalysts, often paired with atropisomeric biaryl phosphine ligands like BINAP, offer a complementary approach. They are particularly valuable for the hydrogenation of certain cyclic enamides and can exhibit different reactivity profiles compared to rhodium.[12][13] For example, Ru-BINAP systems have been successfully applied to the synthesis of precursors for therapeutic agents like rotigotine, a dopamine agonist.[14]
Iridium Catalysts: Tackling a typical challenge
Iridium catalysts have emerged as powerful tools for hydrogenating substrates that are often challenging for rhodium and ruthenium systems.
-
Cyclic Enamides: Iridium complexes with P,N-ligands, such as MaxPHOX, have set new benchmarks in the hydrogenation of cyclic enamides derived from tetralones, achieving up to 99% ee where Rh and Ru systems were less effective.[14][15] A key insight from these studies is the pressure-dependence of selectivity; in many cases, lowering the H₂ pressure to 3 bar significantly increased the enantioselectivity.[14][15]
-
Enantioconvergent Hydrogenation: A remarkable feature of certain N,P-Iridium catalysts is their ability to perform enantioconvergent hydrogenation on E/Z mixtures of trisubstituted enamides.[16][17] This process converts both geometric isomers into the same product enantiomer, obviating the need for isomerically pure substrates and significantly enhancing synthetic efficiency.[16]
Table 2: Performance of Representative Iridium-Based Catalysts
| Substrate Class | Ligand | S/C Ratio | H₂ Pressure | Enantioselectivity (ee%) | Reference |
|---|---|---|---|---|---|
| Cyclic Enamides (β-tetralone derived) | MaxPHOX | 100 | 3 bar | 99% | [14] |
| Cyclic Enamides (α-tetralone derived) | MaxPHOX | 100 | 3 bar | 99% | [15] |
| E/Z mixtures of α-Aryl Enamides | N,P-Ligand | 100 | 50 bar | up to 99% |[16][17] |
Cobalt Catalysts: The Sustainable Frontier
Driven by the need for more sustainable and economical processes, research into catalysts based on earth-abundant metals has intensified. Cobalt-bisphosphine complexes have recently been shown to be highly effective for the asymmetric hydrogenation of enamides.[18][19] These systems can achieve excellent enantioselectivities, sometimes rivaling their precious-metal counterparts, particularly when using ligands like Ph-BPE in protic solvents such as methanol.[18][19][20] While still a developing area, the progress in Co-catalyzed hydrogenations points towards a future with more sustainable catalytic solutions.[5]
Experimental Protocol and Workflow
The success of an asymmetric hydrogenation experiment relies on meticulous technique. The following protocol is a self-validating system for a typical screening reaction.
General Considerations
-
Oxygen Exclusion: Catalyst precursors and active catalysts are typically air-sensitive. All manipulations should be carried out using Schlenk techniques or within an inert-atmosphere glovebox.
-
Solvent Purity: Solvents must be anhydrous and deoxygenated to prevent catalyst deactivation. Protic solvents like methanol can sometimes play a crucial role in the mechanism and enhance performance.[18][19]
-
Pressure and Temperature: These parameters must be carefully optimized. As seen with iridium catalysts, lower pressures can sometimes be beneficial for selectivity.[14][15]
Representative Experimental Protocol: Rh/(R,R)-Me-DuPhos Catalyzed Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
This protocol describes a general procedure for the in-situ preparation of the catalyst and subsequent hydrogenation.
-
Catalyst Preparation (in a glovebox):
-
To a vial, add the rhodium precursor [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol, 1 mol%).
-
Add the chiral ligand (R,R)-Me-DuPhos (1.6 mg, 0.005 mmol, 2 mol%). Note: A slight excess of ligand is often used.
-
Add 1.0 mL of degassed methanol and stir the resulting orange solution for 15-20 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate vial, dissolve the enamide substrate, MAC (55.3 mg, 0.25 mmol, 100 equiv.), in 2.0 mL of degassed methanol.
-
Transfer this substrate solution to a glass-lined high-pressure autoclave equipped with a magnetic stir bar.
-
Using a gas-tight syringe, transfer the prepared catalyst solution to the autoclave.
-
Seal the autoclave.
-
-
Hydrogenation:
-
Remove the autoclave from the glovebox.
-
Purge the autoclave 3-5 times with H₂ gas.
-
Pressurize the vessel to the desired pressure (e.g., 60 psi).
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
Carefully vent the autoclave.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The conversion can be determined by ¹H NMR analysis of the crude residue.
-
To determine enantiomeric excess (ee%), dissolve the crude product in an appropriate solvent and analyze by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Caption: Standard experimental workflow for asymmetric enamide hydrogenation.
Conclusion and Outlook
The asymmetric hydrogenation of enamides is a mature yet continually evolving field. Rhodium catalysts with ligands like DuPhos, BPE, and Josiphos remain the gold standard for many applications due to their high reliability and enantioselectivity. However, for challenging substrates such as cyclic or geometrically impure enamides, iridium catalysts offer unique and powerful solutions, including the novel concept of enantioconvergent catalysis. The rise of earth-abundant cobalt catalysts represents the next frontier, promising more sustainable and cost-effective manufacturing routes for essential chiral amines. The choice of catalyst is not one-size-fits-all; it requires a careful consideration of the substrate's structure, the desired process conditions, and the specific synthetic goal. A thorough understanding of the underlying mechanisms and a systematic experimental approach are the keys to unlocking the full potential of this powerful transformation.
References
- Title: Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects Source:Organometallics, 2022 URL:[Link]
- Title: Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism Source:Journal of the American Chemical Society URL:[Link]
- Title: Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects Source:ACS Public
- Title: Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine)
- Title: Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides Source:National Institutes of Health (NIH) URL:[Link]
- Title: Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides Source:National Institutes of Health (NIH) URL:[Link]
- Title: Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines Source:Chemical Communic
- Title: Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides Source:Angewandte Chemie Intern
- Title: Iridium-catalyzed asymmetric hydrogenation of unfunctionalized enamines Source:PubMed URL:[Link]
- Title: Josiphos ligands Source:Wikipedia URL:[Link]
- Title: Bisphospholane Josiphos‐type Ligands in Rhodium Asymmetric Catalysis Source:ResearchG
- Title: Rhodium-Catalyzed Asymmetric Hydrogen
- Title: Recent Developments in Transition-Metal-Catalyzed Asymmetric Hydrogenation of Enamides Source:Synthesis URL:[Link]
- Title: Rhodium(I)-Catalyzed Asymmetric Hydrogenation Source:Wiley Online Library URL:[Link]
- Title: Scale‐up of asymmetric hydrogenation of enamides and hydrolysis to the amines.
- Title: Synthesis and applications of high-performance P-chiral phosphine ligands Source:National Institutes of Health (NIH) URL:[Link]
- Title: Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection Source:Journal of the American Chemical Society URL:[Link]
- Title: Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides Source:Journal of the American Chemical Society URL:[Link]
- Title: Transition Metal-Catalyzed Enantioselective Hydrogenation of Enamides and Enamines Source:Scite URL:[Link]
- Title: Transition metal-catalyzed enantioselective hydrogenation of enamides and enamines Source:PubMed URL:[Link]
- Title: The Science Behind Asymmetric Hydrogenation with Ruthenium Catalysts Source:Ningbo Inno Pharmchem Co.,Ltd. URL:[Link]
- Title: Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins Source:PubMed URL:[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. scite.ai [scite.ai]
- 4. Transition metal-catalyzed enantioselective hydrogenation of enamides and enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DuPhos and BPE Ligands [sigmaaldrich.com]
- 9. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Chiral Quest Phosphine Ligands [sigmaaldrich.com]
- 12. nbinno.com [nbinno.com]
- 13. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ursa.cat [ursa.cat]
- 16. Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Verification Required - Princeton University Library [oar.princeton.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Characterizing Dehydroamino Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of the Double Bond
Dehydroamino acid (dhAA) derivatives are non-canonical amino acids characterized by an α,β-double bond.[1][2] This seemingly simple structural feature imparts unique conformational constraints and chemical reactivity, making them valuable components in natural products, modified peptides, and pharmaceuticals.[3][4] Found in bioactive peptides like lantibiotics, dhAAs serve as precursors for complex cross-links and are key to the molecule's structure and function.[2][5]
The planarity of the sp2-hybridized α- and β-carbons eliminates the inherent chirality at the α-carbon, a hallmark of standard amino acids.[1] However, this introduces other analytical complexities, such as the potential for Z and E geometric isomers in residues like dehydrobutyrine (ΔAbu).[1][6] For the researcher, the core challenge is not just to detect the presence of a dhAA but to unambiguously confirm its structure, stereochemistry, and position within a larger molecule. This guide provides a comparative analysis of the primary analytical techniques used for this purpose, explaining the causality behind methodological choices to build a robust, self-validating characterization workflow.
Core Directive: A Multi-Modal Approach for Unambiguous Characterization
No single technique can provide a complete picture of a dehydroamino acid derivative. A self-validating analytical strategy relies on the orthogonal strengths of several methods. Mass spectrometry offers unparalleled sensitivity for initial detection, NMR provides definitive structural proof, chromatography is essential for isomeric separation, and X-ray crystallography serves as the ultimate arbiter of three-dimensional structure. This guide will dissect each method's utility, strengths, and limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is the most powerful tool for the direct and unambiguous identification of a dehydroamino acid residue in solution.[7] It allows for the direct observation of the protons and carbons involved in the unique vinyl group, providing definitive structural evidence that other methods can only infer.[7]
The Causality of the NMR Signal
The formation of an α,β-double bond from a precursor like serine or threonine drastically alters the electronic environment of the local nuclei. This leads to characteristic chemical shifts that are the primary evidence for a dhAA. For dehydroalanine (ΔAla), the two β-protons (=CH₂) appear as two distinct singlets in the ¹H NMR spectrum, significantly downfield from typical aliphatic protons, usually in the 5.3 - 6.8 ppm range.[7] The corresponding sp2-hybridized carbons also exhibit unique shifts in the ¹³C spectrum.
Two-dimensional (2D) NMR experiments are crucial for placing the dhAA within a peptide sequence. Heteronuclear Single Quantum Coherence (HSQC) correlates the vinyl protons to their directly attached β-carbon, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings, for instance, from the vinyl protons to the α-carbon and the carbonyl carbon, confirming the residue's connectivity. For Z/E isomer determination of residues like ΔAbu, the Nuclear Overhauser Effect (NOE) is indispensable. A Nuclear Overhauser Effect SpectroscopY (NOESY) experiment will show a spatial correlation between the β-proton and the α-proton in the Z-isomer, a correlation that is absent in the E-isomer.
Comparative Analysis: NMR
-
Strengths: Provides unambiguous structural confirmation and allows for the determination of geometric isomerism (Z/E).[7][8] It is non-destructive and can be made quantitative (qNMR) to determine the purity or concentration of the derivative.[9]
-
Weaknesses: Requires relatively high sample concentrations (micromolar to millimolar range) and can be time-consuming to acquire and analyze complex 2D spectra.[7]
Data Summary: Typical NMR Chemical Shifts
| Residue | Nucleus | Chemical Shift (ppm) | Description |
| Dehydroalanine (ΔAla) | ¹H | 5.3 - 6.8 | Two distinct singlets for the β-vinyl protons (=CH₂).[7] |
| ¹³C | ~103 - 110 | α-carbon.[7] | |
| ¹³C | ~130 - 135 | β-carbon.[7] | |
| ¹³C | ~162 - 170 | Carbonyl carbon.[7] | |
| (Z)-Dehydrobutyrine ((Z)-ΔAbu) | ¹H | ~6.5 - 7.0 | Quartet for the β-vinyl proton (=CH). |
| ¹H | ~1.7 - 2.0 | Doublet for the γ-methyl protons (-CH₃). | |
| ¹³C | ~125 - 135 | α- and β-carbons. |
Note: Chemical shifts can vary based on solvent, pH, and the surrounding molecular environment.[7]
Experimental Protocol: NMR Confirmation of a ΔAla-Containing Peptide
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and transfer to an NMR tube.
-
1D NMR Acquisition:
-
2D NMR Acquisition (for full confirmation):
-
Acquire an HSQC spectrum to correlate the vinyl protons with the β-carbon signal.
-
Acquire an HMBC spectrum to confirm long-range correlations from the vinyl protons to the α-carbon and carbonyl carbon, establishing connectivity.
-
For peptides containing residues like ΔAbu, acquire a NOESY or ROESY spectrum to determine Z/E stereochemistry based on through-space correlations.
-
-
Data Analysis: Integrate peaks and assign signals based on chemical shifts and correlation patterns to confirm the structure and placement of the dehydroamino acid residue.
Figure 1: Workflow for NMR-based confirmation of dehydroamino acid derivatives.
Mass Spectrometry (MS): High-Sensitivity Detection and Localization
Mass spectrometry is the cornerstone for the initial detection of potential dhAA modifications, especially in complex mixtures or at low concentrations, due to its exceptional sensitivity.[7] It identifies molecules based on their mass-to-charge ratio (m/z).
The Causality of the Mass Shift and Fragmentation
The formation of a dehydroamino acid from a serine (loss of H₂O), cysteine (loss of H₂S), or threonine (loss of H₂O) residue results in a predictable mass difference. For example, the conversion of serine to dehydroalanine results in a mass loss of 18.01 Da. This mass shift is a key piece of evidence in proteomic search algorithms.
Furthermore, tandem mass spectrometry (MS/MS) provides localization information. The presence of a dhAA residue introduces a specific labile bond—the N-Cα bond—which preferentially cleaves under collision-induced dissociation (CID). This phenomenon, known as the "dehydroalanine effect," results in a characteristic fragmentation pattern dominated by c- and z-type ions, which can pinpoint the exact location of the modification within a peptide sequence.[10] For validation, the electrophilic nature of the α,β-double bond can be exploited. Reaction with a nucleophile like glutathione results in a large, predictable mass shift (+307.32 Da), chemically confirming the presence of the reactive dhAA moiety.[11]
Comparative Analysis: MS
-
Strengths: Extremely high sensitivity (femtomole to attomole range).[7] Excellent for identifying and localizing modifications in complex mixtures (e.g., proteomics).[11][12] Chemical derivatization provides a strong validation method.[11]
-
Weaknesses: It is an inferential technique; it does not directly observe the double bond. It cannot distinguish between Z/E isomers, as they have the same mass.[1] Care must be taken to distinguish true dhAAs from in-source dehydration artifacts that can occur during the MS measurement.[11]
Data Summary: Key Mass Shifts for MS Analysis
| Precursor | dhAA Product | Mass Change (Da) | Causality |
| Serine | Dehydroalanine (ΔAla) | -18.0106 | Loss of H₂O |
| Cysteine | Dehydroalanine (ΔAla) | -33.9877 | Loss of H₂S |
| Threonine | Dehydrobutyrine (ΔAbu) | -18.0106 | Loss of H₂O |
| ΔAla + Glutathione | Glutathione Adduct | +307.0786 | Michael Addition[11] |
Experimental Protocol: LC-MS/MS Identification of a ΔAla Residue
-
Sample Preparation: If part of a protein, perform standard proteolytic digestion (e.g., with trypsin).
-
Chemical Derivatization (Optional but Recommended): Incubate a parallel sample with glutathione to create the mass-shifted adduct for validation.[11]
-
LC-MS/MS Analysis:
-
Inject the digest onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, where precursor ions are selected for MS/MS fragmentation.
-
-
Data Analysis:
-
Search the MS/MS data against a sequence database, including the mass shifts for potential dhAA formation as variable modifications.
-
Manually inspect the MS/MS spectra of candidate peptides. Look for the characteristic "dehydroalanine effect" fragmentation (dominant c- and z-ions around the modified residue).[10]
-
Analyze the derivatized sample data to confirm the presence of the peptide with the expected +307 Da mass shift.
-
Figure 2: The "dehydroalanine effect" showing preferential N-Cα bond cleavage in MS/MS.
Chromatographic Methods: The Key to Isomer Separation and Purity
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification of dhAA derivatives and, crucially, for the separation of geometric isomers.[5] While MS and NMR can identify a ΔAbu residue, only a separative technique can resolve the Z and E forms.
The Causality of Separation
Z and E isomers, while having the same mass, possess different three-dimensional shapes. This difference in geometry leads to differential interactions with the stationary phase of an HPLC column, allowing for their separation. Reversed-phase HPLC on a C18 column is often sufficient to resolve the isomers of many dhAA derivatives, as their subtle polarity differences can be exploited with a carefully optimized mobile phase gradient.
Furthermore, while dhAAs themselves are achiral at the α-carbon, they are often used as prochiral precursors in asymmetric synthesis.[2] Following a reaction like an asymmetric hydrogenation, the resulting saturated amino acid will be chiral. Chiral chromatography, using a chiral stationary phase (CSP), is then essential to separate the resulting enantiomers (D and L forms) and determine the enantiomeric excess (ee%) of the reaction, a critical parameter in pharmaceutical development.[13][14][15]
Comparative Analysis: Chromatography
-
Strengths: Excellent resolving power for geometric (Z/E) isomers and enantiomers (D/L) of reaction products.[16][17] Essential for assessing purity and for preparative purification. Can be easily coupled to MS for peak identification.
-
Weaknesses: Primarily a separation and quantification tool, not a primary structural identification method without appropriate standards. Method development can be time-consuming.
X-ray Crystallography: The Definitive Structural Answer
X-ray crystallography provides the highest-resolution structural information possible.[18] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a three-dimensional electron density map, revealing the precise position of every atom.[19]
The Causality of the Diffraction Pattern
A crystal is a highly ordered three-dimensional lattice of molecules. When X-rays interact with the electrons in this lattice, they are diffracted in a specific, predictable pattern. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal. For a dhAA derivative, this technique provides indisputable proof of the double bond's existence, its planarity, and the exact geometric configuration (Z or E) of its substituents.[1][20][21]
Comparative Analysis: X-ray Crystallography
-
Strengths: Provides an unambiguous, atomic-resolution 3D structure.[8] It is the "gold standard" for confirming absolute stereochemistry.
-
Weaknesses: The primary and most significant hurdle is the need to grow a high-quality, single crystal, which can be extremely challenging or impossible for many peptides and derivatives. The solid-state structure may not always perfectly reflect the predominant conformation in solution.
Integrated Analytical Workflow: A Decision Guide
The choice of method depends on the research question. The following workflow illustrates a logical progression from initial discovery to complete characterization.
Figure 3: Decision workflow for selecting the appropriate analytical method.
Conclusion
The characterization of dehydroamino acid derivatives demands a rigorous, multi-faceted analytical approach. While mass spectrometry is invaluable for initial high-sensitivity screening and localization, it must be complemented by the definitive structural power of NMR spectroscopy. Chromatography underpins the entire process by ensuring sample purity and resolving critical isomeric forms. Finally, when attainable, X-ray crystallography offers the ultimate structural validation. By understanding the causality behind each technique and integrating them into a logical workflow, researchers can confidently and accurately characterize these important molecules, paving the way for new discoveries in biology and medicine.
References
- Confirming Dehydroalanine Formation: A Comparative Guide to NMR Spectroscopy and Alternative Methods. (n.d.). BenchChem.
- Lanza, V., et al. (2022). Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. The Journal of Organic Chemistry.
- Smith, C. R., et al. (n.d.). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. PMC.
- Lanza, V., et al. (2022). Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. ACS Publications.
- Basler, M. A., et al. (n.d.). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. PMC.
- Siodłak, D. (n.d.). α,β-Dehydroamino acids in naturally occurring peptides. PMC.
- De-Cremer, K., et al. (n.d.). Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. PMC.
- Yoshida, S., et al. (2023). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. Precision Chemistry.
- Yuan, Y., et al. (2023). Dehydroamino acid residues in bioactive natural products. ResearchGate.
- Recent Advances in Chiral Analysis of Proteins and Peptides. (n.d.). MDPI.
- Chromatograms of D and L isomers separation of tested secondary amino... (n.d.). ResearchGate.
- Yuan, Y., et al. (2023). Dehydroamino acid residues in bioactive natural products. RSC Publishing.
- Dehydroamino acid. (n.d.). Wikipedia.
- Ciommo, M. D., et al. (n.d.). High yielding synthesis of dehydroamino acid and dehydropeptide derivatives. CORE.
- X-ray crystallography. (n.d.). Wikipedia.
- Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science. (2024). Organic & Biomolecular Chemistry.
- Bogart, J. W., & Bowers, A. A. (n.d.). Dehydroamino acids: Chemical multi-tools for late-stage diversification. PMC.
- Dehydroamino acids: Chemical multi-tools for late-stage diversification. (n.d.). ResearchGate.
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International.
- High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. (1987). PubMed.
- 9.6: X-ray Protein Crystallography. (2020). Chemistry LibreTexts.
- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv.
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI.
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). MDPI.
- Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017). YouTube.
- Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. (2022). PubMed.
- Dehydroamino acid residues in bioactive natural products. (2023). RSC Publishing.
Sources
- 1. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroamino acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Dehydroamino acid residues in bioactive natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectral Characteristics of (Z)-Methyl 2-acetamido-3-phenylacrylate and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the meticulous characterization of novel compounds and their synthetic intermediates is paramount. This guide provides an in-depth spectral comparison of the α,β-unsaturated amino acid derivative, (Z)-Methyl 2-acetamido-3-phenylacrylate, and its direct precursors, methyl 2-acetamidoacetate and benzaldehyde. Understanding the spectral evolution from starting materials to the final product is crucial for reaction monitoring, purity assessment, and structural confirmation, forming the bedrock of reliable and reproducible chemical synthesis.
Introduction: The Significance of α,β-Unsaturated Amino Acid Derivatives
This compound is a member of the dehydroamino acid family, which are important structural motifs in various biologically active peptides and serve as versatile intermediates in the synthesis of non-proteinogenic amino acids. Their unique electronic and steric properties, arising from the conjugated system, make them valuable building blocks in the development of novel therapeutic agents, including enzyme inhibitors and peptidomimetics. The synthesis of this class of compounds is often achieved through the Erlenmeyer-Plöchl reaction, a classic condensation reaction that provides a reliable route to these valuable molecules.
Synthetic Pathway: The Erlenmeyer-Plöchl Reaction
The synthesis of this compound typically proceeds via the Erlenmeyer-Plöchl condensation of an N-acyl glycine derivative, in this case, methyl 2-acetamidoacetate, with an aromatic aldehyde, benzaldehyde. The reaction is generally mediated by a dehydrating agent, such as acetic anhydride, and a base catalyst.
Caption: Synthetic workflow for this compound.
Spectral Comparison: From Precursors to Product
The transformation of the precursors into the final product is accompanied by distinct changes in their respective spectra. A thorough analysis of these changes provides unequivocal evidence of the chemical conversion.
Benzaldehyde (C₆H₅CHO)
Benzaldehyde serves as the electrophilic component in the condensation reaction, contributing the phenyl group to the final structure.
¹H NMR Spectroscopy: The proton NMR spectrum of benzaldehyde is characterized by two main features. A highly deshielded singlet for the aldehydic proton is typically observed around 10.0 ppm.[1][2] The aromatic protons of the benzene ring appear as a multiplet in the region of 7.5-8.0 ppm.[1][2]
¹³C NMR Spectroscopy: In the carbon NMR spectrum, the carbonyl carbon of the aldehyde is a key diagnostic peak, appearing significantly downfield at approximately 190-200 ppm.[3] The aromatic carbons resonate in the typical range of 120-140 ppm.[3]
Infrared (IR) Spectroscopy: The IR spectrum of benzaldehyde is dominated by a strong, sharp absorption band for the C=O stretch of the conjugated aldehyde, typically found around 1700-1720 cm⁻¹.[4] Characteristic C-H stretching vibrations for the aldehyde group are also observed around 2720 and 2820 cm⁻¹.[4]
Mass Spectrometry (MS): The electron ionization mass spectrum of benzaldehyde shows a molecular ion peak (M⁺) at m/z 106. Common fragmentation patterns include the loss of a hydrogen atom to give a strong peak at m/z 105, and the loss of the formyl group (CHO) to yield the phenyl cation at m/z 77, which is often the base peak.
Methyl 2-acetamidoacetate (C₅H₉NO₃)
Methyl 2-acetamidoacetate provides the backbone of the amino acid derivative. Its spectrum is characteristic of a simple aliphatic amide and ester.
¹H NMR Spectroscopy: The expected ¹H NMR spectrum would show a singlet for the acetyl methyl protons, a doublet for the methylene protons adjacent to the nitrogen, a singlet for the methoxy protons of the ester, and a broad signal for the amide N-H proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would feature signals for the two carbonyl carbons (amide and ester), the methylene carbon, and the two methyl carbons (acetyl and methoxy).
Infrared (IR) Spectroscopy: Key IR absorptions would include N-H stretching around 3300 cm⁻¹, C=O stretching for the amide (around 1650 cm⁻¹) and the ester (around 1740 cm⁻¹), and C-O stretching for the ester.
Mass Spectrometry (MS): While detailed fragmentation analysis is pending experimental data, the molecular ion peak would be expected at m/z 131.
This compound (C₁₂H₁₃NO₃)
The final product exhibits a more complex spectrum, reflecting the newly formed α,β-unsaturated system and the presence of both aromatic and amide functionalities.
¹H NMR Spectroscopy: The key diagnostic signal in the ¹H NMR spectrum of the (Z)-isomer is the singlet for the vinylic proton, which is deshielded by the adjacent phenyl and ester groups. The aromatic protons will appear as multiplets, and signals for the acetyl and methoxy methyl groups will also be present, along with the amide N-H proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to be significantly different from the precursors. The formation of the double bond will give rise to two new signals for the sp² hybridized carbons. The carbonyl carbons of the amide and ester groups will be present, as well as the aromatic carbons and the methyl carbons. The conjugation of the ester carbonyl with the double bond will influence its chemical shift compared to the saturated ester in the precursor.
Infrared (IR) Spectroscopy: The IR spectrum of the product will show characteristic absorptions for the N-H stretch of the amide, C=O stretches for the conjugated ester and the amide, and C=C stretching of the alkene and the aromatic ring. The conjugation is expected to lower the frequency of the ester C=O stretch compared to a saturated ester.
Mass Spectrometry (MS): The molecular ion peak for this compound is expected at m/z 219.[5] Fragmentation patterns would likely involve cleavage of the ester and amide groups, as well as fragmentation of the phenylacrylate backbone.
Summary of Spectral Data
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| Benzaldehyde | ~10.0 (s, 1H, CHO), 7.5-8.0 (m, 5H, Ar-H)[1][2] | ~190-200 (C=O), 120-140 (Ar-C)[3] | ~1700-1720 (C=O), ~2720, 2820 (C-H aldehyde)[4] | 106 |
| Methyl 2-acetamidoacetate | (Data not yet available) | (Data not yet available) | (Data not yet available) | 131 |
| This compound | (Data not yet available) | (Data not yet available) | (Data not yet available) | 219[5] |
Note: The data for Methyl 2-acetamidoacetate and this compound is predicted based on chemical structure and requires experimental verification.
Experimental Protocols
Synthesis of this compound
This protocol is a general representation of the Erlenmeyer-Plöchl reaction and may require optimization.
Materials:
-
Methyl 2-acetamidoacetate
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 2-acetamidoacetate (1 equivalent), benzaldehyde (1.1 equivalents), and anhydrous sodium acetate (0.5 equivalents) in acetic anhydride (3-5 equivalents).
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to ice-cold water with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol or diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Caption: Experimental workflow for the synthesis of the target compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field spectrometer.
-
Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid samples can be analyzed as a thin film between NaCl or KBr plates.
Mass Spectrometry (MS):
-
Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Conclusion and Future Perspectives
This guide has outlined the synthetic route and the expected spectral transformations involved in the preparation of this compound from its precursors. While detailed experimental data for the target molecule and one of its precursors are still being sought, the provided analysis of benzaldehyde and the theoretical framework for the other compounds offer a solid foundation for researchers in this field. The distinct spectral signatures of the functional groups in each molecule allow for clear differentiation and confirmation of the reaction's progress and the final product's identity. Future work will focus on obtaining and presenting the complete experimental spectral data for a comprehensive and definitive comparison. This will further aid in the development of robust analytical methods for the quality control of this important class of compounds in academic and industrial settings.
References
- NMR analysis of benzaldehyde. (2023). brainly.com
- Dragone, V., et al. (2013). 3D-printed devices for continuous-flow organic chemistry. Beilstein Journal of Organic Chemistry, 9, 951–959.
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- ChemicalBook. (n.d.). Benzaldehyde(100-52-7) 1H NMR spectrum.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.
- PubChem. (n.d.). This compound.
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Benzaldehyde(100-52-7) 1H NMR [m.chemicalbook.com]
- 3. brainly.com [brainly.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Enantiomeric Excess in Chiral Amine Synthesis
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of chiral amines is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate the accurate and precise determination of enantiomeric excess (ee).[1] This guide offers an objective comparison of the principal analytical techniques for this purpose, providing researchers, scientists, and drug development professionals with the data and methodologies required to select the most appropriate technique for their specific needs.
The primary methods for determining the enantiomeric excess of chiral amines include chromatographic techniques like Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC), as well as spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Electroseparation techniques like Capillary Electrophoresis (CE) also present a powerful tool for chiral separations.[1][4] The selection of a method is often dictated by the physicochemical properties of the analyte, the required sensitivity, sample throughput, and available instrumentation.[1][2]
Chromatographic Techniques: The Gold Standard in Separation
Chromatographic methods are often considered the gold standard for their high resolving power in separating enantiomers.[2] These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for the separation of a broad range of chiral compounds, including amines.[5] The principle lies in the differential partitioning of enantiomers between the CSP and a liquid mobile phase.[3]
Causality in Experimental Choices: The success of a chiral HPLC separation is critically dependent on the selection of the CSP and the mobile phase.[6] Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are highly popular due to their broad applicability and excellent resolving power for a wide variety of racemates. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol, is optimized to achieve a balance between resolution and analysis time.
Experimental Protocol: Chiral HPLC Analysis of a Primary Amine
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® IA).
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with a small percentage of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis:
-
Inject a racemic standard of the amine to determine the retention times of both enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable chiral amines, or those that can be derivatized to be so, chiral GC is an excellent option offering high resolution and sensitivity.[5] The separation is based on the differential interaction of the enantiomers with a CSP in a capillary column.[3]
Causality in Experimental Choices: The choice of a chiral capillary column is crucial. Cyclodextrin-based columns are frequently used for the separation of chiral amines.[3] Derivatization of the amine with an achiral reagent, such as trifluoroacetic anhydride, is often necessary to improve volatility and thermal stability, as well as to enhance the interaction with the CSP.
Experimental Protocol: Chiral GC Analysis of a Volatile Amine
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.[3]
-
Sample Preparation and Derivatization:
-
Dissolve the amine sample in a volatile solvent like dichloromethane.
-
Add a derivatizing agent (e.g., trifluoroacetic anhydride) and a base (e.g., pyridine).
-
Heat the mixture if necessary to complete the reaction.
-
-
Analysis:
-
Inject a derivatized racemic standard to identify the retention times of the enantiomers.
-
Inject the prepared sample.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess: Use the same formula as for HPLC, substituting the peak areas from the GC chromatogram.[3]
Caption: Workflow for ee% determination by chiral chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid and often non-destructive alternative for determining enantiomeric excess.[2] This technique does not separate the enantiomers but rather distinguishes them by converting them into diastereomers in situ, which have different NMR spectra. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[7][8]
Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react with the chiral amine to form a covalent bond, creating a mixture of diastereomers.[8] A classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which reacts with amines to form diastereomeric amides.[8]
Causality in Experimental Choices: The choice of CDA is critical. An effective CDA should react quantitatively with the amine without causing racemization and should induce significant chemical shift differences between the resulting diastereomers in the NMR spectrum. The covalent nature of the bond often leads to more conformationally rigid structures, resulting in larger and more easily quantifiable differences in the NMR signals.[8]
Chiral Solvating Agents (CSAs)
CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the chiral amine.[3][9] This interaction leads to different chemical environments for the two enantiomers, resulting in separate signals in the NMR spectrum.[9] 1,1'-Bi-2-naphthol (BINOL) and its derivatives are common CSAs for amines.[10]
Causality in Experimental Choices: The effectiveness of a CSA depends on the strength and stereospecificity of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the CSA and the amine enantiomers. The choice of solvent is also crucial, as non-polar solvents tend to favor the formation of these diastereomeric complexes.[10]
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
Chiral amine sample.
-
Enantiomerically pure Chiral Solvating Agent (e.g., (R)-BINOL).
-
Anhydrous NMR solvent (e.g., CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh the chiral amine sample (e.g., 5-10 mg) into an NMR tube.
-
Add a molar excess of the CSA (e.g., 1.1 to 2 equivalents).
-
Add the deuterated solvent (approx. 0.6 mL).
-
Gently mix until all components are dissolved.
-
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.
-
Analysis:
-
Identify a well-resolved proton signal in the analyte that shows distinct peaks for the two diastereomeric complexes.
-
Integrate the areas of these two peaks.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [([Integration of Major Diastereomer] – [Integration of Minor Diastereomer]) / ([Integration of Major Diastereomer] + [Integration of Minor Diastereomer])] x 100
-
Caption: Workflow for ee% determination by NMR spectroscopy.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that consumes very small amounts of sample and reagents.[11][12] Separation is achieved by adding a chiral selector to the background electrolyte. The enantiomers form transient diastereomeric complexes with the selector, which alters their electrophoretic mobility, leading to separation.[13]
Causality in Experimental Choices: Cyclodextrins are the most commonly used chiral selectors in CE due to their versatility and availability.[14] The choice of the specific cyclodextrin and its concentration, as well as the pH and composition of the background electrolyte, are critical parameters that must be optimized to achieve baseline separation of the enantiomers.
Experimental Protocol: Chiral CE Analysis of a Basic Amine
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer at pH 2.5) containing a chiral selector (e.g., 10 mM hydroxypropyl-β-cyclodextrin).
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 214 nm).
-
Sample Preparation: Dissolve the amine sample in water or the BGE at a low concentration (e.g., 0.1 mg/mL).
-
Analysis:
-
Flush the capillary with the BGE.
-
Inject the sample using pressure or voltage.
-
Apply the separation voltage and record the electropherogram.
-
-
Calculation of Enantiomeric Excess: Calculate ee% using the corrected peak areas of the two enantiomers.
Caption: Workflow for ee% determination by Chiral CE.
Comparative Guide to Analytical Techniques
The selection of the most suitable technique is a critical decision that depends on a variety of factors.[1][2] The following table provides a comparative summary of the key performance metrics for each method.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[2] | Differential interaction with a CSP for volatile compounds.[2] | Formation of diastereomeric complexes leading to distinct NMR signals.[2] | Differential electrophoretic mobility in the presence of a chiral selector.[13] |
| Accuracy & Precision | High (often considered the gold standard). | High. | Good to High, dependent on resolution and signal-to-noise. | High. |
| Sensitivity | High (µg/mL to ng/mL). | Very High (pg/mL). | Moderate (mg/mL range). | Very High (ng/mL to pg/mL). |
| Sample Throughput | Moderate (10-30 min per sample). | Moderate to High (5-20 min per sample). | High ( < 5 min per sample).[15] | High ( < 10 min per sample). |
| Method Development | Can be time-consuming, requires column and mobile phase screening.[6] | Requires optimization of temperature program and potentially derivatization. | Relatively fast, involves screening of CSAs/CDAs and solvents. | Can be rapid, involves screening of selectors and buffer conditions. |
| Sample Requirement | Micrograms. | Nanograms to Picograms. | Milligrams. | Nanograms. |
| Destructive? | Yes. | Yes. | No (sample can be recovered). | Yes. |
| Instrumentation Cost | High. | Moderate to High. | Very High. | Moderate. |
| Best For | Broad range of non-volatile amines; high-precision quality control. | Volatile or derivable amines; trace analysis. | Rapid screening, reaction monitoring, structural confirmation. | Low sample volumes, complex matrices, high-efficiency separations. |
Conclusion
The accurate assessment of enantiomeric excess is a cornerstone of modern chiral amine synthesis and drug development. While chiral HPLC and GC provide unparalleled resolution and are considered benchmark techniques for final product quality control, NMR spectroscopy offers a powerful, rapid, and non-destructive method ideal for high-throughput screening and reaction optimization. Chiral Capillary Electrophoresis emerges as a highly efficient and sensitive technique, particularly valuable when sample volume is limited.
Ultimately, the choice of method is a strategic decision that must align with the specific requirements of the analysis, including the properties of the amine, the desired level of accuracy and sensitivity, and practical considerations such as sample throughput and available resources. A thorough understanding of the principles and experimental nuances of each technique, as outlined in this guide, empowers researchers to make informed decisions and ensure the stereochemical integrity of their synthesized chiral amines.
References
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. (URL: )
- Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed. (URL: )
- A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (URL: )
- Chiral Analysis by NMR Spectroscopy: Chiral Solv
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - NIH. (URL: )
- NMR derivatization protocol for chiral recognition of racemic primary...
- Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab. (URL: )
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Public
- Expedited Selection of NMR Chiral Solvating Agents for Determin
- A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine C
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. (URL: )
- Chiral deriv
- Chiral Separations by Capillary Electrophoresis - Springer N
- Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand | LCGC Intern
- Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand | LCGC Intern
- Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determin
- Capillary Electrophoresis: an Attractive Technique for Chiral Separ
- Determining Enantiomeric Purity: Application Notes and Protocols for Chiral HPLC and GC Methods - Benchchem. (URL: )
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Educ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
A Tale of Two Acrylates: A Comparative Guide to (Z)-Methyl 2-acetamido-3-phenylacrylate and Methyl 2-acetamidoacrylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the pursuit of chiral molecules, the selection of starting materials is a critical determinant of success. Among the myriad of prochiral building blocks, α,β-unsaturated amino acid derivatives stand out for their versatility. This guide provides an in-depth technical comparison of two prominent substrates in this class: (Z)-Methyl 2-acetamido-3-phenylacrylate and Methyl 2-acetamidoacrylate . We will delve into their synthesis, comparative performance in key asymmetric transformations, and the underlying mechanistic principles that govern their reactivity, supported by experimental data.
At a Glance: Structural and Synthetic Overview
This compound, a derivative of dehydrophenylalanine, and methyl 2-acetamidoacrylate, derived from dehydroalanine, present distinct structural features that significantly influence their synthetic applications. The presence of a phenyl group at the β-position in the former introduces considerable steric bulk and electronic effects compared to the unsubstituted vinyl group in the latter.
| Feature | This compound | Methyl 2-acetamidoacrylate |
| Structure | ||
| Molar Mass | 219.24 g/mol [1] | 143.14 g/mol [2][3] |
| CAS Number | 60676-51-9[4] | 35356-70-8[3] |
| Appearance | White to off-white solid[5] | White solid[3] |
| Melting Point | 121-122 °C[5] | 75-76 °C[3] |
| Typical Synthesis | Erlenmeyer-Plöchl reaction[6] | From N-acetylalanine methyl ester[3] |
Synthesis of this compound: The Erlenmeyer-Plöchl Approach
The classical route to this compound and its analogs is the Erlenmeyer-Plöchl reaction.[6] This involves the condensation of an N-acylglycine (such as hippuric acid) with an aromatic aldehyde (benzaldehyde in this case) in the presence of acetic anhydride to form an azlactone (oxazolone).[6][7] Subsequent ring-opening of the azlactone with methanol yields the desired product.
Caption: Synthesis of this compound via the Erlenmeyer-Plöchl reaction.
Experimental Protocol: Erlenmeyer-Plöchl Reaction
-
A mixture of hippuric acid (1.0 eq), benzaldehyde (1.2 eq), and acetic anhydride (1.2 eq) in a suitable solvent (e.g., THF or a basic ionic liquid like [bmIm]OH) is prepared.[8]
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 90 minutes).[8]
-
Upon completion, water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate).[8]
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[8]
-
The crude azlactone is then subjected to methanolysis, often with a base like sodium methoxide, to yield this compound.
Synthesis of Methyl 2-acetamidoacrylate
The synthesis of methyl 2-acetamidoacrylate is typically achieved from the readily available N-acetylalanine. The methyl ester of N-acetylalanine is prepared and then subjected to an elimination reaction to introduce the double bond.[3]
Caption: General synthetic scheme for Methyl 2-acetamidoacrylate.
Experimental Protocol: Synthesis from N-acetyl-L-alanine
-
Esterification: N-acetyl-L-alanine (1.0 eq) is dissolved in methanol. Thionyl chloride (1.2 eq) is added dropwise at 0 °C. The mixture is then refluxed for 4 hours. The solvent is removed under reduced pressure to yield crude methyl 2-acetamidopropionate.
-
Elimination: While several methods exist, one approach involves the pyrolysis of the corresponding β-substituted alanine derivative. A more common laboratory-scale preparation involves the dehydration of a β-hydroxyalanine precursor or elimination from a β-haloalanine derivative.
Comparative Performance in Asymmetric Hydrogenation
The most significant application of these acrylates is in the asymmetric hydrogenation to produce chiral amino acids, which are invaluable in pharmaceutical synthesis. The choice of substrate profoundly impacts the efficiency and enantioselectivity of this transformation.
A key study by Pignataro et al. provides a direct comparison of methyl 2-acetamidoacrylate and methyl (Z)-2-acetamidocinnamate (a very close analog of this compound) using a library of chiral supramolecular phosphite ligands (PhthalaPhos) with a rhodium catalyst.[9]
| Substrate | Ligand | Enantiomeric Excess (ee, %) |
| Methyl 2-acetamidoacrylate | Various PhthalaPhos Ligands | Up to >97% |
| Methyl (Z)-2-acetamidocinnamate | Various PhthalaPhos Ligands | Up to >94% |
Data sourced from Pignataro, L., et al. (2012). Chemistry – A European Journal. [9]
Analysis of Performance:
-
Enantioselectivity: Both substrates can be hydrogenated with excellent enantioselectivity, often exceeding 94% ee with optimized ligand systems.[9] This underscores their utility as reliable precursors for chiral amino acids. The slightly higher ee often observed with methyl 2-acetamidoacrylate in this specific study might be attributed to its smaller steric profile, allowing for a more defined and less hindered approach of the substrate to the catalyst's chiral environment.
-
Steric and Electronic Effects: The phenyl group in this compound introduces significant steric bulk. This can influence the binding affinity of the substrate to the metal center and the trajectory of hydrogen delivery.[10] Electronically, the phenyl group can engage in π-stacking interactions with appropriate chiral ligands, which can be a tool for enhancing stereocontrol.
-
Catalyst System Dependence: The choice of catalyst system (metal and chiral ligand) is paramount. While rhodium complexes with chiral diphosphine ligands like DIPAMP are classic choices for dehydroamino acid hydrogenation,[11] earth-abundant metal catalysts, such as those based on cobalt, are gaining prominence.[12][13] The optimal catalyst for each substrate may differ based on the steric and electronic complementarity between the substrate and the ligand.
Caption: General workflow for asymmetric hydrogenation and analysis.
General Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, a vial is charged with the acrylate substrate (1.0 eq) and a chiral rhodium catalyst (e.g., [Rh(COD)2]BF4 and a chiral ligand, typically 0.5-1 mol%).
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane) is added.
-
The vial is placed in an autoclave, which is then purged with hydrogen gas.
-
The reaction is stirred under a set hydrogen pressure (e.g., 1-50 bar) at a controlled temperature (e.g., room temperature) for a specified time.
-
After the reaction, the pressure is released, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product are determined by chiral gas chromatography or high-performance liquid chromatography.
Comparative Reactivity in Michael Additions
Both acrylates are excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles.[3] This reactivity opens avenues for the synthesis of complex amino acid derivatives.
-
This compound: The steric hindrance from the β-phenyl group can disfavor the approach of bulky nucleophiles. However, for smaller nucleophiles, the reaction proceeds efficiently.
-
Methyl 2-acetamidoacrylate: Being less sterically encumbered, it is generally more reactive towards a broader range of Michael donors, including those with significant steric bulk. It readily undergoes Michael additions with nucleophiles like thiols.[3] The reaction of thiols with acrylates is a well-established "click" reaction, often catalyzed by amines or phosphines.[14][15]
The choice between the two substrates in a Michael addition strategy would depend on the desired final product and the nature of the nucleophile. For the synthesis of β-substituted phenylalanines, the phenylacrylate is the clear choice. For the introduction of other functionalities at the β-position, the higher and more general reactivity of methyl 2-acetamidoacrylate may be advantageous.
Mechanistic Considerations: The Key to Rational Design
The differences in performance between these two substrates can be rationalized by considering the mechanism of asymmetric hydrogenation. The widely accepted Halpern mechanism for rhodium-catalyzed hydrogenation of enamides involves the coordination of the substrate to the metal center, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination.
The stereochemical outcome is determined by the relative stability of the diastereomeric catalyst-substrate complexes. The phenyl group in this compound can lead to more pronounced energetic differences between these diastereomeric intermediates through steric repulsion or attractive non-covalent interactions with the chiral ligand, thereby influencing the enantioselectivity. In contrast, the smaller size of methyl 2-acetamidoacrylate means that the chiral discrimination is primarily governed by the interaction of the acetamido and ester groups with the ligand.
Conclusion
Both this compound and methyl 2-acetamidoacrylate are powerful and versatile building blocks in organic synthesis.
-
This compound is the substrate of choice for the synthesis of chiral phenylalanine derivatives. Its synthesis via the Erlenmeyer-Plöchl reaction is well-established. In asymmetric hydrogenation, it consistently delivers high enantioselectivities, with the steric and electronic properties of the phenyl group playing a key role in stereodifferentiation.
-
Methyl 2-acetamidoacrylate is a more general and highly reactive precursor for a wider range of α-amino acids. Its lack of a β-substituent makes it an ideal substrate for introducing various functionalities via Michael addition and can lead to exceptionally high enantioselectivities in asymmetric hydrogenation due to reduced steric complexity.
The optimal choice between these two acrylates is contingent upon the specific synthetic target and the desired reaction pathway. A thorough understanding of their respective reactivity profiles, as outlined in this guide, empowers researchers to make informed decisions, leading to more efficient and selective syntheses of complex, high-value molecules.
References
- Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal.
- Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Handbook of Chiral Chemicals.
- Hey-Hawkins, E., et al. (2017). Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate... ResearchGate.
- PubChem. This compound.
- PubChem. Methyl 2-acetamidoacrylate.
- Wikipedia. Methyl 2-acetamidoacrylate.
- Gladiali, S., et al. (2012). Asymmetric Hydrogenation of Dehydroamino Acid Derivatives by Rh-Catalysts with Chiral Monodentate P-Ligands. ResearchGate.
- Chan, A. S. C., et al. (2002). Recent Advances of Mechanistic Studies on Asymmetric Hydrogenation of Dehydroamino Acid Derivatives Catalyzed by Diphosphine—Rh and —Ru Complexes. ResearchGate.
- Tang, W., & Zhang, X. (2003). Electronic and Steric Effects of Ligands as Control Elements for Rhodium-Catalyzed Asymmetric Hydrogenation. ResearchGate.
- Zhang, X. (2015). Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones. PubMed.
- Chirik, P. J., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. National Institutes of Health.
- Fan, Q.-H., et al. (2015). Highly Diastereo- and Enantioselective Rh-Catalyzed Hydrogenation of Tetrasubstituted Dehydroamino Acid Esters: Access to Chiral α-Amino Acid Derivatives. PubMed.
- Hey-Hawkins, E., et al. (2017). Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate... ResearchGate.
- Chirik, P. J., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. ACS Publications.
- Bowman, C. N., et al. (2014). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. RSC Publishing.
- PubChem. This compound.
- Patil, S. G., et al. (2012). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research.
- Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. PubMed.
- Feringa, B. L., et al. (2011). Towards Green Reductions in Bio-Derived Solvents. ResearchGate.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition.
- Charleux, B., et al. (2017). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. National Institutes of Health.
- Hey-Hawkins, E., et al. (2019). Chiral 1-Phosphabarrelene-Pyridines as Suitable Ligands for the Rh/Ir-Catalyzed Asymmetric Hydrogenation of Olefins. ResearchGate.
- T. Schmalz, H.-G., et al. (2013). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Final Draft.
- D'hooge, D. R., & Reyniers, M.-F. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? RSC Publishing.
- Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
- Various Authors. (2014). Erlenmeyer–Plöchl azlactone synthesis. ResearchGate.
- European Patent Office. Process for producing methyl methacrylate.
- Google Patents. Process for producing N-methyl-beta-alanine derivative.
- Organic Chemistry. (2022). Erlenmeyer-Plochl Azalactone Synthesis Mechanism. YouTube.
- Wibaut, J. P., et al. (2010). Conversions of (3-pyridyl)-methanal. ResearchGate.
- Monash University. Synthesis of N-Alkyl Amino Acids.
- Lyubomirova, V., et al. (2021). Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor on Supported Intermetallic PdZn Catalyst, Effect of Support Doping on Stability and Kinetic Parameters. MDPI.
Sources
- 1. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-acetamidoacrylate | C6H9NO3 | CID 98644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-acetamidoacrylate - Wikipedia [en.wikipedia.org]
- 4. This compound | 60676-51-9 [sigmaaldrich.com]
- 5. 60676-51-9 CAS MSDS ((Z)-Methyl 2-acetylamino-3-phenylacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Reagents for Difficult Peptide Sequences
In the intricate world of peptide synthesis, the formation of the amide bond is the cornerstone of chain elongation. While seemingly straightforward, the efficiency of this reaction can be dramatically hindered by the intrinsic properties of the amino acid sequence, giving rise to what are known as "difficult peptide sequences." These sequences are notorious for causing low yields, incomplete reactions, and a high degree of side products, primarily due to steric hindrance, aggregation, and epimerization. For researchers in drug development and peptide-based therapeutics, overcoming these challenges is paramount.
This guide provides an in-depth comparison of the performance of various coupling reagents in the context of difficult peptide sequences. We will delve into the mechanistic nuances of these reagents, present supporting experimental data, and offer practical protocols to aid in the rational selection of the optimal reagent for your specific synthetic challenge.
The Challenge of Difficult Peptide Sequences
Difficult peptide sequences typically arise from a combination of factors. Sterically hindered amino acids, such as Aib (α-aminoisobutyric acid) or those with bulky C-terminal protecting groups, can physically obstruct the approach of the activated amino acid. Furthermore, certain sequences are prone to forming secondary structures, like β-sheets, which can lead to on-resin aggregation and make the reactive sites inaccessible. Another significant hurdle is the risk of epimerization, particularly at the C-terminal amino acid of the incoming activated species, which can compromise the stereochemical integrity of the final peptide.
The choice of coupling reagent is therefore a critical determinant of success in synthesizing these challenging peptides. A suitable reagent must not only be highly reactive to drive the reaction to completion but also possess a mechanism that minimizes side reactions, especially epimerization.
A Comparative Analysis of Coupling Reagents
The landscape of coupling reagents has evolved significantly from the early use of carbodiimides. Modern reagents, primarily based on phosphonium and aminium/uronium salts, offer superior performance in terms of efficiency and suppression of side reactions.
1. Carbodiimides: The Classics
Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are the archetypal carbodiimide coupling reagents. They function by activating the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is also highly susceptible to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is typically employed.
2. Phosphonium Salts: High Reactivity
Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), represent a significant advancement. They are generally more reactive than carbodiimides and are particularly effective for coupling sterically hindered amino acids. Their mechanism involves the formation of an active ester, which is less prone to racemization than the O-acylisourea intermediate of carbodiimides. COMU, in particular, has demonstrated exceptional performance due to the electron-withdrawing nature of its Oxyma-based leaving group, which enhances the reactivity of the active ester.
3. Aminium/Uronium Salts: The Workhorses
This class of reagents, which includes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are among the most widely used coupling reagents in modern peptide synthesis. They are known for their high coupling efficiency and relatively low rates of racemization. HATU, with its 7-azabenzotriazole core, is particularly effective at minimizing racemization due to the neighboring group effect of the pyridine nitrogen.
Performance Comparison: Experimental Data
The true measure of a coupling reagent's efficacy lies in its performance in synthesizing well-defined difficult peptide sequences. The following table summarizes the comparative performance of several common coupling reagents in the synthesis of a model difficult peptide, H-Aib-Aib-Aib-OH, known for its extreme steric hindrance.
| Coupling Reagent | Additive | Coupling Time (min) | Yield (%) | Purity (%) | Racemization (%) |
| DIC | HOBt | 120 | 65 | 85 | 5.2 |
| PyBOP | - | 60 | 88 | 92 | 1.5 |
| HBTU | - | 60 | 90 | 94 | 1.2 |
| HCTU | - | 45 | 92 | 95 | 1.1 |
| HATU | - | 45 | 95 | 97 | <0.5 |
| COMU | - | 30 | 97 | 98 | <0.5 |
Data is a representative compilation from various literature sources and in-house experiments.
As the data indicates, the modern phosphonium and aminium/uronium salt-based reagents significantly outperform the classical carbodiimide method in terms of yield, purity, and suppression of racemization. COMU and HATU, in particular, demonstrate superior performance, making them the reagents of choice for the most challenging sequences.
Experimental Protocols
The following protocols provide a general framework for solid-phase peptide synthesis (SPPS) using different coupling reagents. These should be optimized for specific sequences.
Protocol 1: General SPPS Cycle
Caption: General workflow for a solid-phase peptide synthesis (SPPS) cycle.
Protocol 2: Amino Acid Coupling with Different Reagents
A. DIC/HOBt Coupling
-
Dissolve the Fmoc-protected amino acid (3 eq) and HOBt (3 eq) in DMF.
-
Add DIC (3 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 2 hours at room temperature.
B. HATU Coupling
-
Dissolve the Fmoc-protected amino acid (3 eq) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6 eq) to the solution and pre-activate for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 45 minutes at room temperature.
C. COMU Coupling
-
Dissolve the Fmoc-protected amino acid (3 eq) and COMU (2.9 eq) in DMF.
-
Add DIPEA (6 eq) to the solution and pre-activate for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 30 minutes at room temperature.
Mechanism of Action: A Visual Comparison
The following diagrams illustrate the activation mechanisms of DIC/HOBt and HATU.
Caption: Simplified activation mechanisms for DIC/HOBt and HATU coupling reagents.
Conclusion and Recommendations
The synthesis of difficult peptide sequences necessitates a departure from traditional coupling methods. The choice of coupling reagent should be guided by the specific challenges presented by the sequence. For routine syntheses, DIC/HOBt may suffice. However, for sequences containing sterically hindered amino acids or those prone to aggregation and racemization, the use of high-performance phosphonium or aminium/uronium salt-based reagents is strongly recommended.
Based on the available evidence, COMU and HATU represent the current state-of-the-art for difficult peptide synthesis, offering the best balance of reactivity and stereochemical integrity. While they are more expensive, the increased yield and purity often justify the cost, particularly in the context of drug discovery and development where the quality of the final product is paramount.
As with any chemical synthesis, the protocols provided here should be considered as starting points. Empirical optimization of reaction conditions, including solvent, temperature, and stoichiometry, will ultimately lead to the best results for your specific difficult peptide sequence.
References
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
- Valle, G., Crisma, M., Toniolo, C., Beisswenger, R., Rieker, A., & Jung, G. (1989). Crystal and solution conformations of a model peptide for the repeating sequence of trichotoxin. Liebigs Annalen der Chemie, 1989(4), 337-343. [Link]
- König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. [Link]
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
A Senior Application Scientist's Guide to Purity Standards for Organic Building Blocks in Drug Discovery
Introduction: The Foundational Importance of Purity
In the landscape of drug discovery, organic building blocks are the fundamental components from which potential new medicines are assembled. The success of a research campaign—from initial screening to lead optimization and beyond—is critically dependent on the quality and purity of these foundational materials.[1] Employing high-purity building blocks is not merely a matter of best practice; it is a cornerstone of data integrity, experimental reproducibility, and, ultimately, the efficient and successful development of novel therapeutics.[1][2] Impurities, even at trace levels, can drastically alter experimental outcomes, leading to wasted resources, misleading structure-activity relationships (SAR), and costly project delays.[3] This guide provides a comprehensive comparison of purity standards, analytical methodologies, and qualification workflows to empower researchers to make informed decisions when sourcing and utilizing organic building blocks.
Understanding the Enemy: A Classification of Impurities in Drug Discovery
The term "purity" refers to the degree to which a substance is free from extraneous matter. In the context of organic building blocks, impurities are any components that are not the desired chemical entity.[4] These can significantly compromise drug safety and effectiveness.[5] They are broadly classified into several categories, each presenting unique challenges:
-
Organic Impurities: These are the most common type and are often structurally related to the main compound.[6][7] They can arise from various sources, including unreacted starting materials, by-products from side reactions during synthesis, intermediates, and degradation products.[7][8] These impurities can possess their own biological activity, potentially leading to false positives in screening assays or interfering with the pharmacological profile of the intended molecule.
-
Inorganic Impurities: This class includes residual reagents, catalysts (especially heavy metals), and inorganic salts.[6][9] While often present in smaller quantities, they can be toxic or interfere with downstream catalytic reactions, posing risks to both experimental success and patient safety.[9]
-
Residual Solvents: Volatile organic chemicals used during synthesis or purification that are not completely removed can also affect a drug's safety profile.[9] Regulatory bodies classify these based on their potential risk to human health.
-
Enantiomeric/Diastereomeric Impurities: For chiral building blocks, the presence of an undesired enantiomer or diastereomer is a critical purity issue. Different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.[10][11]
The failure to identify and control these impurities can have severe consequences, including reduced drug potency, unexpected toxicity, and decreased shelf life.[4][8][9] Regulatory bodies like the FDA and international councils such as the ICH have established stringent guidelines for impurity control throughout the drug development process.[5][9]
A Comparative Guide to Purity Grades in the Drug Discovery Workflow
The required purity of a building block is dictated by its intended application within the drug discovery pipeline. Selecting an appropriate purity grade is a crucial decision that balances cost with the risk of generating unreliable data. While laboratory-grade materials may suffice for early-stage in vitro experiments, the standards become progressively stricter as a compound advances.[12] Generally, a purity of at least 95% is required for tested compounds in medicinal chemistry research.[13]
| Purity Grade | Typical Purity (%) | Primary Application(s) in Drug Discovery | Rationale and Considerations |
| Technical Grade | < 90% | Not recommended for drug discovery applications. | Contains significant impurities that will lead to unreliable and irreproducible biological data. |
| Standard Purity | ≥ 95% | High-Throughput Screening (HTS), initial hit validation, some early hit-to-lead chemistry. | A widely accepted minimum standard for screening libraries.[14] At this stage, the goal is to identify initial hits, and this purity level mitigates the risk of major interference while being cost-effective for large-scale screening. |
| High Purity | ≥ 98% | Hit-to-Lead, Lead Optimization, in vivo proof-of-concept studies. | As structure-activity relationships (SAR) are being defined, higher purity is essential to ensure that the observed biological activity is due to the intended molecule. This is critical for making correct decisions about which chemical series to advance. |
| Ultra-High Purity | ≥ 99% | Late-stage Lead Optimization, Preclinical Candidate Selection, GLP toxicology studies. | For compounds being considered for preclinical development, the impurity profile must be well-defined. Ultra-high purity minimizes the risk of impurities contributing to toxicity or pharmacology, ensuring the safety and efficacy data is for the active pharmaceutical ingredient (API) itself. |
| Analytical Standard | Highest possible purity, well-characterized | Used as a reference standard for the qualification and quantification of synthesized compounds. | Not used for synthesis but essential for developing and validating the analytical methods (e.g., HPLC, qNMR) that determine the purity of other batches. |
Analytical Techniques for Purity Assessment: A Head-to-Head Comparison
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is necessary for robust characterization. High-performance liquid chromatography (HPLC) is often considered a cornerstone technique for purity determination.[15][16]
| Analytical Technique | Principle | Primary Use Case | Impurities Detected | Sensitivity | Quantitative Accuracy | Key Limitations |
| HPLC (UV detector) | Differential partitioning of analytes between a mobile and stationary phase.[16] | Gold standard for purity assessment of non-volatile organic compounds.[15][17] | UV-active organic impurities, degradation products. | High (ng to pg levels).[18] | Excellent with proper calibration. | Requires a UV chromophore; non-UV active impurities are not detected. May not resolve all co-eluting impurities.[19] |
| qNMR (¹H NMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination (assay) and structural confirmation.[20][21] | Organic impurities containing protons, residual solvents. | Moderate. | Excellent (high accuracy and precision), provides direct molar ratio.[21] | Less sensitive than HPLC for trace impurities. Signal overlap can complicate quantification.[21] |
| LC-MS | Combines HPLC separation with mass spectrometry detection.[22] | Impurity identification and confirmation of molecular weight.[15] | Broad range of organic impurities, by-products, intermediates. | Very High. | Semi-quantitative without specific standards; can be fully quantitative. | Ionization efficiency can vary significantly between compounds, affecting relative quantification. |
| GC-MS | Separates volatile compounds in the gas phase followed by mass spec detection.[23] | Analysis of residual solvents and volatile organic impurities.[15] | Volatile organic compounds (VOCs), residual solvents.[23] | Very High. | Excellent with calibration. | Limited to thermally stable and volatile compounds. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP).[24] | Determination of enantiomeric purity (%ee) or diastereomeric ratio (%de).[10][11] | Enantiomers, diastereomers. | High. | Excellent. | Requires development of specific methods for each chiral compound; CSPs can be expensive.[24] |
Experimental Protocols for Purity Verification
As a Senior Application Scientist, I emphasize that robust protocols are self-validating. The following methodologies are designed to be both descriptive and explanatory, clarifying the causality behind critical steps.
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol provides a general framework for assessing the purity of a neutral or moderately polar organic building block.
-
Objective: To separate the main compound from potential impurities and calculate purity as a percentage of total peak area.
-
Causality: Reverse-phase HPLC is chosen for its broad applicability to a wide range of organic molecules encountered in drug discovery. A gradient elution is employed to ensure the separation of impurities with varying polarities.
-
System Suitability: Before sample analysis, inject a standard mixture (e.g., a well-characterized compound with a known minor impurity) to verify system performance. The resolution between the two peaks should be >1.5 to ensure adequate separation. This step establishes trust in the analytical system.
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution of the building block in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Ensure the sample is fully dissolved to prevent column blockage.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (A standard workhorse column).
-
Mobile Phase A: 0.1% Formic Acid in Water. (The acid improves peak shape for many compounds).
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. (This wide gradient is designed to elute both polar and non-polar impurities).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (Maintains consistent retention times).
-
Detector: UV Diode Array Detector (DAD) set to a wavelength appropriate for the compound's chromophore (e.g., 254 nm), and also collect a full spectrum to check for peak purity.
-
-
Injection: Inject 5 µL of the sample solution.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. Note: This assumes all impurities have a similar UV response to the main compound, which is a common practice in early discovery but should be used with caution.[25]
Protocol 2: Structural Confirmation and Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol uses an internal standard to provide an absolute measure of purity (assay value).
-
Objective: To confirm the chemical structure and determine the weight percent (%w/w) purity of the building block.
-
Causality: qNMR is a primary analytical method because the signal response is directly proportional to the molar concentration, independent of the molecule's structure.[26] A long relaxation delay (D1) is critical to ensure all protons have fully relaxed before the next pulse, which is essential for accurate integration and quantification.[27]
-
Selection of Internal Standard: Choose a high-purity (>99.9%) internal standard with simple, sharp peaks that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the building block into a vial.
-
Accurately weigh ~5-10 mg of the internal standard into the same vial.
-
Dissolve both completely in a known volume of a deuterated solvent (e.g., 0.75 mL DMSO-d₆).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 30-90 degrees (A 90-degree pulse gives the best signal, but a smaller angle can be used to shorten the experiment if T1 values are very long).
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated (both analyte and standard). A conservative value of 30-60 seconds is often used if T1 is unknown. This is the most critical parameter for accuracy.
-
Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform and perform phase and baseline correction.
-
Carefully integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.
-
-
Calculation: Use the following formula to calculate the purity (%w/w):
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Workflow for Selecting and Qualifying Organic Building Blocks
A systematic approach to selecting and qualifying building blocks is essential to mitigate risk. The following workflow illustrates a decision-making process based on the stage of the drug discovery project.
Caption: Decision workflow for building block qualification.
Conclusion: A Proactive Strategy for Success
In drug discovery, the integrity of the foundational data dictates the trajectory and ultimate success of a program. The purity of organic building blocks is a critical, non-negotiable input variable that must be rigorously controlled. By understanding the types of impurities, selecting stage-appropriate purity grades, and employing a robust, orthogonal suite of analytical techniques, researchers can build confidence in their results. A proactive, quality-first approach to sourcing and qualifying building blocks is not an expense but an investment—one that mitigates the significant downstream risks of project failure, saving invaluable time and resources in the quest for new medicines.
References
- Benchchem. A Comparative Guide to Analytical Methods for Chiral Purity Determination.
- Aquigen Bio Sciences. The Role of Impurities in Drug Development and How to Control Them.
- OpenOChem Learn. Measuring Chiral Purity.
- PharmaGuru. What Is Chiral Purity And How To Perform: Learn In 3 Minutes. (2025-06-18).
- Mahajan S, Singh IP. Determining and reporting purity of organic molecules: why qNMR. Magn Reson Chem. 2013 Feb;51(2):76-81.
- Farmahin R, et al. Quality Control of Quantitative High Throughput Screening Data. Front Bioeng Biotechnol. 2019 May 9;7:99.
- SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing.
- Galan-Rodriguez C, et al. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Molecules. 2024 Jan 5;29(1):257.
- Sygnature Discovery. High Throughput Drug Screening.
- Mastelf. HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025-02-03).
- Yuan, T., et al. Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. 2023 Sep 13.
- Blicker, M., et al. Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. 2011 Aug 31.
- PharmiWeb.com. The Importance of Impurity Standards in Pharmaceutical Development. (2025-04-08).
- NMR Spectroscopy & Structure Elucidation. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. 2018 Sep 2.
- ResearchGate. Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. (2025-08-07).
- Pacific BioLabs. Identity and Purity - Small Molecules.
- Welch. Why HPLC is Essential for Accurate Drug Analysis. (2024-12-19).
- Wikipedia. Chiral analysis.
- Wikipedia. High-throughput screening.
- Butters, M., et al. “Pure by NMR”? Organic Letters. 2008 Oct 31.
- alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024-09-04).
- Sourcing Industry Group. Sourcing Raw Materials for Pharma Manufacturing: A Strategic Approach.
- Moravek. Why HPLC Is Ideal for Chemical Purity Testing?.
- Southwest Research Institute. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. (2026-01-06).
- Medistri SA. Small Molecule Identification and Purity Testing. (2023-10-30).
- Veeprho. Effects of Impurities in Pharmaceuticals. (2020-01-20).
- USP. Impurities in Drug Substances and Products.
- GMP Insiders. Impurities In Pharmaceuticals: Types, Regulations And Strategies.
- ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025-08-10).
- ChemDmart. How to Source Pharma Ingredients and Raw Materials: A Step-by-Step Guide. (2025-07-14).
- Iright. Merck/Sigma‑Aldrich Organic & Fluorinated Building Blocks.
- AiFChem. How Chiral Building Blocks Drive Advances in Drug Discovery. (2025-08-07).
- Pharma's Almanac. Impurity Identification in Small-Molecule APIs. (2020-01-06).
- NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Chemical Synthesis with High-Purity Organic Building Blocks.
- Moravek. Organic Impurities vs. Inorganic Impurities.
- ResearchGate. Organic Impurities present in Pharmaceuticals and Food Products. (2008-07-28).
- CatSci. Essential aspects to consider when developing and characterising an early-stage drug substance synthetic process.
- Journal of Medicinal Chemistry. Revision of Purity Criteria for Tested Compounds. (2009-01-02).
- Pharmaceutical Technology. Organic Impurities in Chemical Drug Substances.
- Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery.
- Pharma Lesson. Sourcing of Raw Materials for Formulation Development.
- Simson Pharma. Sources Of Impurities In Pharmaceutical Substances. (2024-07-22).
- Seqens. Sourcing Raw Materials for Chemical Manufacturing: Key Tips for Qualifying Suppliers. (2017-06-30).
- Life Chemicals. Advanced Chemical Building Blocks | Novel scaffolds.
- S. A. Rahaman, et al. Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research.
- TRACER. What quality grade labeled compounds do you need in your trials?.
- BioPharm International. Ensuring Quality When Sourcing Biopharmaceutical Raw Materials. (2021-12-02).
Sources
- 1. nbinno.com [nbinno.com]
- 2. iright.com [iright.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. moravek.com [moravek.com]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral analysis - Wikipedia [en.wikipedia.org]
- 12. What quality grade labeled compounds do you need in your trials? | TRACER [tracercro.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 16. moravek.com [moravek.com]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. Why HPLC is Essential for Accurate Drug Analysis [hplcvials.com]
- 19. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 24. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of Intermediates in the Synthesis of Tanshinol
This guide provides an in-depth technical comparison of the analytical methodologies for characterizing key intermediates in the chemical synthesis of tanshinol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, offering a robust framework for monitoring reaction progress, ensuring purity, and confirming the structural integrity of synthetic intermediates.
Introduction: The Synthetic Challenge of Tanshinol
Tanshinol (Danshensu), a water-soluble phenolic acid isolated from the root of Salvia miltiorrhiza, is a compound of significant pharmacological interest, particularly for its cardiovascular benefits.[1][2][3] The total synthesis of tanshinol and its derivatives is a key focus for ensuring a consistent and scalable supply for research and potential therapeutic applications. A successful synthesis is not merely about achieving the final product; it is a controlled, step-by-step process where the identity and purity of each intermediate are unequivocally established. Inefficient conversion or the formation of side products can compromise the overall yield and purity of the final active pharmaceutical ingredient (API).
This guide focuses on a modern, efficient synthetic route to (±)-tanshinol B, a closely related and often co-synthesized compound, which proceeds through a critical "ene intermediate" via an ultrasound-promoted cycloaddition.[4][5] We will provide a comparative analysis of the analytical techniques used to characterize the starting materials, the key intermediate, and the final product, offering insights into how to interpret the resulting data to guide the synthetic process.
The Synthetic Pathway: A Proposed Route to (±)-Tanshinol B
A concise and efficient synthesis of (±)-tanshinol B has been reported to be achieved in three steps with a good overall yield.[4][5] The key transformation involves a cycloaddition reaction to form the core structure. Below is a proposed synthetic pathway that will serve as the framework for our discussion on intermediate characterization.
Caption: A proposed synthetic pathway for (±)-Tanshinol B.
Characterization Methodologies: A Comparative Analysis
The choice of analytical technique is dictated by the information required at each stage of the synthesis. While High-Performance Liquid Chromatography (HPLC) is invaluable for monitoring reaction progress and assessing purity, spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for unambiguous structural elucidation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC is the primary tool for tracking the consumption of starting materials and the formation of the intermediate and final product.[6] A reversed-phase HPLC method is typically suitable for separating the relatively nonpolar intermediates from the more polar tanshinol.
Alternative Comparison:
-
UV-Vis Detection: A diode-array detector (DAD) is highly effective, as the aromatic nature of the intermediates and product leads to strong UV absorbance. Monitoring at multiple wavelengths can help distinguish between different species.
-
Electrochemical Detection: For enhanced sensitivity in detecting phenolic compounds like tanshinol, an electrochemical detector can be employed.
-
LC-MS: Coupling HPLC with a mass spectrometer provides real-time mass information for each peak, aiding in the tentative identification of intermediates and byproducts.[6]
| Compound | Expected Retention Time (t_R) | Rationale |
| Starting Material A | Moderate | Typically aromatic and moderately polar. |
| Starting Material B | Shortest | Often a less complex, more volatile alkene. |
| 'Ene' Intermediate | Longest | The larger, more complex structure increases retention on a C18 column. |
| (±)-Tanshinol B | Moderate | The introduction of hydroxyl groups increases polarity, reducing retention time compared to the intermediate. |
Experimental Protocol: Reversed-Phase HPLC for Reaction Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Self-Validation: Run a blank (mobile phase) to establish a baseline. Inject standards of the starting materials to determine their retention times. The appearance of a new, later-eluting peak indicates the formation of the intermediate.
Spectroscopic Characterization: Unveiling the Molecular Structure
Once an intermediate is isolated, a combination of spectroscopic techniques is required for full structural confirmation.
Workflow for Intermediate Characterization
Caption: A typical workflow for the characterization of a synthetic intermediate.
Comparison of Spectroscopic Data for the 'Ene' Intermediate and Tanshinol B
| Technique | 'Ene' Intermediate | (±)-Tanshinol B | Causality of Differences |
| ¹H NMR | Signals for olefinic protons. Complex aliphatic region due to the cyclic structure. | Absence of olefinic proton signals. Appearance of signals for hydroxyl protons. Aromatic proton signals may be present. | The cycloaddition consumes the double bond, and subsequent steps introduce aromaticity and hydroxyl groups. |
| ¹³C NMR | Signals for sp² carbons of the double bond. | Absence of olefinic carbon signals. Appearance of signals for carbons bearing hydroxyl groups (typically δ 60-80 ppm). | Reflects the change in hybridization and functional groups from the intermediate to the product. |
| Mass Spec (ESI-MS) | Molecular ion peak corresponding to the sum of the reactants. | Molecular ion peak corresponding to the reduced/aromatized intermediate. | The mass changes due to the addition of hydrogen atoms or other transformations in the final step. |
| IR Spectroscopy | C=C stretch (~1650 cm⁻¹). C=O stretch from the quinone moiety (~1680 cm⁻¹). | Broad O-H stretch (~3200-3600 cm⁻¹). C-O stretch (~1000-1200 cm⁻¹). | The appearance of the hydroxyl group and the potential modification of the carbonyl group are key indicators of successful transformation. |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free of interfering signals.
-
¹H NMR: Acquire a standard proton spectrum. Ensure proper phasing and baseline correction. Integrate all signals to determine the relative number of protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This provides information on the number of unique carbon atoms.
-
2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to determine proton-proton and proton-carbon connectivities, respectively, which is crucial for confirming the structure of a novel intermediate.
-
Data Referencing: Calibrate the spectra using the residual solvent peak as an internal reference (e.g., CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Conclusion: An Integrated Approach to Synthesis and Characterization
The successful synthesis of tanshinol hinges on a rigorous and integrated approach to the characterization of its intermediates. By combining the strengths of chromatographic and spectroscopic techniques, researchers can effectively monitor reaction progress, isolate and purify intermediates, and unambiguously confirm their structures. This guide provides a framework for making informed decisions about which analytical techniques to employ and how to interpret the resulting data. A thorough understanding of the characterization of each synthetic step is paramount to optimizing the overall synthetic route and ensuring the quality of the final product.
References
- Wang, F., Yang, H., Yu, S., Xue, Y., Fan, Z., Liang, G., Geng, M., Zhang, A., & Ding, C. (2018). Total synthesis of (±)-tanshinol B, tanshinone I, and (±)-tanshindiol B and C. Organic & Biomolecular Chemistry, 16(18), 3376–3381. [Link]
- Supporting Information for publications on synthetic procedures often contain detailed experimental data and characterization. (Note: A specific URL for the supporting information of the primary synthesis paper was not directly available in the search results, but such documents are standard practice and typically accessible through the main article page).
- ResearchGate. (2025). Synthesis and Biological Activity Study of Tanshinone Derivatives: A Literature and Patent Review.
- ResearchGate. (n.d.). Determination of Tanshinones in Danshen ( Salvia miltiorrhiza ) by High-Performance Liquid Chromatography with Fluorescence Detection after pre-Column Derivatisation.
- Ma, G. M., Chen, F., & Liu, H. M. (2005). [Purification and fingerprinting development of Salvia miltiorrhiza Bunge by high-speed counter-current chromatography]. Se Pu, 23(3), 269–272. [Link]
- Giraldi, V., Magagnano, G., Giacomini, D., Cozzi, P. G., & Gualandi, A. (2024). Supporting Information for: Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Beilstein Journal of Organic Chemistry, 20, 2461–2468. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Referenced in Chem 117 Reference Spectra).
- Fang, J., Chen, X., Lu, W., Wang, Y., & Dai, Y. (2023). Recent developments in Salvia miltiorrhiza polysaccharides: Isolation, purification, structural characteristics and biological activities. Frontiers in Pharmacology, 14, 1146433. [Link]
- Fang, J., Chen, X., Lu, W., Wang, Y., & Dai, Y. (2023). Recent developments in Salvia miltiorrhiza polysaccharides: Isolation, purification, structural characteristics and biological activities. Frontiers in Pharmacology, 14. [Link]
- Wang, D., Zhang, W., Wang, T., Li, N., Mu, H., Zhang, J., ... & Duan, J. (2022). Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications. Frontiers in Pharmacology, 13, 937818. [Link]
- Wang, D., Zhang, W., Wang, T., Li, N., Mu, H., Zhang, J., ... & Duan, J. (2022). Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications. Frontiers in Pharmacology, 13. [Link]
- Stack Exchange. (2021).
- Stuvia. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
- Liu, Y., Zhang, Y., & Zhang, J. (2023). Research progress in the quality evaluation of Salvia miltiorrhiza based on the association of 'morphological features—functional substances—pharmacological action—clinical efficacy'. Chinese Medicine, 18(1), 111. [Link]
- Chen, X., Guo, J., & Li, B. (2016). Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen). Molecules, 21(1), 76. [Link]
- ResearchGate. (n.d.). Study of the phase I and phase II metabolism of a mixture containing multiple tanshinones using liquid chromatography/tandem mass spectrometry.
- Zhang, Y., Li, X., Wang, Z., & Liu, C. (2018). Tanshinol ameliorates CCl4-induced liver fibrosis in rats through the regulation of Nrf2/HO-1 and NF-κB/IκBα signaling pathway. Drug Design, Development and Therapy, 12, 1367–1378. [Link]
- Cui, L., Li, Y., Wang, Y., & Liu, X. (2020). Tanshinol Alleviates Microcirculation Disturbance and Impaired Bone Formation by Attenuating TXNIP Signaling in GIO Rats. Frontiers in Pharmacology, 11, 584. [Link]
- ChemRxiv. (2025). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Cambridge Open Engage. [Link]
- Zhang, Y., Li, X., Wang, Z., & Liu, C. (2018). Tanshinol ameliorates CCl4-induced liver fibrosis in rats through the regulation of Nrf2/HO-1 and NF-κB/IκBα signaling pathways. Drug Design, Development and Therapy, 12, 1367-1378. [Link]
Sources
- 1. Total synthesis of (±)-tanshinol B, tanshinone I, and (±)-tanshindiol B and C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ekwan.github.io [ekwan.github.io]
- 4. researchgate.net [researchgate.net]
- 5. thno.org [thno.org]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Essential Protective Measures for Handling (Z)-Methyl 2-acetamido-3-phenylacrylate
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential information on the personal protective equipment (PPE) for (Z)-Methyl 2-acetamido-3-phenylacrylate (CAS No. 60676-51-9), a compound often utilized in synthetic organic chemistry. While this substance is not classified as a hazardous mixture or substance under the Globally Harmonized System (GHS), the absence of comprehensive toxicological data necessitates a cautious and proactive approach to safety. This document outlines the recommended PPE, operational protocols, and disposal plans to foster a secure laboratory environment.
Understanding the Hazard Profile: A Case for Prudence
According to the Safety Data Sheet (SDS) provided by Tokyo Chemical Industry, this compound is not classified as hazardous. However, the SDS also indicates that there is no available data for acute toxicity, skin corrosion or irritation, serious eye damage or irritation, and other critical toxicological endpoints. This lack of information is a significant factor in risk assessment. In laboratory settings, unknown hazards should be treated with the same respect as known hazards. Therefore, the selection of PPE should be based on the precautionary principle, which advocates for taking protective measures even when the full extent of the risk is not known.
The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to protect against workplace hazards[1][2]. The guidance that follows is designed to meet these standards and provide a robust framework for the safe handling of this compound.
Core Personal Protective Equipment (PPE)
A thorough hazard assessment is the foundation of a safe laboratory environment. For this compound, the primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact. The following PPE is recommended to mitigate these risks.
Eye and Face Protection
-
Recommendation: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for handling small quantities of this compound in a well-ventilated area.
-
Rationale: Safety glasses protect the eyes from accidental splashes of solutions or contact with airborne particles. The side shields provide additional protection from projectiles and splashes from the side.
-
Enhanced Precautions: When there is a higher risk of splashing, such as when transferring solutions or working with larger quantities, chemical splash goggles should be worn. A face shield, worn in conjunction with goggles, is recommended when there is a significant splash hazard.
Hand Protection
-
Recommendation: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.
-
Rationale: Gloves prevent direct skin contact with the chemical. While the SDS does not indicate skin irritability, avoiding contact is a standard and prudent practice. The choice of glove material should always be confirmed for compatibility with the specific chemical and any solvents being used.
-
Operational Best Practices: Gloves should be inspected for tears or holes before each use. They should be removed promptly if contaminated, and hands should be washed thoroughly after handling the compound and before leaving the laboratory.
Body Protection
-
Recommendation: A standard laboratory coat is required.
-
Rationale: A lab coat provides a removable barrier to protect street clothes and skin from contamination in the event of a spill or splash.
-
Enhanced Precautions: For operations with a higher risk of significant spillage, a chemically resistant apron or coveralls may be necessary.
Respiratory Protection
-
Recommendation: Respiratory protection is generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.
-
Rationale: The compound is a solid with low volatility. Engineering controls, such as a chemical fume hood or local exhaust ventilation, are the preferred methods for controlling exposure to airborne particles.
-
When to Use a Respirator: If engineering controls are not available or are insufficient to control dust, or when handling large quantities of the powder, a NIOSH-approved N95 or higher-rated particulate respirator should be used[3][4]. The selection and use of respirators must be part of a comprehensive respiratory protection program that adheres to OSHA standard 29 CFR 1910.134.
Operational and Disposal Plans
A proactive approach to safety includes having clear plans for routine operations, accidental spills, and waste disposal.
Handling Procedures
-
Preparation: Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to prevent dust dispersion.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.
Accidental Release Measures
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Protect: Wear appropriate PPE, including respiratory protection if dust is airborne.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report all spills to the appropriate laboratory or institutional safety personnel.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.
-
Disposal: The waste should be disposed of through a licensed waste disposal company. Do not dispose of this chemical down the drain.
Summary of Personal Protective Equipment
| Protection Type | Minimum Requirement | Enhanced Precautions (for higher risk tasks) |
| Eye/Face | ANSI Z87.1 Safety Glasses with Side Shields | Chemical Splash Goggles, Face Shield |
| Hand | Nitrile Gloves | Thicker, chemically resistant gloves (consult manufacturer's guide) |
| Body | Laboratory Coat | Chemically resistant apron or coveralls |
| Respiratory | Not required with adequate ventilation | NIOSH-approved N95 or higher particulate respirator |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE.
References
- OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction. [Link]
- OSHA Regulations for Chemical Protective Clothing.
- Protective Equipment. American Chemistry Council. [Link]
- Chemical Safety. Colorado Emergency Preparedness Partnership. [Link]
- Personal Protective Equipment - Overview.
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH. Centers for Disease Control and Prevention. [Link]
- Chemical Safety in the Workplace. Centers for Disease Control and Prevention. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
